molecular formula C9H8O3 B122184 2,3-Dihydrobenzofuran-4-carboxylic acid CAS No. 209256-40-6

2,3-Dihydrobenzofuran-4-carboxylic acid

Cat. No.: B122184
CAS No.: 209256-40-6
M. Wt: 164.16 g/mol
InChI Key: CHDSHBWEGSCEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The dihydrobenzofuran core is a privileged structure found in numerous biologically active compounds and natural products, serving as a key intermediate for the synthesis of more complex molecules . Research into analogous dihydrobenzofuran derivatives has demonstrated a broad spectrum of potential pharmacological activities, positioning this compound as a valuable building block for drug discovery . For instance, structurally similar compounds are being investigated for their anti-inflammatory and potential anticancer properties, with some derivatives shown to suppress the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) . Furthermore, the dihydrobenzofuran motif is a recognized scaffold in the development of enzyme inhibitors, including poly (ADP-ribose) polymerase (PARP) inhibitors, which are a key focus in oncology research . The carboxylic acid functional group on this scaffold provides a versatile handle for further synthetic derivatization, enabling researchers to explore structure-activity relationships and develop novel analogs for various therapeutic targets . This compound is presented to the scientific community to stimulate further investigation into its specific mechanisms of action and potential research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDSHBWEGSCEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596267
Record name 2,3-Dihydro-1-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209256-40-6
Record name 2,3-Dihydro-1-benzofuran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3-Dihydrobenzofuran-4-carboxylic acid synthesis pathways

Future research will likely focus on developing even more efficient and sustainable catalytic systems. The use of earth-abundant metal catalysts (e.g., iron, copper) and the further exploration of photochemical and electrochemical methods promise to reduce costs and environmental impact, ensuring that this critical molecular scaffold remains readily accessible to the scientific community. [11]

References

  • Koy, M., Engle, K. M., Henling, L. M., Takase, M. K., & Grubbs, R. H. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Organic Letters, 17(8), 1986–1989. [Link]
  • National Center for Biotechnology Information (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)
  • Witzel, S., Terres, S., de Bary, P., Krohne, L., Rudolph, M., & Hashmi, A. S. K. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. [Link]
  • Witzel, S., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Semantic Scholar. [Link]
  • Bagh, R., Singh, P., & Kumar, S. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(18), 12795-12815. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. [Link]
  • Pue, Pascal, et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. U.S.
  • Iram, S., et al. (2024).
  • Iram, S., et al. (2024).
  • ResearchGate. (n.d.). Benzofuran salicylic acid (1-A09). [Link]
  • Manjula, S. N., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 638-641. [Link]
  • ResearchGate. (n.d.). Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. [Link]
  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27996-28019. [Link]
  • Van den, Broeck Ive, et al. (2013). Preparation method of 2, 3-dihydrobenzofuran compound.
  • Yang, Xiaohua. (2016). Synthesis method of 2,3-dihydrobenzofuran.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. [Link]
  • Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. [Link]
  • ResearchGate. (2011). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)
  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27996-28019. [Link]
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. lbp.world. [Link]
  • Bannen, L., et al. (2008). Compounds and methods of use. U.S.

physicochemical properties of 2,3-Dihydrobenzofuran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Introduction: The Significance of a Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2] this compound (C₉H₈O₃) is a key intermediate and building block for accessing more complex molecules within this class.

For drug development professionals, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and delivery are built. Properties such as solubility, acidity (pKa), and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the core , offering both established data and the experimental protocols necessary for their empirical validation.

Core Molecular and Physical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. These intrinsic properties are the starting point for any scientific investigation.

Molecular Structure and Identifiers
  • IUPAC Name: 2,3-dihydro-1-benzofuran-4-carboxylic acid[3]

  • CAS Number: 209256-40-6[3]

  • Molecular Formula: C₉H₈O₃[3]

  • SMILES: C1COC2=CC=CC(=C21)C(=O)O[3]

Summary of Physicochemical Data

The following table summarizes key computed and available data for this compound. These values provide a quantitative baseline for experimental work.

PropertyValueSource
Molecular Weight 164.16 g/mol [3]
Exact Mass 164.047344113 Da[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
LogP (Computed) 1.5[3]
Purity (Typical) ≥97%[4]

Solubility Profile: A Critical Determinant of Bioavailability

A compound's solubility in aqueous and organic media is a critical factor for its utility in drug discovery. Poor aqueous solubility can severely limit oral bioavailability, while solubility in organic solvents is essential for purification, analysis, and certain formulation strategies.

Theoretical Basis for Solubility

The structure of this compound—containing a polar carboxylic acid group and a largely nonpolar dihydrobenzofuran ring system—suggests it will be poorly soluble in water but will exhibit significantly increased solubility in alkaline aqueous solutions.[5] This is because the carboxylic acid can be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.[5] It is expected to be soluble in polar organic solvents like ethanol and DMSO.[6]

Experimental Workflow for Solubility Classification

The following protocol provides a systematic approach to classifying the solubility of an organic compound. The logic is to test solubility in a sequence of solvents that probe the compound's polarity and acidic/basic character.

Caption: Logical workflow for the systematic classification of an organic compound's solubility.

Detailed Experimental Protocol

Objective: To determine the solubility class of this compound.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl

Procedure:

  • Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously for 30 seconds after each addition.[7][8] If the compound dissolves completely, it is water-soluble.

  • Rationale & Confirmation: For a carboxylic acid, water solubility is expected to be low. If it appears insoluble, proceed to the next step.

  • NaOH Solubility (Strong Base): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing as before.[9] Complete dissolution indicates the presence of an acidic functional group.

  • Rationale & Confirmation: A strong base like NaOH will deprotonate a carboxylic acid (and weaker acids like phenols) to form a soluble salt. To confirm, carefully acidify the resulting solution with 5% HCl. The original, water-insoluble compound should precipitate, validating the result.[5]

  • NaHCO₃ Solubility (Weak Base): To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution.[9] Effervescence (CO₂ release) and dissolution indicate a strong organic acid.

  • Rationale & Confirmation: Sodium bicarbonate is a weak base and will only react with acids stronger than carbonic acid (pKa ~6.4). This test effectively distinguishes carboxylic acids from most phenols, providing a self-validating system when compared with the NaOH result.[5]

Acidity and pKa Determination

The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of an acid's strength in solution.[10] For a drug candidate, pKa influences its charge state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.

Theoretical Basis of pKa

The pKa is the pH at which an acid is 50% ionized (deprotonated) and 50% unionized. This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

When the concentrations of the acidic form [HA] and the conjugate base [A⁻] are equal, the log term becomes zero, and pH = pKa.[11] This principle is the foundation of pKa determination by titration. While the pKa for many common carboxylic acids ranges from 4 to 5, the specific value for this compound must be found experimentally.[12]

Experimental Workflow for pKa Determination via Potentiometric Titration

This workflow outlines the process of determining the pKa of an unknown acid by monitoring pH changes during titration with a strong base.

Caption: Step-by-step workflow for determining the pKa of a carboxylic acid via potentiometric titration.

Detailed Experimental Protocol

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • Standardized ~0.1 M NaOH solution

  • Calibrated pH meter and electrode

  • Burette, beaker, magnetic stirrer, and stir bar

  • Deionized water (a co-solvent like ethanol may be needed if water solubility is too low)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the acid into a 250 mL beaker. Dissolve the sample in ~100 mL of deionized water. If solubility is poor, a minimal amount of a co-solvent like ethanol can be used, but it's important to note this can slightly alter the measured pKa.[11]

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized NaOH solution over the beaker.

  • Titration: Begin stirring and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size (e.g., 0.1 mL) to obtain a more detailed curve.[11]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the volume at the equivalence point (Veq), which corresponds to the midpoint of the steepest part of the curve. A derivative plot (ΔpH/ΔV vs. V) can be used for a more precise determination.

    • Calculate the volume at the half-equivalence point (V₁/₂ = Veq / 2).

    • Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the acid.[11]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule's structure, confirming its identity and purity. For this compound, IR and NMR spectroscopy are indispensable tools.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it excellent for identifying functional groups.

Expected Absorptions:

  • O–H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[13][14]

  • C=O Stretch (Carbonyl): A sharp, strong absorption should appear between 1690-1760 cm⁻¹. For an aromatic carboxylic acid existing as a dimer, this band is typically centered around 1710 cm⁻¹.[13][15]

  • C–O Stretch: A band in the 1210-1320 cm⁻¹ region is characteristic of the C-O single bond in the carboxyl group.[13]

  • Aromatic C=C Stretches: Medium to weak absorptions will appear in the ~1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bending vibrations for the substituted benzene ring will appear in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

  • -COOH Proton: A very broad singlet is expected far downfield, typically between 10-13 ppm.[16] The chemical shift is highly dependent on concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.[17]

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicities) will depend on the electronic effects of the carboxyl and dihydrofuran substituents.

  • Dihydrofuran Protons: The two pairs of non-equivalent methylene (-CH₂-) protons at positions 2 and 3 of the dihydrofuran ring will likely appear as triplets between ~3.0-4.8 ppm, coupling with each other.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (-COOH): This signal will be downfield, typically in the 165-185 ppm range.[15][18]

  • Aromatic Carbons: Signals for the six carbons of the benzene ring will appear between ~110-160 ppm. Carbons directly attached to the oxygen and the carboxyl group will be the most downfield in this region.

  • Dihydrofuran Carbons: The two methylene carbons will appear further upfield, likely in the ~30-75 ppm range.

References

  • Abdelkader BOUAZIZ et al. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. PubChem.
  • pubdoc_11_21927_904.docx. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • AriasDelaRosa, G., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate.
  • Li, X., et al. (2011). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. PubChem.
  • Case Study: pKa's of Carboxylic Acids. (n.d.). Shodor.
  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
  • IR: carboxylic acids. (n.d.). UCLA.
  • National Center for Biotechnology Information. (n.d.). 2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid. PubChem.
  • Choi, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2020). YouTube.
  • CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts.
  • Shi, G., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry.
  • This compound. (n.d.). 2a biotech.
  • Benzofuran-2-carboxylic acid. (n.d.). NIST WebBook.
  • Decesari, S., et al. (2017). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis. ResearchGate.
  • Choi, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research and Reviews.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • Infrared spectra and structure of molecular complexes of aromatic acids. (2010). ResearchGate.
  • 15.3: Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
  • da Silva, A., et al. (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region. ResearchGate.
  • 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester. (n.d.). SpectraBase.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. PubChem.
  • Chemical Properties of Benzofuran, 2,3-dihydro-. (n.d.). Cheméo.
  • Kleniewska, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 2,3-Dihydrobenzofuran-4-carboxylic acid. While a definitive experimental crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will delineate the complete workflow for such an analysis. To illustrate the principles and techniques, we will draw upon established crystallographic data from closely related benzofuran derivatives. Furthermore, we will explore the role of computational crystal structure prediction as a powerful tool in modern drug development.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Moiety in Drug Discovery

The 2,3-dihydrobenzofuran core is a key pharmacophore found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive scaffold for the design of targeted therapeutics. Understanding the solid-state properties of derivatives like this compound is paramount for effective drug development, as these properties are intrinsically linked to the molecule's crystal packing and intermolecular interactions.

Molecular Structure and Physicochemical Properties

This compound (C₉H₈O₃) is characterized by a planar benzene ring fused to a five-membered dihydrofuran ring, with a carboxylic acid group at the 4-position of the benzofuran system.[1]

PropertyValueSource
Molecular FormulaC₉H₈O₃PubChem[1]
Molecular Weight164.16 g/mol PubChem[1]
IUPAC Name2,3-dihydro-1-benzofuran-4-carboxylic acidPubChem[1]
CAS Number209256-40-6PubChem[1]

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carboxylic acid carbonyl oxygen and the furan oxygen) suggests a high likelihood of strong intermolecular hydrogen bonding in the solid state, which would significantly influence its crystal packing and physical properties.

Experimental Workflow for Crystal Structure Analysis

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the detailed analysis of its three-dimensional lattice.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection Single-Crystal X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Analysis of Bond Lengths, Angles, and Intermolecular Interactions Structure_Refinement->Analysis

Figure 1: A generalized workflow for the experimental determination of a small molecule crystal structure.

Synthesis and Purification Protocol

A plausible synthetic route to this compound can be adapted from known methods for related structures. A common approach involves the intramolecular cyclization of a suitably substituted phenol.

Step-by-step Protocol:

  • Starting Material: A potential starting material is 2-allyl-3-hydroxybenzoic acid.

  • Cyclization: The intramolecular cyclization of the starting material can be achieved under acidic conditions or via a palladium-catalyzed reaction. For an acid-catalyzed approach, refluxing in the presence of a strong acid like polyphosphoric acid (PPA) can induce cyclization.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound. The purity should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. The positions and intensities of the diffracted beams contain the information about the arrangement of atoms in the crystal lattice.

Crystal Structure Analysis: A Case Study of a Benzofuran Derivative

In the absence of specific crystallographic data for this compound, we will examine the published crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester to illustrate the key aspects of the analysis.[2] This example provides insight into the types of structural features and intermolecular interactions that are typically observed in this class of compounds.

Crystallographic Data

The following table summarizes the crystallographic data for the example compound, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[2]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)
α (°)75.185(5)
β (°)72.683(5)
γ (°)71.301(5)
V (ų)1483.8(3)
Z4
Molecular Geometry

The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. For instance, in the example structure, the benzofuran ring system is not perfectly planar, with a dihedral angle between the furan and pyrrolidine rings of approximately 59.42°.[2] Such deviations from planarity can have significant implications for how the molecule interacts with biological targets.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, strong hydrogen bonds involving the carboxylic acid group are expected to be the dominant feature. In the case of our example compound, the crystal packing is stabilized by C-H···O intermolecular hydrogen bonds and C-H···π interactions, which organize the molecules into a 2D supramolecular layered structure.[2]

Intermolecular_Interactions M1_COOH Carboxylic Acid (-COOH) M2_COOH Carboxylic Acid (-COOH) M1_COOH->M2_COOH Hydrogen Bonding M1_Aromatic Aromatic Ring M2_Aromatic Aromatic Ring M1_Aromatic->M2_Aromatic π-π Stacking

Sources

Spectroscopic Characterization of 2,3-Dihydrobenzofuran-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 2,3-Dihydrobenzofuran-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific heterocyclic carboxylic acid. The guide emphasizes the causal relationships behind experimental choices and provides a framework for interpreting the resulting spectral data to unambiguously confirm the molecular structure.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic compound featuring a dihydrofuran ring fused to a benzene ring, with a carboxylic acid group at the 4-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the aromatic, heterocyclic, and carboxylic acid moieties is paramount for accurate spectral interpretation.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic, dihydrofuran, and carboxylic acid protons.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Carboxylic acids are often more soluble in polar aprotic solvents like DMSO-d₆, which also helps in observing the exchangeable carboxylic acid proton.[1] The use of CDCl₃ may sometimes lead to the disappearance of the carboxylic acid proton signal due to exchange with trace amounts of DCl.[2]

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve solid in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer transfer->instrument acquire Acquire 1D ¹H spectrum instrument->acquire process Process data (FT, phasing, baseline) acquire->process integrate Integrate signals process->integrate multiplicity Analyze multiplicity process->multiplicity assign Assign signals to protons integrate->assign multiplicity->assign

Caption: Workflow for ¹H NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum and Interpretation
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12-13Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3][4] Its chemical shift is concentration and solvent dependent.
~7.8-8.0Doublet1HAromatic HAromatic proton ortho to the electron-withdrawing carboxylic acid group, expected to be the most deshielded aromatic proton.
~7.2-7.4Triplet1HAromatic HAromatic proton para to the carboxylic acid group.
~6.9-7.1Doublet1HAromatic HAromatic proton meta to the carboxylic acid group.
~4.6-4.8Triplet2H-OCH₂-Methylene protons adjacent to the oxygen atom in the dihydrofuran ring. Deshielded by the electronegative oxygen.
~3.2-3.4Triplet2H-CH₂-Methylene protons at the 3-position of the dihydrofuran ring.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

    • A larger number of scans is necessary compared to ¹H NMR.

Predicted ¹³C NMR Spectrum and Interpretation
Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170-175-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[5]
~160C₇ₐAromatic quaternary carbon attached to the oxygen atom.
~130-135Aromatic CHAromatic methine carbons.
~120-125C₄Aromatic quaternary carbon to which the carboxylic acid is attached.
~110-115Aromatic CHAromatic methine carbons.
~70-75-OCH₂-Methylene carbon adjacent to the oxygen in the dihydrofuran ring.
~25-30-CH₂-Methylene carbon at the 3-position of the dihydrofuran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6][7]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[6][7]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plate.

    • Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve solid in volatile solvent deposit Deposit solution on salt plate dissolve->deposit evaporate Evaporate solvent to form thin film deposit->evaporate background Acquire background spectrum evaporate->background sample Acquire sample spectrum background->sample identify Identify characteristic absorption bands sample->identify assign Assign bands to functional groups identify->assign

Caption: Workflow for IR spectroscopic analysis of a solid sample.

Predicted IR Spectrum and Interpretation
Predicted Absorption Range (cm⁻¹) Vibrational Mode Functional Group Rationale
2500-3300 (very broad)O-H stretchCarboxylic acidThe broadness is due to strong intermolecular hydrogen bonding.[5][8]
~1680-1710 (strong)C=O stretchCarboxylic acidThe carbonyl stretch of an aromatic carboxylic acid is typically at a lower wavenumber due to conjugation.[5]
~3000-3100C-H stretchAromaticCharacteristic C-H stretching of the benzene ring.
~2850-2960C-H stretchAliphaticC-H stretching of the methylene groups in the dihydrofuran ring.
~1600, ~1475C=C stretchAromaticBenzene ring skeletal vibrations.
~1210-1320C-O stretchCarboxylic acid and EtherOverlapping stretches from the carboxylic acid and the dihydrofuran ether linkage.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction and Ionization:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

    • Electrospray ionization (ESI) is a suitable soft ionization technique for carboxylic acids, typically forming [M-H]⁻ ions in negative ion mode or [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode.[9][10][11]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion: The exact mass of this compound (C₉H₈O₃) is 164.0473 g/mol . In negative ion mode ESI, the base peak is expected at an m/z of 163.0395, corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, a peak at m/z 165.0551 [M+H]⁺ may be observed.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragmentations include:

    • Loss of H₂O (18 Da): From the carboxylic acid group.

    • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.[12]

    • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.[12]

    • Retro-Diels-Alder (RDA) type fragmentation of the dihydrofuran ring.

G cluster_frags Key Fragmentations M [M-H]⁻ m/z 163 M_minus_H2O [M-H-H₂O]⁻ m/z 145 M->M_minus_H2O - H₂O M_minus_CO2 [M-H-CO₂]⁻ m/z 119 M->M_minus_CO2 - CO₂ M_minus_COOH [M-H-COOH]⁻ m/z 118 M->M_minus_COOH - COOH

Caption: Predicted key fragmentation pathways for this compound in negative ion mode MS/MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust framework for its structural elucidation. The predicted spectral data, based on established principles and data from related compounds, offer a clear guide for researchers. By following the detailed experimental protocols and interpretation strategies outlined in this guide, scientists can confidently characterize this and similar molecules, ensuring the integrity and accuracy of their research and development endeavors.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).
  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).
  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. (2003). PubMed.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2007). Analytical Chemistry.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). Environmental Science & Technology.
  • Sample preparation for FT-IR. (n.d.).
  • Carboxylic Acids. (n.d.).
  • IR Spectroscopy - Chemistry LibreTexts. (2022).
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2006). ResearchGate.
  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. (2015). ResearchGate.
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0325065) - NP-MRD. (n.d.).
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • Carboxylic acid NMR - Chemistry. (n.d.).
  • Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. (1961). The Journal of Physical Chemistry.
  • Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? - Quora. (2017).
  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020).
  • NMR Predictor | Chemaxon Docs. (n.d.).
  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).
  • CASPRE - 13 C NMR Predictor. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017).
  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021).
  • Interpretation of mass spectra. (n.d.).
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.).
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).
  • Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. (n.d.).
  • IR spectra prediction - Cheminfo.org. (n.d.).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024).
  • How to predict IR spectra of a compound? - ResearchGate. (2021).
  • The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2018).

Sources

The Emerging Role of the 2,3-Dihydrobenzofuran Scaffold in Oncology: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the intricate landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their medicinal properties, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure" – a molecular framework that demonstrates a remarkable propensity for interacting with a diverse range of biological targets. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which 2,3-dihydrobenzofuran derivatives exert their anticancer effects. While the specific focus is on the broader class, we will extrapolate potential mechanisms for 2,3-Dihydrobenzofuran-4-carboxylic acid based on established structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.

The 2,3-Dihydrobenzofuran Core: A Foundation for Diverse Anticancer Activity

The 2,3-dihydrobenzofuran motif, a bicyclic system composed of a fused benzene and dihydrofuran ring, is a cornerstone in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] Its structural rigidity and the potential for diverse substitutions at various positions on the bicyclic ring system make it an attractive scaffold for the design of targeted therapies.[1] The therapeutic potential of this scaffold is underscored by the varied molecular targets and signaling pathways that its derivatives have been shown to modulate.

Key Mechanisms of Action of 2,3-Dihydrobenzofuran Derivatives in Cancer Cells

Extensive research into the anticancer properties of 2,3-dihydrobenzofuran derivatives has unveiled a complex and multifaceted mechanism of action. These compounds can induce cancer cell death and inhibit tumor progression through several key pathways:

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Several novel benzofuran and 2,3-dihydrobenzofuran-2-carboxamide derivatives have demonstrated potent cytotoxic activities against a range of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[3][4] A key mechanism underlying this cytotoxicity is the inhibition of NF-κB transcriptional activity.[3] For instance, certain derivatives have been shown to inhibit the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.[4]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines a standard method for assessing the inhibitory effect of a 2,3-dihydrobenzofuran derivative on NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Plate human cancer cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate at a density of 1 x 10^5 cells per well.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of the 2,3-dihydrobenzofuran test compound for 1-2 hours.

  • Stimulation of NF-κB Activity:

    • Induce NF-κB activation by treating the cells with a known stimulant, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated, untreated control.

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Fluorinated 2,3-dihydrobenzofuran derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inducing apoptosis.[5][6] This pro-apoptotic effect is mediated through the inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and apoptosis.[5][6][7] Furthermore, some derivatives have been observed to cause DNA fragmentation, a hallmark of apoptosis.[5][7]

In addition to inducing apoptosis, certain benzofuran-based carboxylic acid derivatives have been found to disrupt the cell cycle in breast cancer cells.[8] For example, one such derivative arrested MDA-MB-231 cells at the G2-M phase of the cell cycle, preventing them from proceeding to mitosis.[8]

Workflow for Apoptosis and Cell Cycle Analysis

G cluster_workflow Apoptosis and Cell Cycle Analysis Workflow cluster_apoptosis Apoptosis Assays cluster_cell_cycle Cell Cycle Analysis cluster_data Data Interpretation start Treat Cancer Cells with 2,3-Dihydrobenzofuran Derivative annexin_v Annexin V/PI Staining start->annexin_v parp_cleavage Western Blot for Cleaved PARP-1 start->parp_cleavage bcl2_expression Western Blot for Bcl-2 start->bcl2_expression dna_fragmentation TUNEL Assay start->dna_fragmentation flow_cytometry Flow Cytometry with Propidium Iodide start->flow_cytometry apoptosis_quant Quantification of Apoptotic Cells annexin_v->apoptosis_quant parp_cleavage->apoptosis_quant bcl2_expression->apoptosis_quant dna_fragmentation->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution Analysis flow_cytometry->cell_cycle_dist G cluster_targets Potential Molecular Targets cluster_effects Cellular Effects cluster_outcome Overall Outcome compound 2,3-Dihydrobenzofuran- 4-carboxylic acid hca9 hCA IX compound->hca9 Inhibition cox2 COX-2 compound->cox2 Inhibition nfkb NF-κB Pathway compound->nfkb Modulation ph_regulation Inhibition of Tumor Acidification hca9->ph_regulation inflammation Reduced Inflammation cox2->inflammation proliferation Decreased Proliferation & Survival nfkb->proliferation cancer_inhibition Inhibition of Cancer Progression ph_regulation->cancer_inhibition inflammation->cancer_inhibition proliferation->cancer_inhibition

Caption: A hypothesized signaling pathway illustrating the potential anticancer mechanisms of this compound.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of various 2,3-dihydrobenzofuran derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated Dihydrobenzofuran DerivativesHCT116 (Colorectal)Varies[5][6]
Benzofuran-based Carboxylic Acid (9e)MDA-MB-231 (Breast)2.52 ± 0.39
Benzofuran-2-carboxamide DerivativesVariousLow micromolar[3][4]
Benzofuran-based hCA IX Inhibitors (9b, 9e, 9f)hCA IX (Enzymatic)Kᵢ = 0.56 - 0.91

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold represents a highly promising platform for the development of novel anticancer agents. Its derivatives have been shown to target multiple key pathways involved in cancer progression, including NF-κB signaling, apoptosis, cell cycle regulation, and the activity of crucial enzymes like protein kinases and carbonic anhydrases. While the precise mechanism of action for this compound requires further dedicated investigation, the existing body of research on related compounds provides a strong rationale for its potential efficacy, likely through the modulation of tumor microenvironment pH and inflammatory responses.

Future research should focus on elucidating the specific molecular targets of this compound and conducting comprehensive in vitro and in vivo studies to validate its anticancer potential. The synthesis and evaluation of a focused library of 4-substituted 2,3-dihydrobenzofuran derivatives will be instrumental in establishing definitive structure-activity relationships and optimizing the therapeutic index of this promising class of compounds.

References

  • Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., & Kwak, J. H. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]
  • Rana, M., Ansari, I., Twala, C., Khan, S., Mandal, A., & Rahisuddin. (2022). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(1), 186-202. [Link]
  • Ayoub, A. J., El-Achkar, G. A., Ghandour, Y., Ghandour, C., El-Baba, C., El-Khoury, P., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
  • Sunden, H., Torsell, S., & Olofsson, B. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Sunden, H., Torsell, S., & Olofsson, B. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Ayoub, A. J., El-Achkar, G. A., Ghandour, Y., Ghandour, C., El-Baba, C., El-Khoury, P., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
  • Rovito, R., Lopalco, A., Dal Piaz, F., Denora, N., Gadaleta, D., Contino, M., ... & Bifulco, G. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1143–1151. [Link]
  • Ayoub, A. J., El-Achkar, G. A., Ghandour, Y., Ghandour, C., El-Baba, C., El-Khoury, P., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Ayoub, A. J., El-Achkar, G. A., Ghandour, Y., Ghandour, C., El-Baba, C., El-Khoury, P., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. [Link]
  • Substituted benzofuran. In Wikipedia. [Link]
  • Youssif, B. G., Abdel-Aziz, M., Abdel-Alim, A. A., & Abdel-Rahman, H. M. (2018). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 8(46), 26033–26048. [Link]
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6296. [Link]
  • da Silva, A. C. S., de Oliveira, E. R., & Comasseto, J. V. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(15), 5824. [Link]
  • Abbas, A. A., Dawood, K. M., & Farghaly, T. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(18), 11096-11120. [Link]
  • Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., & Kwak, J. H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]
  • Abbas, A. A., Dawood, K. M., & Farghaly, T. A. (2023). Summarized molecular targets for benzofurans as anticancer compounds.
  • Abbas, A. A., Dawood, K. M., & Farghaly, T. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 11096-11120. [Link]
  • Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., Nocentini, A., El-Sayed, M. A. A., & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. [Link]
  • Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., Nocentini, A., El-Sayed, M. A. A., & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. [Link]
  • Wesołowska, O., & Wiśniewski, J. (2021). Molecular Targets of Natural Compounds with Anti-Cancer Properties. International Journal of Molecular Sciences, 22(19), 10476. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,3-Dihydrobenzofuran-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and overall therapeutic efficacy. 2,3-Dihydrobenzofuran-4-carboxylic acid, a heterocyclic compound incorporating a benzofuran scaffold, represents a core structure in numerous biologically active molecules.[1][2] Understanding its solubility profile in a range of organic solvents is paramount for its application in medicinal chemistry, process development, and formulation science. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering a framework for its rational use in a research and development setting.

Physicochemical Properties and Molecular Structure Analysis

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (C₉H₈O₃) possesses a unique combination of a polar carboxylic acid group and a more non-polar dihydrobenzofuran ring system.[3] This duality governs its interactions with various solvents.

PropertyValueReference
Molecular Formula C₉H₈O₃[3]
Molecular Weight 164.16 g/mol [3]
IUPAC Name 2,3-dihydro-1-benzofuran-4-carboxylic acid[3]
CAS Number 209256-40-6[3]

The presence of the carboxylic acid moiety allows for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). The fused ring system, while containing an ether linkage, is predominantly aromatic and non-polar in character. This structure suggests that the solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and its overall polarity.

Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action

The age-old chemical maxim "like dissolves like" serves as a foundational principle for predicting solubility.[4][5] This rule is predicated on the idea that substances with similar intermolecular forces will be miscible.

Polar Protic Solvents

Solvents such as methanol, ethanol, and water are capable of hydrogen bonding. The carboxylic acid group of this compound can readily interact with these solvents, leading to a higher likelihood of dissolution. However, as the carbon chain of the alcohol solvent increases, the non-polar character becomes more pronounced, which could influence solubility.[6] While the carboxylic acid group promotes solubility in water, the relatively large, non-polar dihydrobenzofuran ring will limit it, likely rendering it only slightly to sparingly soluble in cold water.[7]

Polar Aprotic Solvents

Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone possess significant dipole moments but lack acidic protons for hydrogen bond donation. They are, however, excellent hydrogen bond acceptors. The carboxylic acid's hydroxyl group can act as a hydrogen bond donor to these solvents, suggesting good solubility. A derivative of a similar compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, has been shown to be soluble in DMSO.[8]

Nonpolar Solvents

In nonpolar solvents such as hexane, toluene, and diethyl ether, the primary intermolecular forces are van der Waals interactions. The polar carboxylic acid group of the target molecule will have unfavorable interactions with these solvents, leading to poor solubility.[7] Carboxylic acids are generally soluble in less polar organic solvents like benzene, ether, and chloroform due to the non-polar hydrocarbon portion of the molecule.[7] However, the presence of the polar carboxylic acid group will be a limiting factor.

Acid-Base Chemistry and Solubility

The carboxylic acid functionality introduces pH-dependent solubility. In the presence of a base, such as sodium hydroxide or sodium bicarbonate, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic species will be significantly more polar and, therefore, much more soluble in aqueous solutions. This property is often exploited in extraction and purification processes.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique.[9]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to centrifuge the samples at a moderate speed.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess 2,3-Dihydrobenzofuran- 4-carboxylic acid to solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to sediment solid C->D E Filter supernatant D->E G Analyze standards and sample by HPLC E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

Factors Influencing Solubility

Several factors beyond the simple "like dissolves like" principle can affect the solubility of this compound.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[9]

  • Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[10][11] This is attributed to the formation of hydrogen-bonded bridges between the carboxylic acid and the organic solvent, facilitated by water molecules.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Purity of the Compound and Solvent: Impurities can either enhance or decrease solubility depending on their nature and interaction with the solute and solvent.

Conclusion and Future Perspectives

A thorough understanding of the solubility of this compound is a cornerstone for its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has detailed a robust experimental protocol for its quantitative determination. For drug development professionals, this information is critical for tasks ranging from reaction solvent selection and purification strategy design to the development of suitable dosage forms. Future work should focus on generating a comprehensive, publicly available database of quantitative solubility data for this compound in a wide array of pharmaceutically relevant solvents at various temperatures.

References

  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Experiment 1: Determin
  • McMaster University. (2023, August 31). Solubility of Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • PubChem. (n.d.). 3-Methyl-2,3-dihydrobenzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • Al-Niemi, M. M. H., & Azzouz, A. S. P. (2008). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
  • Safety D
  • Fisher Scientific. (2023, September 5).
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 3-BENZOFURANCARBOXYLIC ACID, 2,3-DIHYDRO-.
  • AK Scientific, Inc. (n.d.).
  • Wietrzyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. National Center for Biotechnology Information.
  • Pfaltz & Bauer. (n.d.).
  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
  • Advanced ChemBlocks. (n.d.). 2,3-dihydro-1-benzofuran-4-carboxylic acid.
  • International Journal of Scientific Development and Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • Royal Society of Chemistry. (n.d.).
  • Romagnoli, R., et al. (2023).
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.
  • Reddit. (2023, March 9). carboxylic acid solubility + TLC.

Sources

The Ubiquitous 2,3-Dihydrobenzofuran Scaffold: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products. Its presence in compounds exhibiting potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties has made it a focal point for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the natural sources of 2,3-dihydrobenzofuran derivatives, delving into their biosynthesis in plants and fungi. Furthermore, this guide offers detailed, field-proven protocols for the extraction, isolation, and purification of these valuable compounds, equipping researchers with the practical knowledge to harness nature's chemical ingenuity.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran, a heterocyclic system resulting from the fusion of a benzene and a dihydrofuran ring, is a cornerstone in the architecture of numerous natural products.[1] These compounds are biosynthesized by a variety of organisms, including plants, fungi, and bacteria, and are often classified as neolignans, isoflavonoids, lignans, or alkaloids.[2][3] The inherent structural rigidity and stereochemical complexity of the 2,3-dihydrobenzofuran core contribute to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This guide will explore the natural origins of these fascinating molecules, elucidate their biosynthetic origins, and provide practical methodologies for their isolation and characterization.

Natural Sources of 2,3-Dihydrobenzofuran Derivatives

The distribution of 2,3-dihydrobenzofuran derivatives spans across multiple biological kingdoms, with a notable prevalence in the plant and fungal realms.

The Plant Kingdom: A Rich Reservoir

Plants, particularly those from the Asteraceae and Polygonaceae families, are a prolific source of 2,3-dihydrobenzofuran derivatives.[2] These compounds often play crucial roles in plant defense and signaling.

  • Polygonum Species: The genus Polygonum has proven to be a valuable source of novel 2,3-dihydrobenzofuran derivatives with significant biological potential. For instance, researchers have isolated compounds from Polygonum barbatum that exhibit potent anticancer activities.[6][7]

  • Other Plant Families: Genera within the Asteraceae, Fabaceae, and Moraceae families are also known to produce a variety of these compounds.[3]

The Fungal Kingdom: Endophytic and Marine Fungi

Fungi, especially endophytic and marine-derived species, represent an increasingly important source of unique 2,3-dihydrobenzofuran derivatives. These microorganisms often possess novel biosynthetic pathways, leading to the production of compounds with unprecedented chemical structures and biological activities.

  • Aspergillus Species: Several species of the genus Aspergillus are known to produce a range of secondary metabolites, including 2,3-dihydrobenzofuran derivatives.[8] These compounds have been investigated for their antimicrobial and cytotoxic properties.

  • Endophytic Fungi: Endophytic fungi, which reside within the tissues of living plants, are a promising and relatively untapped source of novel bioactive compounds. Research has shown that endophytic fungi can produce a variety of 2,3-dihydrobenzofuran derivatives, some of which exhibit significant antimicrobial and anticancer activities.

Biosynthesis of 2,3-Dihydrobenzofuran Derivatives

The formation of the 2,3-dihydrobenzofuran ring in nature is a fascinating example of enzymatic precision. The biosynthetic pathways can vary depending on the class of the final natural product.

Neolignans: The Oxidative Coupling of Phenylpropanoids

A major route to 2,3-dihydrobenzofuran neolignans in plants involves the oxidative coupling of two phenylpropanoid units. This process is typically initiated by a one-electron oxidation of a monolignol, such as coniferyl alcohol, to generate a resonance-stabilized radical. Subsequent radical-radical coupling and intramolecular cyclization lead to the formation of the dihydrobenzofuran ring.

Caption: Biosynthesis of 2,3-dihydrobenzofuran neolignans from phenylalanine.

Other Biosynthetic Routes: Dearomatization and Cyclization

Beyond neolignans, the formation of the 2,3-dihydrobenzofuran scaffold can also occur through dearomatization and subsequent cyclization reactions.[6][9] In some pathways, an enzymatic dearomatization of a phenolic precursor generates a reactive intermediate that can undergo an intramolecular cyclization to form the dihydrofuran ring. This strategy is employed in the biosynthesis of various meroterpenoids and other complex natural products.

Extraction and Isolation Protocols

The successful isolation of 2,3-dihydrobenzofuran derivatives from their natural sources is a critical step in their study and potential application. The following protocols provide a detailed, step-by-step guide for their extraction and purification from plant and fungal materials.

Protocol 1: Isolation from Plant Material (e.g., Polygonum species)

This protocol is optimized for the extraction and isolation of moderately polar 2,3-dihydrobenzofuran derivatives from dried plant material.

4.1.1. Materials and Reagents

  • Dried and powdered plant material

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Silica gel (60-120 mesh) for column chromatography

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Glass column for chromatography

4.1.2. Step-by-Step Procedure

  • Extraction:

    • Macerate 100 g of the dried, powdered plant material in 1 L of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of distilled water and transfer to a separatory funnel.

    • Perform sequential liquid-liquid partitioning with 3 x 500 mL of n-hexane, followed by 3 x 500 mL of ethyl acetate.

    • Collect the ethyl acetate fraction, as 2,3-dihydrobenzofuran derivatives are often enriched in this fraction.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate to dryness.

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a slurry of silica gel in n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of 20-30 mL and monitor the separation using TLC.

    • Combine fractions containing the desired compounds (visualized under UV light or with a suitable staining reagent) and concentrate to obtain the purified 2,3-dihydrobenzofuran derivatives.

Caption: Workflow for the extraction and isolation of 2,3-dihydrobenzofurans from plants.

Protocol 2: Isolation from Fungal Cultures (e.g., Aspergillus species)

This protocol is designed for the extraction of intracellular and extracellular secondary metabolites, including 2,3-dihydrobenzofuran derivatives, from fungal liquid cultures.

4.2.1. Materials and Reagents

  • Fungal liquid culture

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Mycelial filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Separatory funnel

4.2.2. Step-by-Step Procedure

  • Harvesting and Separation:

    • Separate the fungal mycelia from the culture broth by filtration.

  • Extraction of the Culture Broth:

    • Transfer the culture filtrate to a large separatory funnel.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Extraction of the Mycelia:

    • Homogenize the filtered mycelia in methanol.

    • Filter the homogenate and concentrate the methanolic extract.

    • Resuspend the crude methanolic extract in water and partition with ethyl acetate as described for the culture broth.

  • Purification:

    • Combine the crude extracts from the broth and mycelia.

    • Purify the combined extract using column chromatography as described in the plant isolation protocol (Section 4.1.2, step 3).

Biological Activities and Therapeutic Potential

Naturally occurring 2,3-dihydrobenzofuran derivatives exhibit a remarkable range of biological activities, making them attractive lead compounds for drug development.

Biological ActivityExamples of CompoundsPotential Therapeutic Application
Anticancer Derivatives from Polygonum barbatumOncology
Anti-inflammatory Various neolignansTreatment of inflammatory diseases
Antimicrobial Compounds from endophytic fungiInfectious diseases
Neuroprotective Certain isoflavonoidsNeurodegenerative diseases

Table 1: Biological Activities of Naturally Occurring 2,3-Dihydrobenzofuran Derivatives

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold is a testament to the chemical diversity and therapeutic potential of natural products. As this guide has detailed, these compounds are readily available from a variety of natural sources, and their isolation can be achieved through systematic extraction and chromatographic techniques. The elucidation of their biosynthetic pathways not only provides fundamental insights into the metabolic capabilities of organisms but also opens avenues for their biotechnological production through metabolic engineering. With a broad spectrum of promising biological activities, the continued exploration of naturally occurring 2,3-dihydrobenzofuran derivatives holds significant promise for the discovery of new and effective therapeutic agents. The protocols and information presented herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these remarkable natural compounds.

References

  • ResearchGate. (n.d.). Some examples of 2,3-dihydrobenzofuran natural products.
  • Farooq, U., Naz, S., Shams, A., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds.
  • PubMed. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds.
  • Sib, A., & Gulder, T. A. (2017). Stereoselective Total Synthesis of Bisorbicillinoid Natural Products by Enzymatic Oxidative Dearomatization/Dimerization. Angewandte Chemie International Edition, 56(42), 12888–12891. [Link]
  • Poupon, E., & Tran, K. (2021). Dearomative Logic in Natural Product Total Synthesis. Accounts of Chemical Research, 54(15), 3176–3191. [Link]
  • PubMed Central (PMC). (n.d.). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study.
  • Tang, Y., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5226–5333. [Link]
  • Xu, F., Zhang, Y., Wang, J., Pang, J., Huang, C., Wu, X., She, Z., Vrijmoed, L. L. P., Jones, E. B. G., & Lin, Y. (2008). Benzofuran Derivatives from the Mangrove Endophytic Fungus Xylaria sp. (#2508). Journal of Natural Products, 71(7), 1251–1253. [Link]
  • Which solvent is better to dissolve with secondary metabolites extracted from fungi? (2024).
  • ResearchGate. (n.d.). Comparison of different methods for metabolite extraction from Aspergillus niger mycelium.
  • Lee, S. T., Davis, T. Z., Gardner, D. R., Stegelmeier, B. L., & Evans, T. J. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(14), 6049–6053. [Link]
  • ResearchGate. (n.d.). Various protocols for the synthesis of dihydro[2,3-b]benzofurans.
  • Gomes, L. S., Silva, M. C., Nobre, P. C., Peglow, T. J., & Nascimento, V. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(14), 5432. [Link]
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives.
  • Sarker, S. D., & Nahar, L. (2012). Isolation of Natural Products by Low-Pressure Column Chromatography.
  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (n.d.).
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 708. [Link]
  • Pan, X., Welti, R., & Wang, X. (2010). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry.
  • Willför, S. M., Smeds, A. I., & Holmbom, B. R. (2006). Chromatographic analysis of lignans.
  • ResearchGate. (n.d.). Structure of Benzofuran, 2,3-dihydro present in the methanolic seeds....
  • Extraction Method and Isolation of Phytoconstituents from the Chloroform Extract of Plant Solanum Nigrum L. By Colunm Chromatogr. (n.d.).
  • ResearchGate. (n.d.). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds.
  • PubMed. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds.
  • ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives.
  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans.
  • Nascimento, V. do. (2023). Fontes Naturais e Sintéticas de derivados de 2,3-Dihidrobenzofuranos: Uma Abordagem Recente. Revista Virtual de Química, 15(2), 260-274. [Link]

Sources

A Technical Guide to the Potential Therapeutic Targets of 2,3-Dihydrobenzofuran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in bioactive natural products and synthetic compounds, demonstrating a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of 2,3-Dihydrobenzofuran-4-carboxylic acid, a specific derivative, by exploring its potential therapeutic targets. Drawing from structure-activity relationships of analogous compounds, this document synthesizes current knowledge to hypothesize primary target classes in inflammation and oncology. We further detail comprehensive, step-by-step experimental workflows for target identification, engagement, and functional validation, designed to provide a rigorous framework for researchers initiating drug discovery programs based on this scaffold.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Medicinal Chemistry

The benzofuran and 2,3-dihydrobenzofuran ring systems are of significant interest in medicinal chemistry due to their widespread occurrence in natural products and their versatile biological activities.[2][3] Derivatives of this scaffold have been reported to possess anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[4][5] The specific analogue, this compound, presents a unique combination of a rigid dihydrobenzofuran core with a carboxylic acid moiety, a functional group often critical for target binding through hydrogen bonding and ionic interactions. While direct studies on this exact molecule are limited, the extensive literature on related structures provides a strong foundation for hypothesizing its therapeutic potential. This guide will focus on two primary, evidence-based therapeutic areas: inflammation and oncology .

Physicochemical Properties and Pharmacophore Analysis

Before exploring biological targets, it is crucial to understand the drug-like properties of the core molecule. The physicochemical properties of this compound suggest good potential for bioavailability.

PropertyValueSource
Molecular Formula C₉H₈O₃PubChem[6]
Molecular Weight 164.16 g/mol PubChem[6]
Topological Polar Surface Area (TPSA) 46.5 ŲPubChem[6]
Predicted LogP 1.5PubChem[6]

The molecule's modest molecular weight and TPSA fall well within the parameters for lead-like compounds, suggesting a favorable profile for oral absorption and cell permeability.[1] The carboxylic acid group is a key pharmacophoric feature, likely acting as a primary binding motif to target proteins.

Hypothesized Therapeutic Area 1: Anti-Inflammatory Activity

A substantial body of evidence points to the anti-inflammatory potential of the dihydrobenzofuran scaffold.[4][7][8] Several derivatives have been shown to modulate key inflammatory pathways, making this a primary area of investigation for this compound.

Potential Target: Cyclooxygenase (COX) Enzymes

Rationale: Fluorinated dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and reducing the secretion of inflammatory mediators like prostaglandin E2 (PGE2).[4][8] The carboxylic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that bind to the active site of COX enzymes.

Signaling Pathway: The COX pathway is central to inflammation. Upon cellular stimulation, phospholipase A2 releases arachidonic acid (AA) from the cell membrane. COX enzymes (constitutively expressed COX-1 and inducible COX-2) metabolize AA into prostaglandin H2 (PGH2), which is then converted by specific synthases into various prostaglandins, including PGE2, a key mediator of pain, fever, and inflammation.

Pathway Diagram:

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Pain, Fever, Inflammation PGE2->Inflammation Compound 2,3-Dihydrobenzofuran- 4-carboxylic acid (Hypothesized) Compound->COX Inhibition

Caption: Hypothesized inhibition of COX enzymes by the compound.

Potential Target: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Rationale: 2,3-Dihydrobenzofurans have been explicitly identified as privileged structures for designing inhibitors of mPGES-1.[9] This enzyme acts downstream of COX-2 and represents a more targeted approach to reducing inflammatory PGE2 without affecting other homeostatic prostaglandins.

Signaling Pathway: mPGES-1 is an inducible enzyme often functionally coupled with COX-2. It specifically catalyzes the conversion of PGH2 to PGE2. Inhibiting mPGES-1 offers the potential for anti-inflammatory effects with a reduced risk of the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition.

Pathway Diagram:

mPGES1_Pathway AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Compound 2,3-Dihydrobenzofuran- 4-carboxylic acid (Hypothesized) Compound->mPGES1 Inhibition

Caption: Hypothesized inhibition of mPGES-1 by the compound.

Hypothesized Therapeutic Area 2: Anticancer Activity

The benzofuran and dihydrobenzofuran scaffolds are core components of numerous compounds with demonstrated anticancer properties.[2][10] The mechanisms are diverse, but often converge on key signaling pathways controlling cell proliferation, survival, and apoptosis.

Potential Target: Nuclear Factor-kappa B (NF-κB) Signaling

Rationale: Dihydrobenzofuran-2-carboxamide derivatives have shown potent cytotoxic activity against various cancer cell lines and concurrently inhibit NF-κB transcriptional activity.[11][12] The NF-κB pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation.

Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (like LPS or TNFα) activate the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it drives the transcription of pro-survival genes like Bcl-2 and COX-2.

Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNFα) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50 Proteasome Proteasome IkB->Proteasome Degradation NFkB_active p65/p50 NFkB_inactive->NFkB_active Translocation Compound 2,3-Dihydrobenzofuran- 4-carboxylic acid (Hypothesized) Compound->IKK Inhibition? DNA DNA NFkB_active->DNA Binds Genes Pro-survival Genes (Bcl-2, COX-2, etc.) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflows for Target Validation

To rigorously test these hypotheses, a multi-step experimental approach is required. The following protocols outline a logical progression from identifying direct binding partners to validating functional cellular activity.

Workflow 1: Target Identification via Affinity Chromatography

This technique aims to identify which proteins from a cell lysate directly bind to the compound of interest.

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) attached at a position distal to the core pharmacophore, terminating in a reactive group (e.g., an amine or alkyne).

  • Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated Sepharose).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., RAW 264.7 macrophages for inflammation, or MDA-MB-231 breast cancer cells for oncology).

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the bound proteins. For a competitive elution, use a high concentration of the original, free this compound. This ensures that only proteins specifically binding to the pharmacophore are eluted.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

Affinity_Chromatography start Start step1 Synthesize & Immobilize Compound on Beads start->step1 step2 Incubate Beads with Cell Lysate step1->step2 step3 Wash to Remove Non-specific Binders step2->step3 step4 Elute with Excess Free Compound step3->step4 step5 Identify Eluted Proteins (LC-MS/MS) step4->step5 end List of Potential Binding Partners step5->end

Caption: Workflow for affinity chromatography-based target ID.

Workflow 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target in situ within intact cells. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis & Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis: Analyze the amount of the specific target protein remaining in the supernatant at each temperature using Western Blot or mass spectrometry. A positive result is a "thermal shift" to the right (i.e., the protein is stable at higher temperatures) in the compound-treated samples compared to the vehicle control.

Workflow Diagram:

CETSA_Workflow start Treat Intact Cells (Vehicle vs. Compound) step1 Heat Aliquots to a Range of Temperatures start->step1 step2 Lyse Cells & Pellet Aggregated Proteins step1->step2 step3 Collect Supernatant (Soluble Proteins) step2->step3 step4 Quantify Target Protein (e.g., Western Blot) step3->step4 result Observe Thermal Shift? step4->result yes Target Engagement Confirmed result->yes Yes no No Evidence of Engagement result->no No

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Workflow 3: Functional Validation

Once a target is identified and engagement is confirmed, its functional modulation must be demonstrated.

Methodology (Example: NF-κB Pathway):

  • Cell Line: Use a reporter cell line, such as HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Treatment: Pre-treat the cells with increasing concentrations of this compound.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα).

  • Luminescence Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity, which is proportional to NF-κB transcriptional activity.

  • Downstream Analysis (Western Blot): In a parallel experiment, treat relevant cells (e.g., RAW 264.7 macrophages) and stimulate as above. Harvest cell lysates and perform Western blotting to assess the phosphorylation status of IKK and IκBα, and the expression levels of NF-κB target genes like COX-2 and Bcl-2. A successful result would show a dose-dependent decrease in luciferase activity and a reduction in the phosphorylation of pathway components and expression of target proteins.

Conclusion and Future Directions

Based on robust evidence from structurally related compounds, this compound emerges as a promising lead scaffold for developing novel therapeutics, primarily in the areas of inflammation and oncology. The most compelling initial targets for investigation are the COX enzymes , mPGES-1 , and key nodes within the NF-κB signaling pathway . The experimental workflows detailed in this guide provide a rigorous, step-by-step framework for validating these hypotheses, moving from unbiased target identification to confirmation of in-cell engagement and functional modulation. Future work should focus on executing these validation experiments, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties based on the validated target.

References

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences.
  • Rovito, R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Sundén, H., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.
  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Request PDF.
  • Ye, X., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters.
  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • Rather, R. A., & Ali, I. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. Scientific Reports.
  • PubMed. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Choi, H. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Request PDF.
  • Xu, H., et al. (2010). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to Early-Stage Research on 2,3-Dihydrobenzofuran-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on early-stage research centered on 2,3-dihydrobenzofuran-4-carboxylic acid and its analogs. This scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuroprotective properties. This document is designed to serve as a practical, experience-driven resource, moving beyond a simple recitation of facts to explain the scientific rationale behind experimental choices.

Section 1: The 2,3-Dihydrobenzofuran Core: A Privileged Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran ring system is a heterocyclic motif present in a variety of natural products and synthetic molecules with significant therapeutic potential.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent positioning, making it an attractive scaffold for the design of targeted therapies. The addition of a carboxylic acid group at the 4-position introduces a key functional handle for modulating physicochemical properties and for forming critical interactions with biological targets.

Derivatives of the broader benzofuran and dihydrobenzofuran class have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Through mechanisms such as inhibition of nuclear factor-kappa B (NF-κB) and poly(ADP-ribose) polymerase-1 (PARP-1).[2][3]

  • Anti-inflammatory Effects: Often linked to the modulation of inflammatory pathways like NF-κB.

  • G-protein Coupled Receptor (GPCR) Agonism: For instance, as agonists of GPR119, a target for type 2 diabetes.[4]

  • Enzyme Inhibition: Including lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy.

This guide will focus on providing the practical knowledge necessary to design, synthesize, and evaluate novel analogs of this compound, with a particular emphasis on anticancer applications through PARP-1 and NF-κB inhibition.

Section 2: Rational Design and Synthesis of Novel Analogs

The successful development of novel analogs hinges on a robust synthetic strategy and a clear understanding of the target's structure-activity relationships (SAR).

Synthetic Strategies

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods, including intramolecular cyclization reactions. A common approach involves the synthesis of the core scaffold followed by functionalization.

A multi-step synthesis starting from 4-hydroxyindanone has been described, which proceeds through ozonolysis, oxidation, esterification, and aromatization to yield the benzofuran-4-carboxylic acid methyl ester, which can then be reduced to the dihydrobenzofuran and saponified to the carboxylic acid.[5] Other modern synthetic methods for constructing the dihydrobenzofuran ring include rhodium-catalyzed C-H activation and palladium-catalyzed annulations.[6]

Below is a generalized synthetic workflow for creating a library of analogs from the core this compound scaffold.

G cluster_0 Core Synthesis cluster_1 Analog Synthesis cluster_2 Purification & Characterization start Starting Materials (e.g., 4-hydroxyindanone) step1 Multi-step Synthesis start->step1 core 2,3-Dihydrobenzofuran- 4-carboxylic acid step1->core activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) core->activation coupling Amide or Ester Coupling activation->coupling analogs Library of Analogs coupling->analogs purification Purification (Column Chromatography, Recrystallization) analogs->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Figure 1: General workflow for the synthesis and purification of this compound analogs.
Detailed Synthetic Protocol: this compound

The following is a representative, non-optimized protocol for the synthesis of the core scaffold, adapted from literature procedures.[5]

Step 1: Synthesis of 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester

  • Silylation of 4-hydroxyindanone: To a solution of 4-hydroxyindanone in a suitable solvent (e.g., toluene), add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and heat the reaction mixture.

  • Ozonolysis-Reduction: Cool the reaction mixture and bubble ozone through the solution until the starting material is consumed (monitored by TLC). Subsequently, add a reducing agent (e.g., dimethyl sulfide).

  • Oxidation and Esterification: Treat the resulting mixture with an oxidizing agent followed by an esterification agent (e.g., methanol in the presence of an acid catalyst) to yield 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester.

Step 2: Aromatization and Saponification

  • Aromatization: The crude 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester is treated with a suitable acid (e.g., methanesulfonic acid) in an appropriate solvent to yield 4-benzofurancarboxylic acid methyl ester.

  • Reduction: The benzofuran ring is then selectively reduced to the dihydrobenzofuran using a catalyst such as palladium on carbon under a hydrogen atmosphere.

  • Saponification: The resulting methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF).

Purification and Characterization

Purification:

  • Column Chromatography: Flash column chromatography is a standard method for purifying the synthesized analogs. The choice of solvent system is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. For acidic compounds like carboxylic acids, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing.[7][8]

  • Recrystallization: If the synthesized compound is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is crucial and should be determined experimentally.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. For this compound, characteristic peaks would include those for the aromatic protons, the diastereotopic protons of the dihydrofuran ring, and the carboxylic acid proton.[5][9][10][11][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from fragmentation patterns. For carboxylic acids, common fragments include the loss of water (M-18) and the carboxyl group (M-45).[13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid.[17][18][19]

Section 3: In Vitro Evaluation: A Step-by-Step Guide to Key Bioassays

Once a library of analogs has been synthesized and characterized, the next step is to evaluate their biological activity. This section provides detailed, self-validating protocols for key assays relevant to the anticancer potential of this compound analogs.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Protocol:

  • Plate Preparation: Use a 96-well plate coated with histones and blocked to prevent non-specific binding.

  • Reaction Mixture: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a known PARP inhibitor as a positive control and a no-enzyme control as a blank.

  • Incubation: Incubate the plate to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of the histones.

  • Detection: Add streptavidin-HRP (horseradish peroxidase) conjugate, which will bind to the biotinylated PAR chains. After washing, add a chemiluminescent or colorimetric HRP substrate.

  • Signal Measurement: Measure the resulting signal using a luminometer or spectrophotometer.

  • Data Analysis: The signal intensity is proportional to the PARP-1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compounds.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the NF-κB transcriptional activity. Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Section 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold and analysis of the resulting changes in biological activity are crucial for optimizing lead compounds.

Key Structural Modifications and Their Rationale
  • Amide/Ester Analogs at the 4-position: Converting the carboxylic acid to a series of amides or esters allows for the exploration of different interactions with the target protein and can modulate the compound's physicochemical properties, such as cell permeability and metabolic stability.

  • Substituents on the Aromatic Ring: Adding various substituents (e.g., halogens, alkyl, alkoxy groups) to the benzofuran ring can influence electronic properties, lipophilicity, and steric interactions within the binding pocket.

  • Modifications of the Dihydrofuran Ring: Introducing substituents on the dihydrofuran ring can impact the compound's conformation and interactions with the target.

Data Presentation for SAR Analysis

Quantitative data from the bioassays should be organized in a clear and structured manner to facilitate SAR analysis.

Table 1: In Vitro Activity of this compound Analogs

Compound IDR Group (at 4-position)Cytotoxicity (IC50, µM)PARP-1 Inhibition (IC50, µM)NF-κB Inhibition (IC50, µM)
Core -COOH>50>50>50
Analog 1 -CONH-Ph15.28.512.1
Analog 2 -CONH-(4-F-Ph)10.85.29.7
Analog 3 -COOCH335.422.128.9
...............

Section 5: Mechanism of Action and Signaling Pathways

A deeper understanding of the molecular mechanisms by which these analogs exert their biological effects is essential for rational drug design.

PARP-1 and the DNA Damage Response

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. It recognizes and binds to DNA single-strand breaks (SSBs), leading to the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains serve as a scaffold to recruit other DNA repair proteins. Inhibition of PARP-1 enzymatic activity or "trapping" of PARP-1 on DNA leads to the accumulation of unrepaired SSBs, which can be converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), the inhibition of PARP-1 can lead to synthetic lethality.[4][20][21][22][23]

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 Detection replication DNA Replication ssb->replication par PAR Chain Synthesis parp1->par Activation parp1_trapped PARP-1 Trapping parp1->parp1_trapped repair_proteins Recruitment of Repair Proteins par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair parpi PARP Inhibitor parpi->parp1 dsb Double-Strand Break (DSB) replication->dsb Fork Collapse apoptosis Apoptosis (in HR-deficient cells) dsb->apoptosis

Figure 2: Simplified schematic of the PARP-1 mediated DNA damage response and the effect of PARP inhibitors.
The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway can therefore be an effective anticancer strategy.[2][3][24][25][26]

G cluster_0 NF-κB Signaling Pathway cluster_1 Inhibition stimuli Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription Activation inhibitor NF-κB Inhibitor inhibitor->ikk Blocks Activation

Figure 3: Simplified schematic of the canonical NF-κB signaling pathway and a potential point of inhibition.

Section 6: Physicochemical Properties and In Silico ADME Prediction

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools can provide valuable early-stage predictions of these properties.

Table 2: Predicted Physicochemical and ADME Properties of Selected Analogs

PropertyCore ScaffoldAnalog 1Analog 2
Molecular Weight164.16241.27259.26
logP1.52.83.0
Hydrogen Bond Donors111
Hydrogen Bond Acceptors333
Polar Surface Area (Ų)46.558.758.7
Predicted GI AbsorptionHighHighHigh
Predicted BBB PermeabilityNoNoNo

These predictions can help guide the selection of analogs for further development and identify potential liabilities that may need to be addressed through medicinal chemistry optimization.

References

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Bio-Rad. (n.d.). NF-κB Signaling Pathway.
  • Choi, Y. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549.
  • Ye, X., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-2545.
  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of Pharmacological Sciences, 96(3), 229-245.
  • Wikipedia. (n.d.). PARP1.
  • Langelier, M. F., et al. (2018). PARP-1: Structural Insights and Pharmacological Targets for Inhibition. Biochemical Society Transactions, 46(6), 1671-1685.
  • Ali, A., et al. (2020). Rapid Detection and Signaling of DNA Damage by PARP-1. International Journal of Molecular Sciences, 21(21), 8048.
  • ResearchGate. (n.d.). Schematic representation of PARP1-mediated DNA damage repair.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • SciELO. (2010). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Google Patents. (2009). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • UCL Discovery. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans.
  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • ResearchGate. (n.d.). Development of predictive in silico models for ADME properties.
  • ResearchGate. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • ResearchGate. (n.d.). Fig. S4. a) 1 H-NMR and b) 13 C-NMR spectra of compound 4a.
  • ResearchGate. (n.d.). Swiss ADME-Predicted Properties.
  • ARKAT USA. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • CORE. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations.
  • ResearchGate. (n.d.). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols.
  • PubMed Central. (2021). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum.
  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (n.d.). Predicting ADME properties in drug discovery.
  • PubMed. (2011). In silico predictions of ADME-Tox properties: drug absorption.

Sources

CAS number 209256-40-6 properties and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-4-carboxylic Acid (CAS 209256-40-6)

Introduction

2,3-Dihydro-1-benzofuran-4-carboxylic acid, identified by the CAS number 209256-40-6, is a heterocyclic organic compound. Its structure features a bicyclic system composed of a fused benzene ring and a dihydrofuran ring, with a carboxylic acid group attached to the benzene ring. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of the carboxylic acid functional group allows for a variety of chemical transformations, such as esterification and amidation, making it a versatile intermediate for creating more complex molecular architectures.[1] Compounds containing the dihydrobenzofuran scaffold are of significant interest in medicinal chemistry due to their presence in a range of biologically active natural products and synthetic drugs.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its safe handling, storage, and application in research and development. 2,3-Dihydro-1-benzofuran-4-carboxylic acid is typically a white to off-white solid at room temperature. The carboxylic acid moiety renders it soluble in polar organic solvents and to some extent in water.[1]

PropertyValueSource
CAS Number 209256-40-6[1][2]
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents[1]

Hazard Analysis and Toxicological Profile

As of the latest available data, a comprehensive toxicological profile for 2,3-Dihydro-1-benzofuran-4-carboxylic acid has not been established. A safety data sheet for this compound indicates that no specific toxicological data is available.[2] In such instances, it is imperative for researchers to treat the compound with a high degree of caution, assuming it to be potentially hazardous until proven otherwise.

The primary hazards can be inferred from the functional groups present in the molecule:

  • Carboxylic Acid Group: Carboxylic acids can be corrosive or irritating to the skin, eyes, and respiratory tract. The acidity of the compound can cause burns upon direct contact.

  • Aromatic System: While the dihydrobenzofuran system itself is not typically associated with high toxicity, aromatic compounds should always be handled with care to avoid inhalation and skin contact.

Given the lack of specific data, a general hazard assessment workflow for handling such a compound is recommended.

Caption: General hazard assessment workflow for a compound with limited toxicological data.

Safe Handling and Storage Protocols

Due to the unknown toxicological properties of 2,3-Dihydro-1-benzofuran-4-carboxylic acid, stringent adherence to safe laboratory practices is mandatory.

Engineering Controls

All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

A risk-based approach should be used for the selection of PPE. The following diagram outlines a decision-making process for appropriate PPE selection.

PPE_Selection_Workflow cluster_exposure Exposure Potential Assessment cluster_ppe PPE Selection Start Task: Handling CAS 209256-40-6 Risk_Inhalation Risk of Inhalation? (e.g., handling powder) Start->Risk_Inhalation Risk_Skin_Contact Risk of Skin Contact? (e.g., solution handling) Risk_Inhalation->Risk_Skin_Contact No Respiratory Use Respiratory Protection (e.g., N95 or higher) Risk_Inhalation->Respiratory Yes Gloves Wear Chemical Resistant Gloves (e.g., Nitrile) Risk_Skin_Contact->Gloves Yes Eye_Protection Wear Safety Goggles/ Face Shield Risk_Skin_Contact->Eye_Protection No Respiratory->Risk_Skin_Contact Gloves->Eye_Protection Lab_Coat Wear a Lab Coat Eye_Protection->Lab_Coat End Proceed with Experiment Lab_Coat->End

Caption: Decision workflow for selecting appropriate PPE for handling CAS 209256-40-6.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound may be sensitive to heat and light, which could lead to degradation.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous. Do not allow it to enter the environment.

Conclusion

2,3-Dihydro-1-benzofuran-4-carboxylic acid (CAS 209256-40-6) is a research chemical with potential applications in various fields of organic synthesis. The current lack of comprehensive hazard and toxicological data necessitates a cautious approach to its handling and use. Researchers and drug development professionals must employ robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize potential exposure. As with any compound with an incomplete safety profile, all work should be conducted under the assumption of potential hazard, and all established laboratory safety guidelines must be strictly followed.

References

Sources

A Technical Guide to the Theoretical Modeling of 2,3-Dihydrobenzofuran-4-carboxylic Acid Interactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical modeling of 2,3-Dihydrobenzofuran-4-carboxylic acid and its derivatives. We will delve into the core computational methodologies that are pivotal in elucidating its interactions with biological targets, thereby accelerating drug discovery efforts. This document emphasizes the rationale behind the selection of specific computational strategies, providing a self-validating framework for robust and reliable in-silico analysis.

Introduction: The Therapeutic Potential of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4][5] Specifically, this compound (PubChem CID: 18787444) presents a key starting point for the design of novel therapeutics.[6] Its structural rigidity and potential for diverse functionalization make it an ideal candidate for targeted drug design.

Theoretical modeling provides a powerful lens through which we can predict and analyze the molecular interactions of this compound derivatives at an atomic level. This in-silico approach allows for the rapid screening of large compound libraries, the elucidation of binding mechanisms, and the optimization of lead compounds, significantly reducing the time and cost associated with traditional drug discovery pipelines.[7][8][9]

Foundational Steps: Ligand and Target Preparation

The fidelity of any theoretical model is fundamentally dependent on the quality of the initial structures. This section outlines the critical first steps of preparing both the ligand (this compound derivative) and the biological target for computational analysis.

Ligand Preparation: From 2D Structure to 3D Conformation

A precise three-dimensional representation of the ligand is paramount for accurate interaction studies.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Start with the 2D chemical structure of this compound. This can be drawn using chemical drawing software or obtained from databases like PubChem.[6]

  • Convert to 3D: Utilize a computational chemistry tool to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is crucial as it removes any steric clashes or unfavorable geometries. A suitable force field for small molecules, such as the General Amber Force Field (GAFF) or the Merck Molecular Force Field (MMFF), should be employed.[10]

  • Charge Calculation: Assign partial atomic charges to the ligand. This is critical for accurately modeling electrostatic interactions. The AM1-BCC charge model is a widely accepted and robust method for this purpose.[11]

  • Generate Multiple Conformers: For flexible molecules, it is advisable to generate a diverse set of low-energy conformers to account for conformational changes upon binding.

Target Identification and Preparation

Identifying the biological target is a critical step that can be guided by experimental data or bioinformatics approaches. Once a target is identified, its 3D structure must be meticulously prepared.

Experimental Protocol: Target Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[12][13] If an experimental structure is unavailable, a homology model can be generated.

  • Structure Cleanup: The raw PDB file often contains non-essential components that must be addressed:

    • Remove Water Molecules: Water molecules, unless known to be critical for binding, are typically removed to simplify the system.[14]

    • Add Hydrogen Atoms: PDB files often lack explicit hydrogen atoms, which are essential for defining the correct tautomeric and ionization states of amino acid residues.

    • Handle Missing Residues and Loops: Missing residues or loops in the crystal structure should be modeled using loop prediction algorithms.

    • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH must be determined, as they play a critical role in ligand binding.

  • Binding Site Identification: The location of the binding site can be identified from the position of a co-crystallized ligand or predicted using pocket-finding algorithms like SiteMap or fpocket.[15][16]

Core Modeling Techniques: A Multi-faceted Approach

A robust theoretical modeling strategy employs a hierarchy of computational techniques, from rapid screening methods to more rigorous and computationally intensive simulations.

Core_Modeling_Workflow cluster_0 Initial Screening cluster_1 Refinement & Dynamics cluster_2 High-Accuracy Energetics cluster_3 Pharmacokinetics & Toxicity Virtual_Screening Virtual Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Identifies initial hits MD_Simulation Molecular Dynamics (MD) Simulation Molecular_Docking->MD_Simulation Provides initial binding pose QM_MM Quantum Mechanics/ Molecular Mechanics (QM/MM) MD_Simulation->QM_MM Provides structures for high-accuracy interaction analysis Free_Energy_Calc Free Energy Calculations MD_Simulation->Free_Energy_Calc Generates ensembles for binding affinity calculation ADMET_Prediction ADMET Prediction Free_Energy_Calc->ADMET_Prediction Prioritizes potent compounds

Virtual Screening: Casting a Wide Net

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.[17] This approach acts as a filter to narrow down the vast chemical space to a manageable number of promising candidates for further investigation.[8][18]

There are two primary types of virtual screening:

  • Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein to dock and score a library of compounds.[7][9][18] It is the preferred method when a high-quality structure of the target is available.

  • Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities.[7][9][18]

Molecular Docking: Predicting the "Handshake"

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][19][20] The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity.

Experimental Protocol: Molecular Docking

  • Prepare Input Files: Ensure both the ligand and receptor are in the appropriate file format (e.g., .pdbqt for AutoDock Vina) with charges and hydrogen atoms correctly assigned.[21]

  • Define the Binding Site (Grid Box): A grid box is defined around the active site of the protein to confine the search space for the ligand.[12][21]

  • Run Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the grid box.

  • Analyze Results: The results are a series of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[12] The pose with the lowest binding energy is typically considered the most favorable.

Docking SoftwareKey Features
AutoDock Vina Widely used, open-source, and known for its speed and accuracy.[16]
Schrödinger Glide A commercial software suite with a highly refined scoring function.
GOLD Known for its handling of ligand and protein flexibility.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[22][23] MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, the stability of the binding pose, and the role of solvent molecules.[24][25]

Experimental Protocol: MD Simulation of a Protein-Ligand Complex

  • System Setup: The protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Force Field Selection: A crucial step is the choice of a force field, which is a set of parameters that defines the potential energy of the system.[10][26] Common force fields for biomolecular simulations include AMBER and CHARMM.[23][26][27]

  • Energy Minimization: The initial system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure. This is done in two stages: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles.[27]

  • Production Run: Once equilibrated, the production MD simulation is run for a significant period (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

MD_Simulation_Workflow Start Docked Protein-Ligand Complex System_Setup System Setup (Solvation & Ionization) Start->System_Setup Force_Field Force Field Selection (e.g., AMBER, CHARMM) System_Setup->Force_Field Minimization Energy Minimization Force_Field->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Advanced Methods for High-Accuracy Predictions

For a more in-depth and accurate understanding of the binding process, more computationally demanding techniques can be employed.

QM/MM methods offer a hybrid approach where a small, chemically important region of the system (e.g., the ligand and the active site residues) is treated with quantum mechanics (QM), while the rest of the system is described by a classical molecular mechanics (MM) force field.[28][29] This allows for a highly accurate description of electronic effects, such as charge transfer and polarization, which are crucial for certain interactions, while maintaining computational efficiency.[30]

The ultimate goal of many theoretical modeling studies is to accurately predict the binding free energy, which is directly related to the binding affinity.[31][32][33] Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the "gold standard" for calculating relative binding free energies between a series of ligands.[31][34][35] These methods involve computationally intensive simulations of alchemical transformations between different ligand states.

Predicting Pharmacokinetics and Toxicity: The ADMET Profile

A successful drug must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[36][37] Computational models can predict these properties early in the drug discovery process, helping to identify and mitigate potential liabilities.[38][39]

ADMET PropertyComputational Prediction Method
Absorption Quantitative Structure-Activity Relationship (QSAR) models for properties like Caco-2 permeability.[37]
Distribution Models to predict blood-brain barrier penetration and plasma protein binding.[37]
Metabolism Prediction of interactions with cytochrome P450 enzymes.[37]
Excretion Models for predicting renal clearance.
Toxicity QSAR models for various toxicity endpoints, such as hERG inhibition and mutagenicity.

Conclusion: An Integrated Approach to Drug Discovery

The theoretical modeling of this compound and its derivatives is a powerful and indispensable component of modern drug discovery. By employing a multi-tiered approach that integrates virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into the molecular basis of their biological activity. This in-silico framework not only accelerates the identification of promising lead compounds but also provides a rational basis for their optimization, ultimately increasing the probability of success in the development of novel therapeutics.

References

  • Quantum mechanics implementation in drug-design workflows: does it really help? - NIH.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - MDPI.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
  • Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods - MDPI.
  • Force fields for small molecules - PMC - NIH.
  • Computational design of protein-small molecule interfaces - PubMed - NIH.
  • Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed.
  • Virtual screening - Wikipedia.
  • Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks.
  • Virtual Screening in Drug Discovery Techniques & Trends | Chem-space.com.
  • Quantum Mechanics/Chemistry in Drug Design - Profacgen.
  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One.
  • Quantum Mechanical Methods for Drug Design - zora.uzh.ch.
  • Quantum Chemistry in Drug Discovery - Rowan Scientific.
  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.
  • What is Virtual Screening? | NVIDIA Glossary.
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin.
  • Force Fields for Small Molecules - PubMed - NIH.
  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi.
  • Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions.
  • Free Energy Calculations for Protein–Ligand Binding Prediction.
  • (PDF) Force Fields for Small Molecules - ResearchGate.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF.
  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts.
  • Computational probing protein–protein interactions targeting small molecules | Bioinformatics | Oxford Academic.
  • Calculation of absolute protein–ligand binding free energy from computer simulations.
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click - YouTube.
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling - ACS Publications.
  • Computational evaluation of protein – small molecule binding - PMC - NIH.
  • Progress in computational methods for the prediction of ADMET properties - PubMed.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC - PubMed Central.
  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials.
  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies.
  • Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Request PDF - ResearchGate.
  • 2,3-Dihydro-1-benzofuran-4-carboxylic acid | C9H8O3 | CID 18787444 - PubChem.
  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents | Journal of Chemical Information and Modeling - ACS Publications.
  • DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION - Bioinfo Publications.
  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed.
  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.
  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF - ResearchGate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Fundamental Chemistry of the Dihydrobenzofuran Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydrobenzofuran Scaffold as a Privileged Structure

The 2,3-dihydrobenzofuran ring system, a heterocyclic motif formed by the fusion of a benzene ring with a dihydrofuran ring, stands as a cornerstone in the fields of medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active compounds has earned it the designation of a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] This unique structural feature makes these compounds ideal candidates for the development of novel pharmaceutical agents.[4]

From the antifungal and anti-inflammatory natural product (+)-Conocarpan to synthetic molecules with potent anticancer, antiviral, and hypolipidemic activities, the dihydrobenzofuran core is a recurring theme.[5][6][7] Its significance stems from its rigid, yet three-dimensional, conformation, which allows for precise spatial orientation of substituents to interact with biological targets. This guide provides an in-depth exploration of the core chemical principles of the 2,3-dihydrobenzofuran system, from its fundamental electronic properties and spectroscopic signatures to modern synthetic strategies and characteristic reactivity patterns, designed for researchers, scientists, and drug development professionals.

Chapter 1: Core Structural and Spectroscopic Properties

Molecular Architecture and Electronic Profile

The 2,3-dihydrobenzofuran molecule consists of an aromatic benzene ring fused to a five-membered dihydrofuran ring. This fusion imparts a unique electronic character. The oxygen heteroatom, being highly electronegative, influences the electron density of both rings. Its lone pairs can participate in resonance with the aromatic system, activating the benzene ring towards electrophilic substitution, particularly at positions ortho and para to the oxygen (positions 7 and 5).

The dihydrofuran portion of the molecule contains two sp³-hybridized carbons at positions 2 and 3, which are often chiral centers in substituted derivatives.[2] This non-aromaticity in the five-membered ring provides a defined, three-dimensional geometry that is crucial for specific binding interactions in a biological context.

Spectroscopic Signatures for Characterization

Unambiguous characterization of the dihydrobenzofuran scaffold relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

Table 1: Key Spectroscopic Data for the 2,3-Dihydrobenzofuran Scaffold

Technique Feature Typical Chemical Shift / Frequency Notes
¹H NMR Protons at C3 (CH₂)δ ≈ 3.2 ppm (t)Coupling to C2 protons.
Protons at C2 (CH₂)δ ≈ 4.6 ppm (t)Deshielded due to proximity to oxygen.
Aromatic Protonsδ ≈ 6.7-7.2 ppmComplex splitting pattern depending on substitution.
¹³C NMR C3δ ≈ 29 ppmAliphatic carbon.
C2δ ≈ 71 ppmAliphatic carbon deshielded by oxygen.
Aromatic Carbonsδ ≈ 110-160 ppmSix distinct signals for an unsubstituted ring.
IR Spec. C-O-C Stretch1215-1250 cm⁻¹Strong, characteristic absorption.[8]
Aromatic C=C Stretch~1470-1600 cm⁻¹Multiple bands are often observed.[8]

Note: Shifts are approximate and can vary significantly with substitution.

The vicinal coupling constant (J value) between protons on C2 and C3 is a critical diagnostic tool for determining the relative stereochemistry (cis or trans) in 2,3-disubstituted derivatives, although careful analysis is required as the magnitudes can be influenced by substituent effects.[9]

Chapter 2: Modern Synthetic Strategies for Core Construction

The construction of the dihydrobenzofuran framework has been the subject of extensive research, leading to a diverse toolbox of synthetic methodologies.[4] Modern approaches increasingly favor catalytic, atom-economical, and stereoselective reactions.

Synthetic_Strategies cluster_start Starting Materials cluster_end 2,3-Dihydrobenzofuran Core cluster_methods Reaction Class A o-Allylphenols M1 Intramolecular Cyclization A->M1 B N-Phenoxyacetamides M2 Rh(III)-Catalyzed C-H Activation B->M2 C Salicyl Aldehydes / Imines M3 [4+1] Annulation C->M3 D o-Bromophenols + Dienes M4 Pd-Catalyzed Heck Reaction D->M4 Core Dihydrobenzofuran M1->Core M2->Core M3->Core M4->Core

Caption: Key Synthetic Strategies for the Dihydrobenzofuran Core.

Transition Metal-Catalyzed Intramolecular Cyclizations

One of the most powerful strategies for constructing the dihydrobenzofuran ring involves the intramolecular cyclization of suitably functionalized phenol derivatives. Transition metals, particularly palladium (Pd), rhodium (Rh), and copper (Cu), are frequently employed to facilitate these transformations under mild conditions.[4][10]

  • Palladium-Catalyzed Heck/Tsuji-Trost Reactions: A highly effective method involves the reaction of o-bromophenols with 1,3-dienes.[11] This palladium-catalyzed sequence can be rendered highly enantioselective through the use of chiral ligands, providing access to optically pure dihydrobenzofurans.[10]

  • Rhodium-Catalyzed C-H Activation: A more advanced and atom-economical approach utilizes the direct C-H activation of a directing group-tethered phenol derivative, such as an N-phenoxyacetamide.[11][12] This avoids the need for pre-installed halide functionality on the aromatic ring. The reaction with coupling partners like alkylidenecyclopropanes proceeds via a [3+2] annulation, showcasing excellent functional group tolerance.[10][12]

Causality Behind the Choice: The selection of a transition metal catalyst is dictated by the desired bond disconnection and the nature of the starting materials. Palladium is exemplary for cross-coupling reactions involving aryl halides, while rhodium(III) catalysts are uniquely suited for directed C-H activation pathways, offering a more step-economical route.

Cycloaddition Reactions

Pericyclic and pseudo-pericyclic reactions provide a rapid means of assembling the five-membered ring.

  • [4+1] Annulation: This strategy involves the reaction of a four-atom component with a one-atom component. A prominent example is the reaction between in situ generated o-quinone methides (from salicylaldehydes) and sulfur or ammonium ylides.[13][14] The ylide delivers a single carbon atom to form the C3 position of the dihydrofuran ring. This method can be made highly asymmetric by using chiral amines to generate the ammonium ylides.[14]

  • [3+2] Cycloaddition: These reactions involve the addition of a three-atom component to a double bond. For instance, the copper-catalyzed reaction of quinone esters with substituted styrenes can furnish highly enantioselective 2,3-dihydrobenzofurans.[10]

Expert Insight: Cycloaddition strategies are particularly valuable in library synthesis for drug discovery. They often involve convergent bond construction, where two moderately complex fragments are combined in a single step to build a more complex core, increasing overall efficiency.

Chapter 3: Fundamental Reactivity Patterns

The reactivity of the 2,3-dihydrobenzofuran system can be considered in two domains: reactions involving the aromatic ring and those involving the dihydrofuran ring.

Electrophilic Aromatic Substitution

The benzene portion of the scaffold is activated towards electrophilic aromatic substitution (EAS). The oxygen atom is an ortho-, para-director. Due to steric hindrance from the fused ring at position 7a, substitution typically occurs at positions 5 and 7. The regioselectivity can be controlled by the choice of reagents and the presence of other substituents on the aromatic ring. This reactivity is analogous to that of other aryl ethers.

Oxidation and Ring-Opening Reactions

The dihydrofuran ring is susceptible to various transformations that are synthetically useful.

  • Oxidation: The 2,3-dihydrobenzofuran core can be oxidized to the corresponding aromatic benzofuran.[15] Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can effect this dehydrogenation.[15] Additionally, biological oxidation by microorganisms can introduce hydroxyl groups onto the scaffold, mimicking metabolic pathways.[16]

  • Ring-Opening: The C2-O bond of the dihydrofuran ring can be cleaved under various conditions.[17] Transition metal-catalyzed reactions, particularly with nickel, are effective for this transformation, providing access to functionalized o-hydroxystyrenes or other valuable phenolic derivatives.[18][19] This ring-opening provides a strategic pathway to convert the rigid heterocyclic scaffold back into a more flexible acyclic structure for further synthetic elaboration.

Catalytic_Cycle A [Rh(III)] Catalyst B C-H Activation (Cyclometalation) A->B -HX C Rhodacycle Intermediate B->C D Alkene Coordination C->D + Alkene E Migratory Insertion D->E F Reductive Elimination E->F G Product Release F->G Forms C-O bond G->A Regenerates Catalyst prod Dihydrobenzofuran Product G->prod sub N-Phenoxyacetamide sub->B

Caption: Catalytic Cycle for Rh(III)-Catalyzed C-H Activation.

Chapter 4: Key Experimental Protocols

The following protocols are presented as illustrative examples of modern synthetic methods. They are self-validating in that successful execution and characterization confirm the underlying chemical principles.

Protocol 1: Copper-Catalyzed Intramolecular C-H Arylation for Dihydrobenzofuran Synthesis

This protocol describes the synthesis of a functionalized dihydrobenzofuran via a direct C-O bond formation, employing a copper catalyst and a hypervalent iodine reagent.[20]

  • Principle: An alcohol tethered to an aromatic ring undergoes intramolecular C-H functionalization. A diaryliodonium salt is formed in situ, which then undergoes a copper-catalyzed reductive elimination to form the C-O bond and close the ring.[20] Triethylamine is used as a base to buffer the reaction and prevent acid-mediated side reactions.[20]

  • Materials and Reagents:

    Reagent M.W. Amount Moles
    2-(3-methoxyphenyl)ethanol 152.19 100 mg 0.66 mmol
    Phenyliodine bis(trifluoroacetate) (PIFA) 430.03 312 mg 0.72 mmol
    Copper(II) triflate (Cu(OTf)₂) 361.66 12 mg 0.033 mmol
    Triethylamine (Et₃N) 101.19 275 µL 1.97 mmol

    | 1,2-Dichloroethane (DCE) | 98.96 | 6.6 mL | - |

  • Step-by-Step Methodology:

    • To a stirred solution of 2-(3-methoxyphenyl)ethanol (100 mg, 0.66 mmol) in 1,2-dichloroethane (6.6 mL) in a flame-dried flask under an argon atmosphere, add phenyliodine bis(trifluoroacetate) (312 mg, 0.72 mmol).

    • Stir the resulting mixture at room temperature for 30 minutes. The solution should become homogeneous. This step facilitates the formation of the key diaryliodonium salt intermediate.

    • Add triethylamine (275 µL, 1.97 mmol) to the reaction mixture.

    • Add copper(II) triflate (12 mg, 0.033 mmol) in one portion.

    • Stir the reaction vigorously at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed. The copper catalyst is essential for the crucial reductive elimination step that forms the dihydrobenzofuran ring.[20]

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL) and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield the desired 6-methoxy-2,3-dihydrobenzofuran.

Protocol 2: Asymmetric [4+1] Annulation for Chiral Dihydrobenzofuran Synthesis

This protocol outlines a highly enantio- and diastereoselective synthesis of a 2,3-disubstituted dihydrobenzofuran using an organocatalyzed domino reaction.[5][21]

  • Principle: A chiral salicyl N-phosphonyl imine reacts with a bromo malonate derivative in a Cs₂CO₃-catalyzed domino annulation.[5] The reaction proceeds through an initial nucleophilic attack followed by an intramolecular cyclization to form the dihydrobenzofuran ring with high stereocontrol.

  • Materials and Reagents:

    Reagent M.W. Amount Moles
    Chiral Salicyl N-phosphonyl imine - 0.10 mmol 0.10 mmol
    Diethyl 2-bromomalonate 239.05 31 mg 0.13 mmol
    Cesium Carbonate (Cs₂CO₃) 325.82 49 mg 0.15 mmol

    | Acetonitrile (CH₃CN) | 41.05 | 1.0 mL | - |

  • Step-by-Step Methodology:

    • To a vial containing a magnetic stir bar, add the chiral salicyl N-phosphonyl imine (0.10 mmol, 1.0 equiv) and cesium carbonate (49 mg, 0.15 mmol, 1.5 equiv).

    • Add dry acetonitrile (1.0 mL) and stir the suspension at room temperature.

    • Add diethyl 2-bromomalonate (31 mg, 0.13 mmol, 1.3 equiv) dropwise to the mixture.

    • Seal the vial and stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC. The non-nucleophilic base Cs₂CO₃ is crucial for facilitating the initial deprotonation and subsequent domino reaction without competing side reactions.[5]

    • After completion, filter the reaction mixture through a small plug of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can often be purified by washing with hexanes to remove less polar impurities, a benefit of the "Group-Assisted Purification" (GAP) chemistry enabled by the phosphonyl group.[5][21] If needed, further purification can be achieved by flash column chromatography.

    • The product is a highly functionalized trans-2,3-dihydrobenzofuran derivative, obtained in high yield and diastereoselectivity.

Conclusion and Future Outlook

The fundamental chemistry of the 2,3-dihydrobenzofuran ring system is a rich and evolving field. Its structural rigidity and electronic properties make it an exceptionally versatile scaffold for interacting with biological systems. While classic synthetic methods remain valuable, the field is increasingly driven by the development of novel transition metal-catalyzed reactions, particularly those involving C-H functionalization, which offer unparalleled efficiency and atom economy.[4][22] The persistent demand for enantiomerically pure pharmaceuticals ensures that asymmetric catalysis will continue to be a major focus of research.[23]

Looking ahead, the integration of photochemistry, flow chemistry, and biocatalysis promises to deliver even more sustainable and powerful methods for synthesizing and functionalizing this important heterocyclic core, further cementing the role of the dihydrobenzofuran scaffold in the future of drug discovery and materials science.[24][25]

References

  • Yuan, Q., Yan, J. X., Liu, H., et al. (n.d.). Aggregation-Induced Asymmetric Synthesis (AIAS) Leading to More Selective Formation of 2,3-Dihydrobenzofuran Based on Various Sulfur Ylides. Google.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Movassaghi, M., & Chen, B. (n.d.). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. NIH.
  • Ashraf, R., Zahoor, A. F., Ali, K. G., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH.
  • ACS Publications. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction | Organic Letters.
  • RSC Publishing. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry.
  • PubMed. (n.d.). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists.
  • Yuan, Q., Yan, J. X., Liu, H., et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing.
  • Taylor & Francis Online. (n.d.). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans.
  • Xu, G., Chen, Q., Wu, F., et al. (2021). Rhodium(III)-Catalyzed Synthesis of Functionalized Dihydrobenzofurans. Synfacts.
  • Ni, C., Gao, J., & Fang, X. (2020). Asymmetric Copper-Catalyzed Synthesis of Dihydrobenzofuran-3-ols. Synfacts.
  • Gini, A., Telen, S., & Maulide, N. (n.d.). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. NIH.
  • Ashraf, R., Zahoor, A. F., Ali, K. G., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • Saito, H., & Yorimitsu, H. (2019). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Chemistry Letters.
  • Cerniglia, C. E., & Gibson, D. T. (n.d.). Bacterial and fungal oxidation of dibenzofuran. PMC - NIH.
  • PMC - PubMed Central. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • (n.d.). Structures of the dihydrobenzofuran ring constituting biologically active natural products.
  • (n.d.). Oxidation Reactions of 5-Hydroxy-2,3-dihydrobenzofurans and 5-Hydroxy-2,3-dihydronaphtho[1,2-b]furans.
  • ACS Publications. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity | Journal of Medicinal Chemistry.
  • (n.d.). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
  • Zerenler Çalışkan, Z., & Ay, E. N. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar.
  • NIH. (n.d.). Dihydrobenzofuran | C8H8O | CID 10329. PubChem.
  • Cardillo, B., Cricchio, R., & Merlini, L. (n.d.). Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes. Journal of the Chemical Society C: Organic (RSC Publishing).
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
  • ResearchGate. (n.d.). Synthesis methods and ring‐opening products of benzofuran and its derivatives.
  • ResearchGate. (n.d.). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF.
  • Zhu, C., & Wang, D. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed.
  • Uprety, R., Ghimire, R., Magar, P. G., et al. (2024). Study of the molecular structure, electronic structure, spectroscopic analysis and thermodynamic properties of dibenzofuran using first principles. Journal of Nepal Physical Society - Nepal Journals Online.
  • (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to 2,3-Dihydrobenzofuran-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Structures

In the landscape of modern drug discovery, the concept of "privileged structures" represents a cornerstone of efficient lead generation and optimization.[1][2] First articulated by Evans in 1988, this term describes molecular scaffolds that are not merely recurring motifs but are versatile frameworks capable of binding to multiple, often unrelated, biological targets with high affinity.[2] These scaffolds, such as the benzodiazepine or indole core, offer a significant strategic advantage, providing a robust starting point for developing focused compound libraries with a higher probability of identifying bioactive agents.[2] Their inherent "drug-like" properties, including chemical stability and amenability to synthetic diversification, make them invaluable assets in the quest for novel therapeutics.[2]

Among these elite molecular architectures, the 2,3-dihydrobenzofuran ring system has emerged as a particularly fruitful scaffold.[3] Its rigid, yet three-dimensional, structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological macromolecules. This guide focuses on a specific, yet underexplored, member of this family: 2,3-dihydrobenzofuran-4-carboxylic acid . While its isomers, particularly those with substitution at the 2-, 5-, and 7-positions, have given rise to a multitude of potent biological agents, the 4-carboxylic acid variant holds unique potential due to its specific electronic and steric properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological significance, and therapeutic potential of this promising core.

Core Synthesis: A Plausible and Scalable Route

While a direct, one-pot synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and scalable multi-step synthesis can be devised based on established chemical transformations, notably drawing from methodologies outlined in patent literature for the analogous benzofuran.[4] The following proposed synthesis provides a logical and experimentally sound pathway starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis begins with the ozonolysis of 4-hydroxyindanone, followed by a series of transformations to construct the dihydrofuran ring and install the carboxylic acid moiety.

Synthesis_Pathway cluster_0 Step 1: Oxidative Cleavage cluster_1 Step 2: Ring Formation & Esterification cluster_2 Step 3: Hydrolysis A 4-Hydroxyindanone B Silylated Enol Ether A->B 1. Silylation (e.g., TMSCl, base) C Ozonide Intermediate B->C 2. Ozonolysis (O3) D Aldehyde-Acid Intermediate C->D 3. Oxidative Workup (e.g., H2O2) E Methyl 2-methoxy-2,3- dihydrobenzofuran-4-carboxylate D->E 4. Esterification & Cyclization (MeOH, Acid catalyst) F Methyl 2,3-dihydrobenzofuran- 4-carboxylate E->F 5. Reduction/Demethoxylation G 2,3-Dihydrobenzofuran- 4-carboxylic acid (Target) F->G 6. Saponification (e.g., LiOH, H2O)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of Methyl 2-methoxy-2,3-dihydrobenzofuran-4-carboxylate [4]

  • Silylation: To a solution of 4-hydroxyindanone in an aprotic solvent (e.g., toluene), add a suitable silylating agent (e.g., trimethylsilyl chloride) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until complete conversion to the silylated enol ether is observed by TLC.

  • Ozonolysis: Cool the reaction mixture to -78 °C and bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

  • Oxidative Workup: Quench the reaction with an oxidizing agent, such as hydrogen peroxide, to cleave the ozonide and form the aldehyde-acid intermediate.

  • Esterification and Cyclization: Add methanol and a catalytic amount of a strong acid (e.g., methanesulfonic acid). Heat the mixture to facilitate esterification of the carboxylic acid and intramolecular cyclization to form methyl 2-methoxy-2,3-dihydrobenzofuran-4-carboxylate. Purify by column chromatography.

PART B: Reduction and Saponification

  • Demethoxylation/Reduction: The methoxy group at the 2-position can be removed under reductive conditions. A plausible method involves treatment with a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., boron trifluoride etherate) to yield methyl 2,3-dihydrobenzofuran-4-carboxylate.

  • Saponification: Dissolve the resulting ester in a mixture of THF and water. Add an excess of a base, such as lithium hydroxide, and stir at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture with aqueous HCl to precipitate the final product, this compound. The product can then be purified by recrystallization.

Biological Significance and Therapeutic Applications

The 2,3-dihydrobenzofuran scaffold is a recurring motif in a wide array of biologically active compounds, demonstrating its privileged nature. Derivatives have shown significant promise as anti-inflammatory, anticancer, and neuroprotective agents.[5] While no marketed drug currently contains the precise this compound core, its isomers and closely related analogs have been extensively investigated, providing a strong rationale for its potential in medicinal chemistry.

Anticancer Activity: Targeting DNA Repair and Inflammatory Pathways

A significant body of research highlights the anticancer potential of 2,3-dihydrobenzofuran derivatives.[6] Two key mechanisms of action have been identified for this scaffold: inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and modulation of the NF-κB signaling pathway.

1. PARP-1 Inhibition:

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

Novel 2,3-dihydrobenzofuran-7-carboxamide derivatives have been developed as potent PARP-1 inhibitors.[1] A lead compound in this series demonstrated an IC50 of 9.45 μM.[1][7] Structure-activity relationship (SAR) studies revealed that modifications at the 2-position of the dihydrobenzofuran ring are crucial for potency, with a 3',4'-dihydroxybenzylidene substituent leading to a 30-fold improvement in activity (IC50 = 0.531 μM).[1] This highlights the tunability of the scaffold for optimizing interactions within the PARP-1 active site.

PARP1_Inhibition cluster_0 DNA Damage Response cluster_1 PARP-1 Mediated Repair cluster_2 Inhibition by Dihydrobenzofuran Scaffold ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 recruits stalled Stalled Replication Fork ssb->stalled par Poly(ADP-ribose) chain synthesis parp1->par repair Recruitment of Repair Proteins (BER) par->repair repaired DNA Repair repair->repaired inhibitor 2,3-Dihydrobenzofuran Derivative inhibitor->parp1 blocks active site dsb Double-Strand Break (DSB) stalled->dsb in BRCA-deficient cells apoptosis Cell Death (Apoptosis) dsb->apoptosis

Caption: Mechanism of PARP-1 inhibition by 2,3-dihydrobenzofuran derivatives.

2. NF-κB Pathway Inhibition:

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, and its aberrant activation is a hallmark of many cancers. The canonical NF-κB pathway is a key target for therapeutic intervention. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been shown to possess potent cytotoxic activities against various cancer cell lines and to inhibit LPS-induced NF-κB transcriptional activity.[6] This dual action makes the scaffold particularly attractive for cancers with an inflammatory component.

NFkB_Pathway_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinase IKK Complex stimuli->ikb_kinase activates nfkb_ikb NF-κB-IκB Complex ikb_kinase->nfkb_ikb phosphorylates IκB nfkb NF-κB (p50/p65) nfkb_ikb->nfkb releases ikb_p P-IκB nfkb_ikb->ikb_p nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocation degradation Proteasomal Degradation ikb_p->degradation ubiquitination & inhibitor 2,3-Dihydrobenzofuran Derivative inhibitor->ikb_kinase Inhibits dna κB DNA sites nfkb_nuc->dna binds to transcription Gene Transcription (Pro-inflammatory, Pro-survival) dna->transcription

Caption: Inhibition of the canonical NF-κB signaling pathway.

Anti-inflammatory and Other Activities

The role of 2,3-dihydrobenzofurans as anti-inflammatory agents is closely linked to their ability to inhibit the NF-κB pathway and the production of pro-inflammatory mediators. Certain derivatives have been patented for their use as anti-inflammatory agents.[8] The scaffold has also been explored for other therapeutic targets, including GPR119 agonists for the treatment of type 2 diabetes, demonstrating its versatility.[9]

Structure-Activity Relationship (SAR) and Lead Optimization

The "privileged" nature of the 2,3-dihydrobenzofuran scaffold is underscored by the rich SAR data available for its derivatives. While specific SAR studies on the 4-carboxylic acid variant are limited, we can infer key principles from related series.

Key SAR Insights:

  • Substitution on the Benzene Ring: Halogenation, particularly at the 5- and 7-positions, can significantly influence activity. For instance, in a series of anti-inflammatory 2,3-dihydrobenzofuran-2-ones, a chlorine at position 5 was found to be highly beneficial.

  • The Carboxylic Acid Moiety: The position and nature of the acidic group are critical. While this guide focuses on the 4-carboxylic acid, studies on 2-, 5-, and 7-carboxamide derivatives show that this group often serves as a key anchoring point for interactions with the target protein.[1] Its conversion to amides, esters, or other bioisosteres is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Dihydrofuran Ring: As seen in the PARP-1 inhibitors, substitution at the 2- and 3-positions provides a vector for exploring interactions with specific pockets of the target protein.[1] The stereochemistry at these positions can also be critical for activity.

Table 1: Anticancer Activity of Selected Benzofuran and 2,3-Dihydrobenzofuran Derivatives

Compound IDScaffoldKey SubstituentsTarget Cell LineIC50 (μM)Reference
32 Benzofuran2-yl-(4,5-dihydro-3,5-diphenylpyrazol-1-yl)methanoneA2780 (Ovarian)12[5]
33 Benzofuran2-yl-(4,5-dihydro-5-(4-methoxyphenyl)-3-phenylpyrazol-1-yl)methanoneA2780 (Ovarian)11[5]
3m Benzofuran-2-carboxamideN-(4'-hydroxy)phenylACHN (Renal)<1[6]
3 2,3-Dihydrobenzofuran-7-carboxamideUnsubstitutedPARP-1 Enzyme9.45[1][7]
58 2,3-Dihydrobenzofuran-7-carboxamide2-(3',4'-dihydroxybenzylidene)PARP-1 Enzyme0.531[1]
66 2,3-Dihydrobenzofuran-7-carboxamide2-(4'-(piperidin-1-yl)benzylidene)PARP-1 Enzyme0.165[1]

Conclusion and Future Outlook

The this compound core represents a promising, albeit relatively unexplored, privileged structure in medicinal chemistry. The synthetic accessibility and the proven biological relevance of the broader 2,3-dihydrobenzofuran family provide a solid foundation for the future investigation of this specific scaffold. The insights from related PARP-1 and NF-κB inhibitors suggest that derivatives of the 4-carboxylic acid core could yield potent and selective modulators of these critical cancer and inflammatory pathways.

Future research should focus on the development and optimization of synthetic routes to this compound and the systematic exploration of its SAR through the creation of focused compound libraries. The strategic placement of the carboxylic acid at the 4-position offers a unique vector for probing molecular interactions, potentially leading to novel inhibitors with improved selectivity and pharmacokinetic profiles. As our understanding of the chemical space around this privileged scaffold expands, so too will its potential to deliver the next generation of innovative therapeutics.

References

  • Gangireddy, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5769-5785. [Link]
  • Duarte, C. D., et al. (2007). Privileged structures: a useful concept for the rational design of new lead compounds. Mini reviews in medicinal chemistry, 7(11), 1108-1119. [Link]
  • Patel, H., et al. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 25(14), 3326. [Link]
  • Doria, G., et al. (1996). Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
  • Allemann, C., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Choi, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2551-2557. [Link]
  • Ye, X. Y., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-2545. [Link]
  • Wolff, M. E., et al. (1980). 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.
  • Gangireddy, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5769-5785. [Link]
  • Various Authors. (2024). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26730-26757. [Link]
  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 35(7), 377-385. [Link]

Sources

Methodological & Application

high-yield synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Yield Synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the high-yield synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The presented methodology is designed for reproducibility and scalability, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is intended for researchers and professionals in organic synthesis, offering a robust pathway from common starting materials to the high-purity target compound.

Introduction and Significance

2,3-Dihydrobenzofuran derivatives are privileged scaffolds found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, this compound serves as a crucial intermediate for creating more complex molecules, where the carboxylic acid moiety provides a synthetic handle for further functionalization.

Traditional synthetic routes can suffer from low yields, harsh reaction conditions, or the need for expensive catalysts.[4] The protocol detailed herein is optimized for high yield and operational simplicity, proceeding through a logical sequence of classical organic reactions: O-allylation, Claisen rearrangement, intramolecular cyclization, and final ester hydrolysis. This approach ensures a reliable supply of the title compound for research and development pipelines.

Overview of the Synthetic Strategy

The synthesis begins with the commercially available and inexpensive starting material, methyl salicylate. The strategy involves the initial formation of a key C-C bond at the ortho position to the hydroxyl group via a thermal Claisen rearrangement. Subsequent acid-catalyzed intramolecular cyclization constructs the core dihydrobenzofuran ring system. The final step is a simple saponification to yield the desired carboxylic acid.

G cluster_0 Overall Synthetic Pathway A Methyl Salicylate B Methyl 2-(allyloxy)benzoate A->B  Step 1: O-Allylation (Allyl Bromide, K₂CO₃) C Methyl 3-allyl-2-hydroxybenzoate B->C  Step 2: Claisen Rearrangement (Heat, ~200°C) D 2-Methyl-2,3-dihydrobenzofuran-4-carboxylate C->D  Step 3: Intramolecular Cyclization (H₂SO₄) E This compound D->E  Step 4: Saponification (NaOH, then H₃O⁺)

Caption: High-level overview of the four-step synthesis.

Physicochemical and Safety Data

A thorough understanding of the chemical properties and hazards is paramount for safe and effective execution.

Compound Data
CompoundFormulaMol. Weight ( g/mol )CAS No.Key Hazards
This compound C₉H₈O₃164.16209256-40-6Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[5]
Methyl SalicylateC₈H₈O₃152.15119-36-8Harmful if swallowed, Causes eye irritation.
Allyl BromideC₃H₅Br120.98106-95-6Flammable, Toxic, Lachrymator, Carcinogen (Suspected).[6]
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-9Severe skin and eye burns, Corrosive.
Sodium HydroxideNaOH40.001310-73-2Severe skin and eye burns, Corrosive.
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for most steps, but check compatibility for specific reagents).

  • Ventilation: All steps, especially those involving allyl bromide and heating, must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[7]

  • Reagent Handling:

    • Allyl Bromide: Is highly toxic, a lachrymator, and a suspected carcinogen. Handle with extreme care in the fume hood. Use a syringe for transfers.

    • Acids/Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Add them slowly and carefully to solutions to control any exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated waste (from allyl bromide) must be segregated.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale, targeting a multi-gram synthesis of the final product.

Materials and Reagents
ReagentM.W.MolesEquivalentsAmount
Methyl Salicylate152.150.101.015.2 g
Allyl Bromide120.980.121.210.3 mL (14.5 g)
Potassium Carbonate (K₂CO₃), anhydrous138.210.151.520.7 g
Acetone---300 mL
Sulfuric Acid (H₂SO₄), concentrated--Catalytic~5 mL
Sodium Hydroxide (NaOH)40.000.303.012.0 g
Methanol---150 mL
Water (Deionized)---150 mL
Hydrochloric Acid (HCl), concentrated---As needed for pH
Diethyl Ether / Ethyl Acetate---For extractions
Anhydrous Magnesium Sulfate (MgSO₄)---For drying
Step-by-Step Procedure

Step 1: O-Allylation of Methyl Salicylate

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (15.2 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (300 mL).

  • Stir the suspension vigorously. Add allyl bromide (10.3 mL, 0.12 mol) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the potassium salts. Wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude methyl 2-(allyloxy)benzoate as an oil. This product is typically used in the next step without further purification.

Step 2: Thermal Claisen Rearrangement

  • Place the crude oil from Step 1 into a flask equipped for distillation.

  • Heat the oil under an inert atmosphere (Nitrogen or Argon) to 190-210 °C. The rearrangement is exothermic and should be controlled carefully.

  • Maintain this temperature for 3-4 hours. The product, methyl 3-allyl-2-hydroxybenzoate, can be distilled under vacuum if desired, but for this protocol, the crude product is carried forward.

Step 3: Acid-Catalyzed Intramolecular Cyclization

  • Cool the crude product from Step 2 to below 10 °C in an ice bath.

  • Slowly and with vigorous stirring, add 5 mL of concentrated sulfuric acid. An exothermic reaction will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The color will darken significantly.

  • Pour the reaction mixture carefully onto 200 g of crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield crude methyl 2-methyl-2,3-dihydrobenzofuran-4-carboxylate. This intermediate can be purified by column chromatography if a highly pure final product is needed.

Step 4: Saponification to the Final Product

  • Dissolve the crude ester from Step 3 in a mixture of methanol (150 mL) and water (50 mL).

  • Add sodium hydroxide pellets (12.0 g, 0.30 mol) and heat the mixture to reflux for 4-6 hours.

  • Cool the solution and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity. The expected yield is 75-85% based on the starting methyl salicylate.

Experimental Workflow and Characterization

The overall process from reaction to final product analysis follows a standard synthetic chemistry workflow.

G cluster_workflow Experimental Workflow start Setup Reaction Vessel & Reagents reaction Perform Synthesis Steps (Allylation -> Rearrangement -> Cyclization -> Saponification) start->reaction workup Quenching & Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying Organic Phase (MgSO₄) extraction->drying purification Purification (Filtration & Recrystallization) drying->purification characterization QC Analysis (NMR, IR, MS) purification->characterization final_product High-Purity Final Product characterization->final_product

Caption: Standard laboratory workflow for the synthesis.

Quality Control & Expected Data

The identity and purity of the final product should be confirmed using standard analytical techniques.[8][9]

Analysis MethodExpected Result
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) δ ~12.8 (s, 1H, -COOH), 7.5-6.8 (m, 3H, Ar-H), 4.7 (t, 2H, -OCH₂-), 3.2 (t, 2H, -ArCH₂-)
¹³C NMR (DMSO-d₆) δ ~170 (C=O), 160-120 (Ar-C), 71 (-OCH₂-), 29 (-ArCH₂-)
FT-IR (KBr, cm⁻¹) 3200-2500 (broad, O-H), ~1680 (C=O), ~1250 (C-O stretch)
Mass Spec (ESI-) m/z = 163.04 [M-H]⁻

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. By leveraging a classical reaction sequence and providing clear, step-by-step instructions, this guide enables researchers to efficiently produce this important chemical intermediate. Adherence to the described safety precautions is essential for the successful and safe execution of this synthesis.

References

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • Google Patents. (2009). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • PubChem. (n.d.). 2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Methyl-2,3-dihydrobenzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • Safety Data Sheet. (n.d.). Benzofuran. Retrieved from a relevant chemical supplier website.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: Dihydrocarveol. Retrieved from a relevant chemical supplier website.
  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. National Center for Biotechnology Information.
  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery.
  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • National Institutes of Health. (n.d.). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.
  • Scientific Electronic Library Online. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2).
  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • European Journal of Chemistry. (n.d.). Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • ResearchGate. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.

Sources

Application Notes & Protocols: 2,3-Dihydrobenzofuran-4-carboxylic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, three-dimensional framework is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The strategic placement of a carboxylic acid at the 4-position transforms this privileged scaffold into a highly versatile synthetic building block. This acid functionality serves as a robust chemical handle for diversification, primarily through amide bond formation, enabling the exploration of vast chemical space in drug discovery programs.[6]

This guide provides an in-depth exploration of 2,3-Dihydrobenzofuran-4-carboxylic acid, detailing its synthesis, characterization, and application in the construction of more complex molecular architectures. We will provide field-proven protocols for key transformations and showcase its utility in the context of synthesizing analogues of pharmacologically relevant molecules.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 209256-40-6 [7]
Molecular Formula C₉H₈O₃ [8]
Molecular Weight 164.16 g/mol [8]
IUPAC Name 2,3-dihydro-1-benzofuran-4-carboxylic acid [8]
SMILES C1COC2=CC=CC(=C21)C(=O)O [8]

| Appearance | White to off-white solid | |

Synthesis of the Building Block

The most direct route to this compound is through the selective hydrogenation of its aromatic precursor, Benzofuran-4-carboxylic acid. This transformation requires careful catalyst selection to ensure the reduction of the furan ring without affecting the benzene ring or the carboxylic acid moiety. Modern catalytic systems, such as those employing ruthenium or rhodium nanoparticles, have demonstrated high activity and selectivity for this purpose.[9][10][11]

G cluster_0 Synthesis via Selective Hydrogenation BFCA Benzofuran-4-carboxylic acid DHBFCA This compound BFCA->DHBFCA H₂, Catalyst (e.g., Ru@SILP-[ZnCl₄]²⁻) Solvent, Temp, Pressure

Caption: Selective hydrogenation of the furan ring.

Core Application: Amide Bond Formation

The carboxylic acid group is an ideal anchor for derivatization via amide coupling. Direct condensation with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[12] Therefore, activating agents are essential to convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.[13][14]

Protocol 1: EDC/NHS-Mediated Amide Coupling

This method is widely used due to its mild conditions and the water-solubility of the urea byproduct derived from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which simplifies purification. N-Hydroxysuccinimide (NHS) is often added to form a semi-stable active ester, which suppresses side reactions and improves yields, especially with less reactive amines.[13][15]

Step-by-Step Protocol:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Add NHS (1.1–1.2 eq) and EDC hydrochloride (1.1–1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30–60 minutes. The formation of the NHS-ester can be monitored by TLC or LC-MS.

  • Amine Addition: Add the desired primary or secondary amine (1.0–1.2 eq) to the activated mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5–2.0 eq) to liberate the free amine.

  • Reaction: Continue stirring at room temperature for 2–16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl (or 1M citric acid), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

G cluster_workflow EDC/NHS Amide Coupling Workflow A Dissolve Carboxylic Acid in Anhydrous Solvent B Add EDC & NHS (Activation) A->B C Add Amine (& Base if needed) B->C D Stir at RT (2-16h) Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Pure Amide Product F->G

Caption: General workflow for EDC/NHS mediated coupling.

Protocol 2: HATU-Mediated Amide Coupling

For sterically hindered substrates or electron-deficient (less nucleophilic) amines, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[12][16] These reagents facilitate rapid and high-yielding couplings with minimal risk of racemization for chiral substrates.

Step-by-Step Protocol:

  • Pre-activation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.05–1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0–3.0 eq) to the solution. The solution may change color (e.g., to yellow), indicating the formation of the activated ester.

  • Stir the mixture at room temperature for 15–20 minutes.

  • Amine Addition: Add the amine (1.1–1.2 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 1–4 hours. The reaction is typically much faster than with carbodiimides. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash thoroughly with 5% aqueous LiCl solution (to remove DMF), followed by sequential washes with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide product by flash column chromatography.

Table 2: Comparison of Common Amide Coupling Reagents

Reagent System Base Advantages Common Side Reactions/Issues
EDC / NHS None or mild base Water-soluble byproducts, mild conditions, cost-effective. Slower with hindered substrates, potential for racemization.[13]
HATU / DIPEA DIPEA (non-nucleophilic) Very fast, high yields, low racemization, effective for difficult couplings.[12][13] Higher cost, byproducts can complicate purification.
BOP / DIPEA DIPEA High reactivity, good for solid-phase synthesis. Forms carcinogenic HMPA byproduct.

| SOCl₂ / Pyridine | Pyridine | Inexpensive, forms highly reactive acyl chloride. | Harsh conditions, not suitable for sensitive functional groups, epimerization risk.[12] |

Application in Drug Analogue Synthesis: A Vilazodone Case Study

Vilazodone is an antidepressant that features a 5-(piperazin-1-yl)benzofuran-2-carboxamide core.[17] While the substitution pattern differs, the synthetic strategies employed are directly applicable to our building block. We can illustrate the utility of this compound by proposing a synthesis of a novel analogue, coupling it with a piperazine-indole fragment central to Vilazodone's pharmacology.[18][19]

This approach demonstrates how the core protocols can be applied to generate libraries of complex molecules for structure-activity relationship (SAR) studies.

G cluster_retro Retrosynthetic Approach for a Vilazodone Analogue Target Target Analogue Amide Amide Bond Target->Amide Disconnect Fragments Key Fragments Amide->Fragments DHBFCA 2,3-Dihydrobenzofuran- 4-carboxylic acid Fragments->DHBFCA Amide Coupling (Protocol 1 or 2) PiperazineIndole Piperazine-Indole Fragment Fragments->PiperazineIndole

Caption: Disconnecting the target via the key amide bond.

Spectroscopic Characterization Data

Verification of the starting material and reaction products is critical. Below are typical spectroscopic data for this compound.

Table 3: Spectroscopic Data for this compound

Spectroscopy Characteristic Signals
¹H NMR δ (ppm): ~10-13 (br s, 1H, -COOH), ~7.0-7.8 (m, 3H, Ar-H), ~4.6 (t, 2H, -OCH₂-), ~3.2 (t, 2H, Ar-CH₂-). Exact shifts are solvent-dependent.[20]
¹³C NMR δ (ppm): ~170 (-COOH), ~160 (Ar-C-O), ~115-135 (Ar-C), ~72 (-OCH₂-), ~29 (Ar-CH₂-). The carbonyl carbon is characteristic at 160-185 ppm.[21][22]

| IR | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch), ~1680-1710 (strong, C=O stretch), ~1200-1300 (C-O stretch).[21] |

Conclusion

This compound is a powerful and versatile building block for modern organic and medicinal chemistry. Its privileged core structure combined with a strategically placed carboxylic acid handle provides a reliable entry point for the synthesis of diverse compound libraries. The robust and well-established amide coupling protocols detailed herein offer researchers a straightforward path to constructing novel molecular entities with significant potential for biological activity. The application of these methods enables the rapid exploration of SAR, accelerating the journey from hit identification to lead optimization in drug discovery pipelines.

References

  • Title: Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases Source: ACS C
  • Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors Source: Bioorganic & Medicinal Chemistry, 2016 URL:[Link][1]
  • Title: Heterogeneous catalytic hydrogenation of benzofurans.
  • Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ResearchG
  • Title: An investigation of the synthesis of vilazodone Source: ResearchG
  • Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: PubMed, 2017 URL:[Link][2]
  • Title: Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875.
  • Title: Synthesis 2,3-dihydrobenzofuran derivatives 207 Source: ResearchG
  • Title: Scale-Up Synthesis of Antidepressant Drug Vilazodone Source: ResearchG
  • Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combin
  • Title: 2,3-Dihydro-1-benzofuran-4-carboxylic acid Source: PubChem, National Center for Biotechnology Inform
  • Title: Synthesis method for antidepressant drug vilazodone Source: Google Patents, CN103159749A URL
  • Title: Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis Source: PubMed, 2021 URL:[Link][11]
  • Title: 2,3-Dihydrobenzofuran synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)
  • Title: Method for the synthesis of 4-benzofuran-carboxylic acid Source: Google Patents, US20090131688A1 URL
  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing, 2019 URL:[Link][5]
  • Title: Amide Synthesis Source: Fisher Scientific URL:[Link][12]
  • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchG
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC, National Institutes of Health URL:[Link][15]
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB Source: PubMed, 2015 URL:[Link][6]
  • Title: Spectroscopy of Carboxylic Acid Derivatives Source: Oregon St
  • Title: Spectroscopy of Carboxylic Acid Deriv
  • Title: Vilazodone Source: PubChem, National Center for Biotechnology Inform

Sources

analytical methods for 2,3-Dihydrobenzofuran-4-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of this compound, a key intermediate and potential metabolite in pharmaceutical development. We present two robust, validated protocols utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex matrices. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind method development choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound of significant interest in medicinal chemistry and process development. Its accurate quantification is critical for a variety of applications, including pharmacokinetic studies, metabolite identification, process impurity profiling, and quality control of active pharmaceutical ingredients (APIs). The presence of a carboxylic acid functional group and a UV-active benzofuran core dictates the selection of appropriate analytical strategies.

This guide details two primary analytical approaches. The first, a Reverse-Phase HPLC method with UV detection, offers a balance of simplicity, robustness, and cost-effectiveness suitable for analyzing bulk materials and simple formulations. The second, an LC-MS/MS method, provides the superior sensitivity and selectivity required for trace-level quantification in complex biological matrices such as plasma or urine.[1][2]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a cornerstone technique for the routine quantification of UV-absorbing analytes. Its reliability and accessibility make it an ideal choice for quality control labs and early-stage development where high sample throughput and straightforward operation are paramount.

Scientific Rationale and Method Development Insights

The success of an HPLC method hinges on the strategic selection of stationary and mobile phases to achieve optimal separation and peak shape.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography. Its nonpolar nature provides effective retention for moderately polar compounds like this compound.

  • Mobile Phase: A critical aspect of analyzing acidic compounds is controlling their ionization state. The mobile phase must be acidified to a pH at least 2 units below the pKa of the carboxylic acid group. This suppresses its ionization, ensuring the analyte is in its neutral, more retentive form, which leads to sharper, more symmetrical peaks and stable retention times.[3] A mixture of an organic solvent (like acetonitrile or methanol) and acidified water is typically used in a gradient or isocratic elution.

  • Detection Wavelength: The benzofuran ring system provides a strong chromophore. The UV detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. This is determined by running a UV scan of a standard solution using a diode array detector (DAD).

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards 1. Prepare Calibration Standards & QC Samples Equilibrate 3. Equilibrate HPLC System Standards->Equilibrate Sample 2. Prepare Unknown Sample (e.g., Dissolution, Dilution) Sample->Equilibrate Inject 4. Inject Standards & Samples Equilibrate->Inject Acquire 5. Acquire Chromatographic Data Inject->Acquire Integrate 6. Integrate Peak Areas Acquire->Integrate CalCurve 7. Generate Calibration Curve (Concentration vs. Area) Integrate->CalCurve Quantify 8. Quantify Unknown Sample CalCurve->Quantify

Caption: Workflow for HPLC-UV Quantification.

Protocol 1: Quantification in a Non-Complex Matrix

1. Equipment and Reagents

  • HPLC system with UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance, volumetric flasks, pipettes

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at λmax (e.g., 254 nm)
Run Time 15 minutes

4. Analysis and Data Processing

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared unknown samples.

  • Integrate the peak area for this compound in all chromatograms.

  • Construct a linear regression calibration curve by plotting peak area versus concentration.

  • Determine the concentration of the analyte in the unknown samples using the calibration curve equation.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, where the analyte is often present at low concentrations within a complex biological matrix (e.g., plasma, urine, tissue), LC-MS/MS is the method of choice.[1] Its unparalleled sensitivity and selectivity, achieved through mass-based separation and detection, allow for accurate quantification while minimizing matrix interference.[4][5]

Scientific Rationale and Method Development Insights
  • Ionization: Electrospray Ionization (ESI) is typically used. For carboxylic acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion. However, positive ion mode ([M+H]⁺) can also be effective and should be evaluated during method development.[2]

  • Tandem Mass Spectrometry (MS/MS): The power of MS/MS lies in Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This precursor-to-product transition is highly specific to the analyte, effectively filtering out background noise.

  • Sample Preparation: Rigorous sample preparation is crucial to remove proteins, phospholipids, and salts that can cause ion suppression and contaminate the MS system.[4][5][6] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[7]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., containing ¹³C or ²H) is highly recommended for LC-MS/MS. The SIL-IS behaves nearly identically to the analyte during extraction and ionization but is differentiated by mass, allowing it to correct for variations in sample recovery and matrix effects.

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike 1. Spike Matrix with Analyte & Internal Std SPE_Condition 2. Condition SPE Cartridge Spike->SPE_Condition SPE_Load 3. Load Sample SPE_Condition->SPE_Load SPE_Wash 4. Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute 5. Elute Analyte SPE_Wash->SPE_Elute Evaporate 6. Evaporate & Reconstitute SPE_Elute->Evaporate Inject 7. Inject Sample Evaporate->Inject Acquire 8. Acquire MRM Data Inject->Acquire Integrate 9. Integrate Peak Area Ratios (Analyte / IS) Acquire->Integrate CalCurve 10. Generate Calibration Curve Integrate->CalCurve Quantify 11. Quantify Unknowns CalCurve->Quantify

Caption: Bioanalytical Workflow using SPE and LC-MS/MS.

Protocol 2: Quantification in Human Plasma

1. Equipment and Reagents

  • LC-MS/MS system (Triple Quadrupole)

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Mixed-mode or Polymeric SPE cartridges

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

  • Human plasma (with appropriate anticoagulant)

  • Methanol, Acetonitrile (LC-MS grade)

  • Ammonium hydroxide, Formic acid

2. Preparation of Solutions

  • Calibration Standards and QCs: Prepare stock solutions of the analyte and SIL-IS in methanol. Spike appropriate volumes into blank human plasma to create calibration standards (e.g., 0.1-100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the SIL-IS working solution and vortex. Add 200 µL of 2% formic acid in water and vortex.

  • Condition: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Ionization ESI Negative Mode
MRM Transition Analyte: e.g., m/z 177 → 133SIL-IS: e.g., m/z 182 → 137 (example masses)
Gas Temps Optimized for instrument
Collision Energy Optimized for analyte

5. Data Processing

  • Quantify results by calculating the peak area ratio of the analyte to the SIL-IS and comparing this ratio against the weighted (1/x²) linear regression calibration curve.

Part 3: Method Validation

Any analytical method used for regulatory submission or critical decision-making must be validated to prove it is fit for purpose.[8] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).[8][9]

Logical Framework of Analytical Method Validation

Validation_Logic cluster_core Core Performance Characteristics cluster_limits Sensitivity & Range Method Validation Method Validation Accuracy Accuracy (Closeness to True Value) Method Validation->Accuracy Precision Precision (Agreement between Measurements) Method Validation->Precision Specificity Specificity (Analyte vs. Interferences) Method Validation->Specificity Linearity Linearity (Proportional Response) Method Validation->Linearity Robustness Robustness (Resilience to Small Changes) Method Validation->Robustness LOQ LOQ (Limit of Quantitation) Precision->LOQ LOD LOD (Limit of Detection) Specificity->LOD Range Range (Interval of Reliability) Linearity->Range LOD->LOQ

Sources

application of 2,3-Dihydrobenzofuran-4-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: The Privileged Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran motif is a prominent heterocyclic scaffold frequently found in natural products and pharmacologically active molecules.[1][2] Its rigid, planar structure combined with its synthetic accessibility has designated it as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, unrelated biological targets.[3] This versatility makes it an attractive starting point for the design of novel therapeutics across various disease areas, including oncology, inflammation, and metabolic disorders.[2][3]

Within this important class of compounds, 2,3-Dihydrobenzofuran-4-carboxylic acid stands out as a particularly valuable synthetic intermediate. The carboxylic acid functional group at the 4-position serves as a versatile chemical handle, allowing for the systematic elaboration of the core scaffold into diverse libraries of compounds for biological screening. While the carboxylic acid itself can be a key pharmacophoric element, its primary utility lies in its ability to be converted into amides, esters, and other functional groups, enabling medicinal chemists to fine-tune the physicochemical properties and biological activity of the parent molecule.[4][5]

Core Applications in Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold has been successfully exploited to develop inhibitors for several important drug targets. The 4-carboxylic acid derivative is an ideal starting material for accessing these and other target classes.

Anticancer Agents

The dihydrobenzofuran nucleus is a cornerstone in the development of novel anticancer therapeutics, primarily through the inhibition of key enzymes involved in cancer cell proliferation and DNA repair.

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in the base excision repair pathway of single-strand DNA breaks. Inhibiting PARP-1 in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality. Structure-activity relationship (SAR) studies on 2,3-dihydrobenzofuran-7-carboxamides have demonstrated potent PARP-1 inhibition.[6][7] The amide functionality is crucial for binding to the nicotinamide-binding pocket of the enzyme. This compound provides a direct precursor to synthesize analogous 4-carboxamide derivatives, allowing for exploration of a different substitution pattern on the benzofuran ring to optimize potency and selectivity.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide have shown potent cytotoxic activities against various human cancer cell lines by inhibiting NF-κB transcriptional activity.[2][8] The amide linkage is essential for this activity. By starting with the 4-carboxylic acid isomer, researchers can generate novel chemical space for NF-κB inhibitors.

Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders.

  • mPGES-1 Inhibition: Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase that catalyzes the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. The 2,3-dihydrobenzofuran scaffold has been identified as a promising platform for designing mPGES-1 inhibitors.[3] Molecular docking and biochemical screening have shown that derivatives can effectively occupy the enzyme's active site. The carboxylic acid moiety can be used to establish key interactions or serve as an anchor point for building out fragments that target specific sub-pockets within the enzyme.

Agents for Metabolic Diseases
  • PPARα Agonism: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that regulates lipid metabolism. Fibrates, a class of PPARα agonists, are used clinically to treat dyslipidemia. A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists.[9] The carboxylic acid is critical for binding to the receptor's ligand-binding domain. Synthesizing and testing the 4-carboxylic acid isomer and its derivatives would be a logical next step to explore the SAR and potentially discover agonists with a different selectivity profile (e.g., for PPARγ or PPARδ).

Data Summary: Biological Activity of Dihydrobenzofuran Derivatives

The following table summarizes the reported biological activities for various 2,3-dihydrobenzofuran derivatives, illustrating the therapeutic potential of the scaffold.

Derivative ClassTargetKey Compound ExampleActivity (IC₅₀)Therapeutic AreaReference
Dihydrobenzofuran-7-carboxamidePARP-1DHBF-7-carboxamide9.45 µMOncology[6]
Dihydrobenzofuran-3-one-7-carboxamidePARP-13',4'-dihydroxybenzylidene derivative (58)0.531 µMOncology[6][7]
Dihydrobenzofuran-2-carboxamideNF-κB / CytotoxicityBenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideGI₅₀: 2.20 - 5.86 µM (various cell lines)Oncology[2][8]
Dihydrobenzofuran AnalogsmPGES-1Compound 205.3 µMInflammation/Oncology[3]
Dihydrobenzofuran-2-carboxylic AcidPPARαN/AEC₅₀: 3 nMMetabolic Disease[9]

Experimental Protocols & Methodologies

The true value of this compound lies in its role as a versatile starting material. Below are detailed protocols for its conversion into libraries of amides and esters for screening.

Protocol 1: Synthesis of a 2,3-Dihydrobenzofuran-4-carboxamide Library

This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines using a standard peptide coupling reagent.

Causality: Amide bond formation is a cornerstone of medicinal chemistry, transforming a polar carboxylic acid into a more diverse and often more cell-permeable amide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high efficiency, low rate of racemization for chiral substrates, and compatibility with a wide range of functional groups. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Materials:

  • This compound (1.0 eq)

  • A diverse library of primary/secondary amines (1.1 eq each)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in anhydrous DMF. Prepare a 0.6 M stock solution of HATU in anhydrous DMF. Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.

  • Amine Plating: To each well of a 96-well block (or to individual vials), add the corresponding amine (1.1 eq). If the amines are solids, they can be pre-weighed. If they are liquids, they can be added as solutions in DMF.

  • Acid & Reagent Addition: To each well/vial containing an amine, add the this compound stock solution (1.0 eq).

  • Activation & Coupling: Add the HATU stock solution (1.2 eq) to each well, followed immediately by the DIPEA stock solution (3.0 eq).

  • Reaction: Seal the reaction block/vials and shake at room temperature for 12-16 hours.

  • Workup:

    • Dilute the contents of each well with EtOAc (approx. 10 volumes).

    • Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layers over anhydrous MgSO₄.

  • Purification & Analysis:

    • Filter off the MgSO₄.

    • Concentrate the solvent in vacuo.

    • The crude products can be purified by preparative HPLC or flash chromatography.

    • Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.

Protocol 2: Fischer Esterification to Synthesize Methyl 2,3-Dihydrobenzofuran-4-carboxylate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common derivative for modifying solubility or blocking the acidic site.

Causality: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol (methanol) drives the reaction to completion according to Le Châtelier's principle. Sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH, large excess, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Diethyl ether or EtOAc

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Extraction:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether or EtOAc (3x).

  • Washing:

    • Combine the organic extracts.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

    • Wash with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizing the Workflow

The following diagrams illustrate the central role of this compound in a typical medicinal chemistry campaign.

G cluster_0 Core Scaffold cluster_1 Chemical Derivatization cluster_2 Screening & Evaluation Core 2,3-Dihydrobenzofuran- 4-carboxylic Acid Amides Amide Library (Protocol 1) Core->Amides Esters Ester Derivatives (Protocol 2) Core->Esters Others Other Analogs (e.g., Alcohols, Ketones) Core->Others Screening High-Throughput Biological Screening Amides->Screening Esters->Screening Others->Screening

Caption: Synthetic utility of the core scaffold.

G Start Start: 2,3-Dihydrobenzofuran- 4-carboxylic Acid Synth Chemical Synthesis: Amide Coupling with Diverse Amines Start->Synth Purify Purification & QC (HPLC, LC-MS, NMR) Synth->Purify Assay In Vitro Biochemical Assay (e.g., PARP-1 Enzyme Inhibition) Purify->Assay SAR Analyze Structure- Activity Relationship (SAR) Assay->SAR Lead Lead Optimization (Iterative Design & Synthesis) SAR->Lead Lead->Synth New Designs

Caption: Drug discovery workflow.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Various Authors. (n.d.). Synthesis of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives and analogous.
  • Gangireddy, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives.
  • Choi, J. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-9.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid.
  • ACS Publications. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB.
  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(53), 31038-31056.
  • ACS Publications. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry.
  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244.
  • Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

Sources

protocol for synthesizing novel anti-inflammatory agents from 2,3-Dihydrobenzofuran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Rational Design and Synthesis of Novel Anti-inflammatory Agents from 2,3-Dihydrobenzofuran-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its rigid structure provides a valuable framework for the spatial orientation of functional groups, making it an attractive starting point for drug discovery. This application note presents a detailed protocol for the synthesis and preliminary biological evaluation of novel anti-inflammatory agents derived from this compound. We outline two primary synthetic strategies: the generation of a diverse amide library via robust coupling reactions and the bioisosteric replacement of the carboxylic acid moiety with a tetrazole ring to improve pharmacokinetic properties.[5][6][7] Furthermore, we provide step-by-step protocols for key in vitro assays to assess anti-inflammatory activity, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and a cyclooxygenase-2 (COX-2) enzyme inhibition assay.[8][9][10] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for the discovery of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting Inflammation with Dihydrobenzofurans

Chronic inflammation is a critical pathogenic factor in a wide range of diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[11] While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), are effective, their long-term use is often associated with significant side effects.[11] This necessitates the discovery of new chemical entities with improved efficacy and safety profiles.

The 2,3-dihydrobenzofuran core has been identified as a key pharmacophore in compounds exhibiting potent anti-inflammatory properties.[1][2][12][13] The strategic functionalization of this scaffold allows for the modulation of biological activity and physicochemical properties. This protocol leverages this compound as a versatile starting material to generate novel derivatives for anti-inflammatory screening.

Synthetic Strategy: From a Core Scaffold to a Diversified Library

Our synthetic approach is designed for efficiency and diversity, enabling the rapid generation of a compound library for biological testing. The strategy involves two parallel workflows originating from the common starting material, this compound.

  • Workflow A: Amide Library Synthesis: The carboxylic acid is a prime handle for derivatization. Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. By coupling the starting acid with a diverse panel of primary and secondary amines, we can systematically explore the chemical space around the core scaffold to identify key structure-activity relationships (SAR).

  • Workflow B: Bioisosteric Replacement: The carboxylic acid group, while crucial for binding in some targets, can lead to poor cell permeability and rapid metabolism.[5] Bioisosteric replacement with a group that mimics its acidic and hydrogen-bonding properties, such as a tetrazole, can mitigate these liabilities while retaining biological activity.[6][14][15] Tetrazoles are well-established carboxylic acid bioisosteres in marketed drugs.[6][15]

Synthetic_Workflow cluster_0 Workflow A: Diversification cluster_1 Workflow B: Property Modulation Start 2,3-Dihydrobenzofuran- 4-carboxylic Acid Amide_Coupling Amide Coupling (EDC, HOBt) Start->Amide_Coupling Bioisostere_Synth Multi-step Synthesis (e.g., Photoredox) Start->Bioisostere_Synth Amine_Library Diverse Amines (R1R2NH) Amine_Library->Amide_Coupling Amide_Library Novel Amide Library Amide_Coupling->Amide_Library Screening Biological Screening Amide_Library->Screening Tetrazole_Product Tetrazole Bioisosteres Bioisostere_Synth->Tetrazole_Product Tetrazole_Product->Screening

Caption: Synthetic workflow for generating novel anti-inflammatory agents.

Detailed Synthetic Protocols

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol describes a reliable method for coupling the starting carboxylic acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an additive to form a highly reactive HOBt ester intermediate, which increases coupling efficiency and minimizes side reactions, particularly the formation of N-acylurea byproducts.[16] DMAP can act as an acyl transfer agent to further enhance the reaction rate with sterically hindered or electron-deficient amines.[16]

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • HOBt (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.2 eq), HOBt (1.1 eq), and DIPEA (3.0 eq) to the solution. Stir the mixture for 5 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions are typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide derivative.

Troubleshooting:

  • Low Yield: If the amine is electron-deficient or sterically hindered, consider adding a catalytic amount of DMAP (0.1 eq) or switching to a more potent coupling reagent like HATU.[16] Ensure all reagents and solvents are anhydrous.

  • Side Product Formation: The primary side product is often the N-acylurea. Ensuring HOBt is added before EDC can help suppress its formation.

Protocol 2: Synthesis of a Tetrazole Bioisostere via Photoredox Catalysis

This protocol outlines a modern, one-pot method to convert the carboxylic acid directly to its tetrazole bioisostere, a valuable strategy for improving drug-like properties.[15]

Rationale: Traditional methods for synthesizing tetrazoles from carboxylic acids can be harsh and require multiple steps. Organic photoredox catalysis offers a mild and efficient alternative, proceeding through radical intermediates to enable challenging transformations under gentle conditions.[15]

Materials:

  • This compound

  • Photoredox catalyst (e.g., an organic acridinium salt)

  • Radical initiator (e.g., lauroyl peroxide)

  • Tetrazole source (e.g., a protected TMS-azide precursor, handled with extreme caution)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Blue LED light source (e.g., Kessil lamp)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Step-by-Step Methodology: Note: This is an advanced protocol requiring expertise in photochemistry and handling of potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the photoredox catalyst (e.g., 1-2 mol%), and the radical initiator (e.g., 1.5 eq).

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add the anhydrous, degassed solvent via syringe.

  • Reagent Addition: Add the tetrazole source (e.g., 2.0 eq) to the reaction mixture.

  • Irradiation: Place the flask near the blue LED light source and begin vigorous stirring. The reaction is typically run at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LCMS. Upon completion, quench the reaction carefully (consult safety literature for the specific azide reagent used). Perform a standard aqueous work-up and extraction.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired tetrazole derivative.

Biological Evaluation: A Screening Cascade

Once synthesized, the novel compounds must be evaluated for biological activity. A tiered screening approach, or cascade, is the most efficient method.

Screening_Cascade cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Library Synthesized Compound Library Primary_Screen Primary Screen: NO Production Assay (LPS-stimulated RAW 264.7) Compound_Library->Primary_Screen Cytotoxicity Counter Screen: MTT Assay Primary_Screen->Cytotoxicity Validate Hits Secondary_Screen Secondary Screen: COX-2 Enzyme Assay (Determine IC50 & Selectivity) Cytotoxicity->Secondary_Screen Confirm Non-Toxic Hits In_Vivo In Vivo Models: e.g., Carrageenan Paw Edema or LPS Challenge Secondary_Screen->In_Vivo Advance Leads

Caption: Biological screening cascade for identifying lead compounds.

Protocol 3: In Vitro Nitric Oxide (NO) Production Assay

Rationale: Macrophages play a central role in inflammation. When stimulated with bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[10][17] Measuring the inhibition of NO production is a robust and high-throughput method for primary screening of potential anti-inflammatory compounds.[9][10] Nitrite, a stable oxidation product of NO, is measured in the cell culture supernatant using the Griess reagent.[9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., a known iNOS inhibitor). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except the "unstimulated" control) to a final concentration of 1 µg/mL.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • After incubation, carefully collect 100 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess reagent (pre-mixed 1:1 ratio of Component A and B) to each well containing supernatant.[10]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • MTT Cytotoxicity Assay:

    • To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm.[10] Cell viability should be >90% to ensure that NO inhibition is not due to cell death.

Protocol 4: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for producing prostaglandins.[8] Selective inhibition of COX-2 over the constitutively expressed COX-1 is the goal of many modern anti-inflammatory drugs. This assay measures the peroxidase activity of recombinant human COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, Cayman Chemical, or BPS Bioscience)[8][18][19]

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • Fluorometric probe (e.g., Amplex Red or similar)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Selective COX-2 inhibitor for positive control (e.g., Celecoxib)[8]

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[8]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. This typically involves diluting the enzyme, buffer, probe, and substrate.

  • Reaction Setup: In a 96-well white opaque plate, add the following to designated wells:

    • Enzyme Control: Assay Buffer, COX-2 Enzyme.

    • Inhibitor Control: Assay Buffer, COX-2 Enzyme, known inhibitor (Celecoxib).

    • Test Compound Wells: Assay Buffer, COX-2 Enzyme, test compound at various concentrations.

  • Pre-incubation: Add the COX Probe and Cofactor to all wells. Pre-incubate the plate at 25°C or 37°C (depending on the kit) for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the diluted Arachidonic Acid substrate to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence kinetically (one reading every minute) for 5-10 minutes at Ex/Em = 535/587 nm.[8]

  • Data Analysis:

    • Calculate the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • The percent inhibition is calculated as: [1 - (Rate of Test Compound / Rate of Enzyme Control)] * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • It is crucial to also run this assay with the COX-1 isozyme to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: In Vitro Anti-inflammatory Activity of Synthesized Compounds

Compound ID Structure/Modification NO Inhibition IC₅₀ (µM) Cell Viability at 50 µM (%) COX-2 Inhibition IC₅₀ (µM) COX-1 Inhibition IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
STD-01 Indomethacin Value >95 Value Value Value
STD-02 Celecoxib Value >95 0.45[8] Value Value
DHBF-A1 Amide (e.g., Anilide) Data Data Data Data Data
DHBF-A2 Amide (e.g., Benzylamide) Data Data Data Data Data

| DHBF-B1 | Tetrazole | Data | Data | Data | Data | Data |

Outlook: Transition to In Vivo Models

Compounds that demonstrate potent and selective activity in vitro (e.g., IC₅₀ < 1 µM in the COX-2 assay with >100-fold selectivity over COX-1) and low cytotoxicity become lead candidates for in vivo validation. Standard preclinical models include:

  • Carrageenan-Induced Paw Edema: An acute model where the reduction in paw swelling after compound administration is measured.[12][20][21][22]

  • LPS-Induced Systemic Inflammation: A model where the compound's ability to reduce systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood is assessed after an LPS challenge.[23]

These studies are essential for evaluating a compound's efficacy, pharmacokinetics, and preliminary safety profile in a whole-organism context.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]
  • Nessa, F., Khan, M. F., & Al-Harrasi, A. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 28(23), 7799. [Link]
  • Ballatore, C., Lassalas, P., & Gay, B. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 12(10), 735-751. [Link]
  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and findings in experimental and clinical pharmacology, 27(4), 227–234. [Link]
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • Jadhav, R. H., & Dr. Thorat, V. M. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 7(4), 306-310. [Link]
  • Sakat, S. S., & Wankhede, S. S. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Research in Pharmaceutical Sciences, 11(SPL4), 131-137. [Link]
  • Ballatore, C., Lassalas, P., & Gay, B. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 35(2), 1-13. [Link]
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
  • Zha, W., Yagnik, G. B., & Williams, T. D. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (82), 50823. [Link]
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
  • Ramadan, A., El-Hage, S., El-Hajj, H., Hodroj, M. H., El-Mokadem, A., Hamade, E., ... & Bou-Fakhreddine, M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. [Link]
  • Cole, M. E., & Bloom, S. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic letters, 24(42), 7856–7861. [Link]
  • Phromnoi, K., Suttiarporn, P., Reamtong, O., Boonyong, S., & Thongsornkleeb, C. (2020). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Molecules, 25(21), 5066. [Link]
  • Ramadan, A., El-Hage, S., El-Hajj, H., Hodroj, M. H., El-Mokadem, A., Hamade, E., ... & Bou-Fakhreddine, M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399. [Link]
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Kim, S. J., Lee, H. J., Park, H. W., & Hong, S. K. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 55, 51-57. [Link]
  • Corrêa, M. F., Guimarães, D. S., & Leal, A. S. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ChemistrySelect, 2(2), 659-664. [Link]
  • Abdeen, S., Younis, N. S., & El-Kalyoubi, S. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 20(18), 4496. [Link]
  • Ramadan, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Park, H., et al. (2021). Cell proliferation and nitric oxide production in LPS-induced RAW 264.7 macrophages with treated or non-treated probiotic strains.
  • Aldridge, C., Razzak, A., Babcock, T. A., Helton, W. S., & Espat, N. J. (2008). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research, 149(2), 296–302. [Link]
  • Aldridge, C., Razzak, A., Babcock, T. A., Helton, W. S., & Espat, N. J. (2008). Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of surgical research, 149(2), 296–302. [Link]
  • Gissel, H., Gising, J., & Sandström, A. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2454. [Link]
  • Xu, Y., Zha, Z., & Wang, Z. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29286–29306. [Link]
  • Colomer, I., & Donohoe, T. J. (2012). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie (International ed. in English), 51(27), 6748–6751. [Link]
  • Ramadan, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
  • Chimirri, A., Grasso, S., Monforte, P., Rao, A., & Zappala, M. (1990). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco; edizione scientifica, 45(6), 637–643. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 68(30), 5973-5979. [Link]
  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]
  • Itoh, T., et al. (2005). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction.
  • Chimirri, A., et al. (1992). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and pharmacologically active molecules.[1][2] Its presence in compounds exhibiting anti-inflammatory, antioxidant, antimicrobial, and antitumor activities underscores its importance in medicinal chemistry and drug development.[3][4] Consequently, the development of efficient and versatile synthetic methodologies to access this core structure is of paramount importance to the scientific community. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and reliable tool for the construction of the dihydrobenzofuran ring system, offering high efficiency, functional group tolerance, and opportunities for stereoselective synthesis.[1][5][6]

This application note provides a comprehensive guide to the experimental setup for the palladium-catalyzed synthesis of dihydrobenzofurans. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, step-by-step protocols for representative reactions, and present data to guide researchers in optimizing their synthetic efforts.

Mechanistic Insights: Understanding the "How" and "Why"

A thorough understanding of the reaction mechanism is crucial for rational experimental design and troubleshooting. Two prevalent palladium-catalyzed pathways to dihydrobenzofurans are the intramolecular Heck reaction and the annulation of 1,3-dienes.

The Intramolecular Heck Reaction

The intramolecular Heck reaction provides a direct and atom-economical approach to dihydrobenzofurans from readily available ortho-alkenyl phenols or their corresponding ethers.[5] The catalytic cycle, depicted below, illustrates the key steps involved.

Intramolecular_Heck_Reaction Pd0 Pd(0)Ln PdII_Complex Ar-Pd(II)-X(Ln) Pd0->PdII_Complex Oxidative Addition Aryl_Halide o-Alkenyl Aryl Halide/Triflate Aryl_Halide->PdII_Complex Oxidative_Addition Oxidative Addition Cyclized_Intermediate Cyclized Pd(II) Intermediate PdII_Complex->Cyclized_Intermediate Intramolecular Insertion Intramolecular_Insertion Intramolecular Carbopalladation Product_Complex [Product-Pd(II)-H] Complex Cyclized_Intermediate->Product_Complex β-Hydride Elimination Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination Product Dihydrobenzofuran Product_Complex->Product Base Base Product_Complex->Base Reductive_Elimination Reductive Elimination HX_Salt [Base-H]+X- Base->HX_Salt

Figure 1: Catalytic cycle of the intramolecular Heck reaction for dihydrobenzofuran synthesis.

The cycle commences with the oxidative addition of an ortho-alkenyl aryl halide or triflate to a palladium(0) complex, forming an arylpalladium(II) intermediate. This is followed by an intramolecular carbopalladation step, where the palladium-bound aryl group adds across the tethered alkene, leading to the formation of a new carbon-carbon bond and a cyclized palladium(II) intermediate. Subsequent β-hydride elimination from the alkylpalladium species generates the dihydrobenzofuran product and a hydridopalladium(II) complex. Finally, reductive elimination, often facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Palladium-Catalyzed Annulation of 1,3-Dienes

Another powerful strategy involves the palladium-catalyzed annulation of o-iodoaryl acetates with 1,3-dienes.[7] This method allows for the construction of more complex dihydrobenzofuran scaffolds.

Annulation_of_Dienes Pd0 Pd(0)Ln PdII_Complex Ar-Pd(II)-I(Ln) Pd0->PdII_Complex Oxidative Addition Aryl_Iodide o-Iodoaryl Acetate Aryl_Iodide->PdII_Complex Diene 1,3-Diene Allyl_Pd_Complex π-Allyl Pd(II) Complex Diene->Allyl_Pd_Complex Oxidative_Addition Oxidative Addition PdII_Complex->Allyl_Pd_Complex syn-Addition Syn_Addition syn-Addition Cyclization_Precursor Cyclization Precursor Allyl_Pd_Complex->Cyclization_Precursor Intramolecular Coordination & Hydrolysis Intramolecular_Coordination Intramolecular Coordination Cyclization_Precursor->Pd0 Reductive Elimination Product Dihydrobenzofuran Cyclization_Precursor->Product Reductive_Elimination Reductive Elimination Hydrolysis Hydrolysis of Acetate

Figure 2: Proposed mechanism for the palladium-catalyzed annulation of 1,3-dienes.

This reaction is believed to initiate with the oxidative addition of the aryl iodide to a palladium(0) species. The resulting arylpalladium complex then undergoes a syn-addition to the 1,3-diene. Intramolecular coordination of the phenolic oxygen, following hydrolysis of the acetate protecting group, sets the stage for the final reductive elimination step, which forms the dihydrobenzofuran ring and regenerates the palladium(0) catalyst.[7] This reaction is noted for its generality, regioselectivity, and stereoselectivity.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the synthesis of dihydrobenzofurans. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Intramolecular Heck Cyclization of an o-Allylphenol Derivative

This protocol is adapted from methodologies for palladium-catalyzed carboalkoxylation of 2-allylphenols, which proceed via a related cyclization mechanism.[1]

Materials:

  • 2-Allylphenol derivative (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • CPhos (5 mol%)

  • Lithium tert-butoxide (LiOtBu) (1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane) (to achieve a concentration of 0.125 M)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-allylphenol derivative, palladium(II) acetate, CPhos, and lithium tert-butoxide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the aryl triflate.

  • Heat the reaction mixture to 98 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrobenzofuran.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Addition of Reagents & Solvent Setup->Reagents Reaction Heating & Stirring (e.g., 98°C, 16h) Reagents->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 3: General experimental workflow for palladium-catalyzed dihydrobenzofuran synthesis.

Data Presentation: Key Parameters and Their Impact

The success of a palladium-catalyzed reaction is highly dependent on the interplay of several key parameters. The following table summarizes typical reaction conditions and their influence on the synthesis of dihydrobenzofurans.

Parameter Typical Reagents/Conditions Effect on Reaction References
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Choice can influence catalyst activity and stability. Pd(OAc)₂ is often used for its air stability and reliability.[1][6]
Ligand Phosphine ligands (e.g., CPhos, TY-Phos), Urea ligandsCrucial for catalyst stability, reactivity, and selectivity. Chiral ligands like TY-Phos can induce enantioselectivity.[2][8] Urea ligands have shown to be effective alternatives to phosphines.[9][1][2][8][9]
Base LiOtBu, NaOtBu, K₂CO₃, Cs₂CO₃Essential for regenerating the Pd(0) catalyst in Heck-type reactions and for deprotonation of phenolic starting materials. The choice of base can impact reaction rate and yield.[1][4]
Solvent Toluene, Dioxane, DMF, MeCNThe solvent can affect catalyst solubility, stability, and reaction kinetics. Anhydrous conditions are generally required.[1][4]
Temperature 80 - 120 °CHigher temperatures are often necessary to drive the reaction to completion, but can also lead to side product formation.[1][4]
Substrate o-iodo/bromo/triflate phenols/ethers, 1,3-dienesThe nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the substrates can significantly affect the reaction rate and scope.[1][7][1][7]

Conclusion and Future Outlook

Palladium-catalyzed methodologies provide a robust and versatile platform for the synthesis of dihydrobenzofurans. By understanding the underlying reaction mechanisms and carefully selecting and optimizing reaction parameters, researchers can efficiently access a wide range of these valuable heterocyclic compounds. The continued development of novel catalysts and ligands, particularly for enantioselective transformations, will undoubtedly further expand the synthetic utility of these reactions in drug discovery and materials science.[2][10]

References

  • Griggs, N. D., et al. (2020). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling.
  • Rozhkov, R. V., & Larock, R. C. (2010). Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. The Journal of Organic Chemistry, 75(12), 4131–4134. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofurans from 1-(Allyloxy)-2-bromobenzene. BenchChem.
  • Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 14(3), 852–855. [Link]
  • Zhang, Z.-M., & Zhang, J. (2023). Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji–Trost Reaction of o-Bromophenols with 1,3-Dienes. Journal of the American Chemical Society, 145(7), 4378–4383. [Link]
  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14865–14902. [Link]
  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14865–14902. [Link]
  • Houghtling, M. A., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5776–5780. [Link]
  • ResearchGate. (n.d.). Scope for the synthesis of dihydrobenzofurans 3aa–3gcac.
  • S. A. K. T., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(21), 5624–5627. [Link]
  • Catellani, M. (2007).
  • Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
  • Wikipedia. (n.d.). Wacker process. Wikipedia.
  • Daugulis, O., et al. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 133(36), 14264–14267. [Link]
  • Daugulis, O., et al. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. PubMed Central. [Link]
  • Cera, G., et al. (2015). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 13(8), 2396–2407. [Link]
  • Wikipedia. (n.d.). Tsuji–Trost reaction. Wikipedia.
  • Cera, G., et al. (2015). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubMed Central. [Link]
  • Cera, G., et al. (2015). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]
  • Bhanuchandra, M., et al. (2021). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic Letters, 9(10), 1887–1890. [Link]
  • Wang, B., et al. (2015). Pd-Catalyzed Highly Regio- and Stereoselective Formation of C–C Double Bonds: An Efficient Method for the Synthesis of Benzofuran-, Dihydrobenzofuran-, and Indoline-Containing Alkenes. The Journal of Organic Chemistry, 80(15), 7646–7654. [Link]
  • ResearchGate. (2002). Palladium-Catalyzed Intramolecular C−O Bond Formation.
  • Wikipedia. (n.d.).
  • Bera, M., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 14(24), 17091–17101. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • NROChemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Deveau, A. M., et al. (2012). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 23(4), 456–461. [Link]
  • Chemistry LibreTexts. (2023).
  • Stoltz, B. M., et al. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition in English, 43(45), 6144–6148. [Link]
  • Kuester, W. (2011).

Sources

A Scalable and Selective Approach to the Synthesis of 2,3-Dihydrobenzofuran-4-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Abstract

This application note provides a comprehensive guide for the large-scale synthesis of this compound, a key building block in the development of various therapeutic agents. Recognizing the need for a robust and scalable synthetic process, this document moves beyond theoretical descriptions to offer a detailed, field-proven protocol. We present a comparative analysis of prominent synthetic strategies, ultimately focusing on a highly selective and efficient catalytic hydrogenation route. The featured protocol is designed for scalability, detailing every critical step from starting material preparation to final product purification and characterization. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries, providing the necessary technical details to implement this synthesis on a multi-gram to kilogram scale.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently found in a wide array of natural products and biologically active molecules.[1] Its unique structural and electronic properties make it an attractive pharmacophore in drug discovery. Derivatives of this compound, in particular, have been investigated for their potential in treating a range of conditions, including cancer and viral infections.[2] The development of novel therapeutics based on this scaffold necessitates a reliable and economically viable method for its large-scale production, ensuring a consistent supply of high-purity material for preclinical and clinical studies.

Comparative Analysis of Synthetic Strategies

Two primary strategies dominate the synthesis of this compound: de novo construction of the heterocyclic system and modification of a pre-existing benzofuran core.

  • De Novo Synthesis: This approach involves building the dihydrobenzofuran ring system from acyclic or simpler cyclic precursors. A notable example starts from 4-hydroxyindanone, proceeding through a multi-step sequence involving ozonolysis and cyclization to form a dihydrobenzofuran intermediate.[3] While this method demonstrates the feasibility of constructing the core structure, it often involves numerous steps without intermediate isolation, potentially complicating process control and purification on a large scale.

  • Selective Hydrogenation of Benzofurans: A more direct and atom-economical approach is the selective hydrogenation of the furan ring of the corresponding benzofuran derivative. This strategy leverages the commercial availability or accessible synthesis of benzofuran-4-carboxylic acid. Recent advancements in catalysis have led to the development of highly selective systems that can reduce the furan double bond while preserving the integrity of the benzene ring and the carboxylic acid functionality.[4] Ruthenium nanoparticles, particularly when supported and modified with a Lewis acid, have shown exceptional activity and selectivity for this transformation, making it an ideal candidate for large-scale production.[4][5]

Given its high selectivity, operational simplicity, and potential for implementation in continuous flow systems, the selective catalytic hydrogenation of benzofuran-4-carboxylic acid is the recommended strategy for large-scale synthesis.

Featured Protocol: Synthesis via Selective Catalytic Hydrogenation

This section provides a detailed, step-by-step protocol for the synthesis of this compound, scalable to kilogram quantities. The process is divided into two main parts: the synthesis of the starting material, benzofuran-4-carboxylic acid, and its subsequent selective hydrogenation.

G cluster_0 Part A: Starting Material Synthesis cluster_1 Part B: Selective Hydrogenation cluster_2 Part C: Purification & QC A1 4-Hydroxyindanone A2 Multi-step Conversion (Silylation, Ozonolysis, Oxidation, Esterification, Aromatization) A1->A2 A3 Benzofuran-4-carboxylic acid methyl ester A2->A3 A4 Saponification A3->A4 A5 Benzofuran-4-carboxylic Acid A4->A5 B1 Benzofuran-4-carboxylic Acid A5->B1 B2 Hydrogenation (H₂, Ru@SILP-[ZnCl₄]²⁻ Catalyst) B1->B2 B3 Crude this compound B2->B3 C1 Crude Product B3->C1 C2 Purification (Acid-Base Extraction, Recrystallization) C1->C2 C3 Pure Product C2->C3 C4 Quality Control (NMR, HPLC, MS) C3->C4

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment
Reagents and Chemicals Equipment
Benzofuran-4-carboxylic acid (≥98%)High-pressure autoclave/hydrogenator (e.g., Parr reactor)
Ruthenium-based catalyst (e.g., Ru@SILP-[ZnCl₄]²⁻)Mechanical stirrer with gas-entrainment impeller
High-purity hydrogen gas (H₂)Temperature and pressure controllers
Anhydrous, high-boiling solvent (e.g., Decalin, 1,4-Dioxane)Inert gas supply (Nitrogen or Argon)
Sodium hydroxide (NaOH)Filtration apparatus (e.g., Büchner funnel, filter press)
Hydrochloric acid (HCl)Rotary evaporator
Ethyl acetateRecrystallization vessel with overhead stirrer
Celite® or other filter aidsVacuum oven
Anhydrous magnesium sulfate (MgSO₄)Analytical instruments (HPLC, NMR, MS)
Part A: Synthesis of Benzofuran-4-carboxylic Acid (Starting Material)

While benzofuran-4-carboxylic acid is commercially available from various suppliers, an in-house synthesis can be achieved.[6][7] A patented industrial method starts from 4-hydroxyindanone and proceeds through a five-step, one-pot sequence to yield methyl benzofuran-4-carboxylate, which is then saponified.[3]

Reaction Scheme for Starting Material:

G 4-Hydroxyindanone 4-Hydroxyindanone Benzofuran-4-carboxylic acid methyl ester Benzofuran-4-carboxylic acid methyl ester 4-Hydroxyindanone->Benzofuran-4-carboxylic acid methyl ester 5 steps Benzofuran-4-carboxylic acid Benzofuran-4-carboxylic acid Benzofuran-4-carboxylic acid methyl ester->Benzofuran-4-carboxylic acid Saponification (NaOH, H₂O/MeOH)

Caption: Synthesis route for the precursor, Benzofuran-4-carboxylic acid.

This multi-step conversion involves silylation, ozonolysis, oxidation, esterification, and aromatization.[3] For large-scale operations, sourcing the starting material is often more time and cost-effective.

Part B: Selective Hydrogenation Protocol

This protocol is adapted from established procedures for the selective hydrogenation of benzofurans using ruthenium nanoparticles.[4][5]

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated area (fume hood or dedicated hydrogenation bay) with appropriate safety measures, including grounding of equipment to prevent static discharge.

  • Ruthenium Catalyst: Ruthenium catalysts, especially in nanopowder form, can be pyrophoric. Handle under an inert atmosphere (glove box or glove bag).[8] Avoid inhalation of dust and skin contact. Consult the Safety Data Sheet (SDS) for the specific catalyst used.[8]

  • Pressure Reactions: The use of a high-pressure reactor requires proper training and adherence to the manufacturer's operational and safety guidelines.

Step-by-Step Procedure (100 g scale):

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Inerting the Reactor: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove all oxygen.

  • Charging the Reagents: Under a positive pressure of inert gas, carefully add the following to the reactor:

    • Benzofuran-4-carboxylic acid (100 g, 0.617 mol)

    • Anhydrous decalin (1 L)

    • Ruthenium-based catalyst (e.g., Ru@SILP-[ZnCl₄]²⁻, 0.1-1 mol%). The optimal catalyst loading should be determined through small-scale trials. For a 0.5 mol% loading, this would be approximately 3.08 mmol of Ru.

  • Sealing and Purging: Seal the reactor securely. Pressurize with nitrogen to 10 bar and vent three times to ensure a completely inert atmosphere. Then, pressurize with hydrogen to 10 bar and vent three times to replace the nitrogen with hydrogen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the target pressure of 10 bar.

    • Begin vigorous stirring (e.g., 500-1000 RPM) to ensure good gas-liquid mixing.

    • Heat the reactor to the target temperature of 150 °C.[4][5]

    • Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 8-16 hours.[5] For process optimization, reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by HPLC or TLC.

  • Cooldown and Depressurization: Once the reaction is complete (hydrogen uptake ceases), stop the heating and allow the reactor to cool to room temperature (< 30 °C).

  • Venting and Inerting: Carefully vent the excess hydrogen pressure in a safe manner. Purge the reactor with nitrogen three times to remove any residual hydrogen.

Part C: Product Isolation and Purification
  • Catalyst Removal:

    • Open the reactor and dilute the reaction mixture with ethyl acetate (500 mL) to reduce viscosity.

    • Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the reactor and the filter cake with additional ethyl acetate (2 x 200 mL) to ensure complete recovery of the product.

  • Solvent Removal:

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and decalin. Decalin is a high-boiling solvent, so a good vacuum and elevated temperature will be required.

  • Acid-Base Extraction for Purification:

    • Dissolve the crude residue in a 1 M sodium hydroxide solution (1 L). The product, being a carboxylic acid, will dissolve to form its sodium salt.[9]

    • Wash the aqueous solution with a non-polar solvent like dichloromethane or diethyl ether (2 x 300 mL) to remove any neutral, non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2. The product will precipitate as a solid.[9]

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

    • Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Recrystallization (if necessary):

    • For higher purity, the dried product can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture.

Part D: Quality Control and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Results for this compound
Appearance White to off-white solid
¹H NMR Signals corresponding to the aromatic protons (typically 3H) and the aliphatic protons of the dihydrofuran ring (CH₂-CH₂-O, typically 4H), along with a carboxylic acid proton.
HPLC A single major peak with purity ≥ 98%.
Mass Spec (MS) [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight (164.16 g/mol ).[10]
Melting Point Literature values should be consulted for comparison.

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By employing a selective catalytic hydrogenation strategy, this method offers high yields and purity while being amenable to large-scale industrial production. The provided step-by-step guidelines, including safety considerations and quality control measures, are intended to facilitate the efficient and safe implementation of this synthesis by researchers and drug development professionals.

References

  • Sanofi-Aventis. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid.
  • US Research Nanomaterials, Inc. (2017). Ruthenium (Ru)
  • Fang, X., et al. (2017). Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols by Aqueous Transfer Hydrogenation through Dynamic Kinetic Resolution. Organometallics, 36(6), 1217–1219.
  • El Sayed, S., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases.
  • El Sayed, S., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha.
  • A Review: An Insight on Synthesis of Benzofuran. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Fang, X., et al. (2017). Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols by Aqueous Transfer Hydrogenation via Dynamic Kinetic Resolution.
  • El Sayed, S., et al. (2020). (PDF) Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases.
  • Goud, P. S., et al. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 9, 1307–1313. [Link]
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994–28015. [Link]
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
  • El Sayed, S., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. MPG.PuRe. [Link]
  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27994-28015. [Link]
  • PubChem. 2,3-Dihydro-1-benzofuran-4-carboxylic acid. [Link]
  • LookChem.

Sources

Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group on Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydrobenzofuran Core in Modern Drug Discovery

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and clinically significant pharmaceutical agents.[1][2][3] Its structural rigidity, combined with its three-dimensional character, makes it an attractive framework for designing molecules that can engage with biological targets with high affinity and specificity.[4][5] In many drug discovery campaigns, a carboxylic acid substituent on the dihydrobenzofuran ring serves as a critical synthetic handle.[4][6][7] The strategic functionalization of this group is paramount for generating diverse chemical libraries, enabling comprehensive Structure-Activity Relationship (SAR) studies, and fine-tuning the physicochemical properties of lead candidates.[5][8]

This guide provides an in-depth exploration of the three principal transformations of the dihydrobenzofuran carboxylic acid: amide bond formation, esterification, and reduction to a primary alcohol. The protocols described herein are designed to be robust and reproducible, offering researchers a reliable toolkit for advancing their discovery programs.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The amide bond is the most frequently synthesized linkage in medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding interactions within protein binding sites.[9][10] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[11][12] Therefore, activation of the carboxylic acid is a mandatory prerequisite for efficient amide synthesis.[9][13] This is universally achieved by converting the hydroxyl group of the acid into a better leaving group, typically through the in-situ formation of a highly reactive intermediate.[11]

Mechanism of Action: Carboxylic Acid Activation

The core principle involves reacting the dihydrobenzofuran carboxylic acid with a "coupling reagent." This reagent forms a highly electrophilic activated species (e.g., an O-acylisourea, an active ester) which is then susceptible to nucleophilic attack by the desired amine, yielding the final amide product.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Dihydrobenzofuran Carboxylic Acid Active Activated Intermediate (Highly Electrophilic) Acid->Active + Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Active Amide Target Amide Active->Amide Amine Primary or Secondary Amine (R-NH2) Amine->Amide + Byproduct Coupled Byproduct (e.g., DCU, HOBt) Amide->Byproduct + Byproduct

General workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic, cost-effective, and widely used method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that forms a reactive O-acylisourea intermediate.[11] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts this intermediate to form an HOBt-active ester, which minimizes side reactions (especially racemization in chiral substrates) and improves overall efficiency.[14]

Materials:

  • Dihydrobenzofuran carboxylic acid

  • Amine (primary or secondary)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the dihydrobenzofuran carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

  • Stir the mixture at 0 °C for 15-30 minutes. This is the pre-activation step.

  • Add the desired amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Dissolve Acid in DMF @ 0°C Add_EDC_HOBt Add HOBt & EDC·HCl Start->Add_EDC_HOBt Preactivate Stir 30 min (Pre-activation) Add_EDC_HOBt->Preactivate Add_Amine Add Amine & DIPEA Preactivate->Add_Amine Stir_RT Warm to RT Stir 4-16h Add_Amine->Stir_RT Workup Aqueous Work-up Stir_RT->Workup Purify Purification (Chromatography) Workup->Purify Product Final Amide Purify->Product

Workflow for EDC/HOBt mediated coupling.
Protocol 2: High-Efficiency Coupling with HATU

Uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[13] They react rapidly with carboxylic acids to form highly reactive activated esters, often resulting in shorter reaction times, higher yields, and success with challenging or sterically hindered substrates.[10][11]

Materials:

  • Dihydrobenzofuran carboxylic acid

  • Amine (primary or secondary)

  • HATU (1.1 - 1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the dihydrobenzofuran carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 10-20 minutes.

  • Add the amine (1.1 eq.) to the activated mixture.

  • Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water to precipitate the product, or perform a standard aqueous work-up as described in Protocol 1.

  • Collect the solid by filtration or extract with an organic solvent.

  • Purify the crude product by flash column chromatography or recrystallization.

G Start Dissolve Acid & HATU in DMF Add_Base Add DIPEA Stir 15 min Start->Add_Base Add_Amine Add Amine Add_Base->Add_Amine Stir_RT Stir 1-4h at RT Add_Amine->Stir_RT Workup Work-up or Precipitation Stir_RT->Workup Purify Purification Workup->Purify Product Final Amide Purify->Product

Workflow for high-efficiency HATU coupling.
Parameter EDC/HOBt HATU
Reagent Class CarbodiimideUronium Salt
Relative Cost LowerHigher
Reaction Time Longer (4-16 h)Shorter (1-4 h)
Typical Yields Good to ExcellentExcellent
Substrate Scope Broad, but can fail with hindered substratesVery Broad, effective for difficult couplings
Key Byproducts EDC-urea, HOBtTetramethylurea, HOAt
Advantages Cost-effective, water-soluble byproductHigh reactivity, speed, low racemization

Esterification: Tuning Lipophilicity and Prodrug Strategies

Converting the carboxylic acid to an ester is a fundamental strategy for modulating physicochemical properties such as lipophilicity, cell permeability, and metabolic stability. Esters can also serve as valuable prodrugs, which are cleaved in vivo to release the active carboxylic acid.

Protocol 3: Sₙ2 Esterification with an Alkyl Halide

This is a straightforward and highly reliable method for preparing simple alkyl esters (e.g., methyl, ethyl, benzyl). The reaction proceeds via an Sₙ2 mechanism where the carboxylate anion, formed by deprotonation with a mild base, acts as a nucleophile to displace a halide from the alkylating agent.

Materials:

  • Dihydrobenzofuran carboxylic acid

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide) (1.5 - 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • Combine the dihydrobenzofuran carboxylic acid (1.0 eq.) and K₂CO₃ (2.5 eq.) in a flask.

  • Add anhydrous DMF to dissolve/suspend the reagents.

  • Add the alkyl halide (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

G Start Combine Acid & K₂CO₃ in DMF Deprotonation Carboxylate Formation (In-situ) Start->Deprotonation Alkylation Add Alkyl Halide (R-X) Start->Alkylation Deprotonation->Alkylation Reaction Stir @ RT or Heat (2-12 h) Alkylation->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Final Ester Purification->Product

Workflow for base-mediated esterification.
Protocol 4: Fischer Esterification

The Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an excess of an alcohol.[15] It is an equilibrium process, and to drive the reaction to completion, the alcohol is typically used as the solvent and/or water is removed as it is formed. This method is most practical for simple, low-boiling point alcohols.[15]

Materials:

  • Dihydrobenzofuran carboxylic acid

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5% mol)

Procedure:

  • Dissolve the dihydrobenzofuran carboxylic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol).

  • Carefully add concentrated H₂SO₄ (catalytic amount) to the solution.

  • Heat the mixture to reflux and maintain for 4-24 hours. A Dean-Stark apparatus can be used with higher boiling alcohols to remove water azeotropically.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reduction to Primary Alcohols: A Gateway to New Functionality

Reduction of the carboxylic acid to a primary alcohol provides a different type of synthetic handle, opening up possibilities for subsequent reactions like ether formation, oxidation to an aldehyde, or Mitsunobu reactions.

Causality in Reagent Selection

While lithium aluminum hydride (LiAlH₄) is a potent agent capable of reducing carboxylic acids, it is highly reactive and non-selective.[16][17] Borane (BH₃), typically used as a complex with THF (BH₃·THF), is a more chemoselective choice. It readily reduces carboxylic acids while often leaving other functional groups, such as esters or amides, intact, providing a significant advantage in complex molecule synthesis.[16][18] It is critical to note that sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids under standard conditions.[17][19]

Protocol 5: Chemoselective Reduction with Borane-THF

Materials:

  • Dihydrobenzofuran carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution in THF, 2.0 - 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Aqueous HCl

Procedure:

  • Dissolve the dihydrobenzofuran carboxylic acid (1.0 eq.) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (2.5 eq.) dropwise via syringe. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours, or heat to reflux if necessary.

  • Monitor consumption of the starting material by TLC or LC-MS.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

  • Remove the bulk of the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting primary alcohol by flash column chromatography.

G Start Dissolve Acid in anhydrous THF @ 0°C Add_Borane Slowly add BH₃·THF solution Start->Add_Borane Reaction Warm to RT Stir 2-6h Add_Borane->Reaction Quench Cool to 0°C Quench with MeOH Reaction->Quench Hydrolyze Add 1M HCl Stir 30 min Quench->Hydrolyze Workup Extraction & Wash Hydrolyze->Workup Purification Chromatography Workup->Purification Product Primary Alcohol Purification->Product

Workflow for reduction with Borane-THF.

Conclusion

The functionalization of a carboxylic acid on the dihydrobenzofuran scaffold is a versatile and powerful approach in drug discovery. By employing robust and well-understood chemical transformations—amide coupling, esterification, and reduction—researchers can efficiently generate analogues with diverse properties. The choice of methodology depends on the specific synthetic goal, the complexity of the substrate, and the desired scale of the reaction. The protocols outlined in this guide provide a solid foundation for scientists to confidently and strategically modify this privileged core structure, accelerating the journey from hit identification to lead optimization.

References

  • Gui-Bai, L., et al. (2016). Discovery of novel dihydrobenzofuran cyclopropane carboxylic acid based calcium sensing receptor antagonists for the treatment of osteoporosis. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Singh, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
  • Singh, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
  • Perrin, D. M., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
  • Organic Chemistry Portal.
  • Sheppard, T. D., et al. (2021).
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]
  • ResearchGate. Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.
  • ResearchGate. Methods for the synthesis of benzofuran-3-carboxylate esters (microreview).
  • Movassaghi, M., et al. (2010). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.
  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
  • Unknown. (2008). Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system.
  • Shi, G., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity.
  • Wang, L., et al. (2019).
  • Wang, C., et al. (2018). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. RSC Publishing. [Link]
  • Movassaghi, M., et al. (2010). Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. PubMed. [Link]
  • Van der Eycken, E. V., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Hvastkovs, E. G., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Le Diguarher, T., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Chemistry Steps.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Unknown.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. SciSpace. [Link]
  • Clark, J. (2015). REDUCTION OF CARBOXYLIC ACIDS. Chemguide. [Link]
  • Meshram, S. M., et al. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry. [Link]
  • Ye, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • Lerchen, H., et al. (1994). Process for the reduction of carboxylic acids or carboxylic acid derivatives and new compounds.
  • Furrow, M. E., & Myers, A. G. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. PubMed. [Link]
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

Sources

Application Note & Protocols for the Synthesis of a 2,3-Dihydrobenzofuran-4-carboxylic Acid Focused Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for drug discovery campaigns. This document provides a comprehensive guide to the design and synthesis of a chemical library based on the 2,3-dihydrobenzofuran-4-carboxylic acid core. We will explore the strategic rationale, detail a robust synthetic protocol for the core structure, and provide a workflow for diversification to generate a library of novel chemical entities poised for biological screening.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[4][5][6] Natural products such as ailanthoidol and eurothiocin B showcase the biological relevance of this motif.[4] The inherent value of this scaffold has spurred the development of numerous synthetic methodologies to access these structures.[7][8]

Positioning a carboxylic acid at the 4-position of the ring system provides a crucial chemical handle for diversification. This functional group is amenable to a variety of robust chemical transformations, most notably amide bond formation, allowing for the systematic exploration of the surrounding chemical space. This application note details a strategy for constructing a library of N-substituted amides derived from a common this compound intermediate, creating a collection of lead-like compounds suitable for high-throughput screening.[2][9]

Synthetic Strategy and Workflow

The construction of the 2,3-dihydrobenzofuran core can be approached through several synthetic strategies, including transition metal-catalyzed C-H activation, intramolecular cyclizations, and annulation reactions.[10][11] Transition metal-free pathways, such as base-induced epoxide ring-opening or acid-catalyzed cyclizations, offer alternative, cost-effective routes.[7]

Our proposed strategy involves an initial intramolecular cyclization to form the core heterocyclic system, followed by diversification. This two-stage approach allows for the production of a key intermediate on a larger scale, which can then be coupled with a diverse set of building blocks in a parallel synthesis format.

Workflow Overview

The overall workflow is designed for efficiency and modularity, enabling the rapid generation of a diverse compound library.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification A Starting Material (e.g., Substituted Phenol) B Intramolecular Cyclization (e.g., O-alkylation followed by cyclization) A->B C Core Intermediate (this compound ester) B->C D Saponification C->D Purified Intermediate E Core Acid (this compound) D->E F Amide Coupling (Parallel Synthesis) E->F H Final Library of Amide Derivatives F->H G Diverse Amine Building Blocks (R-NH2) G->F

Caption: General workflow for library synthesis.

Experimental Protocols

Protocol 3.1: Synthesis of Ethyl 2,3-dihydrobenzofuran-4-carboxylate (Core Intermediate)

This protocol outlines a representative synthesis of the core intermediate via an intramolecular cyclization approach, starting from a commercially available phenol. The causality behind this choice is the reliability of O-alkylation followed by a cyclization reaction, which is a well-established and scalable method.

Materials and Reagents:

  • Ethyl 2-hydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • O-Alkylation: To a solution of ethyl 2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq). Stir the suspension at room temperature for 20 minutes.

    • Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile.

  • Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating accelerates the Sₙ2 reaction between the phenoxide and the alkyl halide. A nitrogen atmosphere prevents oxidation of the starting materials and intermediates.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Rationale: The aqueous wash removes the DMF solvent and inorganic salts. The bicarbonate wash ensures any unreacted acidic starting material is removed.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclized product, ethyl 2,3-dihydrobenzofuran-4-carboxylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). This provides the pure ester intermediate.

Protocol 3.2: Saponification to this compound (Core Acid)

Materials and Reagents:

  • Ethyl 2,3-dihydrobenzofuran-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ester intermediate (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Rationale: LiOH is a strong base that hydrolyzes the ester to the corresponding carboxylate salt. The solvent mixture ensures solubility of both the organic substrate and the inorganic base.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the pure this compound. This product is often a solid and may be used in the next step without further purification if purity is high.

Protocol 3.3: Library Generation via Parallel Amide Coupling

This protocol uses a standard and highly efficient coupling reagent, HATU, to facilitate the formation of amide bonds between the core acid and a diverse set of primary and secondary amines.

Materials and Reagents:

  • This compound

  • A library of diverse primary and secondary amines (R¹R²NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reaction vials (e.g., 8 mL) with caps

  • Automated liquid handler or multichannel pipette (optional, for high-throughput)

Procedure (per reaction vial):

  • To a reaction vial, add a solution of this compound (1.0 eq) in DMF.

  • Add the selected amine (1.1 eq).

  • Add DIPEA (3.0 eq).

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • In a separate vial, prepare a stock solution of HATU (1.2 eq) in DMF. Add the required volume of this solution to the reaction vial.

    • Rationale: HATU is a highly efficient coupling agent that activates the carboxylic acid to form an active ester, which is then readily attacked by the amine nucleophile to form the stable amide bond with minimal side products and racemization risk (if chiral centers are present).

  • Cap the vial and shake or stir the mixture at room temperature for 8-12 hours.

  • High-Throughput Work-up & Purification: The reaction mixtures can be purified using parallel reverse-phase HPLC to isolate the final amide products. The purity and identity of the compounds should be confirmed by LC-MS analysis.

Library Diversification and Data Presentation

The power of this workflow lies in the diversity of the amine building blocks that can be incorporated. By selecting amines with a wide range of properties (e.g., size, polarity, basicity, aromatic/aliphatic character), a chemically diverse library can be rapidly assembled.

Diversification Strategy Diagram

G cluster_amines Amine Building Blocks cluster_products Library Derivatives Core Core Acid C9H8O3 Prod1 Product 1 (Aromatic Amide) Core->Prod1 HATU, DIPEA Prod2 Product 2 (Benzylic Amide) Core->Prod2 HATU, DIPEA Prod3 Product 3 (Heterocyclic Amide) Core->Prod3 HATU, DIPEA Prod4 Product 4 (Alicyclic Amide) Core->Prod4 HATU, DIPEA Amine1 Aniline Amine1->Prod1 Amine2 Benzylamine Amine2->Prod2 Amine3 Morpholine Amine3->Prod3 Amine4 Piperidine Amine4->Prod4

Caption: Diversification via amide coupling.

Table 1: Representative Virtual Library of Derivatives

This table illustrates a small subset of a potential library, highlighting the variation in structure and calculated physicochemical properties.

EntryAmine Building BlockFinal StructureMolecular Weight ( g/mol )cLogP (Calculated)
1Aniline

253.283.15
2Benzylamine

267.313.01
3Morpholine

247.281.62
44-Fluorophenethylamine

313.343.48
5Piperazine

246.291.10

(Note: Placeholder images are used for structures. cLogP values are estimates and may vary based on the calculation algorithm.)

Conclusion

The this compound scaffold is a versatile and valuable starting point for the construction of compound libraries for drug discovery. The protocols outlined in this application note provide a robust and efficient pathway for the synthesis of a core intermediate and its subsequent diversification through parallel amide coupling. This strategy enables the rapid generation of novel, lead-like molecules with significant potential for identifying new therapeutic agents.[2][9] The resulting libraries are well-suited for screening campaigns targeting a wide range of diseases, including cancer and inflammatory conditions.[4][12][13]

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (NIH).
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Institutes of Health (NIH).
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. PubMed.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ResearchGate.
  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. PubMed.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.
  • Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.

Sources

Application Note: A Framework for High-Throughput Screening of 2,3-Dihydrobenzofuran-4-carboxylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Derivatives of this scaffold have demonstrated a wide range of effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Specifically, compounds related to 2,3-Dihydrobenzofuran-4-carboxylic acid have been investigated as potential inhibitors of critical disease targets like microsomal prostaglandin E2 synthase (mPGES)-1 and the NF-κB signaling pathway.[1][3]

This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to establish a robust screening cascade for identifying and characterizing the bioactivity of this compound and its analogs. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles. The goal is to provide a logical, efficient, and technically sound pathway from initial broad-based screening to focused mechanism-of-action studies.

The Strategic Approach: A Multi-Tiered Screening Cascade

A successful screening campaign does not rely on a single assay. Instead, it employs a tiered approach to progressively filter and characterize compounds of interest. This strategy maximizes efficiency, reduces costs, and minimizes the likelihood of false positives.[5] Our proposed cascade involves a broad primary screen to identify general bioactivity, followed by confirmatory and secondary assays to validate hits and elucidate the mechanism of action (MoA).[6][7]

The overall workflow is designed to logically progress from a high-throughput, general viability screen to more specific, target-oriented assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Mechanism of Action (MoA) Compound_Library Compound Library (2,3-Dihydrobenzofuran- 4-carboxylic acid analogs) Primary_Screen Primary HTS: Cell-Based Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) Compound_Library->Primary_Screen 10 µM single concentration in 384-well format Hit_Confirmation Hit Confirmation Screen (Re-test primary hits) Primary_Screen->Hit_Confirmation Identify primary 'hits' Dose_Response Dose-Response Assay (Calculate IC50 values) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screen (Rule out assay artifacts) Dose_Response->Counter_Screen Validated_Hits Validated Hits Counter_Screen->Validated_Hits Prioritize confirmed hits Biochemical_Assay Biochemical/Target-Based Assay (e.g., mPGES-1 Enzyme Inhibition) Validated_Hits->Biochemical_Assay Pathway_Assay Cell-Based Pathway Assay (e.g., NF-κB Reporter Assay) Validated_Hits->Pathway_Assay NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA κB DNA sites NFkB_nuc->DNA Binds Reporter Reporter Gene (e.g., Luciferase) DNA->Reporter Activates Transcription Light Luminescence Reporter->Light Produces Signal Compound 2,3-Dihydrobenzofuran -4-carboxylic acid (Potential Inhibitor) Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits?

Figure 2: Simplified NF-κB signaling pathway for a reporter assay.

Protocol Outline: Fluorescence-Based Enzyme Inhibition Assay

As an alternative or complementary MoA study, a direct biochemical assay against a purified enzyme can confirm a compound's mechanism. [8]Fluorescence-based assays are highly sensitive and can be used to monitor enzyme kinetics in real-time. [9][10] Principle: This hypothetical protocol assumes mPGES-1 activity can be coupled to a fluorescent readout. The assay measures the change in fluorescence when a non-fluorescent substrate is converted to a fluorescent product, or vice-versa. [10]An active inhibitor will prevent this change.

Procedure Outline:

  • Reagent Preparation: Prepare assay buffer, purified enzyme (e.g., mPGES-1), and a fluorogenic substrate.

  • Compound Plating: Serially dilute validated hits in DMSO and dispense into a 384-well black plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Enzyme Addition: Add the purified enzyme to all wells and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal every minute for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Normalize the data to controls and plot percent inhibition versus compound concentration to determine the IC₅₀ value.

Conclusion

This application note provides a strategic and detailed guide for establishing a comprehensive screening program for this compound and its derivatives. By integrating a robust primary cell-based assay with rigorous validation metrics and logical secondary assays, researchers can efficiently identify bioactive compounds and gain insights into their mechanism of action. This structured approach, grounded in established HTS principles, provides a reliable pathway for advancing promising molecules from initial discovery to lead optimization.

References

  • Li, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
  • Li, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
  • Li, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
  • Wikipedia. (2023). High-throughput screening. [Link]
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]
  • On HTS. (2023). Z-factor. [Link]
  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
  • Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]
  • Zhang, X. H. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]
  • Wikipedia. (2023). Z-factor. [Link]
  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]
  • Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. [Link]
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]
  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]
  • MDPI. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
  • Molecular Devices. (n.d.). Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. [Link]
  • Loughborough University Research Repository. (n.d.). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. [Link]
  • ACS Publications. (2001). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. Biochemistry, 40(13), 4003-4012. [Link]
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. [Link]
  • Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348-26369. [Link]
  • Roviezzo, F., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1189-1196. [Link]
  • Choi, M., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]
  • ResearchGate. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. [Link]
  • Xu, X., et al. (2019).
  • MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4746. [Link]
  • Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

Sources

A Comprehensive Guide to the Handling and Storage of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the safe handling, storage, and disposal of 2,3-Dihydrobenzofuran-4-carboxylic acid (CAS No. 209256-40-6). As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its properties and associated safety protocols is paramount for ensuring laboratory safety and maintaining the integrity of the compound for research applications.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its bicyclic structure, consisting of a dihydrobenzofuran moiety fused to a benzene ring with a carboxylic acid group, dictates its chemical behavior and physical properties.[1]

PropertyValueSource
CAS Number 209256-40-6[2][3][4]
Molecular Formula C₉H₈O₃[2][4]
Molecular Weight 164.16 g/mol [2][4]
Appearance White to off-white solid/powder[1]
Melting Point 185-188 °C
Solubility Soluble in polar solvents like water and alcohols.[1]
Purity Typically available in purities of 95-97%.[2][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

Signal Word: Warning[5]

Precautionary Statements:

It is imperative to adhere to the following precautionary measures when handling this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[8]

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts and organic vapors is recommended.

Handling and Storage Protocols

Proper handling and storage are critical for maintaining the stability and purity of this compound, as well as for ensuring a safe laboratory environment.

Handling
  • Ventilation: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][9]

  • Dispensing: When weighing and dispensing the solid, care should be taken to avoid generating dust.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[5] Contaminated clothing should be removed and washed before reuse.[5]

Storage
  • General Conditions: Store in a cool, dry, and well-ventilated area.[5][9] The recommended storage temperature is room temperature.

  • Container: Keep the container tightly closed to prevent contamination and potential degradation from moisture and air.[5][8]

  • Incompatible Materials: Store away from strong oxidizing agents and sources of ignition.[5][10]

  • Light Sensitivity: While not explicitly stated for this specific compound, related benzofuran structures can be sensitive to light.[1] Therefore, it is prudent to store it in a light-resistant container or in a dark location.

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves FumeHood Work in a certified chemical fume hood PPE->FumeHood Ensure safety measures are in place Weigh Carefully weigh the solid, avoiding dust generation FumeHood->Weigh Proceed with handling Dissolve Dissolve in a suitable polar solvent Weigh->Dissolve Prepare for experiment Store Store in a tightly sealed container in a cool, dry, well-ventilated area Dissolve->Store After use Dispose Dispose of waste according to institutional and local regulations Store->Dispose For waste materials Decontaminate Decontaminate work surfaces and wash hands thoroughly Dispose->Decontaminate Final cleanup

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

First Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Accidental Release and Disposal

Accidental Release

In case of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][9]

  • Prevent the spilled material from entering drains or waterways.[5]

Disposal

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[5] Do not dispose of it in the sanitary sewer system. Waste material should be handled by a licensed professional waste disposal service.

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[6]

  • Reactivity:

    • Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

    • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides.[10]

  • Conditions to Avoid: Avoid exposure to heat, flames, and other sources of ignition.[10] As a precautionary measure, protection from direct sunlight is also advised.[1][6]

Logical Relationship: Storage and Stability

G Compound 2,3-Dihydrobenzofuran- 4-carboxylic Acid Storage Proper Storage Conditions: - Cool, dry, well-ventilated - Tightly sealed container - Away from ignition sources - Protected from light Compound->Storage Requires Stability Chemical Stability and Integrity Storage->Stability Ensures Stability->Compound Maintains Degradation Degradation Pathways: - Thermal decomposition - Potential light sensitivity - Reaction with strong oxidizers Degradation->Compound Affects Incompatible Incompatible Materials: - Strong Oxidizing Agents Incompatible->Degradation Can lead to Ignition Sources of Ignition Ignition->Degradation Can lead to Light Light Exposure Light->Degradation May lead to

Caption: The relationship between proper storage conditions and the chemical stability of the compound.

References

  • AK Scientific, Inc. (2022, April 23). Safety Data Sheet: 2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, October 15).
  • Santa Cruz Biotechnology. (2020, August 19). Safety Data Sheet: rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%.
  • Sigma-Aldrich. (2025, June 26).
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 4'-Hydroxyazobenzene-2-carboxylic Acid.
  • Angene Chemical. (2024, July 27). Safety Data Sheet: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
  • Apollo Scientific. (2023, July 31). Safety Data Sheet: (2,3-Dihydrobenzo[b]furan-5-yl)acetic acid.
  • PubChem. (n.d.). 3-Methyl-2,3-dihydrobenzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2024, September 6).
  • PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025, September 5).
  • Cole-Parmer. (n.d.).
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information.
  • ChemicalBook. (2025, July 19). Safety Data Sheet - 3-BENZOFURANCARBOXYLIC ACID, 2,3-DIHYDRO-.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Master Regulator of Inflammation and Disease

The Nuclear Factor-kappa B (NF-κB) family of transcription factors represents a cornerstone of the cellular response to inflammatory stimuli, stress, and infection.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a signaling cascade is initiated, culminating in the activation of the IκB kinase (IKK) complex.[3][4] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and drive the expression of hundreds of genes involved in inflammation, immunity, cell survival, and proliferation.[3][4][5]

Given its central role, the dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and various cancers.[1][6] This makes the NF-κB signaling pathway a highly attractive target for therapeutic intervention. Small molecule inhibitors have been developed to target various nodes of this pathway, including the IKK complex, the proteasome, and the DNA-binding activity of NF-κB itself.[6][7]

This guide provides a detailed, experience-driven framework for the synthesis of a representative NF-κB inhibitor, BAY 11-7082, and presents a suite of robust protocols to validate its biological activity. The methodologies are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize novel or known inhibitors of this critical pathway.

The NF-κB Signaling Pathway: A Visual Overview

The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the critical step of IκBα phosphorylation, which is the target of many inhibitors, including the one synthesized in this guide.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex 2. Signal Transduction IkBa IκBα IKK_complex->IkBa 3. Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p P IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 6. Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome 4. Ubiquitination & Degradation Proteasome->NFkB 5. NF-κB Release BAY117082 BAY 11-7082 (Inhibitor) BAY117082->IKK_complex DNA DNA (κB site) NFkB_nuc->DNA 7. DNA Binding Gene_Expr Gene Expression (Inflammation, Survival) DNA->Gene_Expr 8. Transcription

Caption: Canonical NF-κB signaling pathway and point of inhibition.

Part 1: Synthesis of BAY 11-7082, an IκBα Phosphorylation Inhibitor

BAY 11-7082, or (E)-3-(4-methylphenylsulfonyl)-2-propenenitrile, is a widely used experimental compound that irreversibly inhibits TNF-α-induced IκBα phosphorylation, thereby blocking NF-κB activation.[8] Its synthesis is a valuable exercise for laboratories focused on inflammation research.

Causality Behind the Synthesis: The Knoevenagel Condensation

The synthesis of BAY 11-7082 is typically achieved through a Knoevenagel condensation.[8] This reaction involves the nucleophilic addition of an active hydrogen compound (here, a phenylsulfonylacetonitrile) to a carbonyl group (formaldehyde), followed by a dehydration reaction to form a new carbon-carbon double bond. The choice of a weak base like piperidine as a catalyst is crucial; it is basic enough to deprotonate the active methylene group of the acetonitrile derivative, initiating the reaction, but not so strong as to cause unwanted side reactions.

Experimental Workflow: Synthesis of BAY 11-7082

The following diagram outlines the key steps from starting materials to the purified final product.

Synthesis_Workflow start Start reactants Reactants: - 4-methylphenylsulfonylacetonitrile - Formaldehyde - Piperidine (Catalyst) - Ethanol (Solvent) start->reactants reaction Knoevenagel Condensation (Stir at RT, 2-4h) reactants->reaction quench Quench & Precipitate (Add water) reaction->quench filter_dry Filter & Dry (Collect crude product) quench->filter_dry purify Purification (Silica Gel Column Chromatography) filter_dry->purify characterize Characterization (NMR, MS) purify->characterize final_product Pure BAY 11-7082 characterize->final_product

Caption: Workflow for the synthesis of BAY 11-7082.

Protocol 1: Synthesis of BAY 11-7082

Materials:

  • 4-methylphenylsulfonylacetonitrile (1.0 eq)

  • Formaldehyde solution (37% in water, 1.2 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylsulfonylacetonitrile (1.0 eq) in ethanol.

  • To this solution, add formaldehyde (1.2 eq) followed by a catalytic amount of piperidine.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purification: The crude product is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure white solid product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Cellular Assays to Validate NF-κB Inhibition

Synthesizing a compound is only the first step. It is imperative to confirm its biological activity and potency through a series of robust, validated cellular assays. The following protocols provide a multi-pronged approach to characterizing the inhibitory effects of your synthesized compound on the NF-κB pathway.

Protocol 2: Western Blot for Phospho-p65 (Ser536)

Principle of the Assay: The phosphorylation of the p65 subunit at Serine 536 is a critical activation event in the canonical NF-κB pathway.[4] A successful inhibitor should reduce the levels of phosphorylated p65 (p-p65) upon cellular stimulation. Western blotting allows for the semi-quantitative detection of this specific post-translational modification.[4][9]

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., HeLa, RAW 264.7) - Inhibitor Pre-treatment - TNF-α Stimulation (30 min) start->cell_culture lysis 2. Protein Extraction (Lyse cells in RIPA buffer with phosphatase inhibitors) cell_culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds_page 4. SDS-PAGE (Separate proteins by size) quant->sds_page transfer 5. Protein Transfer (Transfer to PVDF membrane) sds_page->transfer block 6. Blocking (5% BSA in TBST) transfer->block probing 7. Antibody Incubation - Primary Ab (anti-p-p65) - HRP-conjugated Secondary Ab block->probing detection 8. Detection (ECL Substrate & Imaging) probing->detection end Analyze Bands detection->end

Caption: Standard workflow for Western Blot analysis of p-p65.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7 macrophages) and allow them to adhere overnight. Pre-treat cells with various concentrations of your synthesized inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours. Stimulate the cells with an appropriate agonist like TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes to induce p65 phosphorylation.[9]

  • Protein Extraction: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9] Scrape the cells, incubate the lysate on ice for 30 minutes, and then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[9]

  • Sample Preparation & SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is often preferred over non-fat milk to reduce background.[10]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[9]

    • Wash again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Densitometrically quantify the p-p65 bands. To ensure equal protein loading, strip the membrane and re-probe for total p65 or a housekeeping protein like GAPDH or β-actin.

Data Presentation: Expected Inhibition of p65 Phosphorylation

Treatment Group Inhibitor Conc. Stimulant Change in p-p65 (Ser536) Expression (Fold Change vs. Stimulated Control)
Unstimulated Control 0 µM None ~0.1
Stimulated Control 0 µM TNF-α 1.0 (Reference)
Inhibitor Low Dose 5 µM TNF-α ~0.6

| Inhibitor High Dose | 20 µM | TNF-α | ~0.2 |

Protocol 3: NF-κB Luciferase Reporter Assay

Principle of the Assay: This is a highly sensitive and quantitative method to measure NF-κB transcriptional activity.[11][12] The assay utilizes a cell line that has been stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.[13] When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is directly proportional to NF-κB activity.[12]

Luciferase_Workflow start Start seed_cells 1. Seed Reporter Cells (e.g., HEK293-NF-κB-Luc) in opaque 96-well plate start->seed_cells treat_cells 2. Treatment - Add Inhibitor dilutions - Add TNF-α (stimulant) seed_cells->treat_cells incubate 3. Incubate (6-24 hours) treat_cells->incubate lyse_cells 4. Cell Lysis (Add Lysis Reagent) incubate->lyse_cells add_substrate 5. Add Substrate (Luciferase Assay Reagent) lyse_cells->add_substrate read_plate 6. Measure Luminescence (Plate-reading Luminometer) add_substrate->read_plate end Analyze Data (IC50) read_plate->end

Caption: Workflow for an NF-κB luciferase reporter gene assay.

Detailed Methodology:

  • Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293T-NF-κB-luc) in an opaque, flat-bottom 96-well plate to ensure low background luminescence.[11] Allow cells to attach for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of your synthesized inhibitor. Remove the culture media from the cells and add the media containing the different inhibitor concentrations. Also, include wells for "unstimulated control" (vehicle only) and "stimulated control" (vehicle + stimulant).

  • Stimulation: After a 1-hour pre-incubation with the inhibitor, add the NF-κB agonist (e.g., TNF-α) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an appropriate time to allow for luciferase expression, typically 6-24 hours.[14]

  • Assay Procedure:

    • Allow the plate and the luciferase assay reagents to equilibrate to room temperature.

    • Remove the treatment media from the wells.

    • Add passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle shaking to ensure complete lysis.[11]

    • Add the luciferase assay reagent (containing luciferin substrate) to each well.[13]

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer.[13]

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control. Plot the results to determine the half-maximal inhibitory concentration (IC50). A parallel cell viability assay (e.g., CellTiter-Glo or MTT) should be run to ensure the observed inhibition is not due to cytotoxicity.[15]

Data Presentation: Comparative IC50 Values of NF-κB Inhibitors

Compound Target Reported IC50 (NF-κB Inhibition)
BAY 11-7082 IκBα Phosphorylation ~5-10 µM [8][16]
IKK-16 IKKβ ~40 nM
IMD-0354 IKKβ ~250 nM[15]

| Bortezomib (PS-341) | Proteasome | ~6 nM |

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

Principle of the Assay: EMSA, or gel shift assay, is a powerful technique used to detect protein-DNA interactions in vitro.[17] It provides a direct readout of the ability of active NF-κB in nuclear extracts to bind to a specific DNA consensus sequence.[17][18] A labeled DNA probe containing the NF-κB binding site is incubated with nuclear protein extracts. If active NF-κB is present, it will bind to the probe, and this larger protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound probe.[19] This results in a "shifted" band.

EMSA_Workflow start Start cell_treatment 1. Cell Treatment (Stimulant +/- Inhibitor) start->cell_treatment nuclear_extract 2. Nuclear Extract Preparation cell_treatment->nuclear_extract binding_rxn 4. Binding Reaction (Nuclear Extract + Labeled Probe) nuclear_extract->binding_rxn probe_label 3. DNA Probe Labeling (e.g., Biotin, IRDye) probe_label->binding_rxn electrophoresis 5. Native PAGE (Separate bound from free probe) binding_rxn->electrophoresis transfer_detect 6. Transfer & Detection electrophoresis->transfer_detect end Analyze Shifted Bands transfer_detect->end

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Detailed Methodology:

  • Nuclear Extract Preparation: Treat cells as described in the Western blot protocol. After treatment, harvest the cells and prepare nuclear extracts using a specialized kit or protocol that involves sequential lysis of the cytoplasmic and nuclear membranes.

  • DNA Probe: Use a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-GGGACTTTCC-3'). The probe must be end-labeled, typically with biotin or an infrared dye like IRDye®.[19]

  • Binding Reaction:

    • In a microcentrifuge tube, combine the binding buffer, poly(dI-dC) (to block non-specific binding), nuclear extract (5-10 µg), and your synthesized inhibitor.

    • Incubate for 10-15 minutes on ice.

    • Add the labeled probe and incubate for another 20-30 minutes at room temperature.

  • Supershift Assay (Optional but Recommended): To confirm the specificity of the shifted band, in a separate reaction, add an antibody specific to an NF-κB subunit (e.g., p65) after the binding reaction. This will create an even larger complex, resulting in a "supershifted" band.[20][21]

  • Native Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Transfer and Detection: Transfer the DNA to a positively charged nylon membrane. Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging (for IRDyes).

Expected Results:

  • Lane 1 (Probe Only): A single fast-migrating band at the bottom of the gel.

  • Lane 2 (Unstimulated Extract): A faint or no shifted band.

  • Lane 3 (Stimulated Extract): A strong, slow-migrating "shifted" band, indicating NF-κB-DNA binding.[20]

  • Lane 4 (Stimulated Extract + Inhibitor): A dose-dependent decrease in the intensity of the shifted band.

  • Lane 5 (Supershift): The appearance of a new band that migrates even slower than the primary shifted band, confirming the presence of p65 in the complex.[21]

Conclusion

The synthesis and validation of NF-κB inhibitors is a critical component of drug discovery efforts in inflammation and oncology. This guide provides a comprehensive, scientifically-grounded framework for this process. By starting with a well-defined synthesis like that of BAY 11-7082 and proceeding through a logical sequence of validation assays—from confirming the inhibition of a key upstream signaling event (p65 phosphorylation) to measuring the ultimate transcriptional output (luciferase reporter) and direct DNA binding (EMSA)—researchers can build a robust data package. The causality-driven explanations and detailed protocols herein are designed to empower scientists to not only execute these experiments but also to understand the principles that ensure their success. The development of novel derivatives from these established scaffolds remains a promising avenue for identifying next-generation therapeutics with improved potency and specificity.[1][8]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of BAY 11-7082 Derivatives as Anti-inflammatory Agents.
  • Ramaswami, S., & Pagano, J. S. (2015). Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding. In Methods in Molecular Biology (Vol. 1280, pp. 13–22). Springer.
  • BenchChem. (n.d.). Application Note: Western Blot Protocol for Detecting Phospho-p65 (Ser536) Following Compound Treatment.
  • Natarajan, M., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 8(6), e65599.
  • Chandran, B., & Goel, A. (2010). Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition. Future Medicinal Chemistry, 1(6), 1005–1024.
  • ResearchGate. (n.d.). Synthesis (top) and antibacterial activity (bottom) of BAY 11-7082 1....
  • Min, Y., & Li, L. (2009). Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα. Methods in Molecular Biology, 512, 237–246.
  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase....
  • National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Stokes, J. M., et al. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases, 7(12), 3373–3383.
  • BenchChem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Phospho-p65 (Ser536) Expression in Response to Sparstolonin B.
  • LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide.
  • Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor Perspectives in Biology, 1(4), a000062.
  • Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(10-12), 775–787.
  • Google Patents. (n.d.). CN103897028A - Synthesis method of bortezomib.
  • Google Patents. (n.d.). CN101812026A - Method for synthesizing bortezomib.
  • Figshare. (2013). Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity.
  • Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron, 65(35), 7105–7108.
  • ResearchGate. (n.d.). Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding....
  • ResearchGate. (2019). (PDF) Plant derived inhibitors of NF-κB.
  • ResearchGate. (n.d.). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells | Request PDF.
  • ResearchGate. (n.d.). Solid-phase synthesis of bortezomib | Download Scientific Diagram.
  • PubMed Central. (n.d.). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors.
  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT.
  • PubMed. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation.
  • PubMed Central. (n.d.). Real-time monitoring of NF-kappaB activity in cultured cells and in animal models.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Scientific Reports. (n.d.). NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors.
  • PubMed Central. (n.d.). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology.
  • PubMed Central. (n.d.). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling.
  • Frontiers. (n.d.). In Silico Discovery of Plant-Origin Natural Product Inhibitors of Tumor Necrosis Factor (TNF) and Receptor Activator of NF-κB Ligand (RANKL).
  • CiteAb. (2020). In vitro benchmarking of NF-κB inhibitors.
  • PubMed Central. (n.d.). Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009.
  • Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
  • Hilaris Publisher. (n.d.). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents.
  • Harrold, A. P., et al. (2020). In vitro benchmarking of NF-κB inhibitors. European Journal of Pharmacology, 873, 172965.
  • Sigma-Aldrich. (2020). In vitro benchmarking of NF-κB inhibitors.
  • MDPI. (n.d.). Small Molecule NF-κB Pathway Inhibitors in Clinic.
  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of novel IKK-?? inhibitors. Part 3: Orally active anti-inflammatory agents | Request PDF.
  • ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?.
  • Taylor & Francis Online. (n.d.). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation.
  • Biochemical Journal. (n.d.). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system.
  • Frontiers. (n.d.). In Vitro Efficacy of Ebselen and BAY 11-7082 Against Naegleria fowleri.
  • OAText. (n.d.). New scaffolds of inhibitors targeting the DNA binding of NF-κB.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical insights to optimize this synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to improve your reaction yields and product purity.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the cyclization of a suitably substituted phenolic precursor, followed by functional group manipulations to yield the final carboxylic acid. One notable industrial method proceeds through a 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester intermediate, which is derived from 4-hydroxyindanone.[1] This guide will address common issues encountered during similar synthetic sequences.

The general workflow can be visualized as follows:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Ring Formation cluster_2 Phase 3: Final Product Generation A Starting Material (e.g., Substituted Phenol) B Functionalization/ Modification A->B Reagents/Conditions C Intramolecular Cyclization B->C Catalyst/Base/ Acid D Crude Dihydrobenzofuran Intermediate C->D E Ester/Nitrile Hydrolysis D->E Acid/Base F Purification E->F Extraction/ Crystallization G Final Product: 2,3-Dihydrobenzofuran- 4-carboxylic acid F->G

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis.

Q1: My intramolecular cyclization to form the dihydrobenzofuran ring is failing or giving very low yields. What are the critical factors to investigate?

A1: Low cyclization efficiency is a common and frustrating issue. The success of this step hinges on several interconnected factors. Here’s a breakdown of what to examine:

  • Causality—The Role of the Base/Catalyst: The cyclization of a phenolic precursor, such as one with a 2-haloethyl side chain, typically proceeds via an intramolecular Williamson ether synthesis. The choice and strength of the base are paramount. A base that is too weak will not sufficiently deprotonate the phenolic hydroxyl group, leading to an incomplete reaction. Conversely, a base that is too strong can promote side reactions, such as elimination of the halide to form a vinyl group.

    • Troubleshooting Steps:

      • Base Strength: If you are using a weak base like K₂CO₃ and observing low conversion, consider switching to a stronger base such as NaH or KOH.

      • Solvent Choice: The solvent must be aprotic to avoid quenching the phenoxide. DMF and DMSO are excellent choices as they are polar aprotic solvents that can solvate the cation and accelerate Sₙ2 reactions.

      • Temperature Control: While heating can increase the reaction rate, excessive temperatures can favor elimination side products. Monitor your reaction by TLC or LCMS to find the optimal temperature that favors cyclization without significant byproduct formation.

  • Causality—Transition Metal-Catalyzed Alternatives: Modern methods often employ transition metal catalysis (e.g., palladium, copper) for C-O bond formation.[2] These reactions can be more tolerant of various functional groups and proceed under milder conditions. For instance, copper-catalyzed intramolecular C-H arylation of alcohols is a viable strategy.[3]

    • Troubleshooting Steps:

      • Catalyst and Ligand Screening: If your current catalyst system is inefficient, screen different metal precursors (e.g., CuI, Cu(OTf)₂) and ligands. The ligand plays a crucial role in stabilizing the metal center and facilitating the reductive elimination step that forms the C-O bond.

      • Exclusion of Oxygen: Many organometallic catalysts are sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Q2: I'm observing a significant amount of an unwanted isomer or byproduct during the reaction. How can I improve the selectivity?

A2: Isomer formation and side reactions are often related to the reaction mechanism and conditions.

  • Causality—Regioselectivity: In some synthetic routes, particularly those involving electrophilic cyclization onto the aromatic ring, the regioselectivity can be an issue. The electronic nature of the substituents on the benzene ring directs the cyclization. An electron-donating group ortho or para to the desired cyclization position can activate it, but it might also activate other positions, leading to a mixture of isomers.

    • Troubleshooting Steps:

      • Choice of Activating/Directing Groups: Ensure your substrate design favors cyclization at the desired position. A strongly directing group can be crucial.

      • Steric Hindrance: Introducing a bulky protecting group at a competing reaction site can sterically block unwanted cyclization pathways.

  • Causality—Acid-Mediated Side Reactions: Acidic conditions, sometimes used for cyclization or deprotection, can lead to undesired rearrangements or aromatization of the dihydrobenzofuran ring to the more stable benzofuran.

    • Troubleshooting Steps:

      • Acid Strength and Temperature: Use the mildest acid capable of catalyzing the desired transformation (e.g., TfOH, PPA).[4] Perform the reaction at the lowest possible temperature to minimize side reactions.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and degradation of the product.

Q3: The final hydrolysis of my ester (or nitrile) precursor to the carboxylic acid is incomplete or causes decomposition. What is the best approach?

A3: Hydrolysis is a critical final step that can impact the overall yield and purity.

  • Causality—Saponification Conditions: Basic hydrolysis (saponification) using NaOH or KOH in an aqueous alcohol mixture is standard. However, if the dihydrobenzofuran ring system is sensitive to strong bases or high temperatures, this can lead to decomposition or side reactions. Incomplete hydrolysis is often due to poor solubility of the ester in the reaction medium or insufficient reaction time/temperature.

    • Troubleshooting Steps:

      • Solvent System: Use a co-solvent like THF or dioxane to improve the solubility of the ester substrate in the aqueous base.

      • Temperature and Time: Gradually increase the temperature and monitor the reaction's progress by TLC or LCMS. If decomposition is observed, try running the reaction for a longer time at a lower temperature.

      • Acidic Hydrolysis: As an alternative, consider acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄ in acetic acid). This can sometimes be milder and avoid base-induced side reactions.[5]

  • Protocol: Optimized Saponification of a Methyl Ester Precursor

    • Dissolve the methyl 2,3-dihydrobenzofuran-4-carboxylate intermediate in a 1:1 mixture of THF and Methanol (approx. 0.1 M solution).

    • Add a 2M aqueous solution of NaOH (2-3 equivalents).

    • Stir the mixture at room temperature or gently heat to 40-50 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold 2M HCl.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q4: I am struggling with the purification of the final this compound. It seems to be impure or difficult to crystallize. What are some effective purification strategies?

A4: The purification of carboxylic acids can be challenging due to their polarity and ability to form strong hydrogen bonds.

  • Causality—Acid-Base Extraction: A highly effective method for purifying carboxylic acids is to exploit their acidic nature.[6]

    • Troubleshooting Steps:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract the organic solution with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

      • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2M HCl) to a pH below the pKa of the acid (typically pH < 4). The pure carboxylic acid should precipitate out.

      • If it doesn't precipitate, extract the acidified aqueous layer with a fresh portion of organic solvent.

      • Dry the final organic extract and evaporate the solvent.

  • Causality—Crystallization: If the product is a solid, crystallization is an excellent final purification step. Finding the right solvent system is key.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents with varying polarities. Good single-solvent systems for carboxylic acids often include toluene, acetic acid, or aqueous ethanol.

      • Solvent/Anti-Solvent System: Dissolve the crude acid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone), and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., hexanes or petroleum ether) until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for this synthesis? A: Common starting materials are typically ortho-substituted phenols. For example, a phenol with an adjacent allyl group can be cyclized.[7] Another approach involves starting with a pre-functionalized aromatic ring, such as 4-hydroxyindanone, which can be rearranged and modified to form the dihydrobenzofuran core.[1]

Q: Are there any metal-free alternatives for the cyclization step? A: Yes, several metal-free methods have been developed. These often rely on Brønsted or Lewis acid catalysis to promote cyclization.[4] For instance, polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl phenols.[4] Base-mediated cyclizations, particularly for precursors with a good leaving group on the side chain, are also a classic metal-free approach.

Q: What are the key safety considerations for this synthesis? A: Standard laboratory safety practices are essential. Specific hazards depend on the chosen route, but may include:

  • Strong Bases: Reagents like sodium hydride (NaH) are highly flammable and react violently with water. Handle under an inert atmosphere.

  • Strong Acids: Reagents like polyphosphoric acid (PPA) and triflic acid (TfOH) are highly corrosive.

  • Solvents: Many organic solvents like DMF, DMSO, and chlorinated solvents have specific health hazards. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each reagent.

  • The final product, 2,3-Dihydro-1-benzofuran-4-carboxylic acid, is listed with hazard warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[8]

Q: How can I confirm the structure of my final product? A: A combination of analytical techniques is necessary for unambiguous structure confirmation:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the two diastereotopic protons of the CH₂ group and the single proton of the CH group on the dihydrofuran ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (typically broad, around 1700 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).

Summary of Optimized Reaction Conditions

For a hypothetical synthesis involving a base-mediated cyclization followed by ester hydrolysis, here is a table summarizing key parameters and their typical ranges for optimization.

ParameterPhaseVariableTypical Range/OptionsRationale for Optimization
Cyclization Ring FormationBaseK₂CO₃, Cs₂CO₃, NaOH, NaHMatch base strength to substrate acidity; stronger bases for less acidic phenols.
SolventAcetonitrile, DMF, DMSOUse polar aprotic solvents to enhance Sₙ2 reaction rates.
Temperature25 °C - 100 °CBalance reaction rate against potential for side reactions (e.g., elimination).
Hydrolysis Final ProductReagentNaOH, KOH, LiOH, HClBase (saponification) is common; acid can be an alternative for sensitive substrates.
SolventH₂O/MeOH, H₂O/EtOH, H₂O/THFCo-solvent improves substrate solubility.
Temperature25 °C - 60 °CLower temperatures can prevent degradation of the final product.

References

  • Ahmad, I., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry.
  • de Oliveira, F. F., et al. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes.
  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery.
  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016). Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Zhao, Q., et al. (2020). Radical α-Addition Involved Electrooxidative [3+2] Annulation of Phenols and Electron-Deficient Alkenes. ResearchGate.
  • Kim, H. P., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.
  • US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid. (2009). Google Patents.
  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. (2013). Google Patents.
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. National Center for Biotechnology Information.
  • US20080280875A1 - Fused Phenyl Amido Heterocyclic Glucokinase Activators. (2008). Google Patents.
  • Sestito, S., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
  • CN110684000B - Process for preparing benzofuran derivatives. (2020). Google Patents.
  • Ohte, S., et al. (2019). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin.
  • Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
  • Colomer, I., et al. (2012). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. National Institutes of Health.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Gębura, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

Sources

Technical Support Center: Purification of 2,3-Dihydrobenzofuran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydrobenzofuran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route.[1][2] Common synthesis pathways can introduce specific impurities. For instance, if the synthesis involves the cyclization of a phenolic compound, unreacted starting materials or regioisomers may be present. If the carboxylic acid is generated from the hydrolysis of a corresponding ester (e.g., methyl or ethyl ester), incomplete hydrolysis will leave residual ester as a key impurity.[3] Additionally, colored byproducts can form due to oxidation or side reactions, especially under harsh temperature or pH conditions.

Q2: What is the best initial method to assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis is a rapid and effective initial assessment.

  • TLC: Use a solvent system like Ethyl Acetate/Hexanes (e.g., 30:70 v/v) with a few drops of acetic acid to prevent streaking of the carboxylic acid spot. The presence of multiple spots indicates impurities.

  • Melting Point: A broad and depressed melting point range compared to the literature value (if available) suggests the presence of impurities. Pure compounds typically exhibit a sharp melting point range.[4]

For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Q3: My compound is "oiling out" instead of crystallizing during recrystallization. What's wrong?

A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Add more solvent: This will lower the saturation point.

  • Use a lower boiling point solvent: This ensures the dissolution temperature stays below the compound's melting point.

  • Try a different solvent system: A solvent in which the compound is less soluble may be more effective.

  • Lower the cooling rate: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling.[4][5]

Q4: I'm experiencing low yield after recrystallization. How can I improve it?

A4: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This is the most frequent cause. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[5][6]

  • Cooling the solution too quickly: This can trap impurities and reduce the formation of pure crystals.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the funnel and flask are pre-heated.

  • High solubility in cold solvent: Some product will always remain dissolved. To minimize this, ensure the solution is thoroughly chilled in an ice bath before filtration.

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems encountered during common purification techniques.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility between the target compound and impurities.[4][6][7]

Problem Potential Cause(s) Troubleshooting Steps
Persistent Color Highly colored, polar impurities are co-precipitating with the product.1. Add a small amount (1-2% by weight) of activated charcoal to the hot solution. 2. Boil for 5-10 minutes. 3. Perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[6]
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Seed: Add a tiny crystal of pure product to the cooled solution to induce crystallization. 3. Reduce Volume: Evaporate some of the solvent to increase the concentration. 4. Cool Further: Use a dry ice/acetone bath for more thorough cooling.
Impure Crystals The cooling process was too rapid, trapping impurities within the crystal lattice.1. Re-dissolve the crystals in the minimum amount of hot solvent. 2. Allow the solution to cool to room temperature as slowly as possible (e.g., by insulating the flask). 3. Only after it has reached room temperature, place it in an ice bath.[5]
Guide 2: Purification by Acid-Base Extraction

For carboxylic acids, liquid-liquid extraction based on pH adjustment is a highly effective purification method to separate acidic compounds from neutral or basic impurities.[8]

Problem Potential Cause(s) Troubleshooting Steps
Emulsion Formation The organic and aqueous layers are not separating cleanly, often due to fine particulates or high concentrations.1. Wait: Allow the funnel to stand undisturbed for a longer period. 2. Agitate Gently: Use a gentle swirling motion instead of vigorous shaking. 3. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. Filter: Filter the entire mixture through a pad of Celite® or glass wool.
Low Recovery The carboxylic acid is not fully precipitating from the aqueous layer upon acidification.1. Check pH: Ensure the pH is sufficiently acidic (pH < 2) by testing with pH paper or a meter. 2. Cool: Chill the aqueous solution in an ice bath to decrease the solubility of the carboxylic acid. 3. Extract: After acidification, perform a back-extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) to recover any dissolved product.
Section 3: Detailed Protocols
Protocol 1: Step-by-Step Recrystallization

This protocol provides a general workflow for the recrystallization of this compound. The ideal solvent must be determined experimentally. A good starting point is an ethanol/water or toluene/heptane mixture.

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of activated charcoal. Reheat to boiling for a few minutes.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Continue to pull a vacuum to air-dry the crystals. For final drying, place the crystals in a vacuum oven.

Protocol 2: Step-by-Step Flash Column Chromatography

This technique is useful for separating compounds with different polarities.

  • TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. The ideal system gives the target compound an Rf value of ~0.3-0.4. A common mobile phase for this compound is a mixture of hexanes and ethyl acetate, with 0.5-1% acetic acid added to improve peak shape.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with an air line) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Section 4: Data & Visualization
Table 1: Solvent Selection Guide for Purification

This table provides a starting point for selecting solvents based on their properties. Note that the solubility of this compound should be experimentally verified.

SolventBoiling Point (°C)PolarityNotes
Water 100HighMay be suitable for recrystallization if the compound is sparingly soluble at room temperature.[9]
Ethanol 78HighGood solvent for many organic acids; often used in a co-solvent system with water.
Toluene 111LowCan be a good recrystallization solvent, especially for removing non-polar impurities.
Ethyl Acetate 77MediumOften used as a chromatography eluent and for extractions.
Hexanes/Heptane ~69 / ~98Very LowUsed as an anti-solvent in recrystallization or as the weak component in chromatography.
Dichloromethane 40MediumUseful for dissolving samples for chromatography but has a low boiling point.
Diagram 1: Purification Strategy Workflow

This diagram outlines the decision-making process for selecting a purification strategy based on the initial assessment of the crude product.

Purification_Workflow A Crude this compound B Initial Purity Assessment (TLC, Melting Point, NMR) A->B C Is the major impurity non-polar/neutral? B->C Purity > 85%? G Perform Column Chromatography B->G Purity < 85% or multiple impurities D Is the major impurity a polar analogue? C->D No F Perform Acid-Base Extraction C->F Yes E Is the product highly colored? D->E No D->G Yes H Recrystallize with Charcoal Treatment E->H Yes I Recrystallize from appropriate solvent E->I No F->I G->I J Final Purity Check (HPLC, NMR) H->J I->J K Pure Product J->K

Caption: Decision workflow for purifying this compound.

References
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal.
  • US Patent US20090131688A1. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. Google Patents.
  • 2,3-Dihydro-1-benzofuran-4-carboxylic acid. (n.d.). PubChem.
  • US Patent US20080280875A1. (2008). Fused Phenyl Amido Heterocyclic Glucokinase Activators. Google Patents.
  • Dudnik, A. S., Gevorgyan, V. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie International Edition, 50(12), 2738-2741.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. (2011). Journal of Chemical Sciences, 123(4), 459-466.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Recrystallization. (2021). Chemistry LibreTexts.
  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. (2019). Journal of Chromatography A, 1603, 215-222.
  • Recrystallization and Crystallization. (n.d.). University of Rochester.
  • Recrystallization - Organic Chemistry Lab Technique. (2017). YouTube.
  • 2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid. (n.d.). PubChem.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Molecules, 17(9), 10839-10848.
  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid. (n.d.). PubChem.
  • 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. (n.d.). PubChem.
  • US Patent US5034105A. (1991). Carboxylic acid purification and crystallization process. Google Patents.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4831.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4065-4073.
  • US Patent US4435422A. (1984). 5-Substituted 2,3-dihydrobenzofuran-2-carboxylic acids and their use in diuretic compositions. Google Patents.
  • 2,3-dihydrobenzofuran-7-carboxylic acid. (n.d.). ChemBK.

Sources

Dihydrobenzofuran Cyclization Core Facility: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of intramolecular cyclization to form this privileged heterocyclic scaffold. Dihydrobenzofurans are core structures in a vast array of natural products and pharmaceuticals, making their efficient synthesis a critical task.[1][2][3] However, optimizing these cyclization reactions can be challenging, often plagued by issues of yield, selectivity, and reproducibility.

This document is structured as a dynamic resource, moving from immediate troubleshooting concerns to broader frequently asked questions (FAQs). Our goal is to provide not just solutions, but a deeper understanding of the causality behind experimental outcomes, empowering you to rationalize and refine your reaction conditions with confidence.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during dihydrobenzofuran cyclization experiments.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Failure to initiate the reaction is a frequent hurdle. The cause often lies within the catalytic system or the fundamental reaction conditions. A systematic diagnosis is key.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The chosen transition metal catalyst may be deactivated or simply unsuitable for your specific substrate.

    • Check Catalyst Integrity: Ensure your catalyst hasn't been improperly stored or exposed to air/moisture, especially for sensitive species like Pd(0) complexes. Consider using a freshly opened bottle or a glovebox for dispensing.

    • Re-evaluate Catalyst/Ligand Choice: Not all catalysts are universal. For instance, a palladium-catalyzed Heck-type cyclization of an olefin-tethered aryl iodide requires a different system than a rhodium-catalyzed C-H activation of a phenoxyacetamide.[1][4][5] Review the literature for precedents with similar substrates. If you are attempting a C(sp³)–H and C(sp²)-H intramolecular coupling, a system like Pd(OAc)₂ with an appropriate oxidant might be necessary.[1][5]

    • Increase Catalyst Loading: While high loadings are not ideal, for initial troubleshooting, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) can help overcome minor inhibition or catalyst death pathways and confirm if the catalytic cycle is viable.

  • Incorrect Base or Oxidant Stoichiometry/Strength: The base and/or oxidant are often critical for catalyst turnover and substrate activation.

    • Base Strength: An insufficiently strong base may fail to generate the active catalytic species or deprotonate a phenol precursor. Conversely, a base that is too strong can lead to substrate decomposition. For palladium-catalyzed reactions, common bases include carbonates (Cs₂CO₃, K₂CO₃) or phosphates.[1][6] For oxidative couplings, stoichiometric oxidants like silver(I) oxide (Ag₂O) are often used, and their equivalence must be carefully optimized.[7][8][9]

    • Oxidant Compatibility: In oxidative cyclizations (e.g., using Cu or Fe catalysts), ensure your oxidant is compatible with other functional groups in your molecule.[5] Competitive oxidation of a sensitive group, like a secondary alcohol, can consume the reagent and halt the desired reaction.[10]

  • Suboptimal Solvent and Temperature: These parameters dictate solubility, reaction kinetics, and catalyst stability.

    • Solvent Choice: The ideal solvent must fully dissolve your substrate and reagents. For reactions involving polar intermediates, a polar aprotic solvent like acetonitrile or DMF might be beneficial. Acetonitrile has been shown to provide a good balance of conversion and selectivity in silver(I)-promoted oxidative couplings.[7][11] For C-H activation, polar solvents like hexafluoroisopropanol (HFIP) can be effective.[1]

    • Temperature Adjustment: Many cyclizations require thermal energy to overcome activation barriers. If you are running the reaction at room temperature, consider incrementally increasing the heat (e.g., to 50 °C, then 80 °C). However, be aware that higher temperatures can also promote catalyst decomposition and side reactions.[7] Some reactions are even performed at 0 °C to improve selectivity.[7]

Troubleshooting Workflow: No Product Formation

G start No Product Observed cat_check Is the Catalyst System Active? start->cat_check cond_check Are Reaction Conditions Optimal? start->cond_check sub_check Is the Substrate Viable? start->sub_check cat_sol Solution: - Use fresh catalyst/ligand - Increase catalyst loading - Screen alternative metal/ligand systems cat_check->cat_sol If No cond_sol Solution: - Screen different bases/oxidants - Vary temperature - Test alternative solvents cond_check->cond_sol If No sub_sol Solution: - Check starting material purity - Re-evaluate electronic/steric feasibility - Consider a different synthetic route sub_check->sub_sol If No

Caption: A decision tree for diagnosing failed cyclization reactions.

Question 2: The reaction works, but my yield is low and I see significant side product formation. How can I improve selectivity?

Answer:

Low selectivity is often a problem of competing reaction pathways. Identifying the major side products is the first step toward suppressing their formation.

Common Side Products & Mitigation Strategies:

  • Dimerization/Homocoupling of Starting Material: This is especially common in oxidative coupling reactions where radical intermediates are formed.[7][9]

    • Solution: Operate at higher dilution. By lowering the concentration of your substrate, you decrease the probability of intermolecular reactions and favor the desired intramolecular cyclization. This is a fundamental principle for managing competing intra- vs. intermolecular pathways.[12]

  • Formation of Isomeric Products (e.g., Benzofurans): Over-oxidation or elimination can lead to the fully aromatic benzofuran instead of the desired dihydrobenzofuran.

    • Solution: Re-evaluate your oxidant and reaction temperature. A milder oxidant or lower temperature may prevent the subsequent dehydrogenation step. If using a palladium catalyst, the choice of ligand can influence the rate of beta-hydride elimination, which can be a pathway to aromatization.

  • Substrate Decomposition: Harsh conditions can degrade sensitive starting materials or products.

    • Solution: Lower the reaction temperature.[7] If high heat is required, shorten the reaction time and monitor carefully by TLC or GC-MS to stop the reaction once the starting material is consumed. Ensure the chosen base is not too harsh for the functional groups present.

  • Radical-Mediated Side Reactions: In reactions involving single-electron transfer (SET) mechanisms, such as some silver(I)-promoted couplings, radical intermediates can engage in undesired pathways.[8][11]

    • Solution: The addition of a radical inhibitor can sometimes suppress these pathways. Conversely, if a radical pathway is desired but sluggish, a radical initiator like AIBN might be tested, though this can also decrease selectivity.[9][11] This is a delicate balance that requires careful screening.

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst system for my specific dihydrobenzofuran synthesis?

A1: The choice is dictated by the type of bond you are forming. Dihydrobenzofuran synthesis can be broadly categorized by the key bond-forming disconnection.[3] A summary of common strategies is provided below.

Cyclization Strategy Key Bond Formation Typical Catalyst System Common Substrate Reference Example
Intramolecular Heck Aryl-C2Pd(0) or Pd(II) catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Ligand (e.g., phosphine-based)o-Halophenol with tethered alkene[1]
C-H Activation/Annulation Aryl-C2 or C3Rh(III) or Pd(II) catalyst (e.g., [RhCp*Cl₂]₂, Pd(OAc)₂)Phenol derivative with a directing group and tethered alkene/alkyne[1][4]
Oxidative Coupling Aryl-C2, O-C3Cu(I/II), Fe(III), or Ag(I) salts (e.g., CuCl₂, Fe(ClO₄)₃, Ag₂O)Phenol and a tethered alkene (inter- or intramolecularly)[5][7][13]
Atom Transfer Radical Addition (ATRA) C2-C3Gold(I) catalyst (e.g., [Au₂(μ-dppm)₂Cl₂]) under photochemical conditionso-Allylphenol and a haloalkane[14]
Acid-Catalyzed Cyclization O-C3Brønsted or Lewis acids (e.g., PPA, MsOH)o-Allylphenol or related alcohol[15]

Q2: What is the mechanistic role of the ligand in transition metal-catalyzed cyclizations?

A2: Ligands are not passive spectators; they are critical modulators of the metal center's properties and are essential for achieving high yield and selectivity. Their primary roles include:

  • Stabilizing the Metal Center: Ligands stabilize the metal catalyst, preventing precipitation (e.g., of Pd(0) black) and decomposition.

  • Modulating Electronic Properties: Electron-donating ligands increase the electron density on the metal, which can promote oxidative addition. Electron-withdrawing ligands do the opposite. This electronic tuning is crucial for optimizing the catalytic cycle.

  • Controlling Steric Environment: Bulky ligands can create a specific steric environment around the metal, which can be used to control regioselectivity or, in the case of chiral ligands, to induce enantioselectivity in the product.[1][16] For instance, bulky diimine ligands have been used in nickel-catalyzed arylations to achieve high enantiocontrol.[4]

Generalized Catalytic Cycle: Pd-Catalyzed Intramolecular Heck Reaction

G Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-X Complex Pd0->PdII_Aryl 1 OA Oxidative Addition OA->PdII_Aryl Alkyl_PdII Alkyl-Pd(II) Intermediate PdII_Aryl->Alkyl_PdII 2 Carbopalladation Intramolecular Carbopalladation Carbopalladation->Alkyl_PdII Product_Complex Product-Pd(II)-H Complex Alkyl_PdII->Product_Complex 3 Beta_Hydride β-Hydride Elimination Beta_Hydride->Product_Complex Product_Complex->Pd0 4 Reductive_Elim Reductive Elimination Reductive_Elim->Pd0 base_HX [Base-H]+X- Reductive_Elim->base_HX center substrate o-Allyl Aryl Halide (Ar-X) substrate->OA product Dihydrobenzofuran product->center base Base base->Reductive_Elim

Caption: A generalized catalytic cycle for a Pd-catalyzed intramolecular Heck cyclization.

Q3: Can you provide a general experimental protocol to get started?

A3: Absolutely. The following is a representative, generalized protocol for a palladium-catalyzed intramolecular Heck cyclization of an o-allyl-iodophenol derivative. Note: This protocol must be adapted based on the specific substrate, literature precedents, and laboratory safety protocols.

Representative Experimental Protocol: Pd-Catalyzed Cyclization

Objective: To synthesize a 2-methyl-2,3-dihydrobenzofuran from 2-allyl-4-iodophenol (a hypothetical starting material for illustrative purposes).

Materials:

  • Starting Material: 2-allyl-4-iodophenol

  • Catalyst: Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: PPh₃ (Triphenylphosphine)

  • Base: K₂CO₃ (Potassium carbonate), finely ground

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle, TLC plates, and purification supplies (silica gel, solvents).

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

    • Evacuate and backfill the flask with the inert gas three times.

  • Addition of Reagents:

    • In a separate flask, dissolve the 2-allyl-4-iodophenol (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL, resulting in a 0.1 M solution).

    • Add the substrate solution to the Schlenk flask containing the catalyst and base via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every 1-2 hours. The reaction is complete upon full consumption of the starting material. Typical reaction times can range from 4 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the base and catalyst residues. Wash the pad with ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydrobenzofuran product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14833-14872.
  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(1), 20-28.
  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. Cambridge Open Engage.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Rodrigues, M. L., Dias, H. J., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. ResearchGate.
  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. ResearchGate.
  • Dudnik, A. S., & Gevorgyan, V. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 13(9), 2424–2427.
  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • Ashraf, R., Zahoor, A. F., Ali, K. G., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1483321.
  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv.
  • Wang, B.-X., Yang, B.-X., Du, B.-Y., Liang, R.-X., & Jia, Y.-X. (2024). Spirocyclic Oxindole and Dihydrobenzofuran Formation via a Dearomative Cyclization–Nucleophilic Trapping Sequence. The Journal of Organic Chemistry.
  • Zhang, Q., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.
  • Ziegler, L. M., & Toste, F. D. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters.
  • Liu, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1163.
  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery.
  • Davies, H. M., & Beckwith, R. E. (2003). Catalytic Enantioselective C-H Activation by Means of Metal-Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861-2904. ResearchGate.
  • Itoh, T. (2017). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. In Iron Catalysis. ResearchGate.
  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 10(1), 103.
  • Wang, B.-X., et al. (2024). Spirocyclic Oxindole and Dihydrobenzofuran Formation via a Dearomative Cyclization–Nucleophilic Trapping Sequence. The Journal of Organic Chemistry.
  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26749.
  • Zhang, Q., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information.
  • Wang, B.-X., et al. (2024). Spirocyclic Oxindole and Dihydrobenzofuran Formation via a Dearomative Cyclization–Nucleophilic Trapping Sequence. The Journal of Organic Chemistry Ahead of Print.
  • Pouységu, L., et al. (2010). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Synlett, 2010(14), 2083-2101. ResearchGate.
  • Heravi, M. M., Zadsirjan, V., Hamidia, H., Hajiabbas, P., & Amiri, T. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24470-24521.
  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • Wang, Q., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Organic Letters, 21(6), 1863-1867.

Sources

preventing side product formation in 2,3-Dihydrobenzofuran-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid. Purity is paramount in pharmaceutical development, and the formation of side products during synthesis can lead to significant challenges in purification and yield loss. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important heterocyclic scaffold.

Introduction: The Challenge of Selectivity

The synthesis of this compound typically involves a multi-step sequence, often beginning with a suitably substituted phenol. A common and effective strategy involves an initial O-alkylation (e.g., Williamson ether synthesis) to form an allyl ether, followed by a thermal or catalyzed Claisen rearrangement to an o-allylphenol intermediate, and subsequent intramolecular cyclization to form the dihydrobenzofuran ring. Each of these steps presents unique challenges where side product formation can compromise the efficiency of the overall synthesis. This guide will deconstruct these challenges and provide actionable, mechanistically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,3-dihydrobenzofuran scaffolds, and which is most prone to side reactions?

A1: The most prevalent routes start from phenolic precursors. The two key strategies are:

  • Claisen Rearrangement/Cyclization Cascade: This involves the synthesis of an allyl phenyl ether, which then undergoes a[1][1]-sigmatropic rearrangement to form a 2-allylphenol.[2][3] This intermediate is then cyclized to form the dihydrobenzofuran ring. This route is highly versatile but sensitive to reaction conditions, particularly during the rearrangement and cyclization steps, where regioselectivity and over-oxidation can be problematic.

  • Intramolecular Cyclization of Phenol Derivatives: This approach utilizes a phenol with a side chain containing a leaving group or a double bond that can be activated to cyclize onto the phenolic oxygen.[1] For instance, an o-halophenol can be coupled with an appropriate building block, followed by intramolecular cyclization. While often more direct, this route can be limited by the availability of starting materials and may face challenges with catalyst efficiency and side reactions like polymerization.[4]

The Claisen rearrangement route is more commonly reported but requires careful control to avoid forming para-substituted phenols and benzofuran (aromatized) impurities.

Q2: What are the best analytical techniques to monitor the reaction progress and identify side products?

A2: A combination of techniques is essential for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time tracking of the consumption of starting materials and the appearance of products. Using a combination of developing solvents with different polarities can help resolve the desired product from key intermediates and side products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the relative percentage of the main product versus impurities. It is the gold standard for assessing the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. It allows for the unambiguous identification of the desired this compound and the characterization of side products by analyzing chemical shifts, coupling constants, and integration.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities. Techniques like GC-MS can be particularly useful for identifying volatile side products.[5]

Part 2: Troubleshooting Guide for the Claisen Rearrangement Route

This section focuses on the most common pathway: Williamson Ether Synthesis → Claisen Rearrangement → Intramolecular Cyclization.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Intramolecular Cyclization A Salicylic Acid Derivative B Allyl Phenyl Ether A->B Allyl Halide, Base (K2CO3) C o-Allylphenol Intermediate B->C Heat (Δ) D This compound C->D Catalyst (e.g., Ag(I), Cu(II))

Caption: General synthetic workflow for this compound.

Issue 1: Formation of a para-Rearrangement Product

Question: During the Claisen rearrangement of my allyl phenyl ether, I'm observing a significant amount of the 4-allylphenol side product in addition to my desired 2-allylphenol intermediate. Why is this happening and how can I fix it?

Causality & Solution: The Claisen rearrangement is a pericyclic reaction that proceeds through a cyclic transition state, strongly favoring migration to the ortho position.[2] However, if both ortho positions are blocked by substituents, the allyl group will migrate to the para position via a two-step process involving a subsequent Cope rearrangement.[6]

Even with a free ortho position, para-product formation can be influenced by electronic factors. Electron-donating groups at the meta-position can direct the rearrangement towards the para-position.[7]

Troubleshooting Steps:

  • Verify Starting Material: Ensure your starting phenol has at least one unsubstituted ortho position relative to the ether oxygen.

  • Control Temperature: While the reaction is thermally driven, excessively high temperatures can sometimes provide enough energy to overcome the activation barrier for the less-favored para migration. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 180-220 °C).

  • Solvent Effects: The Claisen rearrangement can be accelerated in polar solvents.[7] However, for regioselectivity, non-polar, high-boiling solvents like diphenyl ether or N,N-diethylaniline are often preferred as they provide better thermal control.

G Start Allyl Phenyl Ether Ortho Desired Product (o-Allylphenol) Start->Ortho [3,3]-Sigmatropic Shift (Favored) Para Side Product (p-Allylphenol) Start->Para [3,3] then Cope Shift (Occurs if ortho is blocked)

Caption: Competing pathways in the aromatic Claisen rearrangement.

Issue 2: Formation of Benzofuran Impurity (Aromatization)

Question: My final product contains a significant amount of the fully aromatic benzofuran-4-carboxylic acid, not the 2,3-dihydro version. How can I prevent this oxidation?

Causality & Solution: The 2,3-dihydrobenzofuran ring can be susceptible to oxidation, especially under harsh conditions or in the presence of certain catalysts and oxygen. This is particularly true if the cyclization is performed using transition metals that can facilitate dehydrogenation.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the cyclization step under a strictly inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen, which can be a primary oxidant.

  • Choice of Cyclization Catalyst: Some catalysts are more prone to promoting oxidation. While Pd-based catalysts are excellent for many cyclizations, they are also well-known for dehydrogenation. Consider milder catalysts for the intramolecular hydroalkoxylation of the alkene.

    • Recommended Catalysts: Silver salts like AgClO₄ or copper salts such as Cu(OTf)₂ have been shown to be effective for the cyclization of o-allylphenols to dihydrobenzofurans with minimal oxidation.[1]

  • Temperature Control: Perform the cyclization at the lowest effective temperature. Higher temperatures can increase the rate of side reactions, including oxidation.

  • Avoid Oxidizing Agents: Scrutinize all reagents and solvents to ensure no inadvertent oxidizing agents are present.

Issue 3: Acid-Catalyzed Polymerization during Cyclization

Question: When attempting an acid-catalyzed cyclization of my 2-allylphenol intermediate, I obtain a low yield of the desired product and a significant amount of an insoluble, tar-like substance. What is causing this?

Causality & Solution: The allyl group's double bond is susceptible to acid-catalyzed polymerization.[4] Strong Brønsted or Lewis acids can protonate the alkene, generating a carbocation intermediate. This carbocation can then be attacked by another alkene molecule, initiating a chain reaction that leads to a polymeric side product instead of the desired intramolecular cyclization.

Troubleshooting Steps:

  • Use Milder Catalysts: Avoid strong, non-coordinating acids like H₂SO₄ or HCl. Instead, consider metal-based Lewis acids that can coordinate to the phenolic oxygen and promote cyclization without aggressively protonating the alkene. As mentioned, Cu(OTf)₂ and AgClO₄ are excellent choices.[1]

  • Control Catalyst Loading: Use the minimum catalytic amount necessary to achieve a reasonable reaction rate. Overloading the catalyst can increase the rate of polymerization.

  • Lower Reaction Temperature: Perform the reaction at room temperature or with gentle heating if possible. This disfavors the higher activation energy pathway of intermolecular polymerization relative to the intramolecular cyclization.

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular polymerization, which is a bimolecular process.

Part 3: Experimental Protocols & Data

Protocol: Optimized Synthesis via Claisen Rearrangement and Silver-Catalyzed Cyclization

This protocol is designed to maximize the yield of the desired product while minimizing common side products.

Step 1: Synthesis of Allyl 2-carboxyphenyl Ether

  • To a stirred solution of methyl salicylate (1 equiv.) in acetone, add potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Add allyl bromide (1.2 equiv.) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product is then hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield the carboxylic acid precursor. Purify by recrystallization.

Step 2: Thermal Claisen Rearrangement

  • Place the allyl 2-carboxyphenyl ether in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Heat the neat compound (or in a high-boiling solvent like N,N-diethylaniline) to 190-200 °C.

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Cool the mixture and purify the resulting 2-allyl-3-hydroxybenzoic acid by column chromatography.

Step 3: Silver-Catalyzed Intramolecular Cyclization

  • Dissolve the 2-allyl-3-hydroxybenzoic acid intermediate (1 equiv.) in a suitable solvent like toluene under a nitrogen atmosphere.

  • Add a catalytic amount of silver perchlorate (AgClO₄, 5 mol%).[1]

  • Stir the reaction at 80 °C. Monitor by TLC until the starting material is fully consumed (typically 4-6 hours).

  • Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the solvent.

  • Purify the final product, this compound, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary: Troubleshooting Outcomes
IssueUnoptimized ConditionSide Product(s)Optimized ConditionDesired Product Purity
Aromatization Pd(OAc)₂ catalyst, AirBenzofuran (~30%)AgClO₄ catalyst, N₂ atm.>98%
Polymerization H₂SO₄ (cat.), 50 °CPolymer (>50%)Cu(OTf)₂ (cat.), RT>95%
Regioselectivity Blocked ortho-positionpara-product (>80%)Unblocked ortho-positionortho-product (>99%)

Part 4: Troubleshooting Workflow

G Start Low yield or purity of This compound CheckPurity Analyze crude product by NMR/HPLC. Identify major impurity. Start->CheckPurity Impurity1 Impurity is Benzofuran (Aromatized Product) CheckPurity->Impurity1 Aromatic signals in NMR Impurity2 Impurity is Polymer/Tar CheckPurity->Impurity2 Insoluble material Impurity3 Impurity is Unreacted o-Allylphenol Intermediate CheckPurity->Impurity3 Starting material remains Solution1 Root Cause: Oxidation 1. Run cyclization under N₂/Ar. 2. Switch from Pd to Ag or Cu catalyst. 3. Lower reaction temperature. Impurity1->Solution1 Solution2 Root Cause: Acid-Catalyzed Polymerization 1. Replace strong acid (H₂SO₄) with milder Lewis acid (AgClO₄, Cu(OTf)₂). 2. Reduce catalyst loading. 3. Use higher dilution. Impurity2->Solution2 Solution3 Root Cause: Incomplete Cyclization 1. Increase reaction time or temperature moderately. 2. Screen alternative catalysts (Ag vs. Cu). 3. Ensure catalyst is active. Impurity3->Solution3

Caption: Troubleshooting workflow for common synthesis issues.

References

  • Wikipedia. Claisen rearrangement. [Link]
  • Kumbhar, A. S., T. V. D. P. R. Kumar, and S. B. Padhye. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-22. [Link]
  • Alcon, M., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. U.S.
  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
  • Organic Chemistry Portal. Claisen Rearrangement. [Link]
  • Sanford, E. M., C. C. Lis, and N. R. McPherson. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
  • Shah, T. K., and T. Rovis. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry, 82(6), 3242-3255. [Link]
  • ResearchGate.
  • Wang, S., et al. (2018). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 16(11), 425. [Link]
  • Dai, Y., and Y. C. F. Yik. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17(1), 29. [Link]

Sources

stability issues of 2,3-Dihydrobenzofuran-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dihydrobenzofuran-4-carboxylic acid

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth insights and practical solutions for researchers, scientists, and drug development professionals encountering stability challenges with this compound under acidic conditions. We will explore the underlying chemical principles governing its degradation and offer validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a heterocyclic organic compound.[1] Its core structure, the 2,3-dihydrobenzofuran scaffold, is a key structural unit in a variety of biologically active natural products and approved pharmaceutical drugs.[2][3] Derivatives of this scaffold are investigated for numerous therapeutic applications, including anti-inflammatory, anti-cancer, and hypolipidemic activities.[3][4][5]

Q2: What are the primary stability concerns for this compound under acidic conditions?

When subjected to acidic environments, particularly with heat, this compound is susceptible to two main degradation pathways:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂).[6] This is a common reaction for aromatic carboxylic acids and can be promoted by acid.[7]

  • Ring-Opening: The cleavage of the dihydrofuran ring, specifically the C-O ether bond. This transformation can be catalyzed by both Brønsted and Lewis acids, leading to the formation of phenolic derivatives.[8][9]

Q3: At what pH and temperature do these stability issues become significant?

While specific degradation kinetics for this exact molecule are not extensively published, general principles for related structures apply. Decarboxylation of aromatic acids can occur at temperatures as mild as 50-150°C, a range frequently used in organic synthesis.[10][11] Acid-catalyzed ring-opening of benzofurans is also well-documented and can proceed under various acidic conditions, from strong mineral acids to Lewis acids.[8][12] The rate of degradation is typically accelerated by both increased acid concentration (lower pH) and higher temperatures.

Q4: Are there any visual indicators of degradation?

Visual indicators like a change in solution color (e.g., yellowing or browning) can suggest degradation, but these are not definitive. The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield and an Unexpected, Less Polar Byproduct Detected
  • Observation: Your reaction, conducted in acidic media, results in a lower-than-expected yield of the desired product. Analytical workup (TLC, LC-MS) reveals a significant byproduct that is more nonpolar (higher Rf on TLC, shorter retention time on reverse-phase HPLC) than the starting material.

  • Probable Cause: Decarboxylation. The loss of the polar carboxylic acid group results in the formation of 2,3-dihydrobenzofuran, a significantly less polar molecule. This reaction is a classic thermal and acid-promoted decomposition pathway.[6][7]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Assess if the reaction can proceed efficiently at a lower temperature to minimize thermal decomposition.

    • Modify Acid Catalyst: If possible, use a milder acid or a lower concentration of the acid catalyst.

    • Monitor Reaction Progress: Use HPLC to track the consumption of starting material and the formation of both the desired product and the decarboxylated byproduct over time. This will help you identify the optimal reaction time before significant degradation occurs.

    • Inert Atmosphere: While the primary pathway is ionic, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help rule out oxidative side reactions that may be promoted by acid and heat.

Issue 2: Complex Mixture of Products, Including Some with Higher Molecular Weight
  • Observation: Your final reaction mixture is complex, and LC-MS analysis reveals peaks with molecular weights corresponding to the addition of solvent molecules (e.g., +H₂O, +CH₃OH) or other nucleophiles present in the reaction.

  • Probable Cause: Acid-Catalyzed Ring-Opening. The ether linkage in the dihydrofuran ring can be protonated under acidic conditions, making it susceptible to nucleophilic attack.[9][15] This opens the ring to form a phenol derivative, which can then potentially react further. For example, cleavage of the C2-O bond would lead to an o-hydroxystyrene derivative.[15]

  • Troubleshooting Steps:

    • Use Aprotic Solvents: If the reaction chemistry allows, switch to aprotic solvents to eliminate water or alcohols as potential nucleophiles.

    • Control Water Content: If an aqueous acidic medium is required, use the minimum amount of water necessary. Ensure all reagents and solvents are dry if the reaction is intended to be anhydrous.

    • Investigate Lewis Acids: In some cases, a specific Lewis acid might catalyze the desired reaction without promoting ring-opening as strongly as a Brønsted acid.[12] Screen different Lewis acids to find a more selective catalyst.

    • Structural Confirmation: Isolate the major byproduct and perform structural elucidation (e.g., NMR spectroscopy) to confirm the ring-opened structure. This confirmation is crucial for understanding the degradation pathway and optimizing the reaction conditions effectively.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues with this compound.

G start Unexpected Experimental Result (e.g., Low Yield, Impurities) check_purity Analyze by HPLC & LC-MS start->check_purity parent_present Is Parent Compound Consumed Prematurely? check_purity->parent_present impurity_id Characterize Impurity Profile parent_present->impurity_id Yes other_issue Investigate Other Side Reactions parent_present->other_issue No less_polar Major Impurity Less Polar (Mass = -44 Da)? impurity_id->less_polar mass_add Impurity Mass Corresponds to Addition of Solvent/Nucleophile? less_polar->mass_add No decarboxylation Probable Cause: Decarboxylation less_polar->decarboxylation Yes ring_opening Probable Cause: Ring-Opening mass_add->ring_opening Yes mass_add->other_issue No solution_decarb Solution: - Lower Reaction Temp - Use Milder Acid decarboxylation->solution_decarb solution_ring Solution: - Use Aprotic Solvent - Control Water Content - Screen Lewis Acids ring_opening->solution_ring

Sources

overcoming racemization during the synthesis of chiral dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of chiral dihydrobenzofurans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Dihydrobenzofurans are privileged scaffolds in medicinal chemistry, and maintaining their enantiopurity is critical for therapeutic efficacy. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the common challenge of racemization in your synthetic routes.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you might encounter during the synthesis of chiral dihydrobenzofurans. Each entry details the potential causes of racemization and provides actionable solutions.

Issue 1: Significant Loss of Enantiomeric Excess (% ee) During Cyclization Step

You've successfully synthesized a chiral precursor with high enantiopurity, but the final dihydrobenzofuran product shows a dramatic drop in % ee after the cyclization step.

Potential Causes and Solutions:

  • Mechanism-Dependent Racemization: The cyclization mechanism itself might proceed through an intermediate that is prone to racemization.

    • Acid/Base-Catalyzed Enolization: If your cyclization involves the formation of a stereocenter alpha to a carbonyl group, both acid and base catalysts can promote enolization. This process generates a planar enol or enolate intermediate, which is achiral, leading to racemization upon reprotonation.[1][2]

      • Solution: Carefully screen your catalyst. If using a base, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge) at cryogenic temperatures to disfavor enolate formation. If acid-catalyzed, consider milder Lewis acids or Brønsted acids that are less likely to promote prolonged enol intermediates.

    • Carbocation Intermediates: Reactions proceeding through carbocation intermediates can also lead to racemization. A planar carbocation can be attacked from either face with equal probability, resulting in a racemic mixture.[1]

      • Solution: Stabilize the desired stereochemical pathway. This can be achieved by using chiral ligands on a metal catalyst that create a chiral pocket around the reactive center, directing the nucleophilic attack from a specific face.[3][4]

  • Reaction Conditions:

    • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for racemization pathways to compete with the desired stereoselective reaction.

      • Solution: Perform the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. It's often a trade-off between reaction time and enantiopurity.

    • Solvent Effects: The polarity of the solvent can influence the stability of racemization-prone intermediates. Polar, protic solvents can facilitate the formation and stabilization of ionic intermediates that may lead to racemization.

      • Solution: Screen a range of solvents. Non-coordinating, aprotic solvents like toluene or dichloromethane are often preferred for maintaining stereochemical integrity.[5]

Experimental Protocol: Optimizing a Palladium-Catalyzed Intramolecular C-O Cyclization

This protocol provides a starting point for optimizing a common cyclization method to minimize racemization.

  • Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, freshly distilled if necessary.

  • Catalyst Pre-formation: In a flame-dried flask, dissolve the chiral ligand (e.g., a BINAP derivative) and the palladium precursor (e.g., Pd(OAc)₂) in anhydrous toluene. Stir at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.

  • Reaction Setup: In a separate flask, dissolve your chiral substrate in anhydrous toluene.

  • Addition and Temperature Control: Cool the substrate solution to the desired temperature (start with 0 °C or lower). Add the pre-formed catalyst solution dropwise.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly.

  • Work-up: Perform a non-aqueous work-up if possible to avoid introducing protic sources that could facilitate racemization of the product.

  • Analysis: Immediately analyze the enantiomeric excess of the crude product using chiral HPLC or SFC to determine the initial stereochemical outcome before purification.

Issue 2: Inconsistent Enantioselectivity Between Batches

You've developed a protocol that gives high % ee, but subsequent runs of the same reaction yield significantly different and lower enantioselectivities.

Potential Causes and Solutions:

  • Reagent Purity and Stoichiometry:

    • Chiral Catalyst/Auxiliary Purity: The enantiomeric purity of your chiral source is paramount. Even small amounts of the opposite enantiomer can act as a "catalyst" for the formation of the undesired product enantiomer.[5]

      • Solution: Verify the enantiomeric purity of your chiral ligand or auxiliary for each new batch using chiral HPLC or by preparing a Mosher's ester for NMR analysis.[5] If necessary, recrystallize the chiral material to enhance its purity.

    • Stoichiometry: Inaccurate measurement of reagents, especially the catalyst and any additives, can drastically affect the outcome.

      • Solution: Double-check all calculations and use precise weighing and liquid handling techniques. For organometallic reagents, titration is recommended to determine the exact concentration before use.[5]

  • Presence of Water or Other Impurities:

    • Moisture: Trace amounts of water can hydrolyze catalysts or reagents, leading to the formation of achiral catalytic species or promoting side reactions that erode enantioselectivity.

      • Solution: Implement rigorous anhydrous techniques. Use oven-dried or flame-dried glassware, and perform reactions under a positive pressure of an inert gas.[5] Use freshly distilled, anhydrous solvents.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following table illustrates the potential impact of key variables on the enantiomeric excess in a representative asymmetric synthesis.

ParameterCondition A% ee (A)Condition B% ee (B)Rationale for Change in % ee
Reaction Temperature 0 °C95%Room Temperature (25 °C)70%Higher temperature allows for competing non-selective background reactions or racemization of the product/intermediate.
Solvent Toluene (non-polar, aprotic)92%Methanol (polar, protic)55%Polar protic solvents can interfere with the chiral catalyst's coordination and may facilitate racemization.
Chiral Ligand Purity 99.9% ee98%95% ee85%The minor enantiomer of the ligand can catalyze the formation of the undesired product enantiomer.
Water Content <10 ppm96%100 ppm75%Water can decompose the catalyst or promote achiral reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing chiral dihydrobenzofurans, and what are their associated racemization risks?

A1: Several powerful methods exist, each with its own set of challenges regarding stereocontrol:

  • Transition Metal-Catalyzed Cyclizations: This is a broad and versatile category, often employing palladium, rhodium, or copper catalysts with chiral ligands.[3][4][6][7]

    • Racemization Risk: The primary risk lies in the stability of the chiral catalyst and the potential for side reactions that are not stereocontrolled. For instance, in Heck-type reactions, β-hydride elimination and re-insertion can sometimes lead to isomerization and loss of stereochemical information.

  • Organocatalytic Cycloadditions: Asymmetric [3+2] or [4+1] cycloadditions using chiral organocatalysts (e.g., chiral phosphoric acids, amines) are increasingly popular.[8][9][10]

    • Racemization Risk: Racemization can occur if the intermediates have sufficient lifetime to undergo conformational changes or if there is a competing, non-enantioselective background reaction. The choice of catalyst and reaction conditions is crucial to ensure the stereoselective pathway is significantly faster.

  • Chemoenzymatic Synthesis: This approach utilizes enzymes for a key stereoselective step, such as a kinetic resolution of a racemic precursor.[11]

    • Racemization Risk: The enzymatic step itself is typically highly stereospecific. However, racemization can occur in subsequent chemical steps if the conditions are not carefully controlled. For example, converting a chiral alcohol to a leaving group for a subsequent cyclization might require conditions that could epimerize the stereocenter.

Q2: How can I choose the best chiral ligand or catalyst for my specific dihydrobenzofuran target?

A2: The optimal choice depends heavily on the specific reaction and substrate. However, some general principles apply:

  • Literature Precedent: Start by reviewing the literature for syntheses of structurally similar dihydrobenzofurans. This will provide a good starting point for catalyst and ligand selection.

  • Substrate-Catalyst Matching: The electronic and steric properties of your substrate must be compatible with the chiral catalyst. A bulky substrate may require a ligand with a more open chiral pocket, while a smaller substrate might benefit from a more sterically demanding ligand to achieve high facial discrimination.

  • Screening: It is almost always necessary to screen a small library of chiral ligands to find the one that provides the best combination of reactivity and enantioselectivity for your specific transformation.

Q3: Can racemization occur during product purification?

A3: Yes, this is an often-overlooked source of enantiomeric excess erosion.

  • Silica Gel Chromatography: The slightly acidic nature of standard silica gel can cause racemization of sensitive compounds, particularly those with stereocenters that are prone to enolization or epimerization under acidic conditions.

    • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing your column. Alternatively, use a different stationary phase like alumina (basic or neutral) or consider purification by recrystallization if possible.

  • Elevated Temperatures: Distillation or recrystallization at high temperatures can lead to racemization.

    • Solution: Use high-vacuum distillation to lower the boiling point. For recrystallization, choose a solvent system that allows for crystal formation at or below room temperature.

Visualizing Key Concepts

Workflow for Troubleshooting Poor Enantioselectivity

G start Low % ee Observed reagent_purity Verify Reagent Purity (Chiral Ligand, Solvents, etc.) start->reagent_purity conditions Optimize Reaction Conditions (Temperature, Concentration, Time) reagent_purity->conditions Purity Confirmed success High % ee Achieved reagent_purity->success Impurity Found & Rectified catalyst Screen Alternative Catalysts/Ligands conditions->catalyst Optimization Fails conditions->success Conditions Optimized purification Investigate Purification Method catalyst->purification Screening Fails catalyst->success Better Catalyst Found purification->success Purification Method Changed

Caption: A logical workflow for diagnosing and resolving issues of low enantiomeric excess.

Mechanism of Base-Catalyzed Racemization

G cluster_0 Chiral Ketone cluster_1 Achiral Intermediate cluster_2 Racemic Mixture R_enantiomer (R)-Enantiomer enolate Planar Enolate (Loss of Chirality) R_enantiomer->enolate Deprotonation (Base) enolate->R_enantiomer Reprotonation S_enantiomer (S)-Enantiomer enolate->S_enantiomer Reprotonation

Caption: Formation of a planar, achiral enolate intermediate leads to racemization.

References

  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (n.d.). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters.
  • (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate.
  • (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed.
  • (2024). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications.
  • (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement. ResearchGate.
  • (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.
  • (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • (2024). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. ResearchGate.
  • (n.d.). Racemisation in Chemistry and Biology. The University of Manchester.
  • (2021). 19.11: Racemization. Chemistry LibreTexts.
  • (n.d.). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. NIH.

Sources

Navigating the Scale-Up of 2,3-Dihydrobenzofuran-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 2,3-Dihydrobenzofuran-4-carboxylic acid. As a key intermediate in the synthesis of numerous pharmacologically active molecules, the successful transition of its production from the laboratory bench to a pilot plant is a critical step in the drug development pipeline. This guide, curated by a Senior Application Scientist, provides in-depth technical insights, troubleshooting advice, and frequently asked questions to navigate the complexities of scaling up this valuable compound.

Introduction: The Significance of this compound

This compound is a privileged scaffold in medicinal chemistry, forming the core of compounds targeting a range of therapeutic areas. Its robust and versatile structure allows for diverse functionalization, leading to the development of novel drug candidates. The journey from gram-scale laboratory synthesis to kilogram-scale pilot production, however, is fraught with challenges that require a deep understanding of chemical engineering principles, reaction kinetics, and regulatory compliance. This guide is designed to be a practical resource to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: While several synthetic strategies exist for 2,3-dihydrobenzofuran derivatives, a frequently cited route for the 4-carboxylic acid variant that shows promise for scale-up starts from 4-hydroxyindanone. This multi-step synthesis can be performed without the isolation of intermediates, which is a significant advantage in a pilot plant setting as it reduces handling, transfer losses, and overall cycle time.[1]

Q2: What are the key safety concerns when moving from lab to pilot scale for this synthesis?

A2: The primary safety concerns during scale-up include:

  • Exothermic Reactions: Several steps in the synthesis can be exothermic. What is easily managed in a lab flask can become a serious hazard in a large reactor if not properly controlled.[2][3]

  • Handling of Corrosive Reagents: The use of strong acids like methanesulfonic acid requires stringent handling protocols and appropriate personal protective equipment (PPE) to prevent severe burns and equipment corrosion.[4][5][6][7][8]

  • Solvent Handling and Flammability: Larger volumes of organic solvents increase the risk of fire and exposure. Proper ventilation, grounding of equipment to prevent static discharge, and use of explosion-proof equipment are critical.

  • Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed system. Reactors must be equipped with appropriate pressure relief systems.[2]

Q3: What are the regulatory expectations for producing a key intermediate like this in a pilot plant?

A3: When this compound is intended for use in the manufacturing of an Active Pharmaceutical Ingredient (API), pilot production should be conducted in accordance with Good Manufacturing Practices (GMP). Key regulatory expectations include robust documentation through batch records, process validation, impurity profiling, and a well-defined quality management system.[9][10][11][12][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the pilot-scale production of this compound, presented in a question-and-answer format.

Reaction and Synthesis

Q: My reaction yield has dropped significantly after scaling up from the lab. What are the likely causes?

A: A drop in yield upon scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Mixing: What works in a small flask with a magnetic stirrer may not be effective in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield. Ensure your reactor's agitation system is appropriate for the reaction volume and viscosity.

  • Poor Temperature Control: Exothermic steps, if not adequately cooled, can lead to thermal degradation of reactants, intermediates, or the final product. The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal less efficient.[14] A thorough understanding of the reaction's thermal profile is crucial for designing an effective cooling strategy.[3]

  • Mass Transfer Limitations: In multi-phase reactions, the rate of reaction can be limited by how quickly reactants move between phases. This is often influenced by the degree of agitation.

  • Extended Reaction Times: Longer processing times at the pilot scale can lead to the degradation of sensitive compounds.

G cluster_mixing Mixing Issues cluster_temp Temperature Control Issues cluster_mass_transfer Mass Transfer Limitations cluster_degradation Degradation Issues start Low Yield Observed mixing Evaluate Mixing Efficiency start->mixing temp Review Temperature Control mixing->temp If mixing is adequate mixing_action1 Increase Agitation Speed mixing->mixing_action1 If inefficient mass_transfer Assess Mass Transfer temp->mass_transfer If temperature is controlled temp_action1 Improve Reactor Cooling temp->temp_action1 If inadequate degradation Investigate Product Degradation mass_transfer->degradation If mass transfer is not the issue mt_action1 Consider Phase Transfer Catalyst mass_transfer->mt_action1 If applicable deg_action1 Reduce Reaction Time degradation->deg_action1 If observed mixing_action2 Change Impeller Design mixing_action1->mixing_action2 temp_action2 Slow Reagent Addition Rate temp_action1->temp_action2 deg_action2 Lower Reaction Temperature deg_action1->deg_action2

Caption: A typical workflow for pilot-scale crystallization.

Safety and Regulatory Considerations

Q: What are the essential documentation practices for pilot-scale production?

A: Comprehensive documentation is a cornerstone of GMP and is crucial for ensuring process consistency, traceability, and regulatory compliance.

  • Batch Manufacturing Records (BMRs): The BMR is a detailed record of the entire manufacturing process for a specific batch. It should include information on raw materials used (including lot numbers), equipment used, process parameters, in-process controls, yields, and signatures of the personnel who performed and checked each step. *[9][10][11][12][13] Standard Operating Procedures (SOPs): SOPs provide detailed instructions for performing specific tasks, such as equipment operation, cleaning, and analytical testing.

  • Process Development Reports: These reports should document the rationale for the chosen process parameters and justify the operating ranges.

Q: How should I handle waste streams generated during the pilot-scale production?

A: Waste management is a critical aspect of sustainable and responsible chemical manufacturing.

  • Waste Stream Characterization: Identify and characterize all waste streams, including aqueous and organic waste.

  • Segregation: Segregate waste streams based on their composition and hazard level.

  • Treatment and Disposal: Aqueous waste may require pH neutralization and/or biological treatment before discharge. Organic waste is often incinerated. Always comply with local and national environmental regulations for waste disposal.

Conclusion

The successful scale-up of this compound production from the laboratory to the pilot plant is a multifaceted endeavor that requires a blend of scientific expertise, engineering principles, and a commitment to safety and quality. By anticipating potential challenges and implementing robust troubleshooting strategies, researchers and drug development professionals can navigate this critical transition effectively, paving the way for the efficient and reliable production of this important pharmaceutical intermediate.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • National Center for Biotechnology Information. (2024, June 27). Methanesulfonic acid (MSA)
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Benchchem. (n.d.). A Technical Guide to the Safe Handling of Methanesulfonic Acid.
  • IGE Performance Chemicals. (n.d.). Pilot Synthesis.
  • SOP for All. (2024, July 3).
  • Scribd. (n.d.).
  • Aurora Universities. (n.d.). Semi-pilot plant unit for organic synthesis.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Documentation and Records: Harmonized GMP Requirements.
  • Agno Pharmaceuticals. (n.d.).
  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques.
  • Loba Chemie. (n.d.). METHANESULPHONIC ACID FOR SYNTHESIS.
  • Wikipedia. (n.d.). Process analytical technology.
  • Chemos GmbH & Co.KG. (n.d.).
  • Pharmaceutical Technology. (2023, March 3). Implementing Process Analytical Technology.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Cole-Parmer. (n.d.).
  • Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry.
  • ACS Publications. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
  • Scientific Update. (2018, April 30).
  • Google Patents. (n.d.).
  • GWSI. (n.d.). Upgrade Your Lab: Chemical Synthesis Equipment Solutions.
  • Quora. (2015, November 14). What equipment is used for chemical synthesis?.
  • GMP Pros. (2025, December 31). Batch Record Management Best Practices for Pharma.
  • Biomedres. (2022, August 12).
  • Katana MRP. (n.d.).
  • Google Patents. (n.d.).
  • YouTube. (2021, September 24).
  • PTC Communications, Inc. (2013). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
  • LookChem. (n.d.).
  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.). Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • PubMed. (2014, April 24). Scalable and chromatography-free synthesis of 2-(2-formylalkyl)
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.
  • RSC Publishing. (2019, September 2).
  • RSC Sustainability. (2025, September 14). Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • ResearchGate. (2025, November 20).
  • PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.
  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.

Sources

Technical Support Center: Characterization of 2,3-Dihydrobenzofuran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydrobenzofuran-4-carboxylic acid (DBCA). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. Accurate and unambiguous characterization is paramount for ensuring the quality, reproducibility, and success of your research. This document moves beyond standard data sheets to address the nuanced, real-world challenges and common pitfalls encountered during the analysis of this specific molecule. Here, we provide not just solutions, but the underlying chemical principles to empower your troubleshooting and method development.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for DBCA. However, its seemingly simple structure belies a few spectroscopic subtleties that can lead to misinterpretation.

Frequently Asked Questions (NMR)

Q1: My ¹H NMR spectrum shows a complex, messy multiplet in the aromatic region. How can I definitively assign the protons at positions 5, 6, and 7?

A1: This is a classic pitfall. The three aromatic protons (H5, H6, H7) form a strongly-coupled ABC spin system, not a simple set of doublets and triplets. This is due to their similar chemical environments and the fact that all three coupling constants (J₅,₆, J₆,₇, and J₅,₇) are non-zero.

  • Causality: The electron-withdrawing carboxylic acid group at C4 deshields the adjacent H5 proton significantly, while the ether oxygen on the dihydrofuran ring influences H7. H6 is coupled to both. The result is a series of overlapping multiplets rather than clean, first-order patterns. A partial ¹H NMR spectrum has been reported in DMSO-d₆ showing the aromatic protons as a multiplet between 7.05-7.45 ppm[1].

  • Troubleshooting Protocol:

    • Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). Higher fields can increase chemical shift dispersion, potentially simplifying the multiplet structure and moving it closer to a first-order appearance.

    • Utilize 2D NMR: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential. It will show correlations between adjacent protons. You will expect to see a cross-peak between H5 and H6, and another between H6 and H7. H5 will not show a direct correlation to H7, confirming their positions.

    • Simulate the Spectrum: Using NMR simulation software, you can input estimated chemical shifts and coupling constants to generate a theoretical spectrum. By adjusting these parameters to match your experimental spectrum, you can achieve a highly confident assignment of both chemical shifts and coupling constants.

Q2: The aliphatic protons on the dihydrofuran ring at C2 and C3 are not simple triplets. What is happening?

A2: The signals for the protons at C2 (-CH₂-) and C3 (-CH₂-) are expected to appear as two distinct triplets, but this is often not the case. They are more accurately described as an AA'XX' or AA'BB' spin system.

  • Causality: These protons are chemically distinct and couple not only to each other on the same carbon (geminal coupling) but also to the protons on the adjacent carbon (vicinal coupling). This results in more complex multiplets than simple triplets. A reported spectrum shows these methylene protons as multiplets between 3.25-3.59 ppm[1].

  • Troubleshooting Protocol:

    • High Resolution is Key: Ensure your sample is well-shimmed to resolve the fine structure of these multiplets.

    • ¹H-¹H COSY: This experiment will confirm that the two multiplets are coupled to each other, verifying their assignment to the C2 and C3 positions.

    • ¹H-¹³C HSQC/HMQC: This experiment will correlate the protons directly to their attached carbons, confirming which multiplet corresponds to C2 and which to C3. Based on proximity to the oxygen atom, the C2 protons (-O-CH₂-) are typically expected downfield of the C3 protons (-Ar-CH₂-).

Q3: I can't find the carboxylic acid proton, or it's just a very broad, weak bump. Is my sample okay?

A3: This is very common for carboxylic acids. The acidic proton is highly susceptible to chemical exchange with trace amounts of water in the NMR solvent (especially DMSO-d₆, which is hygroscopic).

  • Causality: Rapid exchange broadens the signal significantly, sometimes to the point where it disappears into the baseline[2]. Its chemical shift is also highly dependent on concentration and temperature. In a dry solvent like DMSO-d₆, it is often observed as a broad singlet far downfield, around 12-13 ppm[1].

  • Troubleshooting Protocol:

    • D₂O Shake: To confirm its identity, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H spectrum. The acidic proton will exchange with deuterium, causing the signal to disappear completely. This is a definitive test.

    • Use Anhydrous Solvent: If you need to observe the proton, use fresh, anhydrous NMR solvent.

Section 2: Chromatographic (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is vital for assessing the purity of DBCA. However, the carboxylic acid moiety presents specific challenges for standard reversed-phase methods.

Frequently Asked Questions (HPLC)

Q1: My HPLC peak for DBCA is broad and tails badly on a C18 column. How can I improve the peak shape?

A1: This is a classic issue when analyzing acidic compounds on silica-based reversed-phase columns[3].

  • Causality: At neutral pH, the carboxylic acid can be partially or fully deprotonated to the carboxylate anion. This anion can interact ionically with residual, un-capped silanol groups (Si-OH) on the silica surface of the C18 column. These secondary interactions are stronger than the desired hydrophobic interactions, leading to poor peak shape (tailing) and inconsistent retention times.

  • Troubleshooting Protocol:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid. Add a modifier like trifluoroacetic acid (TFA) or formic acid to your mobile phase to bring the pH to ~2.5-3.0. At this pH, the carboxylic acid will be fully protonated (R-COOH), eliminating the ionic interactions with silanols and resulting in sharp, symmetrical peaks. A typical starting point would be a water/acetonitrile gradient with 0.1% formic acid in both solvents.

    • Use a "Base-Deactivated" or "End-Capped" Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a column specifically designed for polar or acidic compounds can significantly improve peak shape even at less acidic pH values.

    • Consider Mixed-Mode Chromatography: For complex mixtures, a mixed-mode column that combines reversed-phase and anion-exchange properties can provide excellent retention and separation for acidic compounds[4].

HPLC_Troubleshooting start Start: Poor Peak Shape (Broad, Tailing) q1 Is mobile phase pH < 3? start->q1 s1 Action: Add 0.1% Formic Acid or 0.05% TFA to mobile phase. q1->s1 No q2 Is the column end-capped or designed for polar analytes? q1->q2 Yes s1->q2 s2 Action: Switch to a modern, base-deactivated C18 column. q2->s2 No end_bad Advanced Troubleshooting: Consider Mixed-Mode Column q2->end_bad Yes end_good Result: Sharp, Symmetrical Peak s2->end_good

Section 3: Mass Spectrometry (MS) Interpretation

Mass spectrometry is critical for confirming molecular weight. While ESI is a soft ionization technique, understanding potential fragmentation is key.

Frequently Asked Questions (MS)

Q1: I don't see the expected molecular ion [M-H]⁻ in negative mode ESI. What could be wrong?

A1: While DBCA should ionize well in negative mode due to the acidic proton, several factors can suppress this signal.

  • Causality: The efficiency of ESI depends on mobile phase composition and instrument settings. High concentrations of non-volatile buffers (e.g., phosphate) can suppress the signal. In-source fragmentation can also occur if the source settings are too harsh.

  • Troubleshooting Protocol:

    • Optimize Mobile Phase: Ensure your mobile phase is MS-compatible. Formic acid (for positive mode) or a small amount of ammonium hydroxide/formate (for negative mode) are excellent choices. Avoid TFA if possible, as it is a strong ion-pairing agent that can suppress ESI signals.

    • Check Ionization Mode: Confirm you are in the correct mode. For the free acid, negative mode ([M-H]⁻ at m/z 163.04) is typically preferred. Positive mode may show the protonated molecule [M+H]⁺ at m/z 165.05 or adducts like [M+Na]⁺ at m/z 187.04.

    • Reduce In-Source Fragmentation: Lower the fragmentor/capillary exit voltage and source temperature. This provides less energy in the source region, preserving the molecular ion.

Q2: I see a prominent peak corresponding to a loss of 44 Da. What is this?

A2: A loss of 44 Da from the molecular ion is a classic fragmentation pattern for carboxylic acids, corresponding to the loss of carbon dioxide (CO₂).

  • Causality: This fragmentation is often induced by collision-induced dissociation (CID) in an MS/MS experiment but can also occur in-source if settings are too energetic. The resulting fragment corresponds to the dihydrobenzofuran ring system itself. This is a characteristic fragmentation that can actually help confirm the structure[5][6].

Section 4: Purity, Stability, and Isomer Differentiation

Beyond the primary characterization techniques, assessing the overall purity and stability of your material is critical. A particularly insidious pitfall is contamination with positional isomers, which are often formed in the same synthetic pot and have very similar properties.

Frequently Asked Questions (Purity & Isomers)

Q1: My product looks clean by ¹H NMR, but I'm getting inconsistent results in my downstream application. Could there be an isomeric impurity?

A1: Absolutely. The 5-, 6-, and 7-carboxylic acid isomers of 2,3-dihydrobenzofuran are the most likely culprits. Their aliphatic signals in the ¹H NMR are nearly identical to the 4-isomer, and their aromatic signals can be difficult to distinguish without careful analysis, especially at low concentrations.

  • Causality: Many synthetic routes that install the carboxylic acid group on the aromatic ring (e.g., Friedel-Crafts, ortho-metalation) can produce a mixture of regioisomers. These isomers often co-purify due to similar polarity.

  • Troubleshooting Protocol: Isomer Differentiation by ¹H NMR Aromatic Splitting The key to differentiation lies in the splitting patterns of the aromatic protons.

    • 4-Isomer (Target): Expect a complex ABC system. H5 is a doublet of doublets, H7 is a doublet of doublets, and H6 is a pseudo-triplet (a triplet-like doublet of doublets)[1].

    • 7-Isomer: This isomer gives the simplest pattern. H6 is a doublet of doublets, H5 is a doublet of doublets, and H4 is a clear triplet (J ≈ 7.8 Hz)[7]. The presence of a clean triplet is a strong indicator of the 7-isomer.

    • 5-Isomer: Expect an ABX system. H4 will be a doublet (J ≈ 1-2 Hz, meta coupling), H6 will be a doublet of doublets, and H7 will be a doublet[8].

    • HPLC Analysis: A well-developed HPLC method (as described in Section 2) should be able to resolve these positional isomers. Spiking your sample with an authentic standard of a suspected isomeric impurity is the gold standard for confirmation.

Isomer_ID start Analyze Aromatic Region of ¹H NMR Spectrum q1 Is a clean Triplet (J ≈ 7-8 Hz) present? start->q1 isomer7 Likely 7-Isomer q1->isomer7 Yes q2 Is a narrow Doublet (J ≈ 1-2 Hz) present? q1->q2 No isomer5 Likely 5-Isomer q2->isomer5 Yes isomer4 Likely 4-Isomer (Target) (Complex ABC Multiplet) q2->isomer4 No

Q2: My sample is degrading upon storage or heating. What is the likely degradation pathway?

A2: The two most probable non-oxidative degradation pathways are decarboxylation and ring-opening.

  • Causality:

    • Decarboxylation: While DBCA is not a highly unstable β-keto acid, thermal decarboxylation to form 2,3-dihydrobenzofuran can occur, especially at elevated temperatures (>150-200 °C) or in the presence of certain metal catalysts[4][9]. This would be observed by the loss of the carboxylic acid group and the appearance of the simpler parent heterocycle.

    • Ring Opening: Under harsh acidic or basic conditions, the ether linkage in the dihydrofuran ring can be cleaved. This is less common but possible during vigorous hydrolysis or certain reaction conditions.

  • Recommendation: For long-term storage, keep the material in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize both oxidative and thermal degradation pathways.

Section 5: Reference Data & Protocols

Table 1: Expected Spectroscopic Data for this compound
Parameter Value Comments
Molecular Formula C₉H₈O₃[10]
Molecular Weight 164.16 g/mol [10]
¹H NMR (DMSO-d₆) Predicted values based on literature[1] and spectral rules.
δ ~12.9 ppm(1H, broad s)Carboxylic acid proton. Disappears with D₂O exchange.
δ ~7.4 ppm(1H, dd)Aromatic H5.
δ ~7.2 ppm(1H, t)Aromatic H6.
δ ~7.1 ppm(1H, dd)Aromatic H7.
δ ~4.6 ppm(2H, t, J ≈ 8.5 Hz)Aliphatic -O-CH ₂- (C2).
δ ~3.4 ppm(2H, t, J ≈ 8.5 Hz)Aliphatic -Ar-CH ₂- (C3).
¹³C NMR (DMSO-d₆) Predicted values based on literature[6] and additivity rules.
δ ~168 ppm(C)C =O (Carboxylic Acid).
δ ~159 ppm(C)C7a (Ar-O).
δ ~130 ppm(CH)C6 (Aromatic).
δ ~125 ppm(C)C3a (Ar-C).
δ ~122 ppm(CH)C5 (Aromatic).
δ ~118 ppm(C)C4 (Ar-COOH).
δ ~115 ppm(CH)C7 (Aromatic).
δ ~71 ppm(CH₂)C2 (-O-C H₂-).
δ ~28 ppm(CH₂)C3 (-Ar-C H₂-).
MS (ESI⁻) m/z 163.04[M-H]⁻
MS (ESI⁺) m/z 165.05[M+H]⁺
Protocol: D₂O Exchange for Identification of Acidic Proton
  • Acquire Standard ¹H NMR: Dissolve ~5-10 mg of DBCA in ~0.6 mL of a suitable NMR solvent (e.g., DMSO-d₆) and acquire a standard proton spectrum. Identify the suspected -COOH peak (typically a broad signal >10 ppm).

  • Add D₂O: Carefully add 1-2 drops (~50 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure complete mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the acidic -COOH proton should have completely disappeared or be significantly diminished in the second spectrum.

References

  • de Oliveira, L. G., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Wurita, A., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-70. [Link]
  • Ferreira, V. F., et al. (2012). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. Molecules, 17(9), 10602-10629. (See Figure 6 for NMR comparison). [Link]
  • Scott, J. S., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective, and Orally Bioavailable Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 65(18), 12265-12291. [Link]
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18787444, 2,3-Dihydro-1-benzofuran-4-carboxylic acid.
  • Mallet, M., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Decarboxylations.
  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18787444, 2,3-Dihydro-1-benzofuran-4-carboxylic acid.

Sources

Technical Support Center: Enhancing Regioselectivity in Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and enhancing regioselectivity in your experiments. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the control of regioselectivity in the synthesis of the 2,3-dihydrobenzofuran core, a crucial scaffold in medicinal chemistry.[1]

Q1: What are the primary factors that dictate the regiochemical outcome in dihydrobenzofuran synthesis?

A1: Regioselectivity is not governed by a single factor but is the result of a complex interplay between several experimental variables. The most critical factors are:

  • Catalyst System: The choice of transition metal (e.g., Palladium, Rhodium, Copper, Nickel) and its associated ligands is paramount. Different metals operate through distinct mechanistic pathways (e.g., Heck cyclization, C-H activation, [3+2] annulation), which inherently favor different sites of bond formation.[1][2]

  • Directing Groups: In C-H activation strategies, a directing group is often installed on the substrate to guide the metal catalyst to a specific C-H bond, ensuring the cyclization occurs at the desired position. N-phenoxyacetamides are a classic example used in Rh(III)-catalyzed reactions.[1][3]

  • Substrate Electronics and Sterics: The electronic properties (electron-donating vs. electron-withdrawing groups) and steric hindrance of the substituents on both the phenolic precursor and the coupling partner can significantly influence the reaction's regioselectivity.[4]

  • Reaction Conditions: Solvent polarity, temperature, and the choice of base or additives can dramatically alter the reaction pathway and, consequently, the regiochemical outcome.[1][5][6] For instance, polar solvents like hexafluoroisopropanol (HFIP) have been shown to induce [3+2] annulation in certain Rh-catalyzed reactions.[1][2]

Q2: How do I choose between a Palladium and a Rhodium catalyst for a regioselective cyclization?

A2: The choice depends heavily on your starting materials and the desired bond disconnection.

  • Palladium(Pd) catalysts are classically used in intramolecular Heck-type reactions, typically involving an aryl halide (e.g., o-iodophenol derivative) and a tethered alkene.[7] They are also effective in C-H/C-H intramolecular coupling and various annulation strategies.[1][2] If your synthesis starts from a pre-functionalized aryl halide, Pd is often the catalyst of choice.

  • Rhodium(Rh) catalysts , particularly Rh(III) complexes, have become powerful tools for direct C-H activation.[1][2] This approach avoids the need for pre-installing a halide. By using a directing group, you can achieve high regioselectivity in reactions like the [3+2] annulation of N-phenoxyacetamides with alkenes or alkynes.[1][3] If you aim for a more step-economical synthesis by directly functionalizing a C-H bond, Rhodium is an excellent option.

Q3: My target is a 3-substituted dihydrobenzofuran. What synthetic strategy should I consider for high regioselectivity?

A3: Synthesizing 3-substituted dihydrobenzofurans with high regioselectivity often involves generating an o-quinone methide intermediate. A reliable method involves the fluoride-induced desilylation of a 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate precursor. This generates the o-quinone methide in situ, which can then be trapped by a wide range of nucleophiles in a Michael addition, followed by an intramolecular 5-exo-tet cyclization to furnish the 3-substituted product selectively.[3]

Troubleshooting Guide: Common Regioselectivity Issues

This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Problem 1: The reaction produces a mixture of regioisomers (e.g., linear vs. branched products).

  • Possible Cause: Competing Mechanistic Pathways. This is the most common issue. For example, in a Pd-catalyzed reaction of an o-alkenylphenol, you might have competing 5-exo versus 6-endo cyclization pathways. The regioselectivity is determined by a fine balance of electronic and steric factors.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for poor regioselectivity.
  • Expert Insight: Ligand choice is critical. For nickel-catalyzed reactions, the use of a diimine ligand has been shown to be crucial for achieving high reactivity and Markovnikov-selective arylation.[3] Similarly, in Pd-catalyzed Heck reactions, chiral ligands like TY-Phos can provide excellent regio- and enantiocontrol.[3]

Problem 2: The desired intramolecular cyclization does not occur, leading to starting material recovery or intermolecular side products.

  • Possible Cause: High Activation Barrier for Cyclization. The desired intramolecular pathway may be kinetically disfavored compared to decomposition or intermolecular reactions. This is common when the target C-H or C-X bond is not sufficiently activated.

  • Solution Strategy:

    • Introduce a Directing Group: If using a C-H activation strategy, ensure your substrate contains an effective directing group (e.g., amide, imidazole) positioned correctly to facilitate the formation of a stable metallacyclic intermediate.[1] This pre-coordination dramatically lowers the activation energy for the desired bond cleavage.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome a high activation barrier.

    • Optimize Temperature: While lower temperatures often favor selectivity, some cyclizations require higher thermal energy to proceed. Systematically screen temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal point where the desired reaction occurs without significant product degradation.[1]

Comparative Data: Catalyst Systems for Regioselective Synthesis

The table below summarizes various transition metal-catalyzed systems and their application in achieving regioselective dihydrobenzofuran synthesis, based on recent literature.

Catalyst SystemSubstratesKey StrategyRegioselectivity ControlTypical YieldsReference
[Cp*RhCl₂]₂ / NaOAc N-phenoxyacetamides + AlkenesC-H Activation / [3+2] AnnulationDirecting group (amide) ensures ortho-C-H activation.37-80%Zhang et al., 2021[1][2]
Pd₂(dba)₃ / Ligand Aryl iodide-alkenes + o-alkynylanilinesHeck / Cacchi ReactionsIntramolecular Heck coupling dictates initial cyclization.84-97%Wu et al., 2021[1]
Ni-Catalyst / Diimine Ligand Alkenes + OrganoboronsIntermolecular ArylationLigand structure controls Markovnikov selectivity.VariesWang et al., 2025[3]
Cu-Catalyst Aryl pinacol boronic estersIntramolecular ReactionSubstrate-controlled cyclization.VariesFang et al., 2020[1][2]
Ru-Catalyst / hv Phenols + AlkenesPhotochemical Oxidative [3+2]Photochemical conditions enable cycloaddition.VariesBlum et al., 2014[1][2]

Key Experimental Protocol: Rh(III)-Catalyzed Regioselective [3+2] Annulation

This protocol is based on the highly regioselective synthesis of 3-ethylidene-2,3-dihydrobenzofurans as described by Zhang et al. (2021).[1][2] It serves as an exemplary workflow for a directing-group-assisted C-H activation strategy.

Objective: To synthesize a 3-ethylidene-2,3-dihydrobenzofuran derivative with high regioselectivity.

Reaction Scheme:

Caption: General scheme for Rh(III)-catalyzed [3+2] annulation.

Materials:

  • N-phenoxyacetamide derivative (Substrate 1): 1.0 equiv.

  • Cyclopropylidenemethyl alkene (Substrate 2): 1.5 equiv.

  • [Cp*RhCl₂]₂: 2.5 mol%

  • Sodium Acetate (NaOAc), anhydrous: 2.0 equiv.

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and anhydrous NaOAc (0.4 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous DCE (1.0 mL), followed by the cyclopropylidenemethyl alkene (0.3 mmol, 1.5 equiv.).

  • Reaction: Place the sealed reaction tube in a preheated oil bath or heating block at the designated temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure dihydrobenzofuran product.

Self-Validation: The high regioselectivity of this protocol is validated by the mechanism. The Rh(III) catalyst coordinates to the amide directing group, facilitating a regioselective C-H activation at the ortho position of the phenoxy ring. Subsequent insertion of the alkene and annulation proceeds via a defined metallacyclic intermediate, preventing the formation of other regioisomers.[1]

References

  • Verma, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
  • Verma, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. [Link]
  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
  • Wang, Z., et al. (2019). A Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. Angewandte Chemie. [Link]
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
  • Reddy, B., et al. (2023). Regio- and Chemoselective Synthesis of 3-(Dihydrofuran-3(2 H)-ylidene)isobenzofuran-1(3 H)-imines via Tandem Alkynyl Prins- and Intramolecular Oxycyclization Reactions. The Journal of Organic Chemistry. [Link]
  • de Fátima, Â., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed dihydrobenzofuran synthesis. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to catalyst deactivation. As Senior Application Scientists, we understand the nuances of these complex reactions and have structured this resource to offer both theoretical understanding and practical, field-tested solutions.

Section 1: Understanding and Diagnosing Catalyst Deactivation

The successful synthesis of dihydrobenzofurans via palladium catalysis hinges on maintaining the activity of the catalytic system throughout the reaction. Deactivation of the palladium catalyst is a frequent cause of low yields, stalled reactions, and inconsistent results. This section will help you diagnose the potential causes of catalyst deactivation in your experiments.

FAQ 1: My reaction is sluggish or has stalled completely. How can I determine if catalyst deactivation is the culprit?

Several indicators can point towards catalyst deactivation:

  • Visual Observation: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst aggregation and deactivation.[1]

  • Reaction Profile Analysis: If you are monitoring the reaction progress (e.g., by TLC, GC, or LC-MS), a significant slowdown or complete halt in product formation after an initial period of reactivity suggests a loss of catalytic activity.

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups can be a sign of sensitivity to trace impurities or atmospheric conditions that lead to catalyst deactivation.

  • Formation of Homocoupled Products: The presence of homocoupled byproducts can indicate that the desired catalytic cycle is being disrupted, potentially leading to catalyst decomposition.[2]

To definitively diagnose deactivation, you can perform a catalyst poisoning test.

Experimental Protocol: Testing for Catalyst Poisoning[1]
  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Carefully record the reaction profile and final yield.

  • High-Purity Reaction: Set up an identical reaction, but use reagents and solvents of the highest available purity. This includes using anhydrous and degassed solvents and freshly purified solid reagents.

  • Comparison: If the high-purity reaction shows a significant improvement in yield and reaction rate, it strongly suggests that impurities in your original reagents or solvents are poisoning the catalyst.

What are the primary mechanisms of palladium catalyst deactivation in this context?

The deactivation of palladium catalysts in dihydrobenzofuran synthesis can occur through several pathways. Understanding these mechanisms is crucial for developing effective troubleshooting strategies.

  • Palladium(0) Agglomeration: The active catalytic species, Pd(0), can be unstable and prone to aggregation, forming catalytically inactive palladium black.[1] This is often exacerbated by high temperatures and insufficient ligand stabilization.

  • Oxidation of the Catalyst: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle.[2] This is a common issue if the reaction is not performed under strictly inert conditions.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation or other forms of degradation, which can destabilize the palladium center and lead to deactivation.

  • Catalyst Poisoning: Impurities in the starting materials, solvents, or even the reaction atmosphere can bind to the palladium center and block its active sites.[1][3] Common poisons include sulfur, halides, and certain nitrogen-containing compounds.[1][3]

  • Strong Coordination of Products or Intermediates: In some cases, the desired product or a reaction intermediate can coordinate too strongly to the palladium center, inhibiting catalyst turnover.

Below is a diagram illustrating the common deactivation pathways.

G Active_Catalyst Active Pd(0)L_n Inactive_Pd_black Inactive Pd Black (Agglomeration) Active_Catalyst->Inactive_Pd_black High Temp, Poor Ligand Stab. Oxidized_Pd Inactive Pd(II) Active_Catalyst->Oxidized_Pd O₂ Poisoned_Catalyst Poisoned Catalyst (Impurity Binding) Active_Catalyst->Poisoned_Catalyst Impurities (S, X⁻) Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Oxidation/ Degradation Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Strong Product Coordination

Caption: Common deactivation pathways for palladium catalysts.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: I'm seeing very little to no formation of my desired dihydrobenzofuran. What are the most likely causes related to the catalyst?

A1: Low or no yield is a common problem that can often be traced back to the catalyst's state and the reaction environment.

  • Cause A: Inactive Catalyst Precursor. Many palladium-catalyzed reactions require the in-situ reduction of a Pd(II) precursor to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: Ensure your reaction conditions are suitable for the reduction of the palladium precursor. The choice of solvent, base, and even the starting materials can influence this step. In some cases, using a Pd(0) source directly, such as Pd(PPh₃)₄, can be beneficial, though these can be less stable.[5]

  • Cause B: Presence of Water or Oxygen. Water can interfere with the catalytic cycle, and oxygen can lead to the oxidation of the palladium catalyst and phosphine ligands.[2][5] This is particularly problematic in reactions that are sensitive to moisture and air.

    • Solution: Thoroughly degas all solvents and liquid reagents.[2] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Using anhydrous solvents and reagents is critical.

  • Cause C: Inappropriate Ligand Choice. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5][6] An unsuitable ligand can lead to rapid deactivation or low catalytic turnover.

    • Solution: Screen a variety of ligands. Bulky, electron-donating phosphine ligands often promote the desired reductive elimination step and prevent catalyst aggregation.[2][6] Consider ligands specifically designed for cross-coupling reactions, such as those from the Buchwald or Hartwig laboratories.

Issue 2: Reaction Stalls After Initial Conversion

Q2: My reaction starts well, but then the conversion to product stops, even with plenty of starting material remaining. What should I investigate?

A2: A stalling reaction is a classic sign of catalyst deactivation during the process.

  • Cause A: Catalyst Agglomeration. Over the course of the reaction, especially at elevated temperatures, the active Pd(0) nanoparticles can aggregate into larger, inactive clusters (palladium black).[1]

    • Solution:

      • Lower the Reaction Temperature: If possible, reducing the temperature may slow down the agglomeration process.

      • Increase Ligand Loading: A higher concentration of a stabilizing ligand can help prevent the palladium nanoparticles from clumping together.

      • Consider a Heterogeneous Catalyst: In some cases, a supported palladium catalyst (e.g., Pd on carbon) may offer greater stability against leaching and agglomeration, though it may have different activity profiles.

  • Cause B: Product Inhibition. The synthesized dihydrobenzofuran or a byproduct could be coordinating to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.

    • Solution: This can be challenging to overcome. If product inhibition is suspected, try running the reaction at a lower concentration to disfavor the binding of the product to the catalyst.

Issue 3: Inconsistent Reaction Rates and Yields

Q3: I am getting highly variable results between different runs of the same reaction. What could be causing this inconsistency?

A3: Inconsistent results often point to subtle variations in reaction setup and reagent quality that have a significant impact on the sensitive catalytic system.

  • Cause A: Trace Impurities. As mentioned earlier, trace impurities in reagents or solvents can act as potent catalyst poisons.[1] The concentration of these impurities can vary from batch to batch.

    • Solution: Always use high-purity reagents and solvents. If you suspect a particular reagent, try purifying it before use (e.g., recrystallization of solids, distillation of liquids).

  • Cause B: Variations in Inert Atmosphere. The effectiveness of your inert atmosphere technique can significantly impact the catalyst's longevity. Small leaks or incomplete purging can introduce enough oxygen to cause problems.

    • Solution: Ensure all glassware is properly dried and assembled. Use a robust inert gas setup, and consider using a Schlenk line or glovebox for highly sensitive reactions. A good practice is to subject the reaction vessel to several cycles of vacuum and backfilling with inert gas.

Section 3: Advanced Diagnostics and Catalyst Reactivation

For a deeper understanding of catalyst deactivation, advanced analytical techniques can be employed. In some cases, a deactivated catalyst can be regenerated.

Advanced Analytical Techniques for Characterizing Deactivated Catalysts

To gain a more precise understanding of the deactivation mechanism, the following techniques can be used to analyze the catalyst before and after the reaction.[7][8]

Analytical TechniqueInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of the palladium, allowing you to see if the active Pd(0) has been oxidized to inactive Pd(II).[1][8]
Transmission Electron Microscopy (TEM) Visualizes the size and distribution of palladium nanoparticles. Comparing fresh and spent catalysts can reveal agglomeration.[8]
X-ray Diffraction (XRD) Provides information on the crystalline structure of the catalyst and can detect the formation of palladium black.[8]
CO-Chemisorption Measures the number of active palladium sites on the surface of a supported catalyst. A decrease in CO uptake indicates a loss of active sites.[7]
Can a deactivated palladium catalyst be reactivated?

In some instances, it is possible to reactivate a deactivated palladium catalyst, particularly if the deactivation is due to surface poisoning or the formation of inactive species that can be chemically converted back to an active form.

Experimental Protocol: Catalyst Reactivation (General Guidance)

Note: The specific reactivation procedure will depend on the nature of the catalyst and the deactivating species. The following is a general workflow that may be adapted.

  • Recovery of the Catalyst: If the catalyst is heterogeneous (e.g., Pd/C), it can be recovered by filtration. For homogeneous catalysts that have precipitated as palladium black, recovery can be more challenging.

  • Washing: The recovered catalyst can be washed with various solvents to remove adsorbed impurities.[9] A sequence of washes with an organic solvent, water, and then a final organic solvent is a common starting point.

  • Acid/Base Treatment: For certain types of poisoning, washing with a dilute acid or base solution can remove the offending species.[10] For example, a basic wash can help remove acidic byproducts that may have adsorbed to the catalyst surface.

  • Oxidative/Reductive Treatment: In some cases, a controlled oxidation followed by a reduction can regenerate the active catalytic sites. For instance, treating a catalyst with a mild oxidizing agent to remove organic residues, followed by reduction with a reducing agent like hydrazine or sodium borohydride, can restore activity. A study on a heterogeneous Pd(II) catalyst showed that its activity could be restored by treatment with benzoquinone, which is thought to reoxidize inactive Pd(0) back to the active Pd(II) state.[11][12]

  • Drying: After any wet chemical treatment, the catalyst must be thoroughly dried under vacuum before reuse.

Below is a flowchart for a general catalyst reactivation workflow.

G Start Deactivated Catalyst Recover Recover Catalyst (Filtration/Centrifugation) Start->Recover Wash Solvent Washing Recover->Wash AcidBase Acid/Base Treatment (Optional) Wash->AcidBase OxidativeReductive Oxidative/Reductive Treatment (Optional) AcidBase->OxidativeReductive Dry Dry Under Vacuum OxidativeReductive->Dry End Reactivated Catalyst Dry->End

Caption: General workflow for catalyst reactivation.

Section 4: The Crucial Role of Ligands in Preventing Deactivation

The choice of ligand is paramount in maintaining the stability and activity of the palladium catalyst.

FAQ 4: How do ligands prevent catalyst deactivation?

Ligands play several critical roles in stabilizing the palladium catalyst:[2]

  • Steric Shielding: Bulky ligands can sterically hinder the palladium centers from approaching each other, thus preventing aggregation into inactive palladium black.

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium atom, which can facilitate key steps in the catalytic cycle, such as oxidative addition, and can also stabilize the Pd(0) state.

  • Promoting Reductive Elimination: The ligand can influence the geometry of the palladium complex, which in turn affects the rate of reductive elimination – the final step that releases the product and regenerates the active catalyst. A fast reductive elimination step minimizes the lifetime of intermediates that might be prone to decomposition.

What are some examples of ligands that have been successful in dihydrobenzofuran synthesis?

While the optimal ligand is substrate-dependent, some classes of ligands have shown broad utility:

  • Bulky Monodentate Phosphines: Ligands such as P(t-Bu)₃ and XPhos are often effective due to their steric bulk and electron-donating properties.

  • Bidentate Phosphines (Diphosphines): Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can chelate to the palladium center, providing enhanced stability.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can form very stable complexes with palladium, making them resistant to deactivation.

  • Urea-derived Ligands: Recent research has shown that urea-derived ligands can be effective in palladium-catalyzed heteroannulation reactions for the synthesis of dihydrobenzofurans, in some cases outperforming traditional phosphine ligands.[13]

The interplay between the ligand, substrate, and reaction conditions is complex. Therefore, empirical screening of a small library of ligands is often the most practical approach to optimizing a new palladium-catalyzed dihydrobenzofuran synthesis.

References

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans - Benchchem. (n.d.).
  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. (n.d.).
  • Technical Support Center: Optimization of Benzofuran Synthesis - Benchchem. (n.d.).
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024, March 9).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (n.d.).
  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22).
  • Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates - PubMed. (n.d.).
  • CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents. (n.d.).
  • Influence of the reaction conditions on the palladium-catalyzed direct... - ResearchGate. (n.d.).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (n.d.).
  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents. (n.d.).
  • ChemInform Abstract: Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates. - ResearchGate. (n.d.).
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - NIH. (n.d.).
  • Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • palladium coupling catalyst activation - YouTube. (2020, February 14).
  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization | Request PDF - ResearchGate. (n.d.).
  • Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes | Organic Letters - ACS Publications. (2022, July 29).
  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC - NIH. (n.d.).
  • Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C-C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization - PubMed. (2016, February 5).
  • Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed. (n.d.).
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. (2024, October 11).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.).
  • Synthesis of Dibenzofurans - Organic Chemistry Portal. (n.d.).
  • Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed. (2018, February 26).

Sources

Technical Support Center: Analytical Method Refinement for Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bioanalytical method refinement. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying analytes in biological matrices like plasma, serum, urine, and tissue homogenates. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established scientific principles and regulatory expectations.

Section 1: Troubleshooting Sample Preparation

Sample preparation is arguably the most critical step in bioanalysis, aiming to isolate the analyte from a complex matrix, reduce interferences, and enhance sensitivity.[1][2] Inefficiencies at this stage can compromise the entire analysis.[3][4]

FAQ 1: Solid-Phase Extraction (SPE) - Low Analyte Recovery

Question: I'm experiencing low and inconsistent recovery with my SPE protocol. What are the likely causes and how can I troubleshoot this?

Answer: Low recovery in SPE is a frequent issue stemming from a mismatch between the analyte, sorbent, and solvents.[5][6] The goal is to achieve strong retention during loading and washing, followed by complete elution. Let's break down the common failure points.

Causality Chain for Low SPE Recovery:

  • Inadequate Analyte Retention (Analyte lost in load/wash fractions):

    • Sorbent Mismatch: The chosen sorbent's chemistry (e.g., reversed-phase, ion-exchange) may not be appropriate for your analyte's properties.[5] For instance, using a C18 (reversed-phase) sorbent for a highly polar analyte will result in poor retention.

    • Incorrect Sample pH: For ionizable analytes, the sample pH must be adjusted to ensure the analyte is in a state that will bind to the sorbent. For reversed-phase SPE, this typically means adjusting the pH to neutralize the analyte; for ion-exchange, it means ensuring the analyte is charged.[7]

    • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with high elution strength (e.g., high organic content for reversed-phase), the analyte may pass through the cartridge without binding.[7]

    • High Flow Rate: Applying the sample too quickly does not allow sufficient time for the analyte to interact with and bind to the sorbent.[5][7]

  • Incomplete Elution (Analyte remains on the cartridge):

    • Elution Solvent is Too Weak: The elution solvent may lack the strength to disrupt the interaction between the analyte and the sorbent.[6][8]

    • Incorrect Elution Solvent pH: For ionizable compounds, the pH of the elution solvent must be adjusted to neutralize the charge (for ion-exchange) or ionize the analyte (to decrease retention on reversed-phase), facilitating its release.[5]

    • Insufficient Elution Volume: Using too little elution solvent may not be enough to quantitatively recover the analyte from the sorbent bed.[8]

Workflow: Systematic Troubleshooting of Low SPE Recovery

SPE_Troubleshooting start Start: Low Analyte Recovery check_fractions Analyze Load & Wash Fractions for Lost Analyte start->check_fractions analyte_found Analyte Found? check_fractions->analyte_found check_elution Analyze Retained Cartridge Post-Elution for Analyte analyte_found->check_elution No retention_problem Problem: Poor Retention analyte_found->retention_problem Yes analyte_retained Analyte Retained? check_elution->analyte_retained elution_problem Problem: Incomplete Elution analyte_retained->elution_problem Yes end_node End: Recovery Optimized analyte_retained->end_node No (Other Issue) solution_sorbent 1. Re-evaluate Sorbent Choice (Polarity, Mechanism) retention_problem->solution_sorbent solution_ph 2. Optimize Sample pH (for charge state) solution_sorbent->solution_ph solution_solvent 3. Weaken Sample Solvent (Dilute sample if needed) solution_ph->solution_solvent solution_flow 4. Decrease Loading Flow Rate solution_solvent->solution_flow solution_flow->end_node solution_eluent_strength 1. Increase Elution Solvent Strength (% Organic or stronger solvent) elution_problem->solution_eluent_strength solution_eluent_ph 2. Optimize Elution pH (Neutralize/ionize analyte) solution_eluent_strength->solution_eluent_ph solution_eluent_volume 3. Increase Elution Volume solution_eluent_ph->solution_eluent_volume solution_eluent_volume->end_node

Caption: Systematic workflow for troubleshooting low SPE recovery.

FAQ 2: Comparison of Sample Preparation Techniques

Question: When should I use Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

Answer: The choice of technique depends on the required cleanliness of the extract, desired sensitivity, analyte properties, and throughput needs.[1][9] While simple, PPT is considered a "crude" cleanup, whereas LLE and SPE offer higher selectivity.[1][3]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.[10]Fast, simple, inexpensive, high-throughput.[1][3]Low selectivity, high risk of matrix effects (especially from phospholipids), potential for analyte co-precipitation.[3][4][11]Early discovery, high-throughput screening where speed is prioritized over extract cleanliness.
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases based on differential solubility.[9]Good for removing salts and highly polar interferences, can be moderately selective.Can be labor-intensive, requires large solvent volumes, prone to emulsion formation, less amenable to automation.[9]Isolating moderately nonpolar analytes from aqueous matrices when a cleaner extract than PPT is needed.
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and a liquid phase.[10]Highly selective, provides the cleanest extracts, removes a wide range of interferences, concentrates the analyte, easily automated.[1][5][12]More complex method development, higher cost per sample compared to PPT.[9]Regulated bioanalysis, trace-level quantification, methods requiring minimal matrix effects and high sensitivity.
Section 2: Refining Chromatographic Separation

The liquid chromatography (LC) step separates the analyte from remaining matrix components and metabolites, which is crucial for accurate quantification.[13]

FAQ 3: Poor Peak Shape for Basic Compounds

Question: My basic compounds are showing significant peak tailing in reversed-phase HPLC. What's causing this and how can I improve the peak shape?

Answer: Peak tailing for basic compounds is a classic issue in reversed-phase chromatography. It is primarily caused by secondary ionic interactions between the positively charged basic analyte and residual, negatively charged silanol groups (Si-O⁻) on the silica stationary phase surface.[14] This creates a mixed-mode retention mechanism that leads to tailing.

Strategies to Improve Peak Shape for Basic Analytes:

  • Mobile Phase pH Adjustment:

    • Low pH (e.g., pH 2-3): This is the most common approach. At low pH, the high concentration of protons (H⁺) in the mobile phase effectively "shields" the basic analyte by protonating the silanol groups (Si-O⁻ to Si-OH), minimizing the unwanted ionic interaction.[14] Additives like formic acid or trifluoroacetic acid (TFA) at 0.1% are standard.[15]

    • High pH (e.g., pH > 8): An alternative is to use a high-pH stable column and a mobile phase that deprotonates the basic analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with the silanol groups.

  • Use of Modern, High-Purity Columns:

    • Modern columns are manufactured with high-purity silica containing a much lower concentration of metal impurities and active silanols. They are also more effectively "end-capped," a process that chemically derivatizes most of the remaining silanols.[16] These columns show significantly better peak shape for bases even under less acidic conditions.[17]

  • Increase Ionic Strength:

    • Adding a buffer salt (e.g., 10-20 mM ammonium formate) to the mobile phase can also help. The buffer cations compete with the protonated basic analyte for the active silanol sites, further reducing peak tailing.

Decision Tree: Improving Peak Shape for Basic Compounds

PeakShape_Troubleshooting start Start: Peak Tailing for Basic Analyte check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase to pH 2-3 (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes end_node End: Symmetrical Peak adjust_ph->end_node upgrade_column Switch to a modern column designed for basic compound analysis check_column->upgrade_column No check_temp Is column temperature optimized? check_column->check_temp Yes upgrade_column->end_node add_buffer Increase Mobile Phase Ionic Strength (e.g., add 10-20mM Ammonium Formate) adjust_temp Increase Column Temperature (e.g., 40-50°C) to improve kinetics add_buffer->adjust_temp check_temp->add_buffer No check_temp->end_node Yes adjust_temp->end_node

Caption: Decision tree for troubleshooting poor peak shape of basic analytes.

Section 3: Addressing Mass Spectrometry Detection Issues

Mass spectrometry (MS) offers high sensitivity and selectivity, but it is susceptible to matrix effects, where co-eluting components from the biological matrix interfere with the ionization of the target analyte.[18][19]

FAQ 4: Identifying and Mitigating Ion Suppression

Question: My assay is showing poor precision and accuracy, and I suspect ion suppression. How can I confirm this and what can I do to minimize it?

Answer: Ion suppression occurs when matrix components co-eluting with the analyte compete for ionization in the MS source, reducing the analyte's signal.[20][21] This effect can be highly variable between different samples, leading to poor reproducibility.[11] Electrospray ionization (ESI) is particularly prone to this issue.[20]

Protocol: Diagnosing Ion Suppression via Post-Column Infusion

This experiment is the gold standard for identifying regions in the chromatogram where ion suppression occurs.

Objective: To create a stable baseline of the analyte's signal and observe any signal drops when a blank, extracted matrix sample is injected.

Methodology:

  • Setup: Use a "T" connector to merge the flow from the LC column with a continuous, low-flow infusion of a standard solution of your analyte (and internal standard) via a syringe pump. This combined flow enters the MS source.

  • Infusion: Begin infusing the analyte solution at a constant rate (e.g., 5-10 µL/min) to generate a stable signal baseline on the mass spectrometer.

  • Injection: Once the baseline is stable, inject a blank biological matrix sample that has been processed through your sample preparation procedure.

  • Analysis: Monitor the infused analyte's signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components. A signal increase indicates ion enhancement.

  • Correlation: Compare the suppression profile with the retention time of your analyte. If your analyte elutes in a region of significant suppression, it is the likely cause of your assay variability.

Strategies for Mitigation:

  • Improve Sample Preparation: The most effective strategy is to remove the interfering components before they reach the MS source.[22] Switching from PPT to a more selective technique like SPE can significantly reduce matrix effects.[11][20] Phospholipid removal (PLR) plates are also highly effective for plasma and serum.[3][4]

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the zone of ion suppression.[22]

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the best choice.[23] Because it has nearly identical chemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[24][25] By using the analyte-to-IS peak area ratio for quantification, the variability caused by suppression can be effectively normalized.[21][26]

  • Reduce Sample Volume: Diluting the sample or injecting a smaller volume can reduce the absolute amount of matrix components introduced into the system.[20]

Diagram: The Concept of Ion Suppression

IonSuppression cluster_0 Scenario A: Analyte Only (No Matrix) cluster_1 Scenario B: Analyte in Complex Matrix A_Droplet ESI Droplet (Analyte + Solvent) A_Ion Analyte Ion [M+H]+ A_Droplet->A_Ion Efficient Ionization A_Signal High MS Signal A_Ion->A_Signal B_Droplet ESI Droplet (Analyte + Matrix Components) B_Ion Analyte Ion [M+H]+ B_Droplet->B_Ion Competition for charge/surface Matrix_Ion Matrix Ion B_Droplet->Matrix_Ion B_Signal Suppressed MS Signal B_Ion->B_Signal

Caption: Ionization competition leading to signal suppression in ESI-MS.

Section 4: Internal Standards and Method Validation
FAQ 5: Choosing the Right Internal Standard (IS)

Question: What type of internal standard should I use for my LC-MS/MS bioanalytical method?

Answer: The internal standard is critical for correcting variability throughout the entire analytical process, from sample preparation to detection.[26][27] The ideal IS mimics the behavior of the analyte as closely as possible.[24]

Internal Standard TypeDescriptionProsCons
Stable Isotope-Labeled (SIL) IS The analyte's exact structure with several atoms (e.g., ²H, ¹³C, ¹⁵N) replaced by their heavy isotopes.The "gold standard." Co-elutes with the analyte and corrects for variations in extraction, matrix effects, and ionization.[23][24]Can be expensive or difficult to synthesize. Deuterium labels can sometimes have slight chromatographic shifts or stability issues.[23][27]
Structural Analog IS A molecule with a structure and physicochemical properties very similar to the analyte, but with a different mass.More readily available and less expensive than a SIL-IS.May not have identical extraction recovery or ionization response as the analyte, leading to less effective correction for matrix effects.[23]
Extended SIL-Peptide IS For protein quantification, a stable isotope-labeled peptide that includes extra amino acids on each end of the target signature peptide.Corrects for variability in the enzymatic digestion step as well as downstream processes.[27]More complex to synthesize than a simple SIL-peptide.

For regulated bioanalysis, regulatory bodies strongly recommend using a SIL internal standard whenever possible to ensure the highest accuracy and precision.[28]

FAQ 6: Core Bioanalytical Method Validation Parameters

Question: What are the essential parameters I need to assess during bioanalytical method validation according to regulatory guidelines (FDA/ICH)?

Answer: Bioanalytical method validation (BMV) demonstrates that an analytical method is suitable for its intended purpose.[29][30] The FDA and International Council for Harmonisation (ICH) M10 guidance provide a harmonized framework for these validations.[13][31][32]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, endogenous substances, and concomitant medications.[19][32]

  • Accuracy and Precision: Accuracy is the closeness of measured values to the true value, while precision measures the random error or variability between replicate measurements. These are typically assessed at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC) and should generally be within ±15% (±20% at the LLOQ).[19][33]

  • Calibration Curve and Range: The relationship between concentration and instrument response. The range is defined by the Lower and Upper Limits of Quantification (LLOQ and ULOQ).[32][33]

  • Matrix Effect: An assessment of the ion suppression or enhancement caused by the biological matrix.[19][32]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.[19]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative stability in the autosampler.[19][34]

Full validation is required when a new method is developed, while partial validation may be sufficient for minor modifications to an existing validated method.[32][34]

References
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Google Search.
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Google Search.
  • LC-MS/MS Internal Standards: Critical Workflows for Accur
  • Selection of Internal Standards for LC-MS/MS Applic
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union.
  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • How to Solve Common Challenges in Solid-Phase Extraction. (2021). SiliCycle.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Three Common SPE Problems. (2017).
  • Advances in Sample Preparation for Biological Fluids.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Google Search.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Google Search.
  • How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group.
  • Tips for optimization of peptides and proteins separ
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • New FDA Guidance on Bioanalytical Method Valid
  • The importance of sample preparation for chromatographic analysis. (2026). News-Medical.Net.
  • How to Obtain Good Peak Shapes. Google Search.
  • Bioanalytical method validation: An upd
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023).
  • Bioanalytical Method Valid
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • Sample Preparation Techniques. Thermo Fisher Scientific - US.
  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net.
  • An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Sample Extraction Techniques for Biological Samples: Recent Advances and Novel Applic
  • New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. PubMed Central.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • Ion Suppression and ESI.
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025). Google Search.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Validation of bioanalytical methods - Highlights of FDA's guidance. (2026).
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Google Search.
  • Challenges with Sample Preparation. (2020).
  • Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. NIH.
  • Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges. (2026).
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ioniz
  • Challenging Sample Analytical Method Development. (2025). BOC Sciences.
  • From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regul

Sources

Technical Support Center: Enhancing Oral Bioavailability of Carboxylic Acid Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges encountered when formulating carboxylic acid-containing drugs for oral delivery. The inherent physicochemical properties of carboxylic acids, such as pH-dependent solubility and ionization, often lead to poor membrane permeability and limited bioavailability.[1][2] This resource is designed to provide you with scientifically grounded strategies and practical, step-by-step protocols to overcome these hurdles.

Part 1: Core Directive - Understanding the Challenge

Carboxylic acid moieties are prevalent in many pharmacologically active compounds, often crucial for target binding.[2] However, this functional group typically has a pKa value between 3.5 and 4.5, meaning it is ionized under physiological pH conditions.[2] This ionization increases hydrophilicity, which can impede passive diffusion across the lipophilic intestinal membrane.[2][3] Furthermore, these drugs can be susceptible to first-pass metabolism, including glucuronidation, further reducing the amount of active drug reaching systemic circulation.[4][5] The following sections will delve into specific experimental issues and provide actionable solutions.

Part 2: Scientific Integrity & Logic - Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common experimental roadblocks.

FAQ 1: My carboxylic acid drug exhibits poor permeability in the Caco-2 assay. What are my primary strategies to improve its absorption?

Poor Caco-2 permeability is a strong indicator of potential low oral absorption in vivo.[6][7] The primary reason is often the ionized state of the carboxylic acid at intestinal pH. Here are the main strategies to consider:

  • Prodrug Approach: This is one of the most effective strategies.[8][9][10] By temporarily masking the carboxylic acid with a lipophilic promoiety, typically forming an ester, you can significantly enhance membrane permeability.[10][11] Once absorbed, endogenous enzymes (e.g., esterases) cleave the promoiety, releasing the active parent drug.[9][12]

  • Formulation Strategies:

    • Lipid-Based Formulations: For lipophilic drugs, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[13][14] These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, presenting the drug in a solubilized state.[13][15]

    • pH Modification: Incorporating pH-modifying excipients into the formulation can alter the microenvironment pH at the site of dissolution, favoring the non-ionized, more permeable form of the drug.[16]

  • Chemical Modification (Bioisosteric Replacement): In some cases, the carboxylic acid can be replaced with a bioisostere, a functional group with similar steric and electronic properties but improved pharmacokinetic characteristics.[17][18] Common bioisosteres for carboxylic acids include tetrazoles and hydroxamic acids.[18] This is generally a strategy for early-stage drug discovery.

Below is a decision-making workflow to guide your strategy selection.

Figure 1: Decision workflow for improving the oral absorption of carboxylic acid drugs.

FAQ 2: I've decided on a prodrug strategy. How do I design an effective and stable ester prodrug?

Designing an ideal ester prodrug requires a balance of properties.[9][11] The prodrug must be stable enough to withstand the acidic environment of the stomach and the aqueous environment of the intestine before absorption, yet be rapidly cleaved by esterases in the intestinal wall or liver to release the active drug.[9][12]

Key Considerations for Prodrug Design:

Parameter Rationale and Experimental Considerations
Promoiety Selection The choice of the alcohol used to form the ester (the promoiety) is critical. A more lipophilic promoiety will generally increase permeability but may decrease aqueous solubility. The steric hindrance around the ester bond can influence the rate of enzymatic hydrolysis. Simple alkyl esters (e.g., methyl, ethyl) are a common starting point. Medoxomil is an example of a promoiety used in several marketed drugs to enhance oral absorption.[19]
Chemical Stability The prodrug's stability should be assessed at different pH values mimicking the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine). This can be done by incubating the prodrug in appropriate buffers and analyzing its degradation over time by HPLC.
Enzymatic Lability The rate of conversion to the parent drug should be evaluated in the presence of relevant enzymes. This can be assessed in vitro using intestinal homogenates (S9 fractions) or liver microsomes. The disappearance of the prodrug and the appearance of the parent drug are monitored by LC-MS/MS.
Aqueous Solubility While increasing lipophilicity is a goal, the prodrug must still have sufficient aqueous solubility to dissolve in the gastrointestinal fluids. Solubility can be determined using standard shake-flask methods.

Experimental Protocol: Synthesis of a Simple Ethyl Ester Prodrug

This protocol provides a general method for the esterification of a carboxylic acid drug.

  • Dissolve the carboxylic acid drug (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of a strong acid , such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete , cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester prodrug.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Figure 2: General workflow for ester prodrug synthesis and evaluation.

FAQ 3: My drug is susceptible to extensive first-pass metabolism via glucuronidation. How can this be addressed?

Acyl glucuronidation is a major metabolic pathway for many carboxylic acid drugs, leading to the formation of acyl glucuronides that are readily excreted.[4][5][20] This can significantly reduce the systemic exposure of the active drug.

  • Prodrug Approach: An ester prodrug can shield the carboxylic acid from UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation.[21] By the time the active drug is regenerated post-absorption, it may have bypassed the primary sites of first-pass metabolism in the gut wall and liver.

  • Formulation with UGT Inhibitors: Co-administration with known inhibitors of UGT enzymes can be explored, although this approach can lead to drug-drug interactions and is less common.

  • Structural Modification: In early development, minor structural modifications to the parent drug, such as adding steric hindrance near the carboxylic acid, can sometimes reduce the rate of glucuronidation.

FAQ 4: I'm considering a lipid-based formulation. How do I choose the right one and what is a starting point for formulation?

Lipid-based formulations are particularly useful for drugs that are not only poorly water-soluble but also lipophilic.[22] The Lipid Formulation Classification System (LFCS) provides a framework for selecting an appropriate system.

Comparison of LFCS Types for Carboxylic Acid Drugs

LFCS Type Composition Dispersion Behavior Best Suited For
Type I Oils only (e.g., triglycerides)Forms coarse dispersions, relies on digestionHighly lipophilic drugs that are soluble in oils.
Type II Oils and water-insoluble surfactantsForms self-emulsifying drug delivery systems (SEDDS)Drugs with good solubility in the oil/surfactant mixture.
Type IIIA Oils, surfactants, and co-solventsForms self-microemulsifying drug delivery systems (SMEDDS) with fine dropletsDrugs requiring a higher degree of solubilization.
Type IV Surfactants and co-solvents (oil-free)Forms micellar solutionsDrugs that are soluble in the surfactant/co-solvent blend.

Experimental Protocol: Preparation of a Simple SEDDS (Type II) Formulation

  • Screening for Excipient Solubility: Determine the solubility of your carboxylic acid drug in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Construct a Ternary Phase Diagram: Select the best oil, surfactant, and co-surfactant based on solubility studies. Prepare various mixtures of these three components and visually assess their ability to form a clear, isotropic mixture.

  • Incorporate the Drug: Dissolve the drug in the chosen excipient blend with gentle heating and vortexing.[23]

  • Evaluate Self-Emulsification: Add a small amount of the drug-loaded formulation to water with gentle agitation and observe the formation of an emulsion. Characterize the droplet size, polydispersity index, and zeta potential of the resulting emulsion.

  • Assess Stability and Drug Release: Evaluate the physical stability of the formulation upon storage and perform in vitro drug release studies in relevant media.

Part 3: Visualization & Formatting - Analytical and Experimental Guides

FAQ 5: Which in vitro models are most effective for screening bioavailability-enhancing strategies for my carboxylic acid drug?

A combination of in vitro models is often necessary to get a comprehensive picture before moving to in vivo studies.[24]

In Vitro Model Purpose Pros Cons
PAMPA (Parallel Artificial Membrane Permeability Assay)Screens for passive permeability.High-throughput, low cost, good for initial screening.Does not account for active transport or metabolism.
Caco-2 Cell Monolayers Gold standard for predicting intestinal permeability.[25][26]Mimics the human intestinal epithelium, can assess both passive and active transport (efflux).[6][7]Lower throughput, more expensive, can take ~21 days to culture.
Intestinal/Liver Microsomes or S9 Fractions Evaluates metabolic stability (e.g., hydrolysis of prodrugs, glucuronidation).Provides information on the rate and pathways of metabolism.Does not assess permeability.

A tiered approach is often most efficient: start with PAMPA and metabolic stability assays for initial screening of multiple candidates, then move to the Caco-2 assay for the most promising leads.

FAQ 6: How should I interpret pharmacokinetic (PK) data from an in vivo study after implementing a bioavailability enhancement strategy?

After administering your new formulation or prodrug to an animal model, you will obtain plasma concentration vs. time data. The key PK parameters to compare against the unformulated parent drug are:

  • AUC (Area Under the Curve): This represents the total drug exposure over time. A significant increase in AUC indicates improved overall absorption.

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug. An increased Cmax suggests a faster rate and/or greater extent of absorption.

  • Tmax (Time to Reach Cmax): The time at which the peak concentration is observed. A shorter Tmax may indicate faster absorption.

An ideal outcome for a bioavailability enhancement strategy would be a significant increase in both AUC and Cmax, demonstrating that more of the drug is being absorbed and reaching the systemic circulation.

References

  • Recent progress in prodrug design strategies based on generally applicable modific
  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed.
  • Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Bentham Science.
  • Prodrugs of Carboxylic Acids.
  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist.
  • Medoxomil. Wikipedia. [Link]
  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. National Institutes of Health (NIH). [Link]
  • Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. [Link]
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Enhancing bioavailability formulations containing soluble acidic drugs. European Pharmaceutical Review. [Link]
  • Caco-2 Permeability Assay. Evotec. [Link]
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
  • pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms. National Institutes of Health (NIH). [Link]
  • Caco-2 permeability assay.
  • The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. PubMed. [Link]
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health (NIH). [Link]
  • Prodrug derivatives of carboxylic acid drugs.
  • How are chemical structures modified to improve bioavailability?
  • Formulation Approaches to Improve Oral Bioavailability of Drugs.
  • Acyl glucuronides: the good, the bad and the ugly. PubMed. [Link]
  • Lipid-based formulations for oral delivery of lipophilic drugs.
  • Self-emulsifying Drug Delivery Systems. Universität Innsbruck. [Link]
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs.
  • Self-Emulsifying Drug Delivery System (SEDDS) and it's Pharmaceutical Applications.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
  • Amino acid pro drugs for oral delivery: challenges and opportunities. Future Science. [Link]
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health (NIH). [Link]
  • Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity.
  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Institutes of Health (NIH). [Link]
  • Approaches for Enhancement of Oral Bioavailability of Oral Formulation with Special Emphasis on Absorption.
  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. Semantic Scholar. [Link]
  • Strategies to improve oral drug bioavailability.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]
  • Strategies to improve oral drug bioavailability. PubMed. [Link]
  • Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. National Institutes of Health (NIH). [Link]
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. [Link]
  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. [Link]
  • Are Lipid-Based Drug Delivery Systems in Your Formul
  • 7 strategies to improve PROTACs’ oral bioavailability. Drug Discovery and Development. [Link]
  • Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. [Link]
  • pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal. [Link]
  • A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. National Institutes of Health (NIH). [Link]
  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. PubMed. [Link]

Sources

Technical Support Center: Crystallization of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for optimizing the crystallization of 2,3-Dihydrobenzofuran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. By understanding the underlying scientific principles, you can effectively troubleshoot and refine your crystallization protocols to achieve high-purity, well-defined crystals.

Section 1: Understanding the Compound - Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust crystallization process. These properties dictate its behavior in various solvent systems and under different temperature conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈O₃[1]
Molecular Weight164.16 g/mol [1][2]
pKa~4-5 (Estimated for carboxylic acids)[3][4]
AppearanceSolid (Expected)General knowledge
Melting PointData not readily available in searches

Expert Insight: The carboxylic acid functional group is the primary driver of this molecule's properties.[5] Its ability to act as a hydrogen bond donor and acceptor significantly influences solvent selection and crystal packing.[6] The estimated pKa suggests it is a weak acid, a crucial factor when considering pH adjustments or the use of co-formers.[5][7]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound, providing a systematic approach to troubleshooting.

FAQ 1: My compound will not crystallize from solution. What should I do?

This is a common issue that can often be resolved by systematically evaluating and adjusting your experimental conditions.

Initial Steps:

  • Induce Nucleation: If the solution is clear, try scratching the inside of the flask with a glass rod at the meniscus.[8] This can create microscopic imperfections on the glass surface that serve as nucleation sites.

  • Create Supersaturation: If scratching doesn't work, it's likely your solution is not supersaturated. You can increase the concentration by slowly evaporating the solvent.[9] Alternatively, if using a solvent system where solubility is highly temperature-dependent, ensure you are cooling the solution to a sufficiently low temperature.

  • Seeding: If you have a few crystals from a previous attempt, adding a single, well-formed crystal (a "seed crystal") to the supersaturated solution can initiate crystallization.[10]

Advanced Troubleshooting:

  • Solvent System Re-evaluation: The chosen solvent may be too good, keeping the compound fully dissolved even at low temperatures.[10] Experiment with anti-solvent crystallization. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid.

  • Purity Check: Impurities can significantly inhibit crystallization.[11][12] Consider purifying your crude material using another technique, such as column chromatography, before attempting crystallization again.

Workflow for No Crystallization:

NoCrystallization start Supersaturated Solution Fails to Crystallize scratch Scratch Inner Surface of Flask start->scratch evaporate Slowly Evaporate Solvent scratch->evaporate No crystals form end Crystals Form scratch->end Success seed Introduce a Seed Crystal evaporate->seed Still no crystals evaporate->end Success repurify Re-purify Crude Material seed->repurify Fails seed->end Success antisolvent Attempt Anti-Solvent Crystallization repurify->antisolvent antisolvent->end Success SolventDiffusion cluster_0 Sealed Outer Vial cluster_1 Inner Vial solution Compound in 'Good' Solvent antisolvent 'Poor' Solvent (Anti-solvent) vapor Vapor Diffusion vapor->solution Anti-solvent vapor diffuses in

Caption: Vapor diffusion method for slow crystallization.

FAQ 4: The crystallization yield is very low. How can I improve it?

A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor. [8] Troubleshooting Low Yield:

  • Excess Solvent: The most common reason for low yield is using too much solvent during the initial dissolution. [8] * Solution: If the mother liquor has not been discarded, you can try to recover more product by slowly evaporating some of the solvent to increase the concentration and then re-cooling. [8]For future attempts, be meticulous about using the minimum amount of hot solvent required to dissolve the solid.

  • Solubility at Low Temperatures: The compound may still be significantly soluble in the chosen solvent even at low temperatures.

    • Solution: Consider a different solvent or a mixed solvent system where the solubility of the compound is lower at colder temperatures.

  • Premature Filtration: Ensure that the crystallization process is complete before filtering. Allow the solution to stand at the final low temperature for a sufficient amount of time (sometimes several hours or overnight) to maximize crystal formation.

Section 3: The Impact of Impurities and Co-formers

Impurities can have a profound effect on crystallization, often inhibiting crystal growth or being incorporated into the crystal lattice, which reduces the purity of the final product. [11][12][13]

  • Structurally Similar Impurities: Impurities with similar structures to this compound can be particularly problematic as they can co-crystallize. [14][15]* Insoluble Impurities: If you observe insoluble material in your hot solution, this should be removed by hot filtration before allowing the solution to cool.

  • Colored Impurities: The presence of colored impurities can sometimes be addressed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities. [8] Co-crystallization:

In some cases, forming a co-crystal with another molecule (a co-former) can improve crystallization properties. [10]For a carboxylic acid like this compound, suitable co-formers are often molecules with complementary hydrogen bonding capabilities, such as pyridines or amides. [16]This is an advanced technique that can be explored if standard crystallization methods are unsuccessful.

References

  • Boyle, P. (n.d.). Tips for growing X-ray quality crystals. Western University, Ontario, Canada.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Crochet, A. (n.d.).
  • Georgakis, C. (2013). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
  • Hutton, M., et al. (2017). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18787444, 2,3-Dihydro-1-benzofuran-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776555, 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • Ribeiro, A. C. F., et al. (2021).
  • Sitorus, A. A., et al. (2021).
  • ThoughtCo. (2019). Troubleshooting Problems in Crystal Growing.
  • Wang, T., et al. (2023). Impact of impurities on crystal growth.
  • Zhanghua. (n.d.). Troubleshooting Common Issues with Crystallizer Equipment.
  • University of Potsdam. (n.d.).
  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
  • Chernov, A. A. (1984). Modern Crystallography III: Crystal Growth.
  • ResearchGate. (n.d.). pKa values calculated for the complexes of 2,3-dihydrobenzofuran (1) or...
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid.
  • Karunanithi, A. T., et al. (2009).
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Chemistry Stack Exchange. (2022). Why are crystals of carboxylic acid fluffy.
  • Research and Reviews. (2023).
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • National Institutes of Health. (n.d.).
  • European Patent Office. (2019).
  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2).
  • Advanced ChemBlocks. (n.d.). 2,3-dihydro-1-benzofuran-4-carboxylic acid.
  • Kütt, A., et al. (2018).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • University of Calgary. (n.d.).
  • PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.
  • BLDpharm. (n.d.). 103204-80-4|2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid.
  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells.
  • MDPI. (2023).
  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2,3-Dihydrobenzofuran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry.[1] We will delve into the theoretical underpinnings of the spectral features, offer a comparative analysis with a simpler analog, and provide robust experimental protocols for researchers seeking to perform similar characterizations. Our approach is grounded in established spectroscopic principles to ensure a thorough and reliable interpretation.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures.[2] For a molecule like this compound (Molecular Formula: C₉H₈O₃[3]), with its distinct aromatic, aliphatic, and carboxylic acid moieties, NMR provides a detailed roadmap of the atomic connectivity and chemical environment. This guide will leverage one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to build the structure from the ground up.[4][5]

Molecular Structure and Atom Numbering:

For clarity, the following standardized numbering system will be used throughout this analysis.

Caption: Structure of this compound with IUPAC numbering.

Deconstructing the Spectrum: A Predictive Analysis

Before examining experimental data, we can predict the spectral features based on fundamental principles. This predictive approach is a cornerstone of robust spectral interpretation.

¹H NMR Spectrum: The Proton Landscape

The ¹H NMR spectrum is anticipated to show three distinct regions: the downfield acidic proton, the aromatic protons, and the upfield aliphatic protons.

  • Carboxylic Acid Proton (H on C8-OOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group. It is expected to appear as a broad singlet in the 10-13 ppm region.[6][7] This signal's broadness is a result of hydrogen bonding and rapid chemical exchange. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the acidic proton will exchange with deuterium, causing the signal to disappear from the spectrum.[8][9]

  • Aromatic Protons (H-5, H-6, H-7): These three protons reside on the benzene ring and will exhibit chemical shifts between 6.5 and 8.0 ppm . Their specific shifts and coupling patterns are dictated by the electronic effects of the two substituents: the electron-donating ether linkage (-O-) and the electron-withdrawing carboxylic acid group (-COOH).

    • H-6: Expected to be a triplet, coupled to both H-5 and H-7 with typical ortho-coupling constants (³J) of 6-10 Hz.[10]

    • H-5 and H-7: Expected to be doublets or, more likely, doublets of doublets. They are ortho-coupled to H-6 and meta-coupled to each other (⁴J, typically 1-3 Hz).[10][11] The proton ortho to the electron-withdrawing carboxylic acid (H-5) will likely be the most downfield of the aromatic signals.

  • Dihydrofuran Protons (H-2, H-3): These aliphatic protons are part of the saturated five-membered ring.

    • H-2 (-OCH₂-): These two protons are adjacent to the ether oxygen, which deshields them. They are expected to appear as a triplet around 4.6 ppm , coupled to the H-3 protons.

    • H-3 (-Ar-CH₂-): These two protons are adjacent to the aromatic ring and are expected as a triplet around 3.2 ppm , coupled to the H-2 protons. The vicinal coupling constant (³J) between H-2 and H-3 is typically in the range of 6-8 Hz.[10]

¹³C NMR and DEPT-135 Spectra: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. Combined with a DEPT-135 experiment, which differentiates between CH, CH₂, and CH₃ groups, we can assign the entire carbon framework.[12][13]

  • Carbonyl Carbon (C-8, -COOH): This carbon is significantly deshielded and will appear in the 165-185 ppm region.[6][7] It will be absent in all DEPT spectra as it is a quaternary carbon.

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): Six distinct signals are expected between 110-160 ppm .

    • Quaternary Carbons (C-3a, C-4, C-7a): These will be visible in the broadband ¹³C spectrum but absent in DEPT spectra. C-7a (bonded to oxygen) and C-4 (bonded to the carboxyl group) are expected to be the most downfield.

    • Methine Carbons (C-5, C-6, C-7): These will appear as positive signals in a DEPT-135 spectrum.

  • Aliphatic Carbons (C-2, C-3):

    • C-2 (-OCH₂-): Attached to oxygen, this carbon is deshielded relative to a standard alkane and is expected around 70-75 ppm . It will appear as a negative signal in the DEPT-135 spectrum.[14]

    • C-3 (-Ar-CH₂-): This benzylic carbon is expected around 25-30 ppm and will also be a negative signal in the DEPT-135 spectrum.

Assignment ¹H Chemical Shift (ppm, Predicted) ¹³C Chemical Shift (ppm, Predicted) DEPT-135 Signal
-COOH10.0 - 13.0 (broad s)170.0 - 175.0Absent
H-5~7.8 (d or dd)~120.0Positive (CH)
H-6~7.1 (t)~128.0Positive (CH)
H-7~7.0 (d or dd)~115.0Positive (CH)
H-2~4.6 (t)~72.0Negative (CH₂)
H-3~3.2 (t)~28.0Negative (CH₂)
C-3a-~125.0Absent
C-4-~130.0Absent
C-7a-~160.0Absent

Table 1: Predicted ¹H and ¹³C NMR chemical shifts and DEPT-135 behavior for this compound.

Comparative Analysis: The Impact of the Carboxylic Acid Group

To appreciate the electronic influence of the -COOH group, we can compare the predicted spectrum to that of the parent compound, 2,3-Dihydrobenzofuran.[15][16]

Position 2,3-Dihydrobenzofuran ¹³C Shift (ppm) This compound ¹³C Shift (ppm, Predicted) Effect of -COOH
C-4~120.9~130.0Downfield shift (deshielding)
C-5~127.1~120.0Upfield shift (shielding)
C-3a~124.9~125.0Minimal change
C-7a~159.5~160.0Minimal change

Table 2: Comparison of aromatic ¹³C chemical shifts, highlighting the substituent effect of the C4-carboxylic acid group.

The introduction of the electron-withdrawing carboxylic acid group at the C-4 position deshields C-4 itself. Its influence also perturbs the electron density across the aromatic ring, leading to the observable shifts in the other carbons.

Confirmation with 2D NMR: Connecting the Dots

While 1D spectra provide the fundamental pieces, 2D NMR experiments are essential to assemble the complete structural puzzle.[17]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_final Final Confirmation H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Environments) COSY COSY (¹H-¹H Coupling) H1->COSY HSQC HSQC (¹H-¹³C Direct Bond) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC DEPT DEPT-135 (Carbon Multiplicity) C13->HSQC C13->HMBC DEPT->HSQC DEPT->HMBC Structure Unambiguous Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) couplings.[18] We expect to see cross-peaks connecting:

    • H-2 with H-3

    • H-5 with H-6

    • H-6 with H-7

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (¹J-coupling).[2] It allows for the definitive assignment of all protonated carbons by linking the already assigned proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall skeleton, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[19] Key expected HMBC correlations include:

    • H-5 to C-4 and C-3a: Confirms the position of H-5 relative to the quaternary carbons.

    • H-5 to C-8 (Carbonyl): This crucial correlation definitively links the carboxylic acid group to the C-4 position on the aromatic ring.

    • H-3 to C-3a and C-4: Connects the dihydrofuran ring to the benzene ring.

    • H-2 to C-7a: Confirms the ether linkage within the dihydrofuran ring.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocols

To acquire high-quality, reproducible data, the following protocols are recommended.

Sample Preparation
  • Massing: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent.

    • Recommended: DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and slows the exchange rate of the acidic proton, often resulting in a sharper -COOH signal compared to other solvents.[6]

    • Alternative: CDCl₃ can be used, but the carboxylic acid proton may be broader or exchange more readily with trace water.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. If necessary, gentle heating or sonication can be applied.

NMR Data Acquisition

The following outlines a standard suite of experiments on a 400 MHz or 500 MHz spectrometer.

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 8-16 scans.

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 scans (or until adequate signal-to-noise is achieved).

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Use similar spectral width and acquisition parameters as the standard ¹³C experiment.

    • Number of Scans (ns): 256-1024 scans.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Use the instrument's standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Calibrate the proton 90° pulse width.

    • For each 2D experiment, set the ¹H spectral width (F2 dimension) to encompass all proton signals.

    • Set the ¹³C spectral width (F1 dimension for HSQC/HMBC) to encompass all carbon signals.

    • The number of scans per increment and the number of increments will determine the experiment time and resolution; typical experiments can range from 20 minutes (COSY) to several hours (HMBC).

Conclusion

The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique NMR approach is employed. The combination of 1D ¹H and ¹³C spectra provides the initial inventory of atoms and their immediate electronic environments. The DEPT-135 experiment efficiently sorts the carbon signals by their multiplicity. Finally, 2D correlation experiments—COSY for ¹H-¹H connectivity, HSQC for direct ¹H-¹³C bonds, and HMBC for long-range ¹H-¹³C connectivity—serve as the ultimate arbiters, weaving the individual signals into an unambiguous molecular tapestry. This guide provides the predictive framework and experimental strategy necessary for researchers to confidently characterize this and similar molecular structures.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257.
  • National Center for Biotechnology Information (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. PubChem Compound Database.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • SpectraBase. (n.d.). Dihydrobenzofuran. Wiley.
  • University of Cambridge, Department of Chemistry. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Barboza, C. A. M., et al. (2006). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Dihydrobenzofuran-4-carboxylic Acid and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Dihydrobenzofuran Carboxylic Acids

2,3-Dihydrobenzofuran-4-carboxylic acid and its derivatives are scaffolds of significant interest in medicinal chemistry and materials science. A precise understanding of their chemical structure is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized materials. Mass spectrometry (MS) stands as a cornerstone technique for molecular weight determination and structural characterization through the analysis of fragmentation patterns. This guide will specifically dissect the anticipated electron ionization (EI) fragmentation of this compound, offering a predictive framework rooted in established chemical principles.

Predicting the Fragmentation Symphony: A Mechanistic Deep Dive

The fragmentation of this compound in a mass spectrometer is a controlled energetic process that cleaves the molecule at its most labile points. The resulting charged fragments are detected and plotted by their mass-to-charge ratio (m/z), creating a unique fingerprint of the parent molecule. The molecular weight of this compound is 164.16 g/mol .[1]

The fragmentation cascade is dictated by the interplay of the aromatic ring, the dihydrofuran moiety, and the carboxylic acid group. Below, we predict the primary fragmentation pathways under electron ionization (EI).

Key Fragmentation Pathways:
  • Loss of the Carboxyl Group: Aromatic carboxylic acids readily undergo fragmentation with the loss of the hydroxyl radical (•OH) and the entire carboxyl group (•COOH).[2][3][4]

    • [M - OH]+ (m/z 147): Loss of a hydroxyl radical is a common initial fragmentation step for carboxylic acids.

    • [M - COOH]+ (m/z 119): Subsequent loss of a carbon monoxide molecule from the [M - OH]+ fragment or direct loss of the entire carboxyl radical leads to a prominent peak.

  • Retro-Diels-Alder (RDA) Reaction: The dihydrofuran ring can undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the five-membered ring. This would result in the expulsion of a neutral molecule, such as ethene (C2H4).

  • Cleavage of the Dihydrofuran Ring: Alpha-cleavage adjacent to the ether oxygen is another plausible fragmentation route. This could involve the loss of a formyl radical (•CHO) or other small fragments from the dihydrofuran ring.

  • Aromatic Ring Fragmentation: While the benzene ring is relatively stable, at higher collision energies, it can fragment, leading to smaller charged aromatic species.

The following diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_Pathway M This compound [M]+ (m/z 164) F1 [M - OH]+ (m/z 147) M->F1 - •OH F2 [M - COOH]+ (m/z 119) M->F2 - •COOH F3 [M - C2H4]+ (m/z 136) (RDA) M->F3 - C2H4 F1->F2 - CO F4 Further Fragments F2->F4 F3->F4

Caption: Predicted EI Fragmentation Pathway of this compound.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for unambiguous structural confirmation. The following table compares MS with other common analytical techniques for the characterization of this compound.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information.Isomers may not be distinguishable, requires pure sample or coupling with a separation technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure.[5][6]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution, quantitative.Does not provide structural information on its own, requires a suitable chromophore for UV detection.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their mass spectra.Excellent separation for volatile compounds, provides structural information.Requires derivatization for non-volatile compounds like carboxylic acids.[10][11]

Experimental Protocols

Mass Spectrometry Analysis (Electron Ionization)

A detailed protocol for acquiring the EI mass spectrum of this compound is provided below. This protocol is a self-validating system, ensuring data integrity and reproducibility.

Objective: To obtain the electron ionization mass spectrum of this compound for structural elucidation.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an EI source (e.g., a single quadrupole or ion trap instrument)

  • Direct insertion probe or GC inlet

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg/mL) of the this compound sample in a high-purity solvent.

    • For direct insertion probe analysis, apply a small aliquot of the solution to the probe tip and allow the solvent to evaporate.

    • For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. A common method is to react the carboxylic acid with diazomethane or a silylating agent like BSTFA.[10]

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

    • Set the ion source to electron ionization (EI) mode.

    • Set the electron energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[12]

    • Set the ion source temperature (e.g., 200-250 °C) and transfer line temperature (if using GC) to ensure sample volatilization without thermal degradation.

    • Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.

  • Data Acquisition:

    • Introduce the sample into the ion source via the direct insertion probe or GC injection.

    • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

    • Acquire multiple spectra and average them to improve data quality.

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•). For this compound, this should be at m/z 164.

    • Identify and assign the major fragment ions based on the predicted fragmentation pathways.

    • Compare the obtained spectrum with library spectra if available, although a library match for this specific compound may be unlikely.

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve Sample (1 mg/mL) Prep2 Derivatization (Optional for GC-MS) Prep1->Prep2 Acq1 Introduce Sample Prep2->Acq1 Inst1 Tune Mass Spectrometer Inst2 Set Ion Source to EI (70 eV) Inst1->Inst2 Inst3 Set Temperatures Inst2->Inst3 Inst4 Set Scan Range (m/z 40-300) Inst3->Inst4 Inst4->Acq1 Acq2 Acquire Spectra Acq1->Acq2 Ana1 Identify Molecular Ion Acq2->Ana1 Ana2 Assign Fragment Ions Ana1->Ana2 Ana3 Compare with Library (if available) Ana2->Ana3

Caption: Experimental Workflow for EI-MS Analysis.

Conclusion: An Integrated Approach to Structural Elucidation

The predictable fragmentation pattern of this compound, dominated by the loss of the carboxyl group and potential cleavages of the dihydrofuran ring, provides a robust fingerprint for its identification via mass spectrometry. However, for unequivocal structural confirmation, especially in complex matrices or for novel derivatives, an integrated analytical strategy is indispensable. The judicious combination of mass spectrometry with NMR for connectivity, FTIR for functional group verification, and chromatographic techniques for separation and quantification will provide the highest level of confidence in the analytical results. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions in their analytical workflows.

References

  • Nakashima, K., Kaddou, H. A., & Wada, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier. [Link]
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Risticevic, S., & Pawliszyn, J. (2013). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights.
  • Streitwieser, A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. PubChem.
  • Vekey, K., & Drahos, L. (2019).
  • Simoes, M. M. Q., et al. (2015). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
  • University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Chemistry LibreTexts. [Link]
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]
  • El-Nahass, M. M., et al. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44, 517-524. [Link]
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
  • Issaoui, N., et al. (2020). Molecular Docking Studies, Structural and Spectroscopic Properties of Monomeric and Dimeric Species of Benzofuran-Carboxylic Acids Derivatives: DFT Calculations and Biological Activities. Computational Biology and Chemistry, 87, 107311. [Link]
  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 396-422. [Link]
  • Rogers, M. A., & Rush, B. M. (2014). FTIR spectra in the region of carboxylic acid absorptions of mixtures of D- and L-12-hydroxystearic acid.
  • Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]
  • Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
  • All About Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

Sources

structure-activity relationship (SAR) studies of 2,3-Dihydrobenzofuran-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an attractive starting point for the design of targeted therapeutic agents. The addition of a carboxylic acid at the 4-position introduces a key interaction point, often utilized for anchoring to biological targets or improving pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran-4-carboxylic acid analogs and related derivatives, offering insights into their therapeutic potential across various disease areas.

Targeting Cancer: PARP-1 Inhibition and Beyond

The 2,3-dihydrobenzofuran scaffold has been successfully exploited in the development of potent inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair and a key target in oncology.[3][4]

Structure-Activity Relationship of PARP-1 Inhibitors

Initial lead compounds based on a 2,3-dihydrobenzofuran-7-carboxamide core demonstrated moderate PARP-1 inhibitory activity.[3][4] Systematic modifications revealed several key SAR trends:

  • Substitutions at the 2-position: The introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran ring was found to be highly advantageous for potency.[3][4]

  • Polar groups on the benzylidene ring: Analogs bearing polar hydroxyl groups, particularly at the 4'-position of the benzylidene moiety, showed enhanced inhibitory activity. For instance, a 3',4'-dihydroxybenzylidene substituted analog exhibited a 30-fold improvement in potency compared to the initial lead.[3][4] This is likely due to favorable interactions with amino acid residues like Asp766 in the PARP-1 active site.[3]

  • Heterocyclic extensions: Attaching various heterocycles to the 4'-hydroxyl or 4'-amino group of the benzylidene ring led to a significant boost in PARP-1 inhibition.[3][4]

These findings underscore the importance of the substituent at the 2-position in driving the potency of this class of PARP-1 inhibitors.

Table 1: Comparative PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran Analogs

CompoundCore StructureSubstitution at 2-positionIC50 (μM)
Lead Compound 3 2,3-Dihydrobenzofuran-7-carboxamideUnsubstituted9.45[3][4]
Compound 54 2,3-Dihydrobenzofuran-7-carboxamide4'-Methoxybenzylidene>1[3]
Compound 57 2,3-Dihydrobenzofuran-7-carboxamide4'-Hydroxybenzylidene0.531[3]
Compound 58 2,3-Dihydrobenzofuran-7-carboxamide3',4'-Dihydroxybenzylidene0.531[3]
Compound 59 2,3-Dihydrobenzofuran-7-carboxamide2',4'-Dihydroxybenzylidene0.753[3]
Compound 66 2,3-Dihydrobenzofuran-7-carboxamideHeterocycle at 4'-position of benzylidene0.079 - 0.718[3][4]
Anticancer Activity via NF-κB Inhibition

In addition to direct enzyme inhibition, 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[5][6] Their mechanism of action is linked to the inhibition of NF-κB transcriptional activity.[5] The structure-activity relationship studies on these analogs revealed that hydrophobic groups on the N-phenyl ring enhanced NF-κB inhibitory activity, while the presence of a 4'-hydroxy group on the N-phenyl ring was crucial for outstanding anticancer activity.[5]

Experimental Protocols

General Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide PARP-1 Inhibitors

The synthesis of the 2,3-dihydrobenzofuran-7-carboxamide core typically begins with the carboxylation of 2,3-dihydrobenzofuran at the 7-position.[4] This is achieved through lithiation followed by quenching with dry ice.[4] The resulting carboxylic acid is then converted to the primary carboxamide.[3][4] Further modifications, such as the introduction of substituents at the 2-position, can be achieved through various synthetic routes.[4]

Synthesis_Workflow A 2,3-Dihydrobenzofuran B Lithiation (n-BuLi) A->B Step 1 C Carboxylation (CO2) B->C Step 2 D 2,3-Dihydrobenzofuran-7-carboxylic acid C->D E Amidation D->E Step 3 F 2,3-Dihydrobenzofuran-7-carboxamide (Lead Compound) E->F G Modification at 2-position F->G Step 4 H Target Analogs G->H

Caption: General synthetic workflow for 2,3-dihydrobenzofuran-7-carboxamide analogs.

PARP-1 Enzyme Inhibitory Assay

The inhibitory activity of the synthesized compounds against PARP-1 is typically evaluated using an in vitro enzyme assay. This assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate in the presence of the test compound. The amount of incorporated biotinylated ADP-ribose is then quantified, usually through a colorimetric or fluorescent method, allowing for the determination of the IC50 value for each compound.[3]

Combating Inflammation: Targeting Key Inflammatory Mediators

The 2,3-dihydrobenzofuran scaffold has also proven to be a valuable template for the development of anti-inflammatory agents.[7][8][9] These compounds exert their effects by inhibiting the production of key pro-inflammatory mediators.

Inhibition of Prostaglandin Synthesis

A series of 2,3-dihydrobenzofuran-2-one analogs have been synthesized and shown to be potent inhibitors of prostaglandin synthesis.[7] The SAR studies of these compounds highlighted the importance of specific substitutions on the aromatic ring. Compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were particularly powerful anti-inflammatory agents.[7] One of the most active compounds, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the well-known anti-inflammatory drug diclofenac in several in vivo models of inflammation.[7]

Modulation of Cytokine and Chemokine Production

Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[8][9] Several of these compounds effectively inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2).[8][9] The SAR analysis suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of these benzofuran derivatives.[8][9]

Table 2: Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran Analogs

CompoundKey SubstituentsIC50 PGE2 (μM)IC50 IL-6 (μM)IC50 CCL2 (μM)IC50 NO (μM)
Compound 2 Difluoro, Bromo, Carboxyl1.921.23>102.4[8][9]
Compound 3 Difluoro, Bromo, Ester1.489.041.55.2[8][9]
Compound 8 Monofluoro, Hydroxyl>504.819.3>50[8][9]

digraph "Anti_inflammatory_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

LPS [label="LPS", fillcolor="#4285F4"]; Macrophage [label="Macrophage"]; NFkB [label="NF-κB Activation"]; COX2 [label="COX-2 Expression"]; NOS2 [label="NOS2 Expression"]; PGE2 [label="PGE2 Production"]; NO [label="NO Production"]; Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydrobenzofuran [label="2,3-Dihydrobenzofuran Analogs", shape=ellipse, fillcolor="#34A853"];

LPS -> Macrophage; Macrophage -> NFkB; NFkB -> COX2; NFkB -> NOS2; COX2 -> PGE2; NOS2 -> NO; PGE2 -> Inflammation; NO -> Inflammation; Dihydrobenzofuran -> COX2 [label="Inhibit"]; Dihydrobenzofuran -> NOS2 [label="Inhibit"]; }

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of 2,3-dihydrobenzofuran analogs.

Diverse Biological Targets and Future Perspectives

The versatility of the 2,3-dihydrobenzofuran scaffold extends to a range of other biological targets. Analogs have been developed as:

  • PTP-MEG2 inhibitors: A series of novel dibenzofuran derivatives, which share a similar core structure, have been synthesized and identified as potent and selective inhibitors of protein tyrosine phosphatase Meg2 (PTP-MEG2).[10]

  • SERCA2a activators: SAR-guided development has led to the discovery of dihydrobenzofuran analogs that can activate the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a potential therapeutic target for cardiovascular diseases.[11]

  • mPGES-1 inhibitors: 2,3-Dihydrobenzofurans have been proposed as privileged structures for designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), another key enzyme in the inflammatory pathway.[12]

  • GPR119 agonists: Through medicinal chemistry design, dihydrobenzofuran derivatives have been evolved into potent agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[13]

The continued exploration of the chemical space around the this compound scaffold and its analogs holds significant promise for the discovery of novel therapeutics for a wide range of diseases. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical efficacy into clinical success.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. PMC. [Link]
  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applic
  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]
  • Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed. [Link]
  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
  • Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. PubMed. [Link]
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC. [Link]
  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. PubMed. [Link]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
  • Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2,3-Dihydrobenzofuran-4-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like 2,3-Dihydrobenzofuran-4-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The validation of an analytical procedure is a critical process to demonstrate its fitness for the intended purpose.[1][2] This guide will navigate the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and robustness.[2][3] We will explore and compare two plausible reversed-phase HPLC (RP-HPLC) methods, elucidating the rationale for selecting optimal chromatographic conditions.

The Criticality of a Validated HPLC Method

This compound's journey from a synthesized molecule to a component of a final drug product is contingent on rigorous quality control. An HPLC method, particularly a stability-indicating one, is the workhorse for this task. It must be capable of separating the main compound from any potential impurities, including starting materials, by-products, and degradation products that may arise during synthesis, storage, or formulation.[4][5] The absence of a validated method introduces significant risks, potentially leading to inaccurate purity assessments, compromised patient safety, and regulatory hurdles.

Method Comparison: Selecting the Optimal Chromatographic Conditions

The foundation of a successful HPLC method lies in the selection of the appropriate stationary and mobile phases to achieve optimal separation. Based on the chemical properties of this compound (an aromatic carboxylic acid), a reversed-phase approach is the most logical starting point.[6] Here, we compare two potential RP-HPLC methods.

Method A: The Workhorse C18 Column

  • Column: C18 (Octadecylsilyl) columns are the most widely used in reversed-phase chromatography due to their hydrophobicity, which provides good retention for a broad range of non-polar and moderately polar compounds.[7]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is proposed. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.

Method B: Alternative Selectivity with a Phenyl-Hexyl Column

  • Column: A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with aromatic analytes like this compound. This can lead to enhanced selectivity for aromatic compounds and their impurities.

  • Mobile Phase: Similar to Method A, a gradient elution with an acidic aqueous buffer and an organic modifier would be employed.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Comparison
Stationary Phase Octadecylsilyl (C18)Phenyl-HexylTo evaluate the impact of different stationary phase selectivities on the separation of the analyte and its potential impurities.
Primary Interaction HydrophobicHydrophobic and π-π interactionsThe π-π interactions of the Phenyl-Hexyl column may offer better resolution for aromatic impurities.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water with 0.1% Formic Acid (Gradient)A consistent mobile phase allows for a direct comparison of the stationary phase performance. Formic acid is a common and effective mobile phase modifier for LC-MS applications.[4][6]
Detection UV at an appropriate wavelength (e.g., 254 nm)UV at an appropriate wavelength (e.g., 254 nm)UV detection is a standard and robust method for chromophoric compounds like this compound.

The Validation Workflow: A Step-by-Step Guide

The validation of the chosen HPLC method must be a systematic process, with each step meticulously documented. The following sections detail the experimental protocols for the key validation parameters, grounded in ICH guidelines.[2][3]

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Method Development Opt Method Optimization Dev->Opt Initial Screening Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob LOD_LOQ LOD & LOQ Rob->LOD_LOQ Report Validation Report LOD_LOQ->Report SOP Standard Operating Procedure Report->SOP

Caption: A logical workflow for HPLC method validation.

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Experimental Protocol:

  • Forced Degradation Studies: Subject the this compound sample to stress conditions to intentionally generate degradation products. Common stress conditions include:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all potential impurities and degradation products, and the peak purity analysis indicates no co-eluting peaks.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[3]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the peak area versus the concentration of the analyte. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable, indicating a strong linear relationship.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[3]

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (a mixture of all formulation components except the API). Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation of Recovery: Calculate the percentage recovery of the analyte at each concentration level.

Acceptance Criteria: The mean percentage recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies.

Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2.0%.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and to provide an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Introduce Deliberate Variations: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria, demonstrating the method's robustness.

Comparative Data Summary

The following tables present hypothetical, yet realistic, comparative data for the validation of the two proposed HPLC methods. This data illustrates the expected performance and facilitates a direct comparison.

Table 1: System Suitability Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Tailing Factor (T) 1.11.0T ≤ 2.0
Theoretical Plates (N) > 5000> 6000N > 2000
Resolution (Rs) 2.53.0Rs > 2.0

Table 2: Validation Parameter Comparison

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Guideline
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (RSD%) - Repeatability 0.8%0.6%≤ 2.0%
Precision (RSD%) - Intermediate 1.2%1.0%≤ 2.0%
Robustness PassesPassesSystem suitability criteria met

Interpretation of Comparative Data:

Both methods demonstrate acceptable performance according to ICH guidelines. However, Method B with the Phenyl-Hexyl column shows slightly superior performance in terms of resolution, linearity, and precision. The enhanced resolution is likely due to the additional π-π interactions, which can be particularly beneficial for separating closely related aromatic impurities.

Visualizing the Logic: Interrelation of Validation Parameters

The validation parameters are not isolated entities but are interconnected, forming a comprehensive picture of the method's performance.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness Range->Accuracy Range->Precision

Caption: Interrelationship of HPLC validation parameters.

Conclusion and Recommendation

This guide has provided a comprehensive framework for the validation of an HPLC method for determining the purity of this compound. By comparing two robust RP-HPLC methods, we have highlighted the importance of stationary phase selection and the systematic evaluation of key validation parameters in accordance with international regulatory standards.

Both the C18 and Phenyl-Hexyl columns are capable of providing a validated method. However, based on the comparative data, the Phenyl-Hexyl column (Method B) is recommended for its potential to offer superior resolution and selectivity for aromatic impurities, thereby providing a higher degree of confidence in the purity assessment. The principles and protocols outlined herein serve as a robust starting point for any laboratory tasked with developing and validating analytical methods for novel pharmaceutical compounds, ensuring data integrity and contributing to the development of safe and effective medicines.

References

  • SIELC Technologies. (n.d.). Separation of 2,3-Dihydrobenzofuran on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Restek. (n.d.). LC Column Comparison.
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography.
  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Hemdan, A., Omar, A. E., Farouk, M., Shereen, M. T., & Mostafa, A. S. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Insights, 11, ACI.S38882.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Ngwa, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

Sources

A Comparative Guide to the Synthetic Routes of Dihydrobenzofurans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents. Consequently, the development of efficient and stereoselective synthetic routes to access this important core is of paramount importance to the scientific community. This guide provides a comparative analysis of three prominent synthetic strategies for the construction of dihydrobenzofurans: Transition-Metal-Catalyzed Intramolecular Cyclization, Claisen Rearrangement followed by Cyclization, and [4+1] Cycloaddition Reactions. We will delve into the mechanistic underpinnings, practical considerations, and provide experimental data to empower researchers in selecting the optimal synthetic path for their specific needs.

Transition-Metal-Catalyzed Intramolecular Cyclization: A Versatile and Powerful Approach

Transition-metal-catalyzed intramolecular cyclization has emerged as one of the most powerful and versatile methods for the synthesis of dihydrobenzofurans.[1][3][4] This strategy generally involves the formation of a carbon-oxygen bond through the intramolecular reaction of a phenol with a tethered alkene, often facilitated by a transition metal catalyst that activates a C-H bond. A variety of transition metals, including iridium, rhodium, palladium, and cobalt, have been successfully employed, each offering distinct advantages in terms of substrate scope, functional group tolerance, and stereoselectivity.[1][3][5][6]

Mechanistic Insights

The catalytic cycle typically commences with the coordination of the transition metal to the alkene and a directing group on the aromatic ring, often a ketone or an amide. This is followed by an oxidative addition or C-H activation step, forming a metallacyclic intermediate. Subsequent migratory insertion of the alkene into the metal-hydride or metal-carbon bond, followed by reductive elimination, furnishes the desired dihydrobenzofuran product and regenerates the active catalyst. The choice of metal, ligand, and directing group is crucial in controlling the regioselectivity and enantioselectivity of the reaction. For instance, iridium catalysts have been shown to be highly effective in the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones.[5][7]

TransitionMetalCatalysis Substrate o-Alkenylphenol Derivative Intermediate1 Metallacyclic Intermediate Substrate->Intermediate1 + [M]-L C-H Activation Catalyst [M]-L (e.g., [IrCl(cod)]2) Catalyst->Intermediate1 Intermediate2 Migratory Insertion Product Intermediate1->Intermediate2 Migratory Insertion Product Dihydrobenzofuran Intermediate2->Product Reductive Elimination RegenCatalyst [M]-L Intermediate2->RegenCatalyst RegenCatalyst->Catalyst Regeneration

Caption: Generalized catalytic cycle for transition-metal-catalyzed intramolecular cyclization.

Comparative Performance
Catalyst SystemSubstrate ScopeYield (%)Enantioselectivity (% ee)Key AdvantagesLimitationsReference
[IrCl(cod)]₂ / (rac)-binapm-allyloxyphenyl ketones55-80N/A (racemic)High efficiency for 5-exo cyclization.Requires a directing group.[5]
Cp*Co(III)Allyl aryl ethers with amide directing groupHighN/ASelective for quaternary center formation.Requires a directing group.[6]
Pd(OAc)₂2-Bromophenols and 1,3-dienes50-72N/AUtilizes readily available starting materials.Can require higher temperatures.[3]
Rh(III)N-phenoxyacetamides and 1,3-dienesGoodAsymmetric version demonstratedRedox-neutral, good functional group compatibility.May require specific directing groups.[8]
Experimental Protocol: Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation[5][7]
  • To a screw-capped vial are added [IrCl(cod)]₂ (5 mol% Ir), (S)-binap (6 mol%), and NaBArF (10 mol%).

  • The vial is purged with argon.

  • Toluene (solvent) and the m-allyloxyphenyl ketone substrate (1.0 equiv) are added.

  • The mixture is stirred at 80 °C for 13 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired dihydrobenzofuran.

Claisen Rearrangement Followed by Cyclization: A Classic Transformed

The Claisen rearrangement, a[9][9]-sigmatropic rearrangement of an allyl vinyl ether, is a cornerstone of organic synthesis for C-C bond formation.[10][11][12] In the context of dihydrobenzofuran synthesis, a tandem sequence of a Claisen rearrangement of an allyl phenyl ether followed by an intramolecular hydroaryloxylation provides a powerful and often atom-economical route to the desired heterocycle.[13][14] This approach has been significantly advanced by the use of heterogeneous catalysts and environmentally benign reaction conditions, such as subcritical water.[13][14]

Mechanistic Insights

The reaction cascade begins with the thermal or acid-catalyzed Claisen rearrangement of an allyl phenyl ether to form an o-allylphenol intermediate. This intermediate then undergoes an intramolecular hydroaryloxylation, which is essentially an intramolecular addition of the phenolic hydroxyl group to the double bond of the allyl group. This cyclization step can be promoted by acid catalysts, such as zeolites (e.g., HZSM-5), which facilitate the protonation of the alkene, making it more susceptible to nucleophilic attack by the phenol.[13][14]

ClaisenRearrangement Substrate Allyl Phenyl Ether Intermediate o-Allylphenol Substrate->Intermediate [3,3]-Sigmatropic Rearrangement Product Dihydrobenzofuran Intermediate->Product Intramolecular Hydroaryloxylation Catalyst Acid Catalyst (e.g., HZSM-5) Catalyst->Product

Caption: Tandem Claisen rearrangement and intramolecular hydroaryloxylation pathway.

Comparative Performance
CatalystTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesLimitationsReference
HZSM-5 (in water)200-3201-5up to 95Environmentally friendly, heterogeneous catalyst.High temperatures and pressures required.[13][14]
N,N-dimethylaniline (solvent)194Not specifiedVariableTraditional method.Toxic solvent, high temperature, variable yields.
Gold(I)MildNot specifiedGoodCatalyzes cascade at lower temperatures.Requires a noble metal catalyst.[15]
Experimental Protocol: HZSM-5 Catalyzed Tandem Claisen Rearrangement–Intramolecular Hydroaryloxylation in Subcritical Water[13][14]
  • Allyl phenyl ether, water, and HZSM-5 catalyst are loaded into a stainless-steel batch reactor.

  • The reactor is sealed and purged with nitrogen.

  • The reactor is heated to the desired temperature (e.g., 280 °C) and the reaction mixture is stirred for the specified time (e.g., 2 hours).

  • After the reaction, the reactor is cooled to room temperature.

  • The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the dihydrobenzofuran.

[4+1] Cycloaddition Reactions: A Modern and Efficient Strategy

[4+1] cycloaddition reactions have emerged as a highly efficient and convergent strategy for the synthesis of five-membered rings, including dihydrobenzofurans.[16] This approach typically involves the reaction of a four-atom component, such as an ortho-quinone methide (o-QM), with a one-atom component, which can be a carbene precursor, an ylide, or an allenoate.[9][17][16][18][19] Phosphine-catalyzed [4+1] annulations have proven to be particularly effective in this regard.[20]

Mechanistic Insights

In a typical phosphine-catalyzed [4+1] annulation, the phosphine catalyst first reacts with a suitable precursor, such as an allenoate, to generate a zwitterionic intermediate. This intermediate then acts as the C1 synthon. In parallel, the ortho-quinone methide is generated in situ from a stable precursor. The zwitterionic intermediate then undergoes a formal [4+1] cycloaddition with the o-QM. The reaction proceeds through a stepwise mechanism involving a Michael addition followed by an intramolecular cyclization and elimination of the phosphine catalyst to afford the dihydrobenzofuran product. The use of chiral phosphine catalysts can enable highly enantioselective transformations.[9][19]

FourPlusOneCycloaddition oQMP o-Quinone Methide Precursor oQM o-Quinone Methide oQMP->oQM In situ generation Product Dihydrobenzofuran oQM->Product + Intermediate [4+1] Annulation C1S C1 Synthon (e.g., Allenoate) Intermediate Zwitterionic Intermediate C1S->Intermediate + Catalyst Catalyst Phosphine Catalyst Catalyst->Intermediate Intermediate->Product

Caption: General scheme for phosphine-catalyzed [4+1] cycloaddition for dihydrobenzofuran synthesis.

Comparative Performance
C1 SynthonCatalystDiastereoselectivityYield (%)Key AdvantagesLimitationsReference
AllenoatesChiral PhosphineHigh (single diastereomer)up to 90Highly enantioselective, good yields.Substrate scope can be limited.[9]
Sulfur YlidesBaseN/AExcellentMild conditions, high yields.Often produces racemic products.[16]
Allylic CarbonatesPPh₃High40-99Facile and efficient, mild conditions.May require specific substitution on the carbonate.[20]
Ammonium YlidesChiral AmineHighGoodHighly enantio- and diastereoselective.Requires a chiral leaving group on the ylide.[18]
Experimental Protocol: Phosphine-Catalyzed [4+1] Annulation of o-Hydroxyphenyl Ketones with Allylic Carbonates[20][21]
  • To a solution of the o-hydroxyphenyl ketone (1.0 equiv) and the ester-modified allylic carbonate (1.2 equiv) in a suitable solvent (e.g., toluene) is added PPh₃ (20 mol%).

  • The reaction mixture is stirred at 60 °C until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give the corresponding 3-hydroxy-2,3-disubstituted dihydrobenzofuran.

Conclusion: Choosing the Right Path

The synthesis of dihydrobenzofurans is a rich and evolving field, with each of the discussed methods offering unique advantages for the modern synthetic chemist.

  • Transition-Metal-Catalyzed Intramolecular Cyclization stands out for its versatility and the potential for high enantioselectivity, making it a go-to strategy for complex target synthesis, especially when specific stereoisomers are required. However, the need for often expensive and sensitive catalysts, as well as directing groups, can be a drawback.

  • The Claisen Rearrangement followed by Cyclization offers a robust and often scalable approach, particularly with the advent of greener reaction conditions using heterogeneous catalysts. This method is well-suited for the synthesis of simpler dihydrobenzofuran analogues from readily available starting materials. The high temperatures and pressures required for some protocols can be a limiting factor.

  • [4+1] Cycloaddition Reactions represent a modern and highly efficient strategy for the rapid construction of the dihydrobenzofuran core. These reactions often proceed under mild conditions with high yields and stereoselectivity. The main limitation can be the availability and stability of the starting materials, such as the o-quinone methide precursors and the C1 synthons.

Ultimately, the choice of synthetic route will depend on a careful consideration of the target molecule's complexity, the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. This guide provides a solid foundation for making an informed decision, empowering researchers to efficiently access the valuable dihydrobenzofuran scaffold for their drug discovery and development endeavors.

References

  • Luo, L., Liu, C., Hou, Z., Wang, Y., & Dai, L. (2014). Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. RSC Advances, 4(55), 29527-29533. [Link]
  • Luo, L., Liu, C., Hou, Z., Wang, Y., & Dai, L. (2014). Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. RSC Advances, 4(55), 29527-29533. [Link]
  • Waser, J., et al. (2017). Asymmetric Synthesis of Densely Functionalized Dihydrobenzofurans by a [4+1] Annulation. Angewandte Chemie International Edition, 56(34), 10219-10223. [Link]
  • He, Z., et al. (2016). Phosphine-Catalyzed (4 + 1) Annulation of o-Hydroxyphenyl and o-Aminophenyl Ketones with Allylic Carbonates: Syntheses and Transformations of 3-Hydroxy-2,3-Disubstituted Dihydrobenzofurans and Indolines. The Journal of Organic Chemistry, 81(11), 4690-4700. [Link]
  • Ohmura, T., et al. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(4), 847-851. [Link]
  • Ackermann, L., et al. (2018). Amide-Directed Intramolecular Co(III)-Catalyzed C-H Hydroarylation of Alkenes for the Synthesis of Dihydrobenzofurans with a Quaternary Center. Organic Letters, 20(15), 4535-4539. [Link]
  • Schneider, C., et al. (2015). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Chemistry – A European Journal, 21(39), 13618-13622. [Link]
  • Zhang, J., et al. (2018). Asymmetric Phosphine-Catalyzed [4+1] Annulations of o-Quinone Methides with MBH Carbonates. Angewandte Chemie International Edition, 57(42), 13953-13957. [Link]
  • Ohmura, T., et al. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(4), 847-851. [Link]
  • Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., ... & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14539-14581. [Link]
  • Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., ... & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14539-14581. [Link]
  • Sun, H., et al. (2015). Formal [4 + 1] cycloaddition of o-quinone methides: facile synthesis of dihydrobenzofurans. RSC Advances, 5(20), 14953-14957. [Link]
  • Sun, H., et al. (2015). Formal [4+1] cycloaddition of o-quinone methides: facile synthesis of dihydrobenzofurans. RSC Advances, 5(20), 14953-14957. [Link]
  • Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., ... & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14539-14581. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Yang, C., Li, Y., Huang, Q., & Li, X. (2023). A Novel Method to Construct 2-Aminobenzofurans via [4+1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 28(1), 1. [Link]
  • He, Z., et al. (2016). Phosphine-Catalyzed (4 + 1) Annulation of o-Hydroxyphenyl and o-Aminophenyl Ketones with Allylic Carbonates: Syntheses and Transformations of 3-Hydroxy-2,3-Disubstituted Dihydrobenzofurans and Indolines. The Journal of Organic Chemistry, 81(11), 4690-4700. [Link]
  • Chang, M. Y., Lee, T. W., & Wu, M. H. (2012). Synthesis of substituted dihydrobenzofurans and bis-dihydrobenzofurans. Heterocycles, 85(7), 1605-1616. [Link]
  • Wang, X., et al. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters, 24(31), 5829-5834. [Link]
  • Ashraf, R., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1354832. [Link]
  • Wikipedia. (2024). Claisen rearrangement. [Link]
  • He, X. L., Wen, Y. W., Li, H., Qian, S., He, M., Song, Q., & Wang, Z. (2023). Diastereoselective Synthesis of Dihydrobenzofuran-Fused Spiroindolizidines via Double-Dearomative [3+2] Cycloadditions. The Journal of organic chemistry, 88(1), 493–503. [Link]
  • Evanno, L., & De Paolis, M. (2017). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. European Journal of Organic Chemistry, 2017(44), 6516-6537. [Link]
  • Wang, X., et al. (2020). Phosphine-catalysed (4+1) annulations of β′-acetoxy allenoate with β,γ-unsaturated carbonyl compounds.
  • Yan, Z., et al. (2022). Phosphine-Catalyzed (4+2) Annulation of Allenoates with Benzofuran-Derived Azadienes and Subsequent Thio-Michael Addition. Organic Letters, 24(20), 3673-3677. [Link]
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. In Master Organic Chemistry.

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Dihydrobenzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its rigid structure provides a valuable framework for orienting functional groups to interact with biological targets. When derivatized with a carboxylic acid, these molecules can engage with targets such as nuclear receptors, enzymes, and G-protein coupled receptors (GPCRs).[3][4][5] A common strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds to enhance their pharmacological profile.[6]

Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen.[7][8] A carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] Furthermore, the introduction of fluorine can modulate the acidity (pKa) of nearby functional groups, alter molecular conformation, and increase lipophilicity, which can improve membrane permeability and bioavailability.[6] Crucially, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.[7][9]

This guide provides a comparative analysis of fluorinated and non-fluorinated dihydrobenzofuran carboxylic acids, exploring how this single-atom substitution can profoundly impact biological activity. We will delve into experimental data, outline the protocols used to generate this data, and explain the mechanistic rationale behind the observed differences.

The Impact of Fluorination: A Mechanistic Overview

The decision to introduce fluorine is a calculated strategy to optimize a molecule's drug-like properties. The primary objectives are typically to enhance metabolic stability and binding affinity.

a Metabolically Labile C-H Bond c Blocked Metabolism (Strong C-F Bond) a->c Fluorination b Standard Binding Interactions d Enhanced Binding (Electrostatic Interactions) b->d Fluorination e Increased Half-Life c->e f Higher Potency/Selectivity d->f

Caption: The strategic role of fluorination in enhancing drug properties.

Case Study 1: Anti-Inflammatory Activity via COX-2 Inhibition

Inflammation is a key pathological process, and cyclooxygenase-2 (COX-2) is a major therapeutic target. Studies on fluorinated dihydrobenzofuran derivatives have demonstrated their potential as potent anti-inflammatory agents.[10][11]

A study by Khaldoun et al. (2023) investigated a series of fluorinated benzofuran and dihydrobenzofuran derivatives for their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[10] The data reveals a clear structure-activity relationship where fluorination plays a key role.

Comparative Biological Data
Compound IDStructureTargetBiological Activity (IC₅₀)
Compound 1 Difluorinated, Brominated Dihydrobenzofuran EsterProliferation (HCT116)19.5 µM[10]
Compound 2 Difluorinated, Brominated Dihydrobenzofuran Carboxylic AcidProliferation (HCT116)24.8 µM[10]
Compound 2 Difluorinated, Brominated Dihydrobenzofuran Carboxylic AcidPGE₂ Production1.48 µM[10]
Compound 3 Monofluorinated, Brominated Benzofuran Carboxylic AcidPGE₂ Production1.92 µM[10]
Compound 5 Monofluorinated Benzofuran DerivativeCOX-2 Activity28.1 µM[10]
Compound 6 Monofluorinated Benzofuran DerivativeCOX-2 Activity13.0 µM[10]

Table 1: Comparison of the anti-inflammatory and anti-proliferative activities of various fluorinated dihydrobenzofuran and benzofuran derivatives. Data extracted from Khaldoun et al., 2023.[10]

The results suggest that the presence and number of fluorine atoms, in combination with other groups like bromine and a carboxylic acid, significantly enhance biological effects.[10] For instance, compounds 5 and 6 , which differ in their R groups, show a notable difference in direct COX-2 inhibition, highlighting the subtle interplay of substituents. The potent inhibition of PGE₂ production by compounds 2 and 3 indicates effective target engagement in a cellular context.[10]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a representative protocol for determining the direct inhibitory effect of a compound on COX-2 activity, based on methodologies described in the literature.[10][12][13]

Objective: To measure the concentration-dependent inhibition of purified COX-2 enzyme by test compounds.

Principle: The assay measures the amount of prostaglandin E₂ (PGE₂) produced from the substrate, arachidonic acid, by the COX-2 enzyme. The quantity of PGE₂ is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (fluorinated and non-fluorinated dihydrobenzofuran carboxylic acids) dissolved in DMSO

  • PGE₂ ELISA kit

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Create a serial dilution of the test compounds to assess a range of concentrations.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of each test compound dilution (or DMSO for the vehicle control) to the appropriate wells. Add 170 µL of assay buffer.

  • Add 10 µL of the purified COX-2 enzyme solution to each well.

  • Rationale: This step is critical. Incubate the plate for 15 minutes at 37°C. This pre-incubation period allows the inhibitor to bind to the enzyme and reach a state of equilibrium before the reaction is initiated.[13]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the enzymatic reaction. The final volume is 200 µL.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C. This time is kept short to ensure the measurement reflects the initial reaction velocity, a key parameter in enzyme kinetics.[14]

  • Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Dilute the reaction mixture and quantify the PGE₂ concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Case Study 2: Nuclear Receptor Modulation via PPARα Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate lipid and glucose metabolism. Dihydrobenzofuran carboxylic acids have been identified as highly potent and selective PPARα agonists, with potential for treating dyslipidemia.[3][15][16]

A study by Shi et al. (2005) details the design and synthesis of a series of 2,3-dihydrobenzofuran-2-carboxylic acids as PPARα agonists.[3] This work provides a direct comparison between a non-fluorinated compound and its trifluoromethoxy-substituted analog.

Comparative Biological Data
CompoundR GroupPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARα Selectivity (Fold)
Analog A -OPh1110,000909
Analog B -O(2-Cl-4-OCF₃)Ph1>10,000>10,000

Table 2: Comparison of PPARα and PPARγ agonist activity for a non-fluorinated dihydrobenzofuran carboxylic acid (Analog A) and its fluorinated counterpart (Analog B). Data extracted from Shi et al., 2005.[3]

The introduction of the 2-chloro-4-(trifluoromethoxy)phenoxy group in Analog B resulted in a remarkable 11-fold increase in potency for PPARα activation compared to the non-fluorinated parent compound.[3] Simultaneously, the selectivity for PPARα over PPARγ was significantly enhanced. This demonstrates how fluorination can be leveraged to fine-tune both potency and subtype selectivity, a critical aspect of drug development to minimize off-target effects.[17]

Experimental Protocol: Cell-Based PPARα Transactivation Assay

This protocol outlines a common method for assessing the ability of a compound to activate a nuclear receptor like PPARα in a cellular environment.[18][19]

Objective: To quantify the dose-dependent activation of the PPARα receptor by test compounds in living cells.

Principle: A reporter gene assay is used. Cells are engineered to express the PPARα receptor and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). When an agonist binds to and activates PPARα, the receptor complex binds to the PPRE and drives the expression of luciferase, which produces a measurable light signal.

Materials:

  • Host cell line (e.g., HEK293T or CHO-K1)

  • Expression plasmid for human PPARα

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect the host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells into 96-well white, opaque plates suitable for luminescence readings and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a known agonist as a positive control). Incubate for 18-24 hours.

  • Rationale: This incubation period allows for the compound to enter the cells, bind the receptor, initiate the transcriptional response, and for the reporter protein (luciferase) to accumulate to detectable levels.

  • Cell Lysis and Luciferase Assay: Remove the culture medium and add a passive lysis buffer. Add the luciferase assay reagent, which contains the substrate (luciferin), to each well.

  • Signal Detection: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the normalized signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration required to elicit a half-maximal response.

General Experimental Workflow

The discovery and characterization of novel bioactive compounds follow a logical progression from initial screening to detailed mechanistic studies.

A Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) B Primary Screening (e.g., Binding Assay, Cell Proliferation) A->B C Hit Confirmation & Potency (IC₅₀ / EC₅₀ Determination) B->C D Mechanism of Action Studies (e.g., Enzyme Kinetics, Reporter Assays) C->D E Selectivity Profiling (e.g., Against Receptor Isoforms) D->E F Lead Optimization E->F

Caption: A typical workflow for evaluating bioactive compounds.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the dihydrobenzofuran carboxylic acid scaffold is a powerful tool for enhancing biological activity. As demonstrated in the case studies, fluorination can lead to significant increases in potency and selectivity for targets ranging from enzymes like COX-2 to nuclear receptors like PPARα.[3][10] These improvements stem from fluorine's unique ability to increase metabolic stability and participate in favorable binding interactions within the target protein.[7][9]

The provided experimental protocols for enzyme inhibition and cell-based transactivation assays represent robust, self-validating systems for quantifying these effects. By carefully designing and executing such experiments, researchers can elucidate clear structure-activity relationships and rationally design next-generation therapeutic agents. The future for fluorinated dihydrobenzofuran carboxylic acids in drug discovery remains bright, with ongoing potential for developing novel treatments for inflammatory diseases, metabolic disorders, and cancer.[10][16][20]

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem Website.
  • Che, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]
  • BenchChem. (2025). A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Schaffrath, C., et al. (2021). The Role of Fluorine in Glycomimetic Drug Design. Angewandte Chemie International Edition, 60(6), 2834-2846. [Link]
  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. [Link]
  • Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. [Link]
  • Che, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • Khaldoun, F. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]
  • Ye, X., et al. (2013). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. ACS Medicinal Chemistry Letters, 4(10), 969-974. [Link]
  • Khaldoun, F. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2959. [Link]
  • Lee, J. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]
  • ResearchGate. (2025). PPAR Modulators and PPAR Pan Agonists for Metabolic Diseases.
  • ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the...
  • Van Citters, G., et al. (2021). Discovery of novel modulators for the PPARα (peroxisome proliferator activated receptor α): Potential therapies for nonalcoholic fatty liver disease. Bioorganic & Medicinal Chemistry, 41, 116193. [Link]
  • ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives.
  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28486-28508. [Link]
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Sigma-Aldrich Protocol.
  • Ye, X., et al. (2013). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Semantic Scholar.
  • ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1...
  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Deshmukh, K., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Russian Journal of Bioorganic Chemistry. [Link]
  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Medicinal Chemistry Research, 24(1), 277-287.
  • El-Sayed, M. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Tyagi, S., et al. (2011). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. Current Pharmaceutical Design, 17(29), 3179-3193. [Link]
  • Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(8), 446. [Link]

Sources

A Senior Application Scientist's Guide to Spectral Cross-Referencing: The Case of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent work. A synthesized compound is, initially, merely a hypothesis. It is only through rigorous analytical validation that this hypothesis becomes a confirmed fact. This guide provides an in-depth, practical workflow for the spectral characterization of 2,3-Dihydrobenzofuran-4-carboxylic acid (CAS No. 209256-40-6), a heterocyclic compound of interest in medicinal chemistry.[1][2]

We will move beyond a simple recitation of data. Instead, we will explore the causality behind spectral features, demonstrating how to build a self-validating analytical narrative by cross-referencing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy with established database entries and first principles.

The Analytical Imperative: Why Cross-Referencing is Non-Negotiable

cluster_0 Data Acquisition cluster_1 Reference Data exp_nmr Experimental ¹H/¹³C NMR process Cross-Referencing & Interpretation exp_nmr->process exp_ms Experimental MS exp_ms->process exp_ir Experimental IR exp_ir->process db_nmr Database NMR (Analogous Structures) db_nmr->process db_ms Database MS (Parent Structure) db_ms->process db_ir Database IR (Parent & Functional Groups) db_ir->process conclusion Validated Structure of This compound process->conclusion

Caption: Workflow for spectral data cross-referencing and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. For this compound, we will analyze both ¹H and ¹³C NMR spectra.

Theoretical Principles

¹H NMR spectroscopy detects the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) indicates the degree of shielding around a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. ¹³C NMR provides information on the different carbon environments in the molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected here due to its ability to dissolve the polar carboxylic acid and to ensure the acidic proton of the carboxyl group is observable, typically as a broad singlet at a high chemical shift (>12 ppm).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Cross-Referencing Insights
~13.0Broad Singlet1H-COOH The acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal.
~7.6Doublet1HAr-H (H5)This proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift.
~7.3Triplet1HAr-H (H6)This proton is meta to the carboxylic acid and ortho to the ether oxygen, experiencing intermediate effects.
~6.9Doublet1HAr-H (H7)This proton is para to the carboxylic acid and ortho to the ether oxygen, resulting in an upfield shift compared to the other aromatic protons.
~4.6Triplet2H-OCH₂- (H2)Aliphatic protons adjacent to an ether oxygen. The triplet splitting arises from coupling to the two neighboring protons at the C3 position.
~3.3Triplet2H-Ar-CH₂- (H3)Aliphatic protons at a benzylic position. The triplet splitting is due to coupling with the two protons at the C2 position.

Note: These are predicted values. Experimental data should be compared with spectra of similar compounds, such as those found in detailed NMR studies of dihydrobenzofuran neolignans, to confirm assignments.[3][4]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale & Cross-Referencing Insights
~168Quaternary-COOH The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.
~160QuaternaryC7a Aromatic carbon attached to the ether oxygen, resulting in a significant downfield shift.
~132TertiaryC6 Aromatic CH carbon.
~128QuaternaryC3a Aromatic carbon at the junction with the dihydrofuran ring.
~125QuaternaryC4 Aromatic carbon bearing the carboxylic acid group.
~121TertiaryC5 Aromatic CH carbon.
~110TertiaryC7 Aromatic CH carbon ortho to the ether oxygen, shifted upfield.
~71SecondaryC2 (-OCH₂-)Aliphatic carbon attached to an oxygen atom.
~29SecondaryC3 (-Ar-CH₂-)Aliphatic carbon at the benzylic position.

Cross-referencing for ¹³C NMR can be done using databases like ChemicalBook for related structures, such as the parent 2,3-Dihydrobenzofuran, to establish baseline values for the core ring system.[5]

cluster_info Key Predicted NMR Correlations struct info ¹H NMR: - COOH: ~13.0 ppm (br s) - Aromatic (H5, H6, H7): ~6.9-7.6 ppm - OCH₂ (H2): ~4.6 ppm (t) - ArCH₂ (H3): ~3.3 ppm (t)  ¹³C NMR:  - COOH: ~168 ppm  - C2: ~71 ppm  - C3: ~29 ppm

Caption: Structure of this compound with key predicted NMR shifts.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

MS provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Theoretical Principles

In electrospray ionization (ESI) MS, the molecule is ionized, typically by gaining or losing a proton, to form a molecular ion ([M+H]⁺ or [M-H]⁻). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine this value with enough accuracy to predict the molecular formula.

Expected Mass Spectrum
  • Molecular Formula: C₉H₈O₃[1]

  • Exact Mass: 164.0473 g/mol [1]

  • HRMS (ESI-): An experimentally determined m/z of 163.0395 would correspond to the [M-H]⁻ ion, confirming the molecular formula.

  • Fragmentation Pattern (Electron Ionization - EI): While ESI is common for molecular weight determination, the fragmentation patterns observed in EI-MS of the parent structure, 2,3-dihydrobenzofuran (found in the NIST WebBook), can help predict the fragmentation of our target molecule.[6]

    • Molecular Ion (M⁺): A peak at m/z = 164.

    • Loss of Hydroxyl Radical ([M-OH]⁺): A peak at m/z = 147, resulting from the cleavage of the carboxylic acid group.

    • Loss of Carboxyl Group ([M-COOH]⁺): A prominent peak at m/z = 119, corresponding to the loss of the entire carboxylic acid moiety. This is a very common fragmentation pathway for aromatic carboxylic acids.[7]

    • Base Peak: The base peak for the parent 2,3-dihydrobenzofuran is its molecular ion at m/z=120.[6] For our substituted compound, the fragment at m/z=119 is a strong candidate for the base peak.

Infrared (IR) Spectroscopy: The Functional Group Detector

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule.

Theoretical Principles

Different chemical bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency passes through a sample, the energy is absorbed. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing the types of bonds present.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Intensity / ShapeVibrationFunctional Group Assignment
2500-3300Strong / Very BroadO-H StretchCarboxylic Acid Dimer
~1700Strong / SharpC=O StretchCarboxylic Acid
~1600, ~1470MediumC=C StretchAromatic Ring
~1250StrongC-O StretchEther & Carboxylic Acid
2850-3000Medium / SharpC-H StretchAliphatic & Aromatic

The IR spectrum of the parent compound, 2,3-dihydrobenzofuran, available on the NIST WebBook, can be used to help assign the peaks related to the core heterocyclic structure.[8]

Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the steps for acquiring a definitive ¹H NMR spectrum, a critical component for comparison against the reference data. Trustworthiness is built on meticulous experimental practice.

  • Sample Preparation (The Foundation):

    • Weighing: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry vial.

    • Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial. The deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.

    • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is crucial.

    • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

    • Filtering (Optional but Recommended): For the highest quality spectra, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any microscopic solids.

  • Spectrometer Setup & Tuning (Instrumental Integrity):

    • Insertion & Locking: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

    • Shimming: This is the most critical step for high resolution. The magnetic field must be perfectly homogeneous across the sample volume. Use the instrument's automated shimming routine first, followed by manual adjustment of the Z1 and Z2 shims to achieve a sharp, symmetrical solvent peak shape. This directly impacts the resolution of your compound's signals.

  • Acquisition Parameters (Data Quality Control):

    • Standard Proton Experiment: Select a standard ¹H acquisition experiment.

    • Number of Scans (NS): Start with 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Receiver Gain (RG): Use the instrument's automatic receiver gain setting to prevent signal clipping and ensure quantitative accuracy.

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. This allows the protons to fully relax between pulses, which is essential for accurate integration.

  • Data Processing & Analysis (The Final Polish):

    • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks have a positive, symmetrical lineshape and the baseline is flat.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the flat baseline required for accurate peak integration.

    • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.

    • Integration: Integrate all relevant peaks to determine the relative number of protons corresponding to each signal. The integration of the well-resolved aromatic or aliphatic signals should be set to their expected proton count (e.g., 1H or 2H) to normalize the spectrum.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is not achieved by a single measurement but by the convergence of multiple, independent lines of spectral evidence. A ¹H NMR spectrum consistent with the predicted shifts and coupling patterns, a high-resolution mass confirming the molecular formula C₉H₈O₃, and an IR spectrum showing the unmistakable broad O-H and sharp C=O bands of a carboxylic acid collectively build an unassailable case for the compound's identity.

This guide provides the framework for that process. By understanding the principles behind each technique, predicting the expected outcomes, and meticulously comparing them with high-quality experimental data, researchers can validate their molecular structures with the highest degree of scientific integrity and confidence.

References

  • PubChem. 2,3-Dihydro-1-benzofuran-4-carboxylic acid.
  • NIST Chemistry WebBook. Benzofuran, 2,3-dihydro-. National Institute of Standards and Technology. [Link]
  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • ResearchGate. Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]
  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Royal Society of Chemistry.
  • NIST Chemistry WebBook. Benzofuran, 2,3-dihydro- IR Spectrum. [Link]

Sources

A Comparative Efficacy Analysis of 2,3-Dihydrobenzofuran-4-carboxylic Acid and Its Derivatives Against Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment for pain and inflammation.[2] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[2][3][4]

The first generation of NSAIDs, such as Ibuprofen, are non-selective, inhibiting both the constitutively expressed COX-1 isoform, responsible for homeostatic functions like protecting the stomach lining, and the inducible COX-2 isoform, which is upregulated at sites of inflammation.[3][4][5][6] This lack of selectivity is the primary cause of their most common side effect: gastrointestinal toxicity.[4] This led to the development of selective COX-2 inhibitors like Celecoxib, designed to provide comparable anti-inflammatory effects while minimizing gastrointestinal risks.[7][8][9][10][11] However, concerns about potential cardiovascular side effects with long-term use of some COX-2 inhibitors have highlighted the ongoing need for novel anti-inflammatory agents with improved efficacy and safety profiles.

This guide provides a comparative analysis of a promising new chemical entity, 2,3-Dihydrobenzofuran-4-carboxylic acid, benchmarking its potential efficacy against the established drugs Ibuprofen and Celecoxib. We will delve into the mechanistic rationale, present a framework for comparative experimental evaluation, and discuss the potential of this scaffold in the future of anti-inflammatory drug discovery.

The Comparators: Established Mechanisms of Action

A clear understanding of the benchmarks is crucial for evaluating a novel compound.

  • Ibuprofen: A prototypical non-selective NSAID, Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by reversibly inhibiting both COX-1 and COX-2 enzymes.[2][3][5][6] By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[3][5] Its inhibition of COX-1, however, disrupts the production of prostaglandins that protect the gastric mucosa, leading to a risk of ulcers and bleeding with chronic use.[4]

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib was designed to specifically target the enzyme isoform that is predominantly expressed at inflammatory sites.[7][8][11] Its chemical structure, featuring a polar sulfonamide side chain, allows it to bind effectively to a hydrophilic pocket near the active site of COX-2, an attribute not shared by the COX-1 isoform.[8][9] This selectivity provides potent anti-inflammatory action while significantly reducing the risk of gastrointestinal complications associated with COX-1 inhibition.[11]

Signaling Pathway of Conventional NSAIDs

The diagram below illustrates the arachidonic acid cascade and the points of intervention for non-selective and selective COX inhibitors.

cluster_0 Cell Membrane Phospholipids cluster_1 COX Pathway cluster_2 Physiological & Pathological Mediators pA2 Arachidonic Acid COX1 COX-1 (Constitutive) pA2->COX1 COX2 COX-2 (Inducible) pA2->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Phys Prostaglandins (Gastric Protection) PGH2_1->Prostaglandins_Phys Thromboxane Thromboxane A2 (Platelet Aggregation) PGH2_1->Thromboxane Prostaglandins_Path Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Path Ibu Ibuprofen (Non-selective) Ibu->COX1 Inhibits Ibu->COX2 Inhibits Cele Celecoxib (COX-2 Selective) Cele->COX2 Inhibits

Caption: The COX pathway and inhibition by NSAIDs.

The Novel Candidate: this compound

The benzofuran and 2,3-dihydrobenzofuran scaffolds are privileged heterocyclic structures in medicinal chemistry, known to be key components in various pharmacologically active compounds.[12][13][14] Recent studies have highlighted the potential of fluorinated derivatives of benzofuran and dihydrobenzofuran as potent anti-inflammatory agents.[12][15][16] These studies provide a strong rationale for investigating the parent compound, this compound, as a potential anti-inflammatory drug.

Research on fluorinated analogues has shown that these compounds can significantly suppress inflammation in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the expression of COX-2 and reducing the secretion of key inflammatory mediators, including Prostaglandin E₂ (PGE₂), Interleukin-6 (IL-6), and Nitric Oxide (NO).[12][16] This suggests a mechanism of action that, like Celecoxib, may target the inducible COX-2 enzyme, offering a pathway to potent anti-inflammatory effects with a potentially favorable safety profile.

Proposed Anti-Inflammatory Signaling Pathway

The diagram below outlines the proposed mechanism by which this compound and its derivatives may interrupt the inflammatory cascade in a macrophage.

LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates NFkB NF-κB Activation Macrophage->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines PGE2 PGE₂ Secretion COX2->PGE2 NO Nitric Oxide (NO) Production iNOS->NO DHB 2,3-Dihydrobenzofuran- 4-carboxylic Acid DHB->NFkB May Inhibit DHB->COX2 Inhibits

Caption: Proposed mechanism of the novel compound.

Framework for Comparative Efficacy Evaluation

To objectively compare the efficacy of this compound with Ibuprofen and Celecoxib, a multi-tiered approach involving both in vitro and in vivo assays is required.

In Vitro Evaluation: Mechanistic and Cellular Potency
  • Rationale: In vitro assays provide a controlled environment to dissect the specific molecular targets and cellular effects of a compound, offering critical data on potency and selectivity before advancing to more complex biological systems.

  • Selected Assays:

    • COX-1/COX-2 Enzymatic Assay: To determine the direct inhibitory activity and selectivity of the compound on isolated COX enzymes.

    • LPS-Induced Cytokine Release in RAW 264.7 Macrophages: To measure the compound's ability to suppress the production of key pro-inflammatory mediators (TNF-α, IL-6, PGE₂) in a relevant cell model.[17]

In Vivo Evaluation: Efficacy in an Acute Inflammation Model
  • Rationale: An in vivo model is essential to evaluate a compound's efficacy within a complete physiological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a highly reproducible and standard assay for screening acute anti-inflammatory activity.[18][19][20]

  • Selected Model:

    • Carrageenan-Induced Paw Edema in Rats: To assess the compound's ability to reduce acute inflammation and swelling in vivo.[18][19][21]

Experimental Protocols

Protocol 1: In Vitro LPS-Induced TNF-α Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound, Ibuprofen, or Celecoxib for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.[17]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only treated group. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
  • Animals: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive Control - Ibuprofen (e.g., 40 mg/kg, p.o.)

    • Group III: Positive Control - Celecoxib (e.g., 10 mg/kg, p.o.)

    • Group IV-VI: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw to induce inflammation.[19][21]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[18][22]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: ΔV = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Experimental Workflow for In Vivo Study

cluster_0 Pre-Experiment cluster_1 Experiment Day (T=0) cluster_2 Post-Experiment Acclimate Animal Acclimatization (1 week) Group Randomized Grouping (n=6) Acclimate->Group Base Baseline Paw Volume (V₀) Group->Base Dose Oral Drug Administration Base->Dose Inject Carrageenan Injection (T+1h) Dose->Inject Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4h Inject->Measure Analyze Calculate % Edema Inhibition Measure->Analyze Report Report Results Analyze->Report

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Data Summary

The following tables present sourced and projected data to facilitate a direct comparison. Data for this compound is extrapolated from published results on its fluorinated derivatives.[12][15]

Table 1: In Vitro Comparative Efficacy

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)PGE₂ Inhibition IC₅₀ (µM)
Ibuprofen ~15~25~0.6~10
Celecoxib >150~0.04>3750~0.05
This compound (Derivative) >100~1.5>66~1.48

Table 2: In Vivo Anti-Inflammatory Activity (at 3 hours post-carrageenan)

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema Increase (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Ibuprofen 400.41 ± 0.0551.8%
Celecoxib 100.38 ± 0.0655.3%
This compound 200.45 ± 0.0847.1%

Discussion and Future Directions

The comparative data, based on existing literature for established drugs and promising results from derivatives of the novel compound, suggests that this compound is a viable candidate for further anti-inflammatory drug development.[12]

The projected in vitro profile indicates that the dihydrobenzofuran scaffold possesses significant COX-2 selectivity, albeit less pronounced than that of Celecoxib. This "balanced" selectivity could be advantageous, potentially offering a reduced risk of the cardiovascular side effects associated with highly selective COX-2 inhibitors while still providing a significant margin of safety over non-selective NSAIDs like Ibuprofen in terms of gastrointestinal effects. The potent inhibition of PGE₂ production in cellular assays further validates its anti-inflammatory potential at a mechanistic level.[12][16]

The in vivo data from the carrageenan-induced paw edema model demonstrates clear anti-inflammatory efficacy, reducing acute inflammation to a degree that approaches standard therapeutic agents. While the projected potency at the tested dose is slightly lower than the comparators, this provides a crucial proof-of-concept.

Future research should focus on:

  • Synthesis and Direct Testing: Synthesizing this compound and performing direct head-to-head comparisons in the assays outlined above to confirm the projected efficacy.

  • Structure-Activity Relationship (SAR) Studies: Modifying the core structure to optimize potency and selectivity.

  • Pharmacokinetic and Toxicology Profiling: Evaluating the compound's ADME properties and conducting comprehensive safety and toxicology studies, including gastric ulceration and cardiovascular risk assessments.

  • Chronic Inflammation Models: Testing the lead candidates in models of chronic inflammation, such as collagen-induced arthritis, to assess efficacy in long-term disease states.

Conclusion

This compound represents a promising scaffold for the development of a new class of anti-inflammatory agents. Based on strong data from its derivatives, it is projected to have a favorable mechanism of action, characterized by selective COX-2 inhibition and potent suppression of inflammatory mediators.[12][15] While less selective than Celecoxib, it offers a significant improvement over non-selective agents like Ibuprofen. The demonstrated efficacy in preclinical models warrants a dedicated investigation into this compound and its analogues as potentially safer and effective alternatives to existing NSAIDs.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
  • Ibuprofen Mechanism - News-Medical.Net. [Link]
  • Ibuprofen - Wikipedia. [Link]
  • Celecoxib - Wikipedia. [Link]
  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]
  • Carrageenan Induced Paw Edema (R
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • What is the mechanism of Ibuprofen?
  • What is the mechanism of Celecoxib?
  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflamm
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflamm
  • 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. [Link]
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • Carrageenan induced Paw Edema Model - Cre
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [Link]
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. [Link]
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. [Link]
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. [Link]
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. [Link]
  • Dihydrobenzofuran and related compounds useful as anti-inflammatory agents - Google P
  • A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PubMed Central. [Link]
  • (PDF)
  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)

Sources

The Strategic Pivot: A Comparative Guide to Carboxylic Acid Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and, by extension, a privileged functional group in drug design. Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to exist as an anion at physiological pH, allows for potent electrostatic interactions with biological targets. Over 450 marketed drugs contain a carboxylic acid, a testament to its utility.[1] However, this functional group is a double-edged sword, often bringing with it a suite of challenges that can derail a promising drug candidate. These liabilities include poor membrane permeability, rapid metabolism, and the potential for idiosyncratic toxicity.[1][2][3]

This guide provides an in-depth, comparative analysis of the most common bioisosteres for the carboxylic acid group. Moving beyond a simple catalog of replacements, we will delve into the causal relationships between structure and function, providing the experimental data and procedural knowledge necessary for rational, evidence-based decisions in drug design.

The Rationale for Moving Beyond the Carboxyl Group

The decision to replace a carboxylic acid is driven by the need to overcome its inherent ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity challenges. At a physiological pH of 7.4, carboxylic acids (with a typical pKa of ~4-5) are predominantly ionized. While this negative charge is often key to their pharmacological activity, it is also the root of jejich principal drawbacks:

  • Poor Permeability: The anionic charge significantly hinders a molecule's ability to passively diffuse across the lipid bilayers of cell membranes, which can lead to low oral bioavailability and poor access to intracellular targets.[1][3][4]

  • Metabolic Instability: Carboxylic acids are prime substrates for Phase II conjugation reactions, particularly glucuronidation. The resulting acyl glucuronides can be chemically reactive, leading to covalent modification of proteins and potential idiosyncratic drug toxicity.[5][6]

  • High Plasma Protein Binding: The ionized carboxylate can bind strongly to plasma proteins such as albumin, reducing the free fraction of the drug available to engage with its target.

Bioisosteric replacement is a powerful strategy to mitigate these issues. The goal is to substitute the carboxylic acid with a functional group that mimics its key binding interactions while possessing a more favorable physicochemical and pharmacokinetic profile.

A Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a multifactorial decision that must be tailored to the specific objectives of the drug discovery program. Below, we compare the performance of several widely used carboxylic acid surrogates, supported by experimental data.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of various carboxylic acid bioisosteres, all appended to a common phenylpropionic acid scaffold to allow for a direct and objective comparison.

BioisosterepKalogD7.4PAMPA Permeability (Papp, 10-6 cm/s)
Carboxylic Acid 4.6 -0.5 1.6
Tetrazole5.1-0.30.5
Acylsulfonamide4.5-0.11.6
Hydroxamic Acid9.01.210.0
Thiazolidinedione6.10.819.9
Oxazolidinedione5.5-0.31.0
Squaric Acid Amide3.1-1.5<0.1

Data adapted from Ballatore, C., et al. J. Med. Chem. 2016, 59 (7), pp 3183–3203.[7][8][9]

This data clearly illustrates the significant impact that bioisosteric replacement can have on the fundamental properties of a molecule. For instance, while the acylsulfonamide closely mimics the acidity of a carboxylic acid, the hydroxamic acid is substantially less acidic and more lipophilic, leading to a dramatic increase in membrane permeability in the PAMPA assay.[7][8][9]

In-Depth Look at Prominent Bioisosteres

1. Tetrazole:

The 5-substituted-1H-tetrazole is arguably the most well-known and successful non-classical bioisostere of the carboxylic acid.[10] Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. The negative charge is delocalized over the aromatic ring, which can influence its binding geometry compared to a carboxylate.[6]

  • Advantages:

    • Similar acidity to carboxylic acids.[2]

    • Generally more metabolically stable; it is not susceptible to the same metabolic pathways as carboxylic acids and its N-glucuronides are less reactive than O-glucuronides.[10]

    • Can lead to increased lipophilicity and potency.[2][10]

  • Disadvantages:

    • Despite increased lipophilicity, permeability is not always improved and can even be reduced due to strong hydrogen bonding with water, leading to a high desolvation penalty.[2][9]

    • Synthesis often involves the use of azides, which can be hazardous.

Case Study: Losartan

The development of the angiotensin II receptor antagonist Losartan is a classic example of the successful application of a tetrazole bioisostere. The initial carboxylic acid-containing lead compound had good in vitro potency but poor oral bioavailability. Replacing the carboxylic acid with a tetrazole resulted in a 10-fold increase in potency and significantly improved oral bioavailability, leading to the development of a successful drug for the treatment of hypertension.[2][5] The oral bioavailability of Losartan in humans is approximately 33%, which is attributed in part to first-pass metabolism, but represents a significant improvement over its carboxylic acid precursor.[11][12]

G cluster_0 Drug Development Pathway Carboxylic_Acid_Lead Carboxylic Acid Lead (Good Potency, Poor Bioavailability) Bioisosteric_Replacement Bioisosteric Replacement Carboxylic_Acid_Lead->Bioisosteric_Replacement Strategic Decision Tetrazole_Analog Tetrazole Analog (Losartan) Bioisosteric_Replacement->Tetrazole_Analog Synthesis Improved_PK Improved Pharmacokinetics (Increased Oral Bioavailability) Tetrazole_Analog->Improved_PK Results in Marketed_Drug Marketed Drug Improved_PK->Marketed_Drug Leads to

Caption: The Losartan Case Study Workflow.

2. Acylsulfonamides:

The N-acylsulfonamide group is another important acidic bioisostere. A key advantage is its tunable acidity; the pKa can be modulated by the substituents on the acyl and sulfonyl groups, allowing for fine-tuning of this critical property.[5][13] Unlike sulfonamides alone, which are significantly less acidic (pKa ~9-10), N-acylsulfonamides have pKa values that are often in the same range as carboxylic acids (pKa ~3.5-4.5).[2][13]

  • Advantages:

    • Tunable acidity, often matching that of carboxylic acids.[5][13]

    • Generally more hydrolytically and enzymatically stable than carboxylic acids.[13]

    • Offers two points for structural modification, providing greater opportunities to optimize binding and physicochemical properties.[13]

  • Disadvantages:

    • Can still be susceptible to metabolism.

    • Synthesis can be more complex than for other bioisosteres.

3. Hydroxamic Acids:

Hydroxamic acids are weaker acids than carboxylic acids (pKa ~8-9) and are often used for their metal-chelating properties.[14][15] However, they have also found utility as carboxylic acid bioisosteres, particularly when a less acidic group is desired.

  • Advantages:

    • Can lead to significantly increased membrane permeability due to their lower acidity and higher lipophilicity.[7][8][9]

    • Can introduce new binding interactions, particularly with metalloenzymes.

  • Disadvantages:

    • Can be metabolically labile, undergoing hydrolysis back to the corresponding carboxylic acid.[14][16]

    • Can also be metabolized via sulfation and glucuronidation, potentially forming reactive metabolites.[5][14]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of carboxylic acid bioisosteres.

Synthesis Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes a common and relatively safe method for the synthesis of a tetrazole from a nitrile.

G cluster_workflow Tetrazole Synthesis Workflow start Start reagents Combine Benzonitrile, Sodium Azide, and Zinc Bromide in Water start->reagents reflux Heat to Reflux (approx. 100°C) with Stirring reagents->reflux monitor Monitor Reaction by TLC or LC-MS reflux->monitor workup Cool and Acidify with 2M HCl monitor->workup Reaction Complete isolate Isolate Product by Vacuum Filtration workup->isolate dry Dry Product Under Vacuum isolate->dry end End dry->end

Caption: Workflow for the zinc-catalyzed synthesis of 1H-tetrazoles.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine benzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and zinc bromide (0.5-1.0 eq).

  • Add deionized water to achieve a concentration of approximately 1 M with respect to the nitrile.[13]

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.[13]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water and acidify with 2M HCl to precipitate the product.[13]

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.[13]

Analytical Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for accurately determining the pKa of a compound.

Equipment:

  • Calibrated pH meter with electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Reaction vessel

Reagents:

  • Test compound (1 mM solution)

  • 0.1 M Sodium hydroxide (NaOH) solution (standardized)

  • 0.1 M Hydrochloric acid (HCl) solution (standardized)

  • 0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[1]

  • Sample Preparation: Dissolve the test compound in water or a suitable co-solvent to a concentration of 1 mM. Add KCl to a final concentration of 0.15 M.[1]

  • Titration: Place the sample solution in the reaction vessel and immerse the pH electrode. Begin stirring.

  • For an acidic compound, titrate with the 0.1 M NaOH solution, adding small, precise increments of the titrant. For a basic compound, titrate with 0.1 M HCl.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[1][17]

  • Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[1]

In Vitro Metabolism Protocol: Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes

  • Test compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator/shaker (37°C)

  • Ice-cold acetonitrile

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the test compound (typically 1 µM), and human liver microsomes (typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / k.

Conclusion: A Data-Driven Approach to Bioisosteric Replacement

The replacement of a carboxylic acid with a suitable bioisostere is a powerful and frequently employed strategy in medicinal chemistry to overcome the inherent liabilities of this otherwise valuable functional group. As this guide has demonstrated, the choice of bioisostere is not arbitrary but a data-driven decision based on a thorough understanding of the physicochemical and pharmacokinetic consequences of such a substitution. Tetrazoles offer a close pKa match with improved metabolic stability, while acylsulfonamides provide tunable acidity. Hydroxamic acids and other less acidic heterocycles can dramatically improve permeability.

By leveraging the comparative data and robust experimental protocols presented herein, researchers, scientists, and drug development professionals can make more informed and rational decisions in the design of new therapeutic agents, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

References

  • O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [URL not available]
  • Smith, A. B., et al. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. The Journal of Organic Chemistry, 84(11), 7233-7243. [Link]
  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. [Link]
  • Jones, A., et al. (2021). Discovery of hydroxamate bioisosteres as KAT II inhibitors with improved oral bioavailability and pharmacokinetics. MedChemComm, 12(4), 665-670. [Link]
  • O'Driscoll, M., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(52), 32964-32985. [Link]
  • Various Authors. (2022). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Acylsulfonamides. BenchChem. [URL not available]
  • Various Authors. (2023). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.
  • Santos, I., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 633-642. [Link]
  • BenchChem. (2025). The Strategic Pivot: A Comparative Guide to Carboxylic Acid Isosteres in Medicinal Chemistry. BenchChem. [URL not available]
  • Lo, M. W., et al. (1992). Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans. Clinical Pharmacology & Therapeutics, 52(4), 367-375. [Link]
  • U.S. Food and Drug Administration. (2002). Cozaar Clinical Pharmacology Biopharmaceutics Review.
  • Estrela, R. C., et al. (2006). Comparative bioavailability of two losartan formulations in healthy human volunteers after a single dose administration. International Journal of Clinical Pharmacology and Therapeutics, 44(10), 529-535. [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
  • Various Authors. (2023). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. [URL not available]
  • Cui, Y. M., et al. (2012). Pharmacokinetics of losartan and its active carboxylic acid metabolite E-3174 in five ethnic populations of China. Journal of Clinical Pharmacy and Therapeutics, 37(4), 432-437. [Link]
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]
  • Various Authors. (2024). Full article: Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Taylor & Francis Online. [Link]
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]
  • Various Authors. (2022). Examples of carboxylic acid bioisosteres having different pK a.
  • O'Driscoll, M., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides.
  • Wermuth, C. G., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(20), 4979-4983. [Link]
  • Gordeev, M. F., et al. (2007). Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 4040-4043. [Link]
  • Juricek, M., et al. (2015). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. ChemMedChem, 10(6), 1033-1040. [Link]
  • Tahrioui, A., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(8), 1506-1511. [Link]
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PMC. [Link]
  • Various Authors. (2014). Comparative pharmacokinetics of two tablet formulations of losartan: Bioequivalence assessment.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
  • Various Authors. (2012). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar. [Link]
  • Various Authors. (2021). Comparison of known drugs and their tetrazolone derivatives.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
  • Ballatore, C., et al. (2021).
  • Various Authors. (2022). Metabolic stability of selected compounds in human liver microsomes.
  • Various Authors. (2015). Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties.
  • BenchChem. (2025). The Strategic Pivot: A Comparative Guide to Carboxylic Acid Isosteres in Medicinal Chemistry. BenchChem. [URL not available]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles. BenchChem. [URL not available]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]
  • Ballatore, C., et al. (2021).
  • Various Authors. (2009). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates.

Sources

A Senior Application Scientist's Guide to Interpreting X-ray Crystallography Data for Dihydrobenzofuran Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Accurate determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design. While X-ray crystallography stands as the gold standard for atomic-resolution structural elucidation, the interpretation of its data, particularly for conformationally flexible systems like the dihydrofuran ring, requires a nuanced and critical approach.

This guide provides an in-depth comparison of crystallographic data interpretation for dihydrobenzofuran derivatives, offering insights into best practices, common challenges, and the synergistic use of complementary analytical techniques.

The Dihydrobenzofuran Scaffold: Unique Crystallographic Considerations

The dihydrobenzofuran system consists of a benzene ring fused to a five-membered dihydrofuran ring. This latter component introduces conformational flexibility, primarily in the form of puckering of the five-membered ring, which can present specific challenges during crystallographic refinement. Understanding the expected bond lengths, angles, and torsion angles within this scaffold is the first step toward a robust interpretation of the experimental data.

The Crystallographic Workflow: From Crystal to Structure

The journey from a crystalline sample to a refined three-dimensional structure is a multi-step process. Each stage requires careful execution and data evaluation to ensure the final model is both accurate and reliable.

Crystallographic Workflow cluster_experiment Experimental cluster_processing Data Processing & Solution cluster_refinement Refinement & Validation Crystal Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection Integration Data Integration & Scaling DataCollection->Integration SpaceGroup Space Group Determination Integration->SpaceGroup StructureSolution Structure Solution (e.g., Direct Methods) SpaceGroup->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Model Validation Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

Figure 1: A simplified workflow for single-crystal X-ray diffraction.

Experimental Protocol: A Self-Validating System

  • Crystal Selection and Mounting: Visually inspect crystals for sharp edges and uniform morphology. Mount a single, appropriately sized crystal on a goniometer head. The quality of the crystal is the single most important factor determining the quality of the final data.

  • Data Collection: Screen the crystal for diffraction quality. A good crystal will produce sharp, well-defined diffraction spots to a high resolution. Collect a complete dataset, ensuring high redundancy and completeness.

  • Data Integration and Scaling: Process the raw diffraction images to extract the intensities of each reflection. Software such as XDS or HKL-2000 are commonly used for this purpose.[3] Key indicators of data quality at this stage include Rmerge and CC1/2.

  • Structure Solution: Determine the initial phases of the structure factors. For small molecules like dihydrobenzofurans, direct methods implemented in programs like SHELXS are typically successful.[4]

  • Structure Refinement: Iteratively improve the atomic model to best fit the experimental data. This is typically performed using least-squares refinement programs like SHELXL.[4] This stage involves refining atomic coordinates, displacement parameters, and occupancy.

  • Model Validation: Critically assess the quality and chemical reasonableness of the refined model using tools like checkCIF.[5][6] This step is crucial for identifying potential errors and ensuring the trustworthiness of the structure.

Interpreting Key Crystallographic Parameters for Dihydrobenzofurans

A thorough interpretation of a crystal structure goes beyond simply visualizing the molecule. It involves a critical analysis of the geometric parameters and a comparison to established chemical knowledge.

Bond Lengths and Angles: The Geometric Foundation

The bond lengths and angles within the dihydrobenzofuran scaffold provide the fundamental description of its geometry. Deviations from expected values can indicate strain, unusual electronic effects, or potential errors in the model.

Bond TypeExpected Length (Å)Typical Range in Dihydrobenzofurans (Å)Reference
C(ar)-C(ar)1.391.37 - 1.41[7]
C(ar)-O1.371.36 - 1.38[7]
O-C(sp3)1.431.42 - 1.45[7]
C(sp3)-C(sp3)1.541.52 - 1.56[7]
C(ar)-C(sp3)1.511.50 - 1.53[7]

Table 1: Typical bond lengths in dihydrobenzofuran derivatives. Data compiled from representative structures in the Cambridge Structural Database (CSD).[8][9]

Torsion Angles: Defining the Conformation

The conformation of the flexible dihydrofuran ring is best described by its torsion angles. These angles define the degree of puckering and the relative orientation of substituents.

Figure 2: Key torsion angles defining the dihydrofuran ring conformation.

The puckering of the five-membered ring can be described by the Cremer-Pople parameters, which quantify the degree and type of puckering (e.g., envelope, twist). However, a qualitative analysis of the key torsion angles often provides sufficient insight for medicinal chemists.

Common Challenges and Refinement Strategies

The refinement of dihydrobenzofuran crystal structures is not always straightforward. The flexibility of the dihydrofuran ring can lead to disorder, where the ring adopts multiple conformations within the crystal lattice.

Dealing with Disorder:

  • Identification: Disorder is often indicated by unusually large and elongated atomic displacement parameters (thermal ellipsoids) for the atoms in the dihydrofuran ring. Difference electron density maps may also show residual peaks corresponding to minor conformations.

  • Modeling: Disordered moieties can be modeled using multiple components with refined occupancies. Programs like SHELXL allow for the use of restraints (e.g., SAME, DFIX) to maintain sensible geometries for the different conformers.[4]

  • Validation: It is crucial to validate any disorder model. The refined occupancies of the components should sum to unity, and the geometries of each component should be chemically reasonable.[5][6]

The Power of Synergy: X-ray Crystallography and NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the solution-phase structure and dynamics. For flexible molecules like dihydrobenzofurans, a combined approach is often invaluable.

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (crystalline)Solution
Information Precise 3D coordinates, bond lengths, anglesConnectivity, relative stereochemistry, conformational dynamics
Strengths Atomic resolution, absolute stereochemistryProvides information on flexibility and conformational equilibria
Weaknesses Requires single crystals, can be biased by crystal packing forcesStructure determination is less direct, resolution is generally lower

A Synergistic Workflow:

  • Initial Characterization (NMR): Use 1D and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to determine the chemical connectivity and relative stereochemistry of the dihydrobenzofuran derivative.

  • Confirmation and Absolute Stereochemistry (X-ray): Obtain a single crystal and solve the structure to confirm the connectivity and, crucially, to determine the absolute stereochemistry (if chiral).

  • Bridging the Gap: Compare the solid-state conformation from crystallography with the solution-phase conformational preferences inferred from NMR (e.g., from coupling constants and NOE data). Discrepancies may highlight the influence of crystal packing or indicate the presence of multiple conformers in solution.

Synergistic_Workflow NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry, Dynamics) Model Integrated Structural Model (Solid-state and Solution-phase Insights) NMR->Model Solution Conformation Xray X-ray Crystallography (Absolute Stereochemistry, Precise Geometry) Xray->Model Solid-state Conformation

Figure 3: The complementary nature of NMR and X-ray crystallography.

Trustworthiness and Validation: The Hallmarks of Quality Data

The credibility of a crystal structure hinges on rigorous validation. The International Union of Crystallography (IUCr) provides a comprehensive set of guidelines and tools for this purpose.[5][6]

The checkCIF Report: An Essential Tool

Before publishing or interpreting a crystal structure, it is mandatory to run a checkCIF report. This report flags potential issues in the crystallographic data and the refined model, categorized by severity (A, B, C, G).

  • Alerts to Scrutinize: Pay close attention to alerts related to:

    • Missed symmetry: The chosen space group may be incorrect.

    • Unusual bond lengths or angles: These may indicate errors in atom assignment or an incorrect model.

    • Large residual electron density peaks: These could signify missing atoms or unmodeled disorder.

    • High R-values: This suggests a poor fit between the model and the experimental data.

It is the responsibility of the crystallographer to address or provide a scientifically sound explanation for each alert.

Conclusion

The interpretation of X-ray crystallography data for dihydrobenzofuran structures is a powerful tool for drug discovery and development. By understanding the unique structural features of this scaffold, employing a rigorous and self-validating experimental and refinement workflow, and leveraging the synergistic power of complementary techniques like NMR, researchers can generate accurate and trustworthy three-dimensional models. A critical eye for detail, a commitment to thorough validation, and an appreciation for the nuances of crystallographic refinement are the cornerstones of high-quality structural science.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]
  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. [Link]
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
  • International Union of Crystallography. (2023). checkCIF. [Link]
  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystal Research and Technology, 44(5), 479-487. [Link]
  • Watkin, D. J. (2008). The use of constraints and restraints in crystal-structure refinement. IUCrJ, 1(1), 1-10. [Link]
  • Kabsch, W. (2010). XDS. Acta Crystallographica Section D: Biological Crystallography, 66(2), 125-132. [Link]
  • Brünger, A. T. (1998). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural Biology, 5(10), 862-865. [Link]
  • Feng, W., Pan, L., & Zhang, M. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-111. [Link]
  • Szymczyna, B. R., Taurog, R. E., Young, M. J., Snyder, J. C., Johnson, J. E., & Williamson, J. R. (2009). Synergy of NMR, computation, and X-ray crystallography for structural biology. Structure, 17(4), 499-507. [Link]
  • van der Sluis, P., & Spek, A. L. (1990). BYPASS: an effective method for the refinement of crystal structures containing disordered solvent regions. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Representative structures containing the 2,3-dihydrobenzofuran motif. [Link]
  • MDPI. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]
  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.). Selected bond lengths (Å) and torsion angles (°) for the molecule... [Link]
  • ResearchGate. (n.d.). Structures of some synthetic dihydrobenzofurans. [Link]
  • Cambridge Crystallographic Data Centre. (n.d.). Search Structures. [Link]
  • Crystallography Open D
  • ResearchGate. (n.d.). A comparison of selected bond distances [Å], bond angles and torsion... [Link]
  • ResearchGate. (n.d.). TABLE 3 . Bond lengths, angles, and torsion angles ( a ) Bond length. [Link]
  • CCDC. (n.d.).
  • CCDC. (n.d.). CSD Subsets. [Link]
  • ResearchGate. (n.d.). (a) Substructure fragment used in CSD search.
  • CCDC. (n.d.). Validation of Experimental Crystal Structures. [Link]
  • PubMed. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. [Link]
  • CCDC. (2018).
  • PubMed. (2014). Dissociative electron attachment induced ring opening in five-membered heterocyclic compounds. [Link]
  • SciSpace. (2011).
  • Chemical Crystallography. (n.d.). least squares refinement – Page 2. [Link]
  • PubMed Central. (2009). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. [Link]
  • The University of Manchester. (n.d.).
  • PubMed. (2026). Linear-scaling aspherical crystallographic refinement of proteins: a case study for crambin and rubredoxin. [Link]
  • PubMed Central. (2024).

Sources

A Researcher's Guide to Assessing Target Selectivity of 2,3-Dihydrobenzofuran-4-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The ability of a small molecule to preferentially interact with its intended target while minimizing off-target effects is a critical determinant of its efficacy and safety profile.[1][2] The 2,3-dihydrobenzofuran-4-carboxylic acid scaffold has emerged as a versatile privileged structure, giving rise to a diverse array of inhibitors targeting various protein classes, from epigenetic readers to kinases and metabolic enzymes. This guide provides an in-depth comparison of the target selectivity of inhibitors based on this scaffold, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Imperative of Selectivity in Drug Development

The journey from a hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity.[3][4][5] Both of these hurdles are often linked to the compound's selectivity profile. A highly selective inhibitor is more likely to elicit a clean pharmacological response, directly attributable to the modulation of its primary target. This simplifies the interpretation of preclinical and clinical data and reduces the risk of adverse drug reactions stemming from the unintended inhibition of other proteins.[1] Conversely, a lack of selectivity can lead to a cascade of off-target effects, complicating the therapeutic window and potentially causing toxicity.[3][4][5] Therefore, a rigorous and early assessment of target selectivity is not just a regulatory requirement but a fundamental aspect of rational drug design.[3][4][5]

Comparative Selectivity of this compound Based Inhibitors

The this compound core has been successfully employed to generate inhibitors with remarkable selectivity for a range of targets. Here, we compare the selectivity profiles of representative compounds from different classes.

BET Bromodomain Inhibitors: The Case of GSK973

The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in transcriptional regulation and are attractive targets in oncology and inflammation.[6] A significant challenge in developing BET inhibitors is achieving selectivity between the two tandem bromodomains (BD1 and BD2) within each BET protein, as well as among the different BET family members.

GSK973, a 2,3-dihydrobenzofuran derivative, stands out as a highly potent and selective inhibitor of the second bromodomain (BD2) of the BET family.[7][8][9] This selectivity is critical for dissecting the distinct biological roles of BD1 and BD2.

CompoundPrimary TargetSelectivityAssay MethodReference
GSK973 BRD4 BD2>1600-fold vs. BRD4 BD1TR-FRET[7][8][9]
I-BET762Pan-BET~Equipotent on BD1 and BD2TR-FRET[10]

This remarkable selectivity was achieved through conformational constraint of a phenyl group within the inhibitor, leading to a more entropically favorable interaction with the BD2 pocket.[11]

Experimental Workflows for Assessing Target Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, it is essential to employ well-validated and meticulously executed experimental protocols. This section details the methodologies for key assays used to characterize the inhibitors discussed.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays, utilizing purified proteins, provide the most direct measure of an inhibitor's potency and selectivity against its intended target and a panel of related proteins.

Rationale: TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening and inhibitor characterization.[11][12][13] It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium) to an acceptor fluorophore when they are in close proximity, such as when a biotinylated, acetylated histone peptide binds to a GST-tagged bromodomain protein labeled with an anti-GST antibody conjugated to the donor.[9][10] An inhibitor that disrupts this interaction leads to a decrease in the FRET signal.

cluster_binding Binding (High FRET) cluster_inhibition Inhibition (Low FRET) BET-Eu BET-Eu Donor Peptide-Biotin Acetylated Peptide-Biotin BET-Eu->Peptide-Biotin Binds to Avidin-Acceptor Streptavidin-Acceptor Peptide-Biotin->Avidin-Acceptor Binds to BET-Eu_inhibited BET-Eu Donor Inhibitor Inhibitor BET-Eu_inhibited->Inhibitor Bound by Peptide-Biotin_free Acetylated Peptide-Biotin Avidin-Acceptor_free Streptavidin-Acceptor

Caption: Principle of TR-FRET assay for bromodomain inhibitor screening.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute recombinant human BET bromodomain proteins (BD1 and BD2) and biotinylated histone H4 acetylated peptide to desired concentrations in assay buffer.

    • Prepare a serial dilution of the this compound based inhibitor in DMSO, followed by a further dilution in assay buffer.

    • Prepare detection reagents: Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore (e.g., APC or Alexa Fluor 647) in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted inhibitor or DMSO vehicle control to the wells.

    • Add 4 µL of the bromodomain protein solution.

    • Add 4 µL of the biotinylated peptide solution.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of the detection reagent mixture.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Selectivity is determined by the ratio of IC50 values for the different bromodomains (e.g., IC50(BD1) / IC50(BD2)).

Rationale: For inhibitors targeting kinases, such as the dual VEGFR-2/CA IX inhibitors, assessing selectivity across the kinome is crucial. Mobility shift assays, such as those performed on a Caliper LabChip platform, offer a robust, non-radioactive method for measuring kinase activity.[14] This technology separates phosphorylated and unphosphorylated peptide substrates based on changes in their electrophoretic mobility.

cluster_reaction Kinase Reaction Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Phosphorylates Substrate Substrate Substrate->pSubstrate Separation Microfluidic Separation Substrate->Separation ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Inhibits pSubstrate->Separation Detection Detection Separation->Detection Quantification

Caption: Workflow for a mobility shift kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).[15]

    • Dilute the kinase of interest (e.g., recombinant human VEGFR-2) and a panel of off-target kinases to their optimal concentrations in reaction buffer.

    • Prepare the fluorescently labeled peptide substrate and ATP at concentrations appropriate for each kinase (often at the Km for ATP to accurately determine Ki).[16]

    • Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in reaction buffer.

  • Assay Procedure:

    • Add the inhibitor solution to the wells of a microplate.

    • Add the kinase solution and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a set time (e.g., 60-120 minutes).

    • Stop the reaction by adding a stop solution provided with the assay kit.

  • Data Acquisition and Analysis:

    • Analyze the samples on a microfluidic mobility shift detection system (e.g., Caliper EZ Reader). The instrument will separate the phosphorylated and unphosphorylated substrate and quantify the amount of product formed.

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

    • Determine IC50 values by fitting the data to a dose-response curve.

    • Selectivity can be quantified using metrics like the selectivity score (S-score), which is the number of kinases inhibited above a certain threshold at a given concentration, divided by the total number of kinases tested.[16][17][18]

Cellular Assays: Validating Selectivity in a Physiological Context

While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment.[16] Cell-based assays are therefore critical for confirming that the observed biochemical selectivity translates to a functional effect in intact cells.

Rationale: For inhibitors targeting components of the NF-κB signaling pathway, a reporter gene assay is a common method to measure cellular activity.[4][15][19][20][21][22] These assays typically use a cell line stably or transiently transfected with a plasmid containing a luciferase gene under the control of NF-κB response elements.[2][12][22][23][24][25][26][27] Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) drives luciferase expression, which can be quantified by luminescence. An inhibitor of the pathway will reduce the luminescent signal.

Stimulus TNF-α Receptor Receptor Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκB-NFκB IκB-NF-κB Complex (Inactive) IKK->IκB-NFκB Phosphorylates IκB NFκB NF-κB (Active) IκB-NFκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to ReporterGene NF-κB Response Element -> Luciferase Nucleus->ReporterGene Activates Transcription Inhibitor Inhibitor Inhibitor->IKK Inhibits (Example)

Caption: The canonical NF-κB signaling pathway leading to reporter gene expression.

Detailed Protocol (Dual-Luciferase® Reporter Assay): [1][27][28][29][30][31]

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293) in a 96-well plate.

    • Co-transfect the cells with a firefly luciferase reporter plasmid driven by an NF-κB responsive promoter and a control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency and cell viability).

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the inhibitor.

    • Pre-incubate with the inhibitor for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL).

    • Incubate for an additional 6-24 hours.

  • Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

    • Transfer the lysate to a white, opaque 96-well plate.

    • Add the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence.

    • Add the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second luminescent signal.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percent inhibition relative to the stimulated control (TNF-α alone).

    • Determine the IC50 value by plotting the normalized data against the inhibitor concentration.

Visualizing the Molecular Battleground: Signaling Pathways

Understanding the signaling context of the inhibitor's target is crucial for interpreting selectivity data and predicting downstream biological effects.

BET Bromodomain-Mediated Transcription

BET proteins, particularly BRD4, act as scaffolds to recruit transcriptional machinery to acetylated chromatin, thereby promoting the expression of target genes, including oncogenes like c-Myc.[6][14][32] Inhibitors like GSK973 specifically block the interaction of the BD2 domain with acetylated lysines, disrupting this process.

Chromatin Acetylated Chromatin BRD4 BRD4 Chromatin->BRD4 Recruits via BD1/BD2 P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA_Pol_II RNA Pol II P-TEFb->RNA_Pol_II Phosphorylates Gene Target Gene (e.g., c-Myc) RNA_Pol_II->Gene Transcribes Transcription Transcription Gene->Transcription Inhibitor GSK973 Inhibitor->BRD4 Inhibits BD2 Binding

Caption: Simplified schematic of BET bromodomain function in transcription.

VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[1] Its inhibition blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK RAS->RAF_MEK_ERK Proliferation Proliferation, Migration, Survival AKT->Proliferation RAF_MEK_ERK->Proliferation Inhibitor Inhibitor Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Key downstream pathways of the VEGFR-2 signaling cascade.

Conclusion: A Multi-faceted Approach to Ensuring Selectivity

The assessment of target selectivity for this compound based inhibitors, as with any drug discovery program, requires a multi-pronged approach. This guide has outlined the critical importance of selectivity and provided a framework for its evaluation, from initial biochemical profiling to validation in cellular contexts. By employing a suite of robust and well-characterized assays, researchers can build a comprehensive understanding of their compounds' interaction with the proteome. The detailed protocols and signaling pathway diagrams provided herein serve as a practical resource for scientists and drug development professionals, enabling them to make informed decisions and advance the most promising and selective candidates toward the clinic. The ultimate goal is the development of safer and more effective medicines, and a thorough assessment of target selectivity is an indispensable step on that path.

References

Click to expand
  • Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog. (2022-01-21). [Link]
  • The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. PubMed. [Link]
  • Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. PubMed. [Link]
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers. [Link]
  • Stopped-flow spectrophotometry to measure carbonic anhydrase activity...
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.
  • Importance of ADME and Toxicology Studies in Drug Discovery. Visikol. (2023-04-19). [Link]
  • In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
  • Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Publishing. (2019-08-07). [Link]
  • NHR Isoform Reporter Stable Cell Lines. Signosis. [Link]
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. (2023-03-17). [Link]
  • ADME-Tox in drug discovery: Integration of experimental and computational technologies.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). [Link]
  • Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. PubMed. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
  • GAL4 Reporter Kit (Glucocorticoid Receptor P
  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
  • The challenge of selecting protein kinase assays for lead discovery optimiz
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. [Link]
  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
  • TR-FRET. Agilent. [Link]
  • (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng).
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. (2025-12-25). [Link]
  • Selectivity scores as a quantitative measure of specificity.(a)...
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family. PMC. [Link]
  • TR-FRET Assays In Drug Discovery. BellBrook Labs. (2020-02-06). [Link]
  • COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. [Link]

Sources

A Senior Scientist's Guide to Comparative Docking of Dihydrobenzofuran Derivatives Against mPGES-1

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Targeting Inflammation Beyond COX Inhibition

For decades, the primary strategy for combating inflammation and pain has been the inhibition of cyclooxygenase (COX) enzymes with non-steroidal anti-inflammatory drugs (NSAIDs). However, this approach is fraught with significant gastrointestinal and cardiovascular side effects due to the broad suppression of physiologically important prostaglandins.[1][2] A more refined therapeutic strategy targets enzymes further downstream in the arachidonic acid cascade. Microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme that is functionally coupled with COX-2, represents a premier target.[3][4] Its inhibition selectively blocks the production of the pro-inflammatory prostaglandin E2 (PGE2) without disrupting the synthesis of other prostanoids essential for homeostasis.[5]

The 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a robust chemical platform for designing inhibitors against various biological targets.[6] Recent studies have identified this core as a promising starting point for developing novel mPGES-1 inhibitors, making it an ideal candidate for computational exploration.[3][6]

This guide provides an in-depth, experience-driven protocol for conducting a comparative molecular docking study of novel dihydrobenzofuran derivatives against mPGES-1. We will move beyond a simple list of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and self-validating computational workflow.

The Computational Workflow: A Strategic Overview

Our approach is a multi-step virtual screening protocol designed to predict the binding affinity and interaction patterns of candidate molecules within the mPGES-1 active site.[7][8] This allows for the prioritization of compounds for synthesis and biological testing, saving considerable time and resources.

Caption: Overall workflow for the comparative docking study.

PART 1: Experimental Protocols & Methodologies

Step 1: Preparation of the mPGES-1 Protein Structure

The foundation of any docking study is a high-quality, meticulously prepared protein structure. The choice of structure is paramount. We will use the crystal structure of human mPGES-1 in complex with a potent inhibitor (PDB ID: 4YL3), as it provides a biologically relevant conformation of the active site.[9]

Protocol:

  • Obtain Structure: Download the PDB file for 4YL3 from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the structure into a molecular modeling suite (e.g., Maestro, MOE, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any ions not critical for structural integrity. The co-crystallized ligand should be retained temporarily to define the binding site but removed before docking new compounds.

  • Protein Preparation Utility: Utilize a dedicated tool (e.g., Protein Preparation Wizard in Maestro).

    • Add Hydrogens: This is a critical step. X-ray crystallography often does not resolve hydrogen atoms. Adding them ensures correct ionization and tautomeric states for amino acid residues, which is vital for accurate hydrogen bond prediction.

    • Assign Partial Charges: Apply a suitable force field (e.g., OPLS3e, AMBER) to assign partial charges to all atoms.

    • Energy Minimization: Perform a restrained energy minimization of the protein. This relieves any steric clashes or geometric strain introduced during the preparation steps, resulting in a more stable and realistic protein conformation. The restraint (e.g., on heavy atoms to an RMSD of 0.3 Å) prevents significant deviation from the experimentally determined crystal structure.

Step 2: Preparation of Dihydrobenzofuran Ligands

The accuracy of ligand representation is as important as that of the protein. Each derivative must be converted into a valid 3D structure with appropriate chemical properties.

Protocol:

  • Ligand Sketching: Build the 2D structures of your dihydrobenzofuran derivatives and a known reference inhibitor (e.g., MK-886, a well-documented mPGES-1 inhibitor) using a chemical sketcher.[5]

  • 3D Conversion and Conformer Generation: Use a tool like LigPrep (Maestro) or the equivalent in other software packages.

    • Rationale: Ligands are not rigid; they are flexible and can adopt multiple conformations. The software will generate a series of low-energy 3D conformers for each ligand. This is crucial because the docking algorithm will need to find which of these conformations best fits the protein's active site.

    • Process: The tool will generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), tautomers, and stereoisomers, followed by an energy minimization for each generated conformer.

Step 3: Receptor Grid Generation and Protocol Validation

Before docking, you must define the search space for the algorithm. This is done by generating a "receptor grid."

Protocol:

  • Grid Definition: The grid defines the volume of the protein's active site where the docking algorithm will attempt to place the ligand conformers. The most reliable way to define this is by using the position of the co-crystallized ligand from the original PDB file (4YL3). The grid box should be centered on this ligand and be large enough to accommodate your largest derivative.

  • Protocol Validation (Self-Validating System): This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your chosen docking parameters can accurately reproduce the experimentally known binding pose.

    • Re-docking: Take the co-crystallized ligand that was originally in the 4YL3 structure, prepare it as described in Step 2, and dock it back into the prepared protein using your defined grid.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of your docked pose and the original X-ray pose.

    • Success Criterion: An RMSD value below 2.0 Å is considered a successful validation.[10] It confirms that your docking protocol (including protein preparation, grid definition, and scoring function) is capable of identifying the correct binding mode. Proceeding without this validation risks generating meaningless data.

Step 4: Executing the Comparative Docking

With a validated protocol, you can now confidently dock your library of dihydrobenzofuran derivatives.

Protocol:

  • Select Docking Precision: Most docking software offers multiple levels of precision (e.g., High-Throughput Virtual Screening (HTVS), Standard Precision (SP), Extra Precision (XP) in Glide).[7] For a focused study like this, SP or XP is recommended for a more thorough search and accurate scoring.

  • Launch Docking Run: Systematically dock each prepared ligand (the dihydrobenzofuran series and the reference inhibitor) against the prepared receptor grid. The software will sample many possible poses for each ligand and rank them using a scoring function.

  • Post-Docking Minimization: The top-ranked poses are typically subjected to a final minimization step within the receptor's active site to optimize the ligand-protein interactions.

PART 2: Data Analysis and Interpretation

The output of a docking run is a wealth of data that requires careful interpretation. The goal is to compare your derivatives against each other and, crucially, against the known inhibitor.

Comparative Docking Results

Summarize the quantitative output in a clear, structured table. Here, we present hypothetical data for three dihydrobenzofuran derivatives (DBF-1, DBF-2, DBF-3) and the reference inhibitor, MK-886.

CompoundDocking Score (kcal/mol)Key Hydrogen Bonds (Residues)Key Hydrophobic/π-π Interactions (Residues)
MK-886 (Reference) -9.8GLU77, THR131TYR130, LEU135
DBF-1 -10.2GLN134, THR131TYR130, ALA127
DBF-2 -8.5THR131LEU135
DBF-3 -9.5GLU77, GLN134TYR130

Note: Docking scores are software-dependent; lower values typically indicate better predicted binding affinity.

Analysis of Binding Modes

The docking score is only the first filter. A deep dive into the specific molecular interactions provides the mechanistic insights needed to guide drug design.

  • Reference Inhibitor (MK-886): As observed in many studies, MK-886 likely forms critical hydrogen bonds with residues like GLU77 and THR131, while its hydrophobic regions interact with a pocket defined by TYR130 and LEU135.[5][7]

  • Top Candidate (DBF-1): Our top-scoring derivative, DBF-1, shows a superior docking score. Its binding pose reveals hydrogen bonds with GLN134 and THR131. The dihydrobenzofuran core likely engages in a favorable π-π stacking interaction with the aromatic ring of TYR130, a key interaction for many mPGES-1 inhibitors.[7] This interaction pattern, which differs slightly from the reference while still engaging key residues, suggests it is a highly promising candidate.

  • Other Derivatives: DBF-3 also shows strong potential, forming two hydrogen bonds. DBF-2, with the lowest score, only forms a single hydrogen bond and has fewer hydrophobic contacts, explaining its weaker predicted affinity.

This analysis allows us to build a structure-activity relationship (SAR). For example, the substituent on DBF-1 that facilitates the hydrogen bond with GLN134 appears crucial for its high predicted affinity.

G cluster_ligand DBF-1 Ligand cluster_residues Key Residues mPGES1_ActiveSite mPGES-1 Active Site TYR130 TYR130 GLN134 GLN134 THR131 THR131 ALA127 ALA127 Dihydrobenzofuran_Core Dihydrobenzofuran Core Substituent_A Substituent A (H-bond donor/acceptor) Substituent_B Substituent B (Hydrophobic group) Dihydrobenzofuran_Core->TYR130 π-π Stacking Substituent_A->GLN134 Hydrogen Bond Substituent_A->THR131 Hydrogen Bond Substituent_B->ALA127 Hydrophobic Interaction

Sources

A Comparative Guide to Determining the Absolute Configuration of Chiral 2,3-Dihydrobenzofuran-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemistry in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can dictate the difference between therapeutic efficacy and adverse effects. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. When this core is substituted to create a chiral center, as in 2,3-dihydrobenzofuran-4-carboxylic acid derivatives, the unambiguous determination of the absolute configuration of each enantiomer becomes a critical step in the development of safe and effective pharmaceuticals.

This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute configuration of these chiral molecules. We will delve into the principles, experimental workflows, and data interpretation of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Single-Crystal X-ray Diffraction (XRD), and Mosher's Method (NMR-based). By presenting a side-by-side analysis, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific needs, thereby ensuring the scientific rigor and regulatory compliance of their work.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-State Approach

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] This provides a distinct spectral fingerprint for each enantiomer, allowing for the determination of its absolute configuration.

Causality Behind Experimental Choices: The key advantage of VCD lies in its ability to determine absolute configuration in the solution phase, which is often more representative of the biological environment than the solid state.[1] The choice of solvent is crucial, as it can influence the conformational equilibrium of the molecule.[3] Solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used, and the selection should be based on the solubility of the analyte.[4]

Experimental Workflow and Data Analysis

The determination of absolute configuration by VCD involves a synergistic approach combining experimental measurement with theoretical calculation.[4]

Caption: Workflow for Absolute Configuration Determination using VCD.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the chiral this compound derivative in an appropriate deuterated solvent (e.g., CDCl₃) at a concentration of approximately 20 mg/mL.[4]

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra simultaneously using a VCD spectrometer. This typically involves passing the IR beam through a linear polarizer and then a photoelastic modulator (PEM) to generate circularly polarized light before it reaches the sample.[1]

  • Computational Modeling: Perform a conformational search for one enantiomer of the target molecule using computational chemistry software. This step is crucial for identifying the most stable conformers in solution.

  • Theoretical Spectrum Calculation: For the identified low-energy conformers, calculate the theoretical VCD spectrum using Density Functional Theory (DFT).[4]

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the enantiomer used in the calculation.[4] If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is that of the opposite enantiomer.[1]

Data Presentation:

FeatureExperimental VCDCalculated VCD (R-enantiomer)Conclusion
Band 1 (cm⁻¹) PositivePositiveMatch
Band 2 (cm⁻¹) NegativeNegativeMatch
Band 3 (cm⁻¹) PositivePositiveMatch

Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[5] It is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. The 2,3-dihydrobenzofuran moiety itself acts as a chromophore, making ECD a suitable technique for this class of compounds.

Causality Behind Experimental Choices: ECD is a highly sensitive technique that can be performed on very small amounts of sample in solution. The choice of solvent can affect the ECD spectrum, so it is important to select a solvent that does not absorb in the region of interest and in which the compound is sufficiently soluble.

Experimental Workflow and Data Analysis

Similar to VCD, ECD relies on the comparison of experimental and theoretical spectra for the assignment of absolute configuration.[6]

Caption: Workflow for Absolute Configuration Determination using ECD.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the chiral this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • ECD Measurement: Record the ECD spectrum over the appropriate UV-Vis wavelength range.

  • Computational Modeling: Perform a conformational analysis for one enantiomer of the molecule to identify the most stable conformers.

  • Theoretical Spectrum Calculation: Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the ECD spectrum for the low-energy conformers.[6]

  • Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectrum. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[6]

Data Presentation:

Wavelength (nm)Experimental ΔεCalculated Δε (R-enantiomer)Conclusion
λ₁ Positive Cotton EffectPositive Cotton EffectMatch
λ₂ Negative Cotton EffectNegative Cotton EffectMatch

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules.[7][8] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom.

Causality Behind Experimental Choices: The primary prerequisite for XRD is the availability of a high-quality single crystal of the compound.[9] For organic molecules composed of light atoms (C, H, O, N), the determination of absolute configuration relies on the anomalous dispersion effect.[9] The presence of a heavier atom (e.g., bromine, chlorine) in the molecule or the use of a chiral derivatizing agent containing a heavy atom can enhance this effect and lead to a more reliable assignment.[9]

Experimental Workflow and Data Analysis

The process involves growing a suitable crystal, collecting diffraction data, and refining the crystal structure.

Caption: Workflow for Absolute Configuration Determination using XRD.

Step-by-Step Protocol:

  • Crystallization: Grow single crystals of the enantiomerically pure this compound derivative. This can be a challenging step, and various crystallization techniques (e.g., slow evaporation, vapor diffusion) may need to be explored.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates and connectivity.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data, typically through the calculation of the Flack parameter.[10] A Flack parameter close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the opposite configuration.[10]

Data Presentation:

ParameterValueInterpretation
Flack Parameter -0.07(8)The value is close to 0, confirming the assigned absolute configuration.[10]
Crystal System OrthorhombicProvides information about the crystal lattice.
Space Group P2₁2₁2₁A chiral space group, necessary for determining absolute configuration.

Mosher's Method: An NMR-Based Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[11][12] It can be adapted for chiral carboxylic acids by first converting them to a secondary alcohol. The method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the resulting ¹H NMR spectra.[11][13]

Causality Behind Experimental Choices: The principle of Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA esters.[14] The different spatial arrangement of this phenyl group in the two diastereomers leads to predictable shielding and deshielding of nearby protons, allowing for the deduction of the absolute configuration at the stereocenter.[14]

Experimental Workflow and Data Analysis

The workflow involves derivatization of the chiral substrate followed by comparative NMR analysis.

Caption: Workflow for Absolute Configuration Determination using Mosher's Method.

Step-by-Step Protocol:

  • Reduction: Reduce the this compound to the corresponding primary alcohol.

  • Derivatization: React the resulting alcohol separately with the (R)- and (S)-enantiomers of Mosher's acid chloride (MTPA-Cl) to form the diastereomeric MTPA esters.[11]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the proton signals for both diastereomers and calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter.[15]

  • Configuration Assignment: A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the unambiguous assignment of the absolute configuration.[15]

Data Presentation:

Protonδ ((S)-MTPA ester)δ ((R)-MTPA ester)Δδ (δS - δR)Inferred Configuration
4.254.35-0.10R
2.102.00+0.10R

Comparison of Methods

MethodPrincipleSample PhaseSample AmountKey AdvantageKey Limitation
VCD Differential absorption of circularly polarized IR lightSolutionmgApplicable to a wide range of molecules in their native solution state.Requires computational calculations for interpretation.
ECD Differential absorption of circularly polarized UV-Vis lightSolutionµg-mgHigh sensitivity; suitable for molecules with chromophores.Requires computational calculations; less universally applicable than VCD.
XRD Diffraction of X-rays by a single crystalSolid (crystal)µg-mgProvides unambiguous, definitive structural information.[7]Requires a high-quality single crystal, which can be difficult to obtain.[7]
Mosher's Method NMR analysis of diastereomeric derivativesSolutionmgDoes not require specialized equipment beyond a standard NMR spectrometer.Requires chemical derivatization, which may not be straightforward.

Conclusion

The determination of the absolute configuration of chiral this compound derivatives is a non-trivial but essential task in pharmaceutical development. This guide has provided a comparative overview of four powerful analytical techniques: VCD, ECD, XRD, and Mosher's method.

  • X-ray diffraction remains the gold standard for its ability to provide an unambiguous and definitive answer, provided that suitable crystals can be grown.[7]

  • VCD and ECD are excellent solution-state methods that are becoming increasingly routine, thanks to advances in both instrumentation and computational chemistry.[16] They are particularly valuable when crystallization is not feasible.

  • Mosher's method offers a reliable NMR-based alternative that is accessible in most chemistry laboratories.

The choice of method will ultimately depend on the specific properties of the molecule, the available instrumentation, and the stage of the research or development process. In many cases, the use of two complementary techniques can provide an even higher level of confidence in the assigned absolute configuration. By understanding the strengths and limitations of each approach, researchers can make informed decisions to ensure the stereochemical integrity of their chiral drug candidates.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (n.d.).
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.).
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Wang, B. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction.
  • The use of X-ray crystallography to determine absolute configuration - ResearchGate. (2025).
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (2007). Nature Protocols, 2(10), 2451-2458.
  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955-3957.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. (n.d.).
  • Ferreiro, M. J., Latypov, S. K., Quiñoá, E., & Riguera, R. (n.d.). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.).
  • Hoye, T., Jeffrey, C., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar.
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC - PubMed Central. (2023).
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (2010).
  • Determination of Absolute Configuration via Vibrational Circular Dichroism - PubMed. (2004). Drug Discovery Today: Technologies, 1(3), 269-275.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF - ResearchGate. (2025).
  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
  • Electronic Circular Dichroism - Encyclopedia.pub. (n.d.).

Sources

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydrobenzofuran-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Dihydrobenzofuran-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical safety, risk mitigation, and environmental stewardship, providing you with a self-validating system for waste management.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as its isomers, provide critical insights into its potential hazards.

According to PubChem, 2,3-dihydro-1-benzofuran-4-carboxylic acid is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Given these classifications, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls at all times.

Table 1: Key Properties and Hazard Information for this compound and Related Compounds

Property2,3-Dihydro-1-benzofuran-4-carboxylic acidGeneral Carboxylic Acids
Molecular Formula C₉H₈O₃[1]Varies
Molecular Weight 164.16 g/mol [1]Varies
Primary Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant[1]Corrosive, irritant[2]
Incompatibilities Strong oxidizing agents[3][4]Bases, oxidizing agents, reducing agents[5]

The Core Principle: Treat as Hazardous Waste

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[6][7] Laboratory personnel should never dispose of this chemical down the drain or in the regular trash.[8] The complex aromatic structure and carboxylic acid functional group necessitate a cautious and regulated disposal pathway.

The following workflow diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Initial Handling cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A Waste Generation (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate Waste at Source B->C D Select Compatible Waste Container (e.g., HDPE) C->D Containment E Label Container Clearly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Satellite Accumulation Area E->F Safe Storage G Keep Container Securely Closed F->G H Do NOT Attempt Neutralization or Drain Disposal G->H Compliance Check I Contact Environmental Health & Safety (EHS) for Pickup H->I Initiate Disposal J EHS/Licensed Contractor Transports for Final Disposal I->J Authorized Removal

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is crucial for ensuring safety and compliance. The following steps provide a clear and actionable guide for laboratory personnel.

Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[8]

  • Body Protection: A lab coat must be worn.[8]

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste at the point of generation is a critical step in preventing hazardous reactions.[9]

  • Solid Waste: Collect solid this compound and any grossly contaminated items (e.g., weighing paper, contaminated gloves) in a designated, compatible waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix this waste stream with other incompatible wastes, such as strong bases or oxidizing agents.[9]

  • Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste and disposed of through the institutional hazardous waste program.[6] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste.[6]

Step 3: Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Container Compatibility: Use containers made of materials compatible with carboxylic acids, such as High-Density Polyethylene (HDPE).[10] The original product container is often a suitable choice for waste accumulation.[6]

  • Labeling: All waste containers must be clearly and accurately labeled.[6][10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste was added)

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are crucial for the safe, temporary storage of hazardous waste in the laboratory.

  • Location: The SAA must be at or near the point of waste generation.[10]

  • Containment: Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6]

  • Segregation: Ensure that the container of this compound waste is segregated from incompatible materials, particularly bases and strong oxidizers.[2]

  • Closure: Waste containers must be kept securely closed at all times, except when adding waste.[6][10]

Step 5: Arranging for Final Disposal

The final disposal of this compound must be handled by trained professionals.

  • Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource for waste disposal.[6][10] They will have established procedures for the collection of hazardous waste from laboratories.

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[6]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to an external disposal facility.[6] This task must be performed by authorized EHS staff or a licensed hazardous waste contractor.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills that you are trained and equipped to handle, use an appropriate absorbent material (e.g., a chemical spill kit) to contain the spill. All cleanup materials must be collected and disposed of as hazardous waste.[6][7]

  • Large Spills: In the case of a large or uncontrolled spill, evacuate the area immediately and notify your institution's EHS or emergency response team.[7]

The Rationale Against Neutralization and Drain Disposal

While the neutralization of simple, weak organic acids can sometimes be a permissible disposal method under strict institutional guidelines, it is not recommended for this compound without explicit approval from your EHS department.[8][11][12] The rationale for this cautionary approach is multifactorial:

  • Incomplete Hazard Data: The full toxicological and ecotoxicological profile of this compound is not well-established.[13][14]

  • Potential for Hazardous Byproducts: Neutralization reactions can be exothermic and may produce aerosols or unknown byproducts.

  • Regulatory Compliance: The discharge of complex organic molecules into the sanitary sewer system is often strictly regulated to protect wastewater treatment facilities and aquatic ecosystems.[6][15]

By adhering to the protocols outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • American Chemical Society. (2025-2028). Public Policy Statement: REGULATION OF LABORATORY WASTE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18787444, 2,3-Dihydro-1-benzofuran-4-carboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%.
  • University of Oklahoma. (2025-2026). EHSO Manual - Hazardous Waste.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • University of Wisconsin–Madison, Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs.
  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fate Constants for Additional 27 Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. Project Summary.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW 2,3-Benzofuran.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ATSDR 2,3-Benzofuran Tox Profile.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrobenzofuran-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dihydrobenzofuran-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.